Lithium aluminum
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
aluminum;lithium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBZPFYRPYOZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
190795-69-8, 12042-37-4 | |
| Record name | Aluminum, compd. with lithium (4:4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190795-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, compd. with lithium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
33.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12042-37-4, 87871-87-2 | |
| Record name | Aluminium, compound with lithium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium-aluminum alloy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of a New Era in Reduction Chemistry: The Discovery and History of Lithium Aluminum Hydride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of synthetic organic chemistry was irrevocably altered in the mid-20th century by the introduction of a uniquely potent and versatile reducing agent: lithium aluminum hydride (LiAlH₄). Its discovery ushered in an era of unprecedented efficiency and selectivity in the reduction of a wide array of functional groups, fundamentally changing the way chemists approached the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound hydride, detailing the seminal experiments that brought it to light, the key figures behind its development, and the initial characterization of its remarkable properties.
The Pre-LiAlH₄ Era: A Landscape of Harsh Reductions
Prior to the advent of this compound hydride, the reduction of polar functional groups such as esters and carboxylic acids to primary alcohols was a formidable challenge in organic synthesis. The prevailing method was the Bouveault-Blanc reduction, a demanding procedure that utilized sodium metal in boiling ethanol.[1] While effective, this method required stringent anhydrous conditions and high temperatures, and its lack of selectivity often led to undesired side reactions. The need for a milder, more versatile, and more selective reducing agent was a significant bottleneck in the synthesis of complex organic molecules.
A Serendipitous Discovery at the University of Chicago
In 1947, a team of chemists at the University of Chicago, led by Professor Hermann Irving Schlesinger and including his postdoctoral researcher A. E. Finholt and graduate student A. C. Bond, Jr., made a landmark discovery that would revolutionize the field of reduction chemistry.[1][2] Schlesinger, a prominent inorganic chemist, had a long-standing interest in the chemistry of boron and its hydrides.[3] His group's exploration of aluminum hydrides led to the synthesis of a novel compound with unexpected and powerful reducing capabilities.
The initial synthesis was elegantly simple, involving the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in diethyl ether.[1][2] This reaction, which proceeded smoothly at room temperature, yielded a new, ether-soluble compound: this compound hydride.
The Seminal Publication
The discovery was formally announced in a 1947 paper in the Journal of the American Chemical Society titled "this compound Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry." This publication laid the groundwork for the widespread adoption of LiAlH₄ in synthetic chemistry.
Experimental Protocols: The Original Synthesis
The following experimental protocol is adapted from the original 1947 publication by Finholt, Bond, and Schlesinger.
Materials and Apparatus
-
Reactants: Anhydrous aluminum chloride (AlCl₃), lithium hydride (LiH), anhydrous diethyl ether.
-
Apparatus: A standard three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. All glassware was thoroughly dried to exclude moisture. The reaction was conducted under an inert atmosphere of dry nitrogen.
Synthesis of this compound Hydride
-
A solution of aluminum chloride in anhydrous diethyl ether was prepared.
-
A suspension of finely powdered lithium hydride in anhydrous diethyl ether was placed in the reaction flask.
-
The aluminum chloride solution was added dropwise from the dropping funnel to the stirred suspension of lithium hydride at a rate that maintained a gentle reflux of the ether.
-
The reaction is exothermic and proceeds according to the following equation: 4LiH + AlCl₃ → LiAlH₄ + 3LiCl
-
Upon completion of the addition, the reaction mixture was stirred for a short period to ensure complete reaction.
-
The resulting mixture contained a solution of this compound hydride in diethyl ether and a precipitate of lithium chloride.
-
The lithium chloride was removed by filtration under a nitrogen atmosphere.
-
The clear ethereal solution of this compound hydride was then ready for use or for the isolation of solid LiAlH₄ by careful evaporation of the solvent under reduced pressure.
Quantitative Data from Early Studies
The initial studies by Schlesinger's group provided key quantitative data on the synthesis and properties of this compound hydride.
| Parameter | Value/Observation | Reference |
| Reaction Yield | High yields were consistently reported for the synthesis. | Finholt et al., 1947 |
| Purity | The product obtained after filtration was of high purity. | Finholt et al., 1947 |
| Solubility | Readily soluble in diethyl ether. | Finholt et al., 1947 |
| Appearance | A white, crystalline solid. Commercial samples are often gray due to trace impurities. | [2] |
| Melting Point | Decomposes above 125 °C. | |
| Density | 0.917 g/cm³ | [1] |
| Reactivity with Water | Reacts violently with water, liberating hydrogen gas. | [1][2] |
The Impact and Legacy of the Discovery
The discovery of this compound hydride was a watershed moment in organic chemistry. Its ability to reduce a wide range of functional groups, including esters, carboxylic acids, amides, nitriles, and epoxides, with high efficiency and under mild conditions, made it an indispensable tool for synthetic chemists.[1] This new reagent greatly facilitated the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.
The work of Schlesinger, Finholt, and Bond not only introduced a powerful new reagent but also spurred further research into other complex metal hydrides, leading to the development of a diverse toolkit of reducing agents with varying degrees of reactivity and selectivity that are still widely used today.
Visualizing the Discovery and Synthesis
Discovery Timeline
Caption: A timeline illustrating the discovery of this compound hydride.
Original Synthesis Workflow
Caption: Workflow of the original synthesis of this compound hydride.
References
A Technical Guide to the Fundamental Properties of Lithium-Aluminum Alloys
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core properties of lithium-aluminum (Al-Li) alloys. As materials science continues to be a cornerstone of innovation across various scientific disciplines, including advanced instrumentation and drug delivery systems, a thorough understanding of these high-performance alloys is crucial. This document outlines their mechanical, physical, and thermal characteristics, details the experimental protocols for their evaluation, and illustrates key metallurgical concepts through diagrams.
Introduction to Lithium-Aluminum Alloys
Lithium-aluminum alloys are a class of advanced metallic materials that offer a significant advantage in applications where high strength and low weight are paramount. The addition of lithium, the lightest metallic element, to aluminum results in a notable decrease in density and an increase in stiffness.[1][2][3] For every 1% by mass of lithium added to aluminum, the density of the resulting alloy is reduced by approximately 3%, and the elastic modulus is increased by about 5-6%.[1][2][3][4] Commercial Al-Li alloys typically contain up to 2.45% lithium by mass.[2]
The primary strengthening mechanism in these alloys is precipitation hardening, where heat treatment causes the formation of a metastable Al₃Li phase (δ').[2] These finely dispersed precipitates impede the movement of dislocations within the crystal structure, thereby increasing the material's strength.[2][5]
The development of Al-Li alloys has progressed through several generations, each aiming to improve upon the last by addressing challenges such as reduced ductility, fracture toughness, and corrosion resistance that were present in earlier iterations.[1] Third-generation alloys, for instance, have a reduced lithium content to mitigate these negative characteristics while still retaining a significant portion of the density reduction benefits.[2]
Core Properties of Select Lithium-Aluminum Alloys
The following tables summarize the key mechanical, physical, and thermal properties of several commercially significant Al-Li alloys. These values can vary depending on the specific temper and processing of the material.
Mechanical Properties
| Property | Alloy 2090 | Alloy 8090 | Alloy 2195 |
| Tensile Strength, Ultimate | 550 MPa[2][6] | 450 - 530 MPa[1][3][7] | 550 - 615 MPa[8][9] |
| Tensile Strength, Yield | 520 MPa[2][6][10] | 370 - 470 MPa[1][3][7] | 500 - 580 MPa[8][9] |
| Elongation at Break | 6%[2][6][10] | 5 - 10%[1][7] | 8 - 12%[8][9] |
| Elastic Modulus | 76 GPa[2][6][10] | 76 - 77 GPa[1][7] | 77 - 79 GPa[8] |
| Fracture Toughness | ~30 MPa-m¹/²[11] | ~24 MPa-m¹/²[4] | 30 - 40 MPa-m¹/²[9][11] |
| Shear Strength | Not specified | ~270 MPa[3][7] | 320 - 360 MPa[8] |
| Hardness (Brinell) | Not specified | 120 - 140 HB[1] | Not specified |
Physical Properties
| Property | Alloy 2090 | Alloy 8090 | Alloy 2195 |
| Density | 2.59 g/cm³[2][6][10] | 2.54 g/cm³[1][12] | 2.70 - 2.72 g/cm³[8] |
| Melting Point | 560 - 650 °C[2][6][10] | 600 - 655 °C[1][3][12] | ~545 - 650 °C[8] |
| Poisson's Ratio | 0.34[2][10] | 0.33[4] | Not specified |
Thermal Properties
| Property | Alloy 2090 | Alloy 8090 | Alloy 2195 |
| Thermal Conductivity | 88.0 W/m-K[2][5] | 95.3 - 160 W/m·K[1][3] | 95 - 115 W/m·K[8] |
| Coefficient of Thermal Expansion | 23.6 µm/m-°C (20-100°C)[2][5] | 21.4 - 24 µm/m-K[1][3][4] | 22.2 - 23.2 µm/m-°C (20-100°C)[8] |
| Specific Heat Capacity | 1.203 J/g-°C (at 100°C)[2][5] | 930 - 960 J/kg-K[4][13] | Not specified |
Experimental Protocols
The determination of the fundamental properties of Al-Li alloys relies on standardized experimental procedures. The following are key methodologies for evaluating their mechanical and corrosion characteristics.
Tensile Testing
Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[1][2][3][4]
Methodology:
-
Specimen Preparation: Test specimens are machined from the alloy product into standardized shapes, most commonly a "dog-bone" configuration. The dimensions of the specimen, including the gauge length and cross-sectional area, are precisely measured and recorded.
-
Test Setup: The specimen is securely held in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure elongation.
-
Loading: A uniaxial tensile load is applied to the specimen at a constant rate of strain.
-
Data Acquisition: The applied load and the corresponding elongation of the gauge section are continuously recorded throughout the test.
-
Determination of Properties: From the resulting stress-strain curve, key properties are determined:
-
Yield Strength: The stress at which the material begins to deform plastically.
-
Ultimate Tensile Strength: The maximum stress the material can withstand while being stretched or pulled.
-
Elongation: A measure of the material's ductility, representing the percentage increase in length after fracture.
-
Reduction of Area: Another measure of ductility, calculated as the percentage decrease in the cross-sectional area at the point of fracture.
-
Fracture Toughness Testing
Standard: ASTM E399 - Standard Test Method for Linear-Elastic Plane-Strain Fracture Toughness K(Ic) of Metallic Materials.[7][8][13][14]
Methodology:
-
Specimen Preparation: A specimen of a specific geometry (e.g., compact tension or single-edge notch bend) is machined. A sharp fatigue pre-crack is then introduced at the notch tip by subjecting the specimen to cyclic loading.
-
Test Procedure: The pre-cracked specimen is loaded in a testing machine, and the load versus crack mouth opening displacement is recorded.
-
K(Ic) Calculation: The critical stress intensity factor, K(Ic), which represents the fracture toughness of the material under plane-strain conditions, is calculated from the load at which a specific amount of crack extension occurs. The validity of the K(Ic) value is dependent on meeting several criteria related to specimen size and the linearity of the load-displacement record.
Corrosion Susceptibility Testing
Standard: ASTM G34 - Standard Test Method for Exfoliation Corrosion Susceptibility in 2XXX and 7XXX Series Aluminum Alloys (EXCO Test).[15][16][17][18]
Methodology:
-
Specimen Preparation: Specimens are cut from the alloy product, and their surfaces are typically cleaned and degreased.
-
Immersion: The specimens are immersed in a specified corrosive solution (e.g., a solution of sodium chloride, potassium nitrate, and nitric acid) for a designated period, often 48 hours.
-
Evaluation: After exposure, the specimens are visually examined and rated for the degree of exfoliation corrosion (a form of intergranular corrosion characterized by the lifting of surface layers) based on a standard set of photographic examples.
Standard: ASTM G47 - Standard Test Method for Determining Susceptibility to Stress-Corrosion Cracking of 2XXX and 7XXX Aluminum Alloy Products.[5][10][11][19]
Methodology:
-
Specimen Preparation and Stressing: A test specimen is machined and subjected to a sustained tensile stress, often by bending it in a fixture. The stress is typically applied in the short-transverse direction relative to the grain structure, as this is often the most susceptible orientation.
-
Environmental Exposure: The stressed specimen is exposed to a corrosive environment, commonly an alternate immersion in a 3.5% sodium chloride solution.[11]
-
Inspection: The specimen is periodically inspected for the appearance of cracks. The time to failure is recorded, and the material's resistance to stress-corrosion cracking is classified based on the test duration without failure.
Visualizations of Core Concepts
The following diagrams illustrate key concepts related to the metallurgy and characterization of lithium-aluminum alloys.
Caption: A diagram illustrating the three stages of precipitation hardening and the corresponding changes in the microstructure of Al-Li alloys.
Caption: A flowchart depicting a standard experimental workflow for the comprehensive characterization of a lithium-aluminum alloy sample.
Caption: A conceptual diagram illustrating how the chemical composition of Al-Li alloys influences their microstructure, which in turn dictates their fundamental properties.
References
- 1. store.astm.org [store.astm.org]
- 2. galvanizeit.com [galvanizeit.com]
- 3. infinitalab.com [infinitalab.com]
- 4. zwickroell.com [zwickroell.com]
- 5. laboratuar.com [laboratuar.com]
- 6. indiamart.com [indiamart.com]
- 7. infinitalab.com [infinitalab.com]
- 8. trl.com [trl.com]
- 9. svsu.edu [svsu.edu]
- 10. dl.asminternational.org [dl.asminternational.org]
- 11. store.astm.org [store.astm.org]
- 12. faculty.up.edu [faculty.up.edu]
- 13. ASTM E399 Metallic Material Fracture Toughness Testing - ADMET [admet.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. scribd.com [scribd.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. store.astm.org [store.astm.org]
- 19. store.astm.org [store.astm.org]
Chemical formula and structure of lithium tetrahydridoaluminate
Introduction
Lithium tetrahydridoaluminate, commonly known as lithium aluminum hydride (LAH), is a powerful and versatile reducing agent with the chemical formula LiAlH₄.[1][2] Since its discovery in 1947 by Finholt, Bond, and Schlesinger, it has become an indispensable tool in organic synthesis, particularly for the reduction of polar functional groups.[1] This guide provides a comprehensive overview of its chemical formula, structure, properties, synthesis, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.
Chemical Formula and Structure
The chemical formula for lithium tetrahydridoaluminate is LiAlH₄ .[1][3][4] It is an inorganic compound consisting of a lithium cation (Li⁺) and a complex aluminate anion ([AlH₄]⁻). In the solid state, it exists as a salt-like structure. The aluminate anion has a tetrahedral geometry, with the aluminum atom at the center covalently bonded to four hydrogen atoms (hydrides).[5] The overall structure is a crystalline solid, which in its pure form is white, but commercial samples often appear gray due to trace impurities.[1][6]
Physicochemical Properties
The key physical and thermodynamic properties of lithium tetrahydridoaluminate are summarized in the tables below.
Table 1: Physical Properties of LiAlH₄
| Property | Value |
| Molar Mass | 37.95 g·mol⁻¹[1] |
| Appearance | White crystalline powder (pure); gray powder (commercial)[1][6] |
| Density | 0.917 g/cm³[1] |
| Melting Point | Decomposes at >125 °C (257 °F; 398 K)[6][7] |
Table 2: Thermodynamic Properties of LiAlH₄
| Property | Value |
| Standard Enthalpy of Formation (ΔfH°) | -116.3 kJ·mol⁻¹[8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -44.7 kJ·mol⁻¹[8] |
| Standard Molar Entropy (S°) | 78.74 J·K⁻¹·mol⁻¹[8] |
| Molar Heat Capacity (C p°) | 83.18 J·K⁻¹·mol⁻¹[8] |
Table 3: Solubility of LiAlH₄
| Solvent | Solubility ( g/100 mL) |
| Diethyl ether | 30[6] |
| Tetrahydrofuran (B95107) (THF) | 13[6] |
| Dimethyl cellosolve | 10[6] |
| Dibutyl ether | 2[6] |
| Dioxane | 0.1[6] |
Note: Lithium tetrahydridoaluminate reacts violently with water and protic solvents like alcohols.[1][9]
Experimental Protocols: Synthesis
Lithium tetrahydridoaluminate can be synthesized through several methods. The most common laboratory and industrial preparations are detailed below.
1. Laboratory Synthesis from Lithium Hydride and Aluminum Chloride
This is the original method for preparing LiAlH₄.[1] It involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in a suitable solvent, typically diethyl ether.
Reaction: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl
Protocol:
-
A slurry of lithium hydride is prepared in anhydrous diethyl ether in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of aluminum chloride in anhydrous diethyl ether is slowly added to the lithium hydride slurry with continuous stirring.
-
The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
-
The byproduct, lithium chloride (LiCl), is insoluble in diethyl ether and precipitates out of the solution.
-
The LiCl is removed by filtration, yielding a solution of LiAlH₄ in diethyl ether.
-
The solvent can be evaporated to obtain solid LiAlH₄, which can be further purified by recrystallization.[1]
2. Industrial Synthesis via Sodium Aluminum Hydride
For large-scale production, a more economical two-step process is employed.[1] First, sodium aluminum hydride is synthesized from the elements, which is then converted to LiAlH₄.
Step 1: Synthesis of Sodium Aluminum Hydride Na + Al + 2 H₂ → NaAlH₄
Step 2: Salt Metathesis Reaction NaAlH₄ + LiCl → LiAlH₄ + NaCl
Protocol:
-
Sodium and aluminum are reacted with hydrogen gas under high pressure and temperature to produce sodium aluminum hydride.[1]
-
The resulting NaAlH₄ is then dissolved in a suitable solvent (e.g., THF).
-
Lithium chloride (LiCl) is added to the solution, leading to a salt metathesis reaction where the less soluble sodium chloride (NaCl) precipitates.[1]
-
The precipitated NaCl is filtered off, leaving a solution of LiAlH₄.[1]
Reactivity and Applications in Drug Development
Lithium tetrahydridoaluminate is a potent, non-selective nucleophilic reducing agent. It is capable of reducing a wide array of functional groups, making it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[9][10]
General Reactivity:
-
Aldehydes and Ketones: Reduced to primary and secondary alcohols, respectively.[5]
-
Carboxylic Acids and Esters: Reduced to primary alcohols.[1][5]
-
Epoxides: Reduced to alcohols.[5]
-
Alkyl Halides: Reduced to alkanes.[1]
It is important to note that LiAlH₄ does not typically reduce isolated non-polar multiple bonds like carbon-carbon double or triple bonds.[5][9]
Example Experimental Protocol: Reduction of an Amide
The following is a representative protocol for the reduction of a pseudoephedrine amide to its corresponding alcohol, a common transformation in asymmetric synthesis.
Materials:
-
(1S,2S)-pseudoephedrine-(R)-2-methylhydrocinnamamide
-
This compound hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% w/v aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Protocol:
-
A flask is charged with a 1.0 M solution of this compound hydride in ether (0.75 mL, 0.75 mmol) and cooled to 0°C.[11]
-
A solution of the pseudoephedrine amide (e.g., 10.0 g, 32.1 mmol) in anhydrous THF (110 mL) is added slowly to the LiAlH₄ suspension.[11]
-
The reaction mixture is stirred at 0°C.
-
After the reaction is complete (monitored by TLC), the reaction is quenched by the cautious, dropwise addition of water until gas evolution ceases.[11]
-
A 15% w/v aqueous sodium hydroxide solution (2 mL) is added to the cloudy mixture.[11]
-
The mixture is transferred to a separatory funnel with water and extracted with dichloromethane (3 x 10 mL).[11]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product.
-
The product can be further purified by flash column chromatography.
This protocol is adapted from a literature procedure and may need to be optimized for different substrates.[11]
Safety Considerations
Lithium tetrahydridoaluminate is a highly reactive and flammable solid.[6] It reacts violently with water, including atmospheric moisture, to release flammable hydrogen gas.[1][6] All manipulations should be carried out under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, must be worn. It can cause severe burns upon contact with skin and eyes.[6]
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Give the structural formula of the lithium tetrahydridoaluminate(III) [allen.in]
- 3. lithium tetrahydridoaluminate [webbook.nist.gov]
- 4. lithium tetrahydridoaluminate [webbook.nist.gov]
- 5. byjus.com [byjus.com]
- 6. This compound hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oxfordreference.com [oxfordreference.com]
- 8. you-iggy.com [you-iggy.com]
- 9. Lithium Tetrahydridoaluminate:A powerful nucleophilic reducing agent_Chemicalbook [chemicalbook.com]
- 10. albemarle.com [albemarle.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Pioneering Steps: An In-depth Technical Guide to Early Aluminum-Lithium Alloys in Aerospace (1920s-1960s)
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on first-generation aluminum-lithium (Al-Li) alloys, tracing their development from the 1920s through the 1960s. It provides a comprehensive overview of the core metallurgy, mechanical properties, and early experimental protocols that set the stage for the advanced Al-Li alloys used in modern aerospace applications. This document is intended to serve as a detailed resource for researchers and professionals seeking to understand the historical context and scientific underpinnings of these revolutionary lightweight materials.
Introduction: The Quest for Lighter and Stiffer Aerospace Materials
The dawn of the 20th century and the burgeoning field of aviation created an insatiable demand for materials with high strength-to-weight ratios. Aluminum alloys quickly became a cornerstone of aircraft construction, but the quest for even lighter and stiffer materials was relentless. The addition of lithium, the lightest metallic element, to aluminum was a logical and promising avenue of research. Early studies demonstrated that for every 1% of lithium added by mass, the density of the resulting alloy could be reduced by approximately 3%, while the elastic modulus could be increased by 5-6%.[1][2] This potential for significant weight savings and enhanced stiffness was the primary driver for the initial development of Al-Li alloys.
First-Generation Aluminum-Lithium Alloys: A Comparative Overview
The early era of Al-Li alloy development saw the emergence of a few key alloys that were benchmarked against the conventional aluminum alloys of their time.
Scleron (1920s)
The first commercially developed aluminum-lithium alloy, "Scleron," emerged in Germany in the 1920s.[3] It was primarily an aluminum-zinc alloy with a small addition of approximately 0.1% lithium by weight.[4] While not a resounding commercial success due to the rapid improvements in Duralumin-type alloys, Scleron demonstrated the potential of lithium as an alloying element.[4]
Table 1: Comparison of Scleron and Duralumin Mechanical Properties
| Property | Scleron (Al-Zn-Li) | Duralumin (Al-Cu-Mg) |
| Tensile Strength | Somewhat better than Duralumin | ~420-500 MPa[5] |
| Yield Strength | Not specified in available literature | Not specified in available literature |
| Elongation | Not specified in available literature | ≤ 22%[5] |
Note: Quantitative data for Scleron is scarce in historical records, with most sources providing only qualitative comparisons.
Alloy 2020 (1950s)
A more significant advancement came in the 1950s with the development of alloy 2020 by the Aluminum Company of America (Alcoa).[2] This alloy was the first Al-Li composition to see application in a major aerospace program.
Table 2: Nominal Composition of Alloy 2020
| Element | Weight Percentage (%) |
| Copper (Cu) | 4.5 |
| Lithium (Li) | 1.2 |
| Manganese (Mn) | 0.5 |
| Cadmium (Cd) | 0.2 |
| Aluminum (Al) | Balance |
Alloy 2020 was utilized for the upper and lower wing skins of the RA-5C Vigilante, a carrier-based supersonic bomber.[3] However, its service life was limited, and it was eventually withdrawn due to persistent issues with low ductility and poor fracture toughness.[3]
Table 3: Mechanical Properties of Al-Li 2020 vs. Conventional 2024-T3 Aluminum Alloy
| Property | Al-Li 2020 | 2024-T3 Aluminum |
| Density | ~2.72 g/cm³ | ~2.78 g/cm³[6] |
| Tensile Strength | Surpassed many other aluminum alloys of the time | 400–430 MPa[6] |
| Yield Strength | Surpassed many other aluminum alloys of the time | 270–280 MPa[6] |
| Modulus of Elasticity | Higher than conventional alloys | ~73 GPa[6] |
| Fracture Toughness | Lower than conventional alloys | ~25 MPa-m¹/²[7] |
| Elongation | Low | 10-15%[6] |
Alloy 1420 (1950s)
Also developed in the 1950s, the Russian alloy 1420 was another notable early Al-Li composition. It was used in the cockpit and fuselage of the MiG-29.[3]
Table 4: Nominal Composition of Alloy 1420
| Element | Weight Percentage (%) |
| Magnesium (Mg) | 5.0 - 6.0 |
| Lithium (Li) | 1.9 - 2.3 |
| Zirconium (Zr) | 0.09 - 0.15 |
| Aluminum (Al) | Balance |
Table 5: Mechanical Properties of Alloy 1420 Sheet
| Property | Value |
| Tensile Strength | 450 MPa[8] |
| Yield Strength | 270 MPa[8] |
| Elongation | 10%[8] |
Experimental Protocols of the Era
The evaluation of these early Al-Li alloys relied on the nascent standards for mechanical testing.
Tensile Testing
The primary standard for tensile testing of metallic materials during this period was ASTM E8, "Standard Test Methods for Tension Testing of Metallic Materials," which was first established in 1924.[9] This standard provided a framework for determining key mechanical properties.
Methodology:
-
Specimen Preparation: Test specimens were machined from the alloy material into standardized shapes, typically "dog-bone" shaped flat specimens for sheet materials or round specimens for thicker products. The dimensions, including the gauge length over which elongation was to be measured, were strictly defined.
-
Test Apparatus: A tensile testing machine capable of applying a controlled tensile load was used. These machines were equipped with grips to hold the specimen and a system to measure the applied load and the resulting elongation of the specimen.
-
Procedure: The specimen was mounted in the grips of the testing machine. A tensile load was applied at a controlled rate until the specimen fractured. Throughout the test, the applied load and the elongation of the gauge section were continuously recorded.
-
Data Analysis: From the load-elongation curve, the following properties were determined:
-
Tensile Strength (Ultimate Tensile Strength): The maximum stress the material could withstand before fracture.
-
Yield Strength: The stress at which the material began to deform plastically. This was often determined using the 0.2% offset method.
-
Elongation: The percentage of plastic strain at fracture, indicating the material's ductility.
-
Fracture Toughness Testing
The concept of fracture toughness was still in its early stages of development during the latter part of this period. The limitations of early Al-Li alloys, particularly their low toughness, spurred research in this area.
Early Methodologies (Pre-Standardization):
Before the formalization of standards like ASTM E399, various ad-hoc and comparative methods were used to assess the fracture resistance of materials. These often involved:
-
Notched Tensile Tests: Specimens with sharp notches of varying geometries were subjected to tensile loading to evaluate the material's sensitivity to stress concentrations.
-
Impact Tests (e.g., Charpy, Izod): While primarily measuring the energy absorbed during fracture under impact, these tests provided a qualitative indication of a material's toughness.
Emergence of Standardized Testing (late 1950s - 1960s):
The growing need for a quantitative measure of fracture toughness led to the development of linear elastic fracture mechanics (LEFM). The ASTM Special Technical Publication No. 381 (STP 381), published in 1965, was a pivotal document that compiled the foundational knowledge in this area.[10] This eventually led to the development of the ASTM E399 standard for plane-strain fracture toughness testing.
General Principles of Early Fracture Toughness Testing:
-
Pre-cracked Specimens: A sharp, well-defined crack was introduced into the test specimen, often by fatiguing a machined notch.
-
Loading: The specimen was subjected to a slowly increasing load.
-
Crack Growth Monitoring: The initiation and propagation of the crack were monitored.
-
Calculation of K_Ic: The critical stress intensity factor at the onset of unstable crack growth (K_Ic) was calculated based on the applied load, specimen geometry, and crack length. This value provided a quantitative measure of the material's fracture toughness.
Visualizing the Development and Evaluation Process
The following diagrams, generated using the DOT language, illustrate the logical flow of early Al-Li alloy development and the experimental workflows of the time.
Caption: Logical pathway of early Al-Li alloy development.
Caption: Experimental workflow for tensile testing (ASTM E8).
Caption: Generalized workflow for early fracture toughness testing.
Conclusion: A Foundation for Future Innovation
The early studies of aluminum-lithium alloys, from the tentative introduction of Scleron to the more ambitious applications of alloys 2020 and 1420, laid the critical groundwork for the subsequent generations of Al-Li alloys. While these initial forays highlighted significant challenges, particularly in achieving adequate ductility and fracture toughness, they unequivocally demonstrated the potential for substantial weight savings and stiffness improvements in aerospace structures. The lessons learned from the limitations of these first-generation materials directly informed the alloy design and processing strategies that led to the development of the more successful second and third-generation Al-Li alloys that are integral to modern aircraft and spacecraft. This historical perspective underscores the iterative nature of materials science and the importance of foundational research in driving technological advancement.
References
- 1. afgrow.net [afgrow.net]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. scispace.com [scispace.com]
- 5. LITHIUM IN ALUMINUM-X2020 (Journal Article) | OSTI.GOV [osti.gov]
- 6. 2024 aluminium alloy - Wikipedia [en.wikipedia.org]
- 7. 2024-T3 Aluminum :: MakeItFrom.com [makeitfrom.com]
- 8. wmtr.com [wmtr.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
An In-depth Technical Guide to Lithium Aluminum Silicates for Ceramic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lithium aluminum silicates (LAS), a critical class of materials in advanced ceramic applications. With a focus on spodumene, petalite (B74571), and eucryptite, this document delves into their fundamental properties, synthesis protocols, and characterization methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in materials science and related fields.
Introduction to this compound Silicates
This compound silicates are a group of minerals and synthetic materials renowned for their exceptional thermomechanical properties, most notably their low to negative coefficients of thermal expansion (CTE). This characteristic imparts outstanding thermal shock resistance, making them indispensable in applications ranging from high-performance cookware to aerospace components. The most commercially significant LAS minerals are spodumene, petalite, and eucryptite, each possessing unique properties that dictate their suitability for specific ceramic applications.
The utility of these minerals in ceramics stems from their role as a source of lithium oxide (Li₂O), a powerful flux that lowers the melting temperature and viscosity of glazes and glass-ceramic batches.[1][2][3] Beyond their fluxing action, the incorporation of lithium aluminosilicates into ceramic bodies can dramatically reduce thermal expansion, thereby enhancing the material's ability to withstand rapid temperature changes without cracking.[4][5]
Key this compound Silicate (B1173343) Minerals in Ceramics
The three primary this compound silicate minerals utilized in the ceramics industry are spodumene, petalite, and eucryptite. While they share a common chemistry, their distinct crystal structures give rise to a range of physical and thermal properties.
Spodumene (LiAlSi₂O₆)
Spodumene is a pyroxene (B1172478) mineral that exists in two polymorphs: α-spodumene and β-spodumene. The naturally occurring α-spodumene is a monoclinic crystal that is hard and dense.[6][7] Upon heating to approximately 1080 °C, it undergoes an irreversible transformation to the tetragonal β-spodumene phase.[8] This transformation is accompanied by a significant volume increase of about 30%, which is a critical consideration in ceramic processing.[8] β-spodumene is the form valued in ceramics for its very low, and in some cases, negative coefficient of thermal expansion.[5][9] It is a key ingredient in the production of glass-ceramics like CorningWare® due to its excellent thermal shock resistance.[3]
Petalite (LiAlSi₄O₁₀)
Petalite is a monoclinic phyllosilicate mineral that also exhibits low thermal expansion.[10][11][12] It is particularly valued for its ability to impart exceptional thermal shock resistance to ceramic bodies, with some formulations containing over 60% petalite able to withstand direct flame and rapid cooling.[6][7] Petalite has a higher silica (B1680970) content compared to spodumene and is known to have a near-zero thermal expansion above 700°C.[6] It is also used in glazes to produce silky, white surfaces and can improve the brightness of colors.[6]
Eucryptite (LiAlSiO₄)
Eucryptite is a hexagonal mineral that is notable for its pronounced negative coefficient of thermal expansion along its c-axis.[13][14] This property makes it a valuable additive for creating zero-expansion or even negative-expansion ceramic bodies. β-eucryptite is the high-temperature polymorph and is the phase of interest for most ceramic applications.[13] Due to its strong negative thermal expansion, it can be used to counteract the positive expansion of other materials in a composite, leading to a ceramic with exceptional dimensional stability over a wide temperature range.[15]
Quantitative Data Presentation
The following tables summarize the key physical, mechanical, and thermal properties of spodumene, petalite, and eucryptite for ceramic applications. It is important to note that these values can vary depending on the specific composition, processing parameters, and measurement conditions.
Table 1: Physical and Crystallographic Properties of this compound Silicates
| Property | α-Spodumene | β-Spodumene | Petalite | β-Eucryptite |
| Chemical Formula | LiAlSi₂O₆ | LiAlSi₂O₆ | LiAlSi₄O₁₀ | LiAlSiO₄ |
| Crystal System | Monoclinic | Tetragonal | Monoclinic | Hexagonal |
| Space Group | C2/c | P4₃2₁2 | P2/a | P6₂22 |
| Lattice Parameters | a = 9.47 Å, b = 8.40 Å, c = 5.22 Å, β = 110.2°[1][2] | a = 7.53 Å, c = 9.16 Å[1][2] | a = 11.72 Å, b = 5.13 Å, c = 7.62 Å, β = 113.1°[4] | a = 10.50 Å, c = 11.19 Å |
| Density (g/cm³) | 3.03 - 3.23[6] | ~2.4[6][9] | 2.41 - 2.42[10] | ~2.35[4] |
| Mohs Hardness | 6.5 - 7[6] | Not well-defined, friable[6] | 6 - 6.5[10] | ~6.5 |
Table 2: Mechanical Properties of this compound Silicate Ceramics
| Property | Spodumene-based Ceramics | Petalite-based Ceramics | Eucryptite-based Ceramics |
| Flexural Strength (MPa) | 80 - 231.8[16] | ~159[17] | - |
| Young's Modulus (GPa) | ~50[16] | ~95[18] | - |
| Vickers Hardness (GPa) | 5.87[16] | 7.88[18] | - |
Table 3: Thermal Properties of this compound Silicate Ceramics
| Property | Spodumene-based Ceramics | Petalite-based Ceramics | Eucryptite-based Ceramics |
| Coefficient of Thermal Expansion (CTE) (x 10⁻⁶/°C) | -0.0097 to 1.4 (near zero)[5] | 0.8 to 7.2[6][18] | -7.1 to -10.74[19] |
| Melting Point (°C) | ~1423 (β-spodumene)[8] | ~1350[11] | - |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound silicate ceramics.
Synthesis of this compound Silicate Powders
This is a conventional and widely used method for synthesizing ceramic powders.
-
Raw Material Selection and Mixing: High-purity precursor powders such as lithium carbonate (Li₂CO₃), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) are selected. The powders are weighed in stoichiometric ratios corresponding to the desired LAS phase (e.g., for β-spodumene: 1 mole Li₂O, 1 mole Al₂O₃, 4 moles SiO₂). The powders are intimately mixed, often through ball milling with a suitable solvent (e.g., ethanol (B145695) or deionized water) and grinding media (e.g., zirconia or alumina (B75360) balls) for several hours to ensure homogeneity.[19][20]
-
Calcination: The dried powder mixture is placed in a high-purity alumina crucible and heated in a furnace. The calcination process involves a controlled heating ramp, a dwell at a specific temperature, and a controlled cooling rate. For the transformation of α-spodumene to β-spodumene, a calcination temperature of around 1100 °C is typically employed.[9] For the synthesis of β-eucryptite from raw precursors, calcination temperatures can range from 850 °C to 1450 °C.[4][19]
-
Milling: After calcination, the resulting ceramic clinker is often milled again to achieve a fine and uniform particle size suitable for subsequent processing.
The sol-gel process offers a route to produce highly pure and homogeneous ceramic powders at lower temperatures compared to the solid-state method.[14][21]
-
Precursor Solution Preparation: Metal alkoxides are common precursors, such as lithium methoxide, aluminum sec-butoxide, and tetraethyl orthosilicate (B98303) (TEOS).[5] These are dissolved in a suitable solvent, typically an alcohol. The hydrolysis and condensation reactions are initiated by the addition of water, often with an acid or base catalyst.[22]
-
Gelation: The solution undergoes hydrolysis and polycondensation reactions, leading to the formation of a three-dimensional network, resulting in a gel.[22]
-
Drying: The gel is dried to remove the solvent and residual organic compounds. This is a critical step, as rapid drying can lead to cracking. Supercritical drying can be employed to produce aerogels with very low density and high surface area.[19]
-
Calcination: The dried gel is calcined at a relatively low temperature (e.g., 700-1000 °C) to crystallize the desired LAS phase.[3][23]
Fabrication of Ceramic Components
-
Green Body Formation: The synthesized LAS powder is mixed with binders and plasticizers to form a plastic mass or a slurry. This mixture is then shaped into a "green body" using techniques such as pressing, slip casting, or extrusion.[22][24]
-
Sintering: The green body is subjected to a controlled heating schedule in a furnace. Sintering causes the individual powder particles to bond together, leading to densification and the formation of a solid ceramic piece.[15][25] The sintering temperature and duration are critical parameters that influence the final microstructure and properties of the ceramic. For example, β-spodumene-cordierite composites can be sintered at temperatures between 1250-1350°C with a heating rate of 4°C/min and a soaking time of 1 hour.[5]
Characterization Techniques
The coefficient of thermal expansion is a critical property of LAS ceramics. It is typically measured using a dilatometer.
-
Sample Preparation: A rectangular or cylindrical sample of the sintered ceramic with a defined length is prepared.
-
Measurement: The sample is placed in the dilatometer and heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.[26] The change in the sample's length as a function of temperature is recorded by a sensitive probe.[27][28]
-
Calculation: The CTE is calculated from the slope of the length change versus temperature curve.
-
Flexural Strength: Also known as the modulus of rupture, it is a measure of a material's ability to resist bending. It is commonly determined using a three-point or four-point bending test according to standards like ASTM C1161.[4][10][16][17] A rectangular bar of the ceramic is supported at two points, and a load is applied to the center (three-point) or at two points between the supports (four-point). The load at which the specimen fractures is used to calculate the flexural strength.
-
Vickers Hardness: This test measures the material's resistance to indentation. A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the ceramic with a specific load.[1][2][11][13][29] The diagonals of the resulting indentation are measured using a microscope, and the Vickers hardness number is calculated based on the load and the surface area of the indentation.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound silicates.
Caption: Crystal systems of key this compound silicates.
Caption: General workflow for ceramic fabrication.
References
- 1. Physico-Chemical Characteristics of Spodumene Concentrate and Its Thermal Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. elantechnology.com [elantechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mindat.org [mindat.org]
- 11. Petalite - Wikipedia [en.wikipedia.org]
- 12. Petalite [chemeurope.com]
- 13. [PDF] The Crystal Structure of Beta Eucryptite as a Function of Temperature | Semantic Scholar [semanticscholar.org]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. Characteristics of Thermal Parameters and Some Physical Properties of Mineral Eutectic Type: Petalite–Alkali Feldspars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Sol–Gel Technologies to Obtain Advanced Bioceramics for Dental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Influence of calcination temperatures on lithium deportment by screening hard rock lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 27. handbookofmineralogy.org [handbookofmineralogy.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Aluminum Deuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD) is a powerful deuterated reducing agent and a deuteride donor, analogous to the more common this compound hydride (LAH). Its ability to introduce deuterium (B1214612) atoms into molecules with high precision makes it an invaluable tool in isotopic labeling studies, mechanistic investigations, and the synthesis of deuterated compounds for applications in drug metabolism and pharmacokinetic (DMPK) studies, as well as in materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of LAD, detailed experimental protocols for its use, and visualizations of key reaction pathways.
Physical and Chemical Properties
This compound deuteride is a white to grey, odorless powder that is highly reactive and sensitive to moisture.[1] It is a potent reducing agent capable of reducing a wide range of functional groups.[2]
Data Presentation: Quantitative Properties
The following table summarizes the key quantitative physical and chemical properties of this compound deuteride.
| Property | Value | Source(s) |
| Molecular Formula | LiAlD₄ | [3] |
| Molecular Weight | 41.99 g/mol | [1] |
| Appearance | White to grey powder | [1] |
| Density | 0.716 g/cm³ | [2] |
| Melting Point | Decomposes above 175 °C | [1] |
| Solubility | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF), and dimethylcellosolve. Slightly soluble in dibutyl ether. Insoluble or very slightly soluble in hydrocarbons and dioxane. | [1] |
| Crystal Structure | Monoclinic | [4][5] |
| Space Group | P2₁/c | [4][5] |
| Unit Cell Parameters (at 8 K) | a = 4.8254 Å, b = 7.8048 Å, c = 9.8968 Å, β = 112.268° | [4] |
| Enthalpy of Formation (for LiAlH₄) | -113.42 kJ/mol | [6] |
Note: The enthalpy of formation is provided for this compound hydride (LiAlH₄) as a close approximation due to the limited availability of specific data for LiAlD₄.
Chemical Reactivity and Handling
This compound deuteride is a highly reactive compound that requires careful handling in an inert and anhydrous atmosphere to prevent its violent reaction with water, which liberates flammable deuterium gas.[1][2]
Reaction with Water: LiAlD₄ + 4H₂O → LiOH + Al(OH)₃ + 4D₂
Due to its reactivity, all glassware and solvents must be scrupulously dried before use. Reactions are typically carried out under an inert atmosphere of nitrogen or argon.
Experimental Protocols
The following are detailed methodologies for common reductions using this compound hydride (LAH), which are directly applicable to this compound deuteride (LAD) due to their chemical equivalence.
Reduction of an Ester to a Deuterated Alcohol
Reaction: RCOOR' + [D⁻] from LiAlD₄ → RCD₂OH + R'OH
Experimental Protocol (Adapted from the reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate with LAH): [7]
-
Apparatus Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: A suspension of this compound deuteride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C using an ice bath.
-
Addition of Ester: The ester (1 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the stirred LAD suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up (Fieser Method):
-
The reaction flask is cooled to 0 °C.
-
For every 'x' grams of LAD used, the following are added sequentially and dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
The mixture is allowed to warm to room temperature and stirred for 15 minutes.
-
The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with the reaction solvent.
-
-
Purification: The combined organic filtrate is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated alcohol. Further purification can be achieved by distillation or column chromatography.
Reduction of an Amide to a Deuterated Amine
Reaction: RCONR'₂ + [D⁻] from LiAlD₄ → RCD₂NR'₂
Experimental Protocol (Adapted from the reduction of N-(2-Methoxy-2-methylpropyl)formamide with LAH): [8]
-
Apparatus Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The entire apparatus is flushed with an inert gas.
-
Reagent Preparation: In the reaction flask, suspend this compound deuteride (1.2 equivalents) in anhydrous THF (approximately 20 mL per gram of LAD).
-
Addition of Amide: Dissolve the amide (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of amide) and transfer this solution to the dropping funnel.
-
Reaction: Cool the LAD suspension to 0 °C using an ice bath. Slowly add the amide solution dropwise from the dropping funnel to the stirred LAD suspension. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction can then be heated to reflux for 2-4 hours to ensure completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material.
-
Work-up (Fieser Method): Follow the same Fieser work-up procedure as described for the ester reduction.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield the deuterated amine.
Mandatory Visualizations
Experimental Workflow for Reduction Reactions
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound deuteride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. This compound deuteride | AlH4Li | CID 11062293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of lithium aluminum hydride from lithium hydride and aluminum chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of lithium aluminum hydride (LiAlH₄), a pivotal reducing agent in organic and inorganic chemistry. The primary focus is on the prevalent laboratory and industrial synthesis route involving the reaction of lithium hydride (LiH) and aluminum chloride (AlCl₃). This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow to serve as an in-depth resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound hydride (LiAlH₄), first prepared in 1947, is a powerful and versatile reducing agent.[1] Its utility in the synthesis of fine chemicals and pharmaceuticals is extensive, primarily for the reduction of esters, carboxylic acids, and amides.[1] The most common method for its preparation is the reaction between lithium hydride and aluminum chloride in an ethereal solvent.[1][2][3] This guide will delve into the technical specifics of this synthesis, providing actionable data and procedural details for its successful implementation.
Reaction Stoichiometry and Thermodynamics
The synthesis of this compound hydride from lithium hydride and aluminum chloride proceeds according to the following balanced chemical equation:
4LiH + AlCl₃ → LiAlH₄ + 3LiCl [1][2][4]
This reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ is soluble in these media while the lithium chloride (LiCl) byproduct is largely insoluble, facilitating its removal by filtration.[2][3]
Quantitative Data Summary
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound hydride from lithium hydride and aluminum chloride. This allows for a comparative analysis of different reaction conditions and their reported outcomes.
| Parameter | Protocol 1[5] | Protocol 2[4] |
| Reactants | ||
| Lithium Hydride (LiH) | 3.5 g | 4 g |
| Aluminum Chloride (AlCl₃) | Molar ratio LiH:AlCl₃ = 5:4 | 2.7 g |
| Solvent | ||
| Primary Solvent | Diethyl ether | Diethyl ether |
| Volume of Primary Solvent | Not specified | ~15 mL |
| Co-solvent/Purification Solvent | Benzene (B151609) or Toluene (B28343) | Not applicable |
| Reaction Conditions | ||
| Temperature | 27–28 °C | Gradual warming from liquid nitrogen temperature |
| Reaction Time | 3 hours | ~5 minutes |
| Atmosphere | Hydrogen | Dry nitrogen, then vacuum |
| Product Information | ||
| Reported Yield | 89.0% (based on AlCl₃) | Not specified |
| Reported Purity | 98.1% | Not specified |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound hydride based on cited literature. All operations should be conducted under an inert and anhydrous atmosphere (e.g., dry nitrogen or argon) due to the pyrophoric nature of LiAlH₄ and the reactivity of the reagents with moisture.
Protocol 1: Synthesis with Purity and Yield Data
This protocol is adapted from a patented method and provides specific quantitative outcomes.[5]
Materials:
-
Lithium (Li): 3.5 g
-
Naphthalene: 32 g
-
Titanium tetrachloride (TiCl₄): 0.45 mL
-
Tetrahydrofuran (THF): 180 mL
-
Hydrogen (H₂) gas
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Anhydrous benzene or toluene
Procedure:
-
Preparation of Lithium Hydride: In a reaction flask, combine 3.5 g of lithium, 32 g of naphthalene, 0.45 mL of titanium tetrachloride, and 180 mL of tetrahydrofuran.
-
Introduce a hydrogen atmosphere and allow the reaction to proceed until hydrogen absorption ceases, indicating the formation of lithium hydride.
-
Wash the resulting lithium hydride with diethyl ether.
-
Synthesis of this compound Hydride: In a separate flask, dissolve a quantity of anhydrous AlCl₃ in diethyl ether, maintaining a 4:5 molar ratio of LiH to AlCl₃.
-
Add the AlCl₃ solution dropwise to the lithium hydride-ether mixture.
-
Stir the reaction mixture at 27–28 °C for 3 hours.
-
After the reaction, cool the mixture and allow the solid LiCl to precipitate.
-
Purification: Separate the supernatant liquid. Distill the diethyl ether while continuously adding benzene or toluene to maintain a constant volume.
-
Once the diethyl ether is substantially evaporated, remove the remaining solvent to obtain this compound hydride.
Analysis:
-
Purity: 98.1% (determined by active hydrogen analysis)[5]
-
Yield: 89.0% (calculated based on the initial amount of AlCl₃)[5]
Protocol 2: Small-Scale Vigorous Reaction
This protocol describes a small-scale synthesis where the reaction is initiated at low temperature and proceeds vigorously.[4]
Materials:
-
Lithium hydride (LiH): 4 g (a 6-fold excess)
-
Aluminum chloride (AlCl₃): 2.7 g
-
Anhydrous diethyl ether: ~15 mL
Procedure:
-
In a small round-bottomed flask under a dry nitrogen atmosphere, mix 2.7 g of aluminum chloride with 4 g of lithium hydride.
-
Attach the flask to a vacuum system and evacuate the air.
-
Cool the flask to liquid nitrogen temperature and condense approximately 15 mL of diethyl ether onto the reaction mixture.
-
Slowly warm the flask. The reaction will begin and proceed vigorously.
-
Control the reaction rate by intermittent cooling with liquid nitrogen.
-
The reaction is typically complete within about five minutes.
Mandatory Visualizations
The following diagrams illustrate the core chemical transformation and a generalized workflow for the synthesis of this compound hydride.
Caption: Reaction pathway for the synthesis of LiAlH₄.
Caption: Generalized workflow for LiAlH₄ synthesis.
Safety Considerations
This compound hydride is a highly reactive and pyrophoric compound.[3] It reacts violently with water, including atmospheric moisture, to release flammable hydrogen gas.[1] All manipulations should be carried out in a fume hood under an inert, dry atmosphere. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, is mandatory. Commercial samples may be gray due to impurities and should be handled with the same level of caution.[6]
Conclusion
The synthesis of this compound hydride from lithium hydride and aluminum chloride is a well-established and reliable method. By carefully controlling the reaction conditions, particularly the exclusion of moisture, high yields of pure product can be obtained. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important chemical reagent for research and development applications.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Synthesis And Applications of this compound Hydride: A Comprehensive Guide - GSJM [gsjm-hydride.com]
- 3. This compound hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation of this compound Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. CN1011218B - Method for synthesizing this compound hydride - Google Patents [patents.google.com]
- 6. adichemistry.com [adichemistry.com]
Theoretical Frontiers: Unveiling the Landscape of Lithium-Aluminum Compounds Under Extreme Pressure
A Technical Guide for Researchers in Materials Science and Drug Development
The exploration of novel materials under extreme conditions is a burgeoning field, offering the potential for discovering compounds with unprecedented properties. Among these, the lithium-aluminum (Li-Al) system has garnered significant theoretical interest due to its promise for developing high-performance materials, including superconductors and superionics. This in-depth technical guide synthesizes the current theoretical understanding of Li-Al compounds at high pressures, providing a comprehensive resource for researchers, scientists, and professionals in drug development who leverage advanced materials.
Predicted High-Pressure Phases and Their Properties
Theoretical investigations, primarily employing first-principles calculations, have predicted the stability of several novel lithium-aluminum compounds under high pressure. These studies reveal a rich and complex phase diagram that deviates significantly from ambient pressure observations.
A notable study identified several stable Li-Al compounds, with a particular focus on the lithium-rich stoichiometries. Among these, the Li6Al compound is predicted to exhibit remarkable properties. At a pressure of 150 GPa, Li6Al is calculated to have a superconducting transition temperature (Tc) of approximately 29 K .[1] This finding is particularly significant as it suggests the potential for creating novel high-pressure superconductors within the Li-Al system.
The stability and properties of other Li-Al stoichiometries are also being actively investigated. For instance, theoretical work on aluminum-rich Al-Li compounds has provided insights into their elastic properties under pressure.
Table 1: Predicted Properties of Selected High-Pressure Li-Al Compounds
| Compound | Pressure (GPa) | Predicted Properties | Reference |
| Li6Al | 150 | Superconducting (Tc ≈ 29 K), Superionic Behavior | [1] |
Computational Methodologies: The "Experimental" Protocols of Theoretical Research
The theoretical exploration of high-pressure materials relies on sophisticated computational techniques that simulate matter at the quantum mechanical level. These "experimental protocols" are crucial for ensuring the accuracy and reproducibility of the predicted results. The primary methods employed in the study of Li-Al compounds under high pressure include:
-
Density Functional Theory (DFT): This is the workhorse of computational materials science, allowing for the calculation of the electronic structure and total energy of a system. In the context of Li-Al compounds, DFT is used to determine the formation enthalpies, lattice parameters, and elastic constants of various crystal structures at different pressures.
-
Exchange-Correlation Functionals: A key component of DFT is the exchange-correlation functional, which approximates the complex interactions between electrons. The Generalized Gradient Approximation (GGA) , particularly the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for studies of metallic systems under high pressure.
-
-
Crystal Structure Prediction: Identifying the stable crystal structure of a compound at a given pressure is a major challenge. Advanced algorithms are employed to search the vast landscape of possible atomic arrangements to find the one with the lowest enthalpy.
-
Evolutionary Algorithms (e.g., USPEX): These methods mimic the process of natural selection to "evolve" a population of crystal structures towards the most stable configuration.
-
Particle Swarm Optimization (e.g., CALYPSO): This technique uses a population of "particles" that explore the potential energy surface to find the global minimum.
-
Ab Initio Random Structure Searching (AIRSS): This approach involves generating random crystal structures and then relaxing them using DFT to find local energy minima.
-
-
Machine Learning Accelerated Methods: To handle the computational expense of exploring vast chemical and structural spaces, machine learning techniques are increasingly being integrated with first-principles calculations.
-
Machine Learning Accelerated Crystal Structure Prediction (e.g., MAGUS): These methods use machine learning models to rapidly screen and identify promising candidate structures, which are then further investigated with more accurate DFT calculations.
-
Machine Learning Molecular Dynamics (e.g., GPUMD): Machine learning potentials can be trained on DFT data to perform large-scale molecular dynamics simulations, enabling the study of dynamic properties like ionic diffusion in superionic phases.
-
A typical workflow for the theoretical investigation of Li-Al compounds under high pressure is illustrated in the diagram below.
Phase Stability and Transitions
The relative stability of different Li-Al compounds at high pressure is determined by their formation enthalpies. By calculating the formation enthalpy of various stoichiometries and crystal structures as a function of pressure, a theoretical high-pressure phase diagram can be constructed. The convex hull of the formation enthalpy plot indicates the thermodynamically stable phases at a given pressure.
The high-pressure behavior of pure lithium itself provides important context for understanding the Li-Al system. Under increasing pressure, lithium undergoes a series of complex structural phase transitions, moving from a body-centered cubic (bcc) structure at ambient pressure to face-centered cubic (fcc), and then to more complex, low-symmetry phases at very high pressures. These transitions are driven by the changing nature of electronic interactions under compression. The diagram below illustrates the general relationship between computational prediction of stable phases and the construction of a phase diagram.
Future Directions
The theoretical study of lithium-aluminum compounds under high pressure is a rapidly evolving field. Future research will likely focus on:
-
Exploration of a Wider Range of Stoichiometries: A systematic investigation of the entire Li-Al composition space at various pressures is needed to uncover all potential stable and metastable phases.
-
More Accurate and Efficient Computational Methods: The development of improved exchange-correlation functionals and more powerful crystal structure prediction algorithms will enhance the predictive power of theoretical studies.
-
Investigation of Ternary and Quaternary Systems: The addition of other elements to the Li-Al system could lead to the discovery of new compounds with enhanced properties.
-
Closer Collaboration with Experimentalists: Theoretical predictions can guide high-pressure synthesis experiments, while experimental results can provide crucial validation for theoretical models.
The continued synergy between theoretical and experimental research promises to unlock the full potential of the lithium-aluminum system and pave the way for the design of next-generation materials with tailored properties for a wide range of applications.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Al-Li Alloys
Authored for Researchers, Scientists, and Materials Development Professionals
This in-depth technical guide serves as a comprehensive resource on the crystal structure of Aluminum-Lithium (Al-Li) alloys, materials pivotal to the aerospace and advanced manufacturing sectors. This document elucidates the fundamental crystallographic features of the key strengthening phases, details the experimental protocols for their characterization, and presents the logical relationships governing their influence on alloy properties.
Executive Summary
Al-Li alloys derive their exceptional properties—low density, high elastic modulus, and significant strength—from a complex microstructure characterized by a solid solution aluminum matrix (α-Al) strengthened by a variety of precipitate phases. The nucleation, growth, and crystallographic nature of these precipitates are critical determinants of the alloy's mechanical performance. This guide focuses on the primary strengthening phases: the metastable δ' (Al₃Li), the equilibrium δ (AlLi), and the crucial T₁ (Al₂CuLi) phase found in ternary systems. Understanding the atomic arrangement within these phases and their relationship with the parent matrix is paramount for the design and optimization of next-generation lightweight alloys.
Core Precipitate Phases: Crystallographic Data
The strengthening of Al-Li alloys is primarily achieved through precipitation hardening, where the formation of secondary phases impedes dislocation motion. The crystal structure and lattice parameters of these phases are fundamental to their strengthening efficacy.
Metastable δ' (Al₃Li) Phase
The δ' phase is a coherent, metastable precipitate that is one of the most important strengthening phases in binary Al-Li alloys.[1] It precipitates homogeneously as spherical particles within the α-Al matrix.[2]
Equilibrium δ (AlLi) Phase
The δ phase is an equilibrium intermetallic compound that can form on grain boundaries. Its formation is often associated with overaging and can lead to a decrease in toughness.[3]
T₁ (Al₂CuLi) Phase
In Al-Cu-Li alloys, the T₁ phase is a primary strengthening precipitate, appearing as thin plates on the {111} planes of the aluminum matrix.[4] The formation of the T₁ phase significantly enhances the mechanical strength of these alloys.[5]
Other Relevant Phases
Other phases, such as T₂ (Al₆CuLi₃) and θ' (Al₂Cu), also play roles in the overall mechanical response of complex Al-Li alloys.[6][7]
Table 1: Crystallographic Data for Key Phases in Al-Li Alloys
| Phase Name | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| α-Al (Matrix) | Al | Cubic (FCC) | Fm-3m | a ≈ 4.05 | [6] |
| δ' | Al₃Li | Cubic (L1₂) | Pm-3m | a ≈ 4.01 - 4.04 | [1][3] |
| δ | AlLi | Cubic (B32, NaTl-type) | Fd-3m | a ≈ 6.37 | [3] |
| T₁ | Al₂CuLi | Hexagonal | P6/mmm | a ≈ 4.96, c ≈ 9.35 | [4] |
| T₂ | Al₆CuLi₃ | Icosahedral (approximant) | - | - | [6][8] |
| θ' | Al₂Cu | Tetragonal | I4/mcm | a ≈ 4.04, c ≈ 5.80 | [5] |
Table 2: Influence of Key Precipitates on Mechanical Properties
| Precipitate Phase | Typical Morphology | Strengthening Contribution | Influence on Ductility/Toughness |
| δ' (Al₃Li) | Spherical, coherent | High (Order strengthening) | Can lead to strain localization and reduced ductility |
| T₁ (Al₂CuLi) | Plate-like on {111} planes | Very High | Can improve strength without significant loss of toughness |
| δ (AlLi) | Irregular, at grain boundaries | Low | Detrimental, promotes intergranular fracture |
Logical Frameworks and Experimental Workflows
The relationship between processing, microstructure, and properties in Al-Li alloys is complex. The following diagrams illustrate these key relationships and a typical experimental workflow for characterization.
Detailed Experimental Protocols
Accurate characterization of the crystal structure of Al-Li alloys requires meticulous experimental procedures. The following sections provide detailed protocols for key analytical techniques.
X-Ray Diffraction (XRD) for Phase Identification
XRD is a primary technique for identifying the crystalline phases present in an alloy and for precise measurement of their lattice parameters.
-
1. Sample Preparation:
-
A small, flat section of the alloy is cut from the bulk material.
-
The surface is mechanically ground using progressively finer silicon carbide papers (e.g., 400, 600, 800, 1200 grit).
-
Final polishing is performed using a diamond suspension (e.g., 3 µm followed by 1 µm) to achieve a mirror-like finish and remove any surface deformation.
-
The sample is cleaned ultrasonically in ethanol (B145695) and dried.
-
-
2. Instrument Setup and Data Collection:
-
X-Ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.
-
Instrument: A powder diffractometer equipped with a Bragg-Brentano geometry.
-
Voltage and Current: Typically operated at 40 kV and 40 mA.
-
Scan Range (2θ): A wide scan from 20° to 100° is performed for phase identification.
-
Step Size: 0.02°.
-
Dwell Time: 1-2 seconds per step.
-
-
3. Data Analysis:
-
The resulting diffraction pattern is analyzed using phase identification software.
-
Peaks are matched against crystallographic databases (e.g., ICDD) to identify the α-Al, δ', T₁, and other phases.[9]
-
Lattice parameters are calculated from the peak positions using Rietveld refinement or similar methods.
-
Transmission Electron Microscopy (TEM) for Microstructural Analysis
TEM provides high-resolution imaging of precipitates, allowing for the determination of their morphology, size, distribution, and relationship with the matrix.
-
1. Sample Preparation (Electropolishing):
-
Slices of the alloy are cut to a thickness of approximately 0.5 mm.
-
3 mm diameter discs are punched from the slices.
-
The discs are mechanically ground to a thickness of about 100-150 µm.
-
Twin-jet electropolishing is performed to create an electron-transparent thin foil.
-
Electrolyte: A common solution is a mixture of 30% nitric acid (HNO₃) and 70% methanol (B129727) (CH₃OH).[3]
-
Temperature: The electrolyte is cooled to between -20°C and -30°C.
-
Voltage: A DC voltage of 10-20 V is applied.
-
-
Polishing is complete when a small hole appears in the center of the disc. The thin area around the hole is suitable for TEM analysis.
-
The sample is carefully rinsed in methanol and ethanol to remove any residual electrolyte.
-
-
2. Imaging and Analysis:
-
The prepared sample is analyzed in a TEM operating at an accelerating voltage of 200-300 kV.
-
Bright-Field (BF) and Dark-Field (DF) Imaging: Used to visualize the morphology and distribution of precipitates. DF imaging is particularly useful for highlighting specific phases by selecting their diffraction spots.
-
Selected Area Electron Diffraction (SAED): Used to determine the crystal structure and orientation relationship between the precipitates and the matrix.
-
High-Resolution TEM (HRTEM): Allows for imaging of the atomic lattice, providing direct visualization of the precipitate-matrix interface.
-
Differential Scanning Calorimetry (DSC) for Phase Transformation Analysis
DSC is used to determine the temperatures at which phase transformations, such as precipitation and dissolution, occur.[10]
-
1. Sample Preparation:
-
A small piece of the alloy (typically 10-30 mg) is cut from the bulk material.
-
The sample is placed in an aluminum crucible. An empty crucible is used as a reference.
-
-
2. Instrument Setup and Data Collection:
-
3. Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Exothermic Peaks: Indicate heat release, corresponding to precipitation events (e.g., formation of δ' or T₁).
-
Endothermic Peaks: Indicate heat absorption, corresponding to the dissolution of phases.
-
The onset and peak temperatures of these thermal events provide critical information for designing heat treatment schedules.
-
Conclusion
The crystal structure of Al-Li alloys is a rich and complex field, central to the performance of these advanced materials. The primary strengthening phases—δ', T₁, and others—each possess unique crystallographic characteristics that dictate their interaction with the aluminum matrix and, consequently, the macroscopic mechanical properties of the alloy. A thorough understanding of these structures, gained through rigorous experimental characterization using techniques such as XRD, TEM, and DSC, is essential for the continued development and application of Al-Li alloys in demanding technological fields. This guide provides a foundational framework for professionals engaged in this critical area of materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. A review of manufacturing processes, mechanical properties and precipitations for aluminum lithium alloys used in aeronautic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical Properties and Microstructure Evolution of Al-Li Alloy Under the PHF Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A combined single crystal X-ray diffraction and electron diffraction study of the T2phase in Al-Li-Cu alloys | Semantic Scholar [semanticscholar.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. mdpi.com [mdpi.com]
A Comprehensive Guide to the Basic Reaction Mechanisms of Lithium Aluminum Hydride Reductions
For Researchers, Scientists, and Drug Development Professionals
Lithium aluminum hydride (LiAlH₄), a potent nucleophilic reducing agent, is a cornerstone of modern organic synthesis, enabling the transformation of a wide array of functional groups. Its utility in the synthesis of active pharmaceutical ingredients and other complex molecules stems from its high reactivity and broad substrate scope. This technical guide provides an in-depth exploration of the core reaction mechanisms of LiAlH₄ reductions, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Core Principles of LiAlH₄ Reductions
The reactivity of this compound hydride is rooted in the polar nature of the aluminum-hydrogen (Al-H) bond, where hydrogen is more electronegative than aluminum. This polarity imparts a significant hydridic character to the hydrogen atoms, making them effective nucleophiles. The overall reduction process involves the transfer of a hydride ion (H⁻) to an electrophilic center, typically a carbonyl carbon.
The reaction mechanism can be broadly understood as a two-step process:
-
Nucleophilic Attack: A hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbon of the substrate.
-
Workup: The resulting aluminum alkoxide intermediate is hydrolyzed, typically with water or an aqueous acid, to yield the final alcohol or amine product.
The lithium cation (Li⁺) plays a crucial role in these reductions by acting as a Lewis acid. It coordinates to the electronegative atom of the polar functional group (e.g., the carbonyl oxygen), increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the hydride. This Lewis acidic character of Li⁺ is a key reason for the higher reactivity of LiAlH₄ compared to sodium borohydride (B1222165) (NaBH₄).
Reactivity and Substrate Scope
LiAlH₄ is a powerful reducing agent capable of reducing a wide variety of functional groups. In contrast, milder reagents like sodium borohydride (NaBH₄) are only effective for the reduction of aldehydes and ketones. The general order of reactivity of common functional groups towards LiAlH₄ is as follows:
Aldehydes > Ketones > Esters ≈ Carboxylic Acids > Amides > Nitriles
This broad reactivity profile makes LiAlH₄ a versatile tool in multi-step synthesis. However, its high reactivity also necessitates careful handling in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent violent reactions with protic solvents such as water and alcohols.
Quantitative Data on LiAlH₄ Reductions
While extensive kinetic studies are dispersed throughout the literature, a comparative summary provides valuable insight into the relative reactivity of different substrates. The following table summarizes typical yields for the reduction of various functional groups under standard laboratory conditions.
| Functional Group | Substrate Example | Product | Typical Yield (%) | Reference |
| Aldehyde | Benzaldehyde | Benzyl alcohol | >90 | |
| Ketone | Acetophenone | 1-Phenylethanol | >90 | |
| Ester | Ethyl benzoate | Benzyl alcohol | ~90 | |
| Carboxylic Acid | Benzoic acid | Benzyl alcohol | ~90 | |
| Amide | Benzamide | Benzylamine | ~85 | |
| Nitrile | Benzonitrile | Benzylamine | ~85 |
Mechanistic Pathways for Key Functional Groups
The fundamental mechanism of hydride transfer is adapted for the specific electronic and structural properties of each functional group.
Reduction of Aldehydes and Ketones
The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a straightforward nucleophilic addition.
Mechanism:
-
Coordination: The lithium ion coordinates to the carbonyl oxygen.
-
Hydride Attack: A hydride ion from [AlH₄]⁻ attacks the carbonyl carbon, forming a tetrahedral aluminum alkoxide intermediate.
-
Workup: The intermediate is hydrolyzed to produce the alcohol.
Reduction of Esters and Carboxylic Acids
Esters and carboxylic acids are reduced to primary alcohols. These reductions proceed through an aldehyde intermediate, which is further reduced in situ. Two equivalents of hydride are consumed in this process.
Mechanism (Esters):
-
Nucleophilic Acyl Substitution: The initial hydride attack leads to a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to form an aldehyde.
-
Aldehyde Reduction: The resulting aldehyde is more reactive than the starting ester and is immediately reduced to a primary alcohol as described above.
The reduction of carboxylic acids first involves an acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion to form a lithium carboxylate salt and hydrogen gas. This is followed by the reduction of the carboxylate to the primary alcohol.
Reduction of Amides
The reduction of amides to amines is a distinguishing feature of LiAlH₄, as this transformation is not readily achieved with milder reducing agents. The mechanism differs significantly from that of other carbonyl compounds as the carbonyl oxygen is ultimately removed.
Mechanism (Tertiary Amides):
-
Hydride Attack: Nucleophilic attack of hydride on the carbonyl carbon forms a tetrahedral intermediate.
-
Formation of Iminium Ion: The tetrahedral intermediate collapses, and the oxygen atom, coordinated to an aluminum species, is eliminated as a leaving group, forming a transient, highly electrophilic iminium ion.
-
Second Hydride Attack: A second equivalent of hydride rapidly attacks the iminium ion to yield the final amine product.
Electrochemical Properties of Lithium Aluminum Compounds in Batteries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of lithium aluminum compounds, which are of significant interest for the development of next-generation lithium-ion and solid-state batteries. The content herein focuses on the core electrochemical characteristics, experimental methodologies for their evaluation, and the fundamental mechanisms governing their performance. This document is intended to serve as a valuable resource for researchers and scientists in the field of energy storage and materials science.
Lithium-Aluminum Alloys as Anode Materials
Lithium-aluminum (Li-Al) alloys have long been investigated as anode materials for lithium-ion batteries due to their potential to mitigate dendrite formation, a critical safety issue associated with pure lithium metal anodes.[1][2] The alloying of lithium with aluminum leads to a higher open-circuit voltage compared to pure lithium (around 370 mV vs. Li/Li+), which can reduce the propensity for dendrite growth.[3] However, the practical application of Li-Al anodes has been hindered by challenges such as poor cycling performance and significant volume changes during lithiation and delithiation.[4][5]
Recent research has focused on strategies to improve the cycling stability and capacity of Li-Al anodes. Thermal control during cycling has been shown to enable the formation of higher-order Li-Al phases (Li3Al2 and Li2–xAl), leading to significantly improved cycle life.[4] Prelithiation of aluminum foils to form a stable β-LiAl host structure has also demonstrated the potential for highly stable cycling.[1]
Electrochemical Performance Data
The following table summarizes key quantitative data on the electrochemical performance of Li-Al alloy anodes from various studies.
| Parameter | Value | Conditions | Reference(s) |
| Theoretical Specific Capacity | 993 mAh g⁻¹ (for β-LiAl) | - | [1] |
| Achieved Specific Capacity | > 500 mAh g⁻¹ | Melt-spun Al55Si40Mn5 and Al53Si40Mn7 alloys after 10 cycles | [3] |
| Capacity Retention | ~67% after 100 cycles | Cycling at elevated temperatures to form Li3Al2 and Li2–xAl phases | [4] |
| Coulombic Efficiency | ~87.4 ± 0.2% (1st cycle) | Half-cell cycled at 60 °C | [4] |
| Coulombic Efficiency | ~91.0 ± 0.7% (1st cycle) | Half-cell cycled at room temperature | [4] |
| Irreversible Capacity (1st cycle) | 204 mAh g⁻¹ | At 60 °C | [4] |
| Irreversible Capacity (1st cycle) | 85 mAh g⁻¹ | At room temperature | [4] |
Experimental Protocols
1.2.1. Synthesis of Li-Al Alloy Anodes
-
Melt-Spinning:
-
Prepare ingots of the desired Al-Si-Mn alloy composition (e.g., Al55Si40Mn5) by arc melting the constituent elements in an argon atmosphere.
-
Place the ingot in a quartz tube with a small orifice at the bottom.
-
Inductively melt the ingot under an argon atmosphere.
-
Eject the molten alloy through the orifice onto a rapidly rotating copper wheel to form thin ribbons.[3]
-
-
Prelithiation of Aluminum Foil:
-
Assemble a half-cell with aluminum foil as the working electrode and lithium metal as the counter and reference electrode.
-
Perform electrochemical lithiation by applying a constant current or potential until the desired state of charge (e.g., formation of β-LiAl) is achieved.[1]
-
1.2.2. Electrochemical Characterization
-
Cell Assembly:
-
Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.
-
Use the prepared Li-Al alloy as the working electrode and lithium metal as the counter/reference electrode.
-
Employ a suitable electrolyte, such as 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).
-
Use a microporous polymer separator (e.g., Celgard).
-
-
Galvanostatic Cycling:
-
Cycle the cells at various current densities (C-rates) within a defined voltage window (e.g., 0.01 V to 1.5 V vs. Li/Li+).
-
Record the charge and discharge capacities and coulombic efficiency for each cycle.[4]
-
-
Cyclic Voltammetry (CV):
-
Scan the potential at a slow rate (e.g., 0.1 mV s⁻¹) within a specific voltage range to identify the potentials of phase transformations.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cell at different states of charge over a wide frequency range (e.g., 100 kHz to 10 mHz) to study the interfacial resistance and charge transfer kinetics.
-
Li-Al Phase Transformations
The electrochemical reactions in a Li-Al anode involve the formation of various intermetallic phases. The sequence and stability of these phases are crucial for the battery's performance.
Caption: Lithiation pathway of Aluminum anode at different temperatures.
Lithium Aluminate (LiAlO₂) as a Solid Electrolyte and Coating Material
Lithium aluminate (LiAlO₂) is a ceramic material that has garnered attention as a potential solid electrolyte and as a coating material for electrodes in lithium-ion batteries.[6][7] Its different crystalline phases (α, β, and γ) exhibit distinct properties.[8] While microcrystalline γ-LiAlO₂ is a poor ionic conductor, its amorphous and nanocrystalline forms show significantly enhanced ionic conductivity.[6][9]
Ionic Conductivity of LiAlO₂
The ionic conductivity of LiAlO₂ is highly dependent on its crystallinity, morphology, and the presence of dopants.
| Material | Ionic Conductivity (S/cm) at Room Temperature | Preparation Method | Reference(s) |
| Crystalline γ-LiAlO₂ | 10⁻¹⁴ - 10⁻¹⁰ | - | [6][10] |
| Amorphous LiAlO₂ thin film | 10⁻¹⁰ - 10⁻⁸ | Atomic Layer Deposition (ALD) | [6][10] |
| Nanocrystalline LiAlO₂ | Orders of magnitude higher than microcrystalline form | High-energy ball milling | [9] |
| N-doped LiAlO₂ (LiAlON) thin film | 3.99 x 10⁻⁶ | Reactive sputtering in N₂ atmosphere | [10][11] |
| Pristine LiAlO₂ thin film | 7.35 x 10⁻⁹ | Sputtering in Ar atmosphere | [12] |
| Al-doped γ-Li₃PO₄ (from LiAlO₂-Li₃PO₄ mixture) | 6.4 x 10⁻⁵ | Solid-phase reaction at 1000°C | [13] |
Experimental Protocols
2.2.1. Synthesis of LiAlO₂
-
Solid-State Reaction:
-
Coprecipitation:
-
Prepare aqueous solutions of lithium and aluminum salts (e.g., nitrates).
-
Add a precipitating agent (e.g., ammonium (B1175870) hydroxide) to co-precipitate the metal hydroxides.
-
Wash, dry, and calcine the precipitate at various temperatures (550-1150°C) to obtain different crystalline phases of LiAlO₂.[15]
-
-
Reactive Sputtering (for thin films):
2.2.2. Characterization of LiAlO₂
-
Structural Characterization:
-
Thermal Analysis:
-
Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA): To study the thermal stability and phase transitions during synthesis.[14]
-
-
Electrochemical Characterization (for ionic conductivity):
-
Apply blocking electrodes (e.g., Au, Pt) on both sides of the LiAlO₂ sample (pellet or thin film).
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a range of frequencies.
-
Model the impedance data with an equivalent circuit to extract the bulk resistance (R).
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (R * A), where 'd' is the thickness and 'A' is the electrode area.[10]
-
Role of Doping and Nanostructuring in Enhancing Ionic Conductivity
Introducing structural disorder and dopants can dramatically improve the ionic conductivity of LiAlO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. Lithium-ion battery - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The progress on aluminum-based anode materials for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Order vs. disorder—a huge increase in ionic conductivity of nanocrystalline LiAlO2 embedded in an amorphous-like matrix of lithium aluminate - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solid-State Synthesis and Characterization of LiNi0.75Co0.20Al0.05O2 Cathodes for Lithium-Ion Battery Applications | Scientific.Net [scientific.net]
- 15. researchgate.net [researchgate.net]
Phase diagram analysis of the aluminum-lithium system
An In-depth Technical Guide to the Phase Diagram Analysis of the Aluminum-Lithium System
For Researchers and Materials Scientists
The aluminum-lithium (Al-Li) binary system is of significant interest in the aerospace and automotive industries due to the unique ability of lithium to decrease density while simultaneously increasing the elastic modulus of aluminum.[1] A thorough understanding of its phase diagram is critical for controlling the microstructure and, consequently, the mechanical properties of Al-Li alloys through heat treatment. This guide provides a detailed analysis of the Al-Li phase diagram, summarizing key quantitative data, outlining experimental protocols for its determination, and illustrating the logical relationships between phases and processes.
Quantitative Phase Diagram Data
The Al-Li system is characterized by several intermetallic phases and invariant reactions. The primary solid solution of lithium in aluminum is denoted as (αAl), and the solid solution of aluminum in lithium is (βLi). The key intermetallic phase for strengthening is the metastable δ' (Al₃Li), while the stable equilibrium phases include δ (AlLi), Al₂Li₃, and Al₄Li₉.[2][3][4]
Invariant Reactions
The invariant reactions in the Al-Li system define the temperatures and compositions at which three phases are in equilibrium. These critical points are summarized in the table below.
| Reaction Type | Temperature (°C) | Reaction Formula | Liquid Composition (at. % Li) | α Phase Composition (at. % Li) | β Phase Composition (at. % Li) |
| Eutectic | 600 | L ↔ (αAl) + δ | 9.9 | 4.2 | ~46 |
| Peritectic | 520 | L + δ ↔ Al₂Li₃ | ~32 | - | ~60 |
| Peritectic | 455 | L + Al₂Li₃ ↔ Al₄Li₉ | ~48 | - | ~69.2 |
| Eutectic | 179 | L ↔ Al₄Li₉ + (βLi) | 98.8 | - | ~100 |
Note: Compositions are approximate and collated from various experimental and calculated phase diagrams. The δ (AlLi) phase has a notable homogeneity range.[2][5]
Solid Solubility Limits
Lithium has a significant solid solubility in aluminum, which is a prerequisite for precipitation hardening. This solubility decreases with temperature, allowing for the precipitation of the strengthening δ' (Al₃Li) phase.[1][3]
| Temperature (°C) | Solubility of Li in (αAl) (wt. %) | Solubility of Li in (αAl) (at. %) |
| 600 | 4.2 | 13.5 - 14 |
| 550 | 3.3 | 12.0 |
| 300 | ~0.4 | ~1.5 |
| 150 | <0.2 | 5.5 |
Data compiled from multiple sources employing metallographic and electrical resistivity techniques.[1][6][7][8][9]
Experimental Protocols for Phase Diagram Determination
The determination of a phase diagram is a meticulous process involving the preparation of various alloy compositions, heat treatment, and subsequent analysis using thermal and structural characterization techniques.
Overall Experimental Workflow
The logical flow for experimentally determining a binary phase diagram like Al-Li is outlined below.
Caption: Experimental workflow for Al-Li phase diagram determination.
Differential Thermal Analysis (DTA)
DTA is a primary technique used to identify the temperatures of phase transformations (e.g., solidus, liquidus, eutectic, peritectic).[10][11]
Objective: To detect thermal events in an alloy sample during controlled heating and cooling.
Methodology:
-
Sample Preparation: A small, known weight of the Al-Li alloy (typically 10-50 mg) is placed into a crucible (e.g., alumina). An inert reference material, such as Al₂O₃, which has no phase transitions in the temperature range of interest, is placed in an identical crucible.[12]
-
Instrument Setup: The sample and reference crucibles are placed in the DTA furnace. Thermocouples are positioned in close contact with both.
-
Heating/Cooling Program: The furnace temperature is ramped up and/or down at a constant, controlled rate (e.g., 5-20 °C/min).[10] A slow rate is preferred to approach equilibrium conditions.[10]
-
Data Acquisition: The instrument measures and records the temperature of the sample (T) and the temperature difference (ΔT) between the sample and the reference.
-
Analysis: The ΔT is plotted against T. Endothermic events (melting) and exothermic events (solidification) appear as peaks or dips in the DTA curve. The onset temperature of these peaks corresponds to the transformation temperature.[12] By running a series of alloys with different compositions, the key transition lines of the phase diagram can be mapped.
X-Ray Diffraction (XRD)
XRD is used to identify the crystal structure of the different phases present in an alloy after it has been equilibrated at a specific temperature and quenched.[13][14]
Objective: To identify the crystalline phases present in a sample.
Methodology:
-
Sample Preparation: The quenched alloy sample is typically prepared as a flat, polished surface for analysis. For powder diffraction, the sample can be crushed into a fine powder.
-
Instrument Setup: The sample is mounted in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα).
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ). A detector records the intensity of the diffracted X-rays at each angle.
-
Analysis: A plot of X-ray intensity versus 2θ is generated. The positions (angles) and intensities of the diffraction peaks act as a "fingerprint" for the crystalline phases present.[15] By comparing the experimental diffraction pattern to a database of known patterns, such as the Joint Committee for Powder Diffraction Standards (JCPDS) database, the phases (e.g., αAl, δ, Al₂Li₃) can be identified.[15][16]
Phase Relationships and Transformations
The relationships between the key equilibrium phases in the Al-Li system are governed by the invariant reactions. These reactions dictate the transformation pathways upon cooling from the liquid state.
Caption: Key equilibrium phase relationships in the Al-Li system.
This diagram illustrates how the liquid phase transforms into various solid phases upon cooling. For instance, at 600°C, a liquid of eutectic composition decomposes into the (αAl) solid solution and the δ (AlLi) intermetallic phase. At 520°C, the liquid reacts with the existing δ phase to form the Al₂Li₃ phase in a peritectic reaction. Understanding these pathways is fundamental to designing heat treatments that achieve the desired microstructure and properties in Al-Li alloys.
References
- 1. aluminum lithium alloys 1 | Total Materia [totalmateria.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Aluminium–lithium alloys - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Al-Li (Aluminum-Lithium) - ProQuest [proquest.com]
- 6. OneTunnel | Institute of Metals Division - Solid Solubility of Lithium in Aluminum [onetunnel.org]
- 7. THE ALUMINUM-LITHIUM PHASE DIAGRAM (Technical Report) | OSTI.GOV [osti.gov]
- 8. The solubility of lithium in aluminum (Technical Report) | OSTI.GOV [osti.gov]
- 9. OneMine | Institute of Metals Division - The Solubility of Lithium in Aluminum [onemine.org]
- 10. researchgate.net [researchgate.net]
- 11. web.abo.fi [web.abo.fi]
- 12. userpages.umbc.edu [userpages.umbc.edu]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. X-ray diffraction for phase identification in Ti-based alloys: Benefits and limitations | CoLab [colab.ws]
- 15. XRD Qualitative Phase Analysis | Lambda Technologies [lambdatechs.com]
- 16. h-and-m-analytical.com [h-and-m-analytical.com]
An In-depth Technical Guide to the Solubility of Lithium Aluminum Hydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of lithium aluminum hydride (LiAlH₄) in various organic solvents, a critical parameter for its application as a powerful reducing agent in organic synthesis. Understanding the solubility and stability of LiAlH₄ solutions is paramount for reaction optimization, safety, and scalability.
Quantitative Solubility Data
This compound hydride exhibits solubility primarily in ethereal solvents, with which it forms stable complexes. Its solubility is negligible in hydrocarbons. The quantitative solubility of LiAlH₄ in several common organic solvents is summarized in the table below. It is important to note that some discrepancies in reported values exist in the literature, which may be attributed to variations in experimental conditions and the purity of both the hydride and the solvent.
| Solvent | Chemical Formula | Solubility ( g/100 g Solvent) | Solubility ( g/100 mL Solvent) | Molar Solubility (mol/L) | Temperature (°C) |
| Diethyl Ether | (C₂H₅)₂O | 25 - 30[1][2] | ~35-40 | ~5.92[3][4][5] | 25 |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | ~13[1][2] | ~13[6] | ~2.96[3][4][5] | 25 |
| Dioxane | C₄H₈O₂ | 0.1[1][2] | - | - | 25 |
| Dibutyl Ether | (C₄H₉)₂O | 2[1][2] | - | - | 25 |
| Dimethyl Cellosolve | CH₃OCH₂CH₂OCH₃ | 10 | - | - | 25 |
Note: The data presented are compiled from various sources and should be considered as approximate values. Solubility can be influenced by the presence of impurities and the method of preparation. For instance, commercially available LiAlH₄ often contains mineral oil to inhibit reaction with atmospheric moisture, which can affect its solubility characteristics[4][7].
Factors Influencing Solubility and Solution Stability
The dissolution of LiAlH₄ in ethers is not a simple physical process but involves the formation of coordination complexes. This interaction is a key determinant of its solubility and the stability of the resulting solutions.
Caption: Logical relationship of factors influencing LiAlH₄ solubility and solution characteristics.
While diethyl ether generally offers higher solubility for LiAlH₄, solutions in tetrahydrofuran (THF) are often preferred in laboratory settings. This preference is due to the greater stability of LiAlH₄ in THF, as it is less prone to spontaneous decomposition which can be catalyzed by impurities[3][4][5][7][8][9].
Experimental Protocol for Determination of LiAlH₄ Solubility
The following protocol outlines a general procedure for determining the solubility of this compound hydride in an organic solvent. This method involves the preparation of a saturated solution followed by the quantitative analysis of the hydride content through gasometry.
Safety Precautions: this compound hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All operations must be conducted in a certified fume hood under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
Materials and Equipment:
-
This compound hydride, pure grade
-
Anhydrous organic solvent (e.g., THF, diethyl ether)
-
Oven-dried glassware: round-bottom flask with a magnetic stir bar, condenser, graduated cylinder, gas-tight syringe
-
Schlenk line or glovebox for inert atmosphere operations
-
Gas burette or similar apparatus for measuring gas volume
-
Constant temperature bath
-
Analytical balance
Procedure:
-
Preparation of the Saturated Solution: a. To a dry, pre-weighed round-bottom flask under an inert atmosphere, add a measured volume of the anhydrous organic solvent. b. Gradually add an excess of LiAlH₄ powder to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure saturation. c. Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Stir the suspension for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sampling of the Saturated Solution: a. Allow the undissolved solid to settle completely. b. Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe equipped with a filter needle to prevent the transfer of solid particles. c. Dispense the aliquot of the saturated solution into a pre-weighed, dry, sealed vial and determine the mass of the solution.
-
Quantitative Analysis by Gasometry: a. Set up a gas evolution apparatus, which typically consists of a reaction flask connected to a gas burette. b. In the reaction flask, place a suitable quenching agent that reacts with LiAlH₄ to produce a stoichiometric amount of hydrogen gas (e.g., a dilute solution of a non-volatile acid in a high-boiling point ether or dioxane). c. Carefully inject the weighed aliquot of the saturated LiAlH₄ solution into the reaction flask. d. The reaction will evolve hydrogen gas, which is collected in the gas burette. Record the volume of hydrogen gas produced after the reaction is complete and the temperature and pressure of the system.
-
Calculation of Solubility: a. Use the ideal gas law to calculate the moles of hydrogen gas evolved. b. Based on the stoichiometry of the reaction (LiAlH₄ + 4H⁺ → Li⁺ + Al³⁺ + 4H₂), determine the moles of LiAlH₄ in the aliquot. c. Calculate the mass of LiAlH₄ in the aliquot using its molar mass (37.95 g/mol ). d. The solubility can then be expressed in various units, such as grams of LiAlH₄ per 100 g of solvent or moles of LiAlH₄ per liter of solution.
Caption: Experimental workflow for determining the solubility of LiAlH₄.
Alternative Analytical Techniques: Titration methods can also be employed for the quantitative analysis of the LiAlH₄ content in the saturated solution. A common method involves reacting the hydride with a known excess of iodine, followed by back-titration of the unreacted iodine with a standard solution of sodium thiosulfate.
References
- 1. Preparation of this compound Hydride [designer-drug.com]
- 2. Acid to Alcohol - this compound Hydride (LiAlH4) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Initial Investigations into Lithium Aluminum Hydride for Hydrogen Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research into lithium aluminum hydride (LiAlH₄) as a solid-state hydrogen storage material. It covers the core physicochemical properties, decomposition pathways, and the impact of catalytic additives and material processing on its dehydrogenation characteristics. Detailed experimental protocols for the synthesis and characterization of LiAlH₄ are also presented.
Physicochemical Properties of this compound Hydride
This compound hydride is a powerful reducing agent that has garnered significant interest for its high hydrogen content. A summary of its key properties is provided in Table 1.
| Property | Value |
| Chemical Formula | LiAlH₄ |
| Molar Mass | 37.95 g/mol [1] |
| Appearance | White to grey crystalline solid[1] |
| Density | 0.917 g/cm³[1] |
| Melting Point | ~150 °C (decomposes)[1] |
| Theoretical Hydrogen Capacity | 10.6 wt%[1] |
| Crystal Structure | Monoclinic, Space Group P2₁/c[1] |
| Solubility | Reacts with water. Soluble in tetrahydrofuran (B95107) (THF) and diethyl ether.[1] |
Thermal Decomposition of this compound Hydride
The thermal decomposition of LiAlH₄ is a multi-step process. In its pure, bulk form, the decomposition proceeds as follows:
-
Step 1: Decomposition to Lithium Hexahydridoaluminate 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ (releases 5.3 wt% H₂) This step is typically initiated by the melting of LiAlH₄ at approximately 150-175 °C and is an exothermic process.[2]
-
Step 2: Decomposition of Lithium Hexahydridoaluminate Li₃AlH₆ → 3LiH + Al + 1.5H₂ (releases 2.6 wt% H₂) This endothermic reaction occurs at a higher temperature, generally in the range of 200-270 °C.[2][3]
-
Step 3: Decomposition of Lithium Hydride 2LiH + 2Al → 2LiAl + H₂ This final decomposition step requires significantly higher temperatures, typically above 400 °C, making it less practical for many applications.[2]
The overall decomposition pathway is visualized in the diagram below.
Quantitative Data on Hydrogen Release
The dehydrogenation properties of LiAlH₄ can be significantly altered by the addition of catalysts and by mechanical processing, such as ball milling. These modifications primarily aim to lower the decomposition temperatures and improve the kinetics of hydrogen release.
Effect of Catalysts on Decomposition Temperatures
| Catalyst (wt% or mol%) | Onset T of 1st Decomp. (°C) | Peak T of 1st Decomp. (°C) | Onset T of 2nd Decomp. (°C) | Peak T of 2nd Decomp. (°C) |
| Pristine LiAlH₄ | ~150 | ~172 | ~180 | ~216 |
| Fe₂O₃ (5 wt%) | ~143 | ~154 | - | - |
| TiO₂ (0.5 mol%) | - | 126 | - | - |
| TiCl₃ (0.5 mol%) | - | 108 | - | - |
| TiC (2 mol%) | 85 | - | - | - |
| LaCoO₃ (10 wt%) | 70 | - | 156 | - |
Hydrogen Release and Activation Energies
| Material | H₂ Release (wt%) | Temperature (°C) | Time | Activation Energy (Ea) (kJ/mol) - Step 1 | Activation Energy (Ea) (kJ/mol) - Step 2 |
| Pristine LiAlH₄ | 7.9 (total below 300°C) | >150 | - | 103-116 | 112-115 |
| LiAlH₄ + Fe₂O₃ (5 wt%) | ~7.3 | 143-180 | - | - | - |
| LiAlH₄ + TiC (2 mol%) | ~6.9 | <188 | - | 59 | 70 |
| LiAlH₄ + LaCoO₃ (10 wt%) | 3.37 | 90 | 80 min | 71 | 95 |
| Nanosized LiAlH₄ + Ti | 5.7 | 120 | instant | - | - |
Experimental Protocols
Synthesis of this compound Hydride
Industrial Scale: The primary industrial synthesis involves a two-step process. First, sodium aluminum hydride is produced from the elements under high pressure and temperature.[1] Subsequently, LiAlH₄ is prepared via a salt metathesis reaction with lithium chloride in an ethereal solution.[1] The LiCl byproduct is removed by filtration.[1]
Laboratory Scale: A common laboratory synthesis involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in diethyl ether.[1]
Procedure:
-
An excess of finely ground LiH is added to a solution of LiAlH₄ in diethyl ether to initiate the reaction.
-
A solution of AlCl₃ in diethyl ether is then added at a rate that maintains a continuous boil.
-
The reaction mixture is filtered to remove the LiCl precipitate.
-
The solvent is removed from the filtrate to yield the LiAlH₄ product.
Synthesis of Nanocrystalline LiAlH₄: Nanoparticles of LiAlH₄ can be synthesized via a solvent evaporation method.
-
LiAlH₄ is dissolved in a suitable solvent, such as THF, with a stabilizing agent like 1-dodecanethiol.
-
The solvent is evaporated under a moderate vacuum until a viscous paste is formed.
-
The paste is then fully dried under dynamic vacuum at a slightly elevated temperature (e.g., 30°C) to obtain the nanoparticles.
Characterization Methods
The following diagram illustrates a typical experimental workflow for the characterization of LiAlH₄ for hydrogen storage applications.
Temperature Programmed Desorption (TPD): TPD is used to determine the temperature at which hydrogen is released and to study the kinetics of desorption.
-
Sample Preparation: A small amount of the material (typically a few milligrams) is loaded into a sample holder, often within an inert atmosphere (e.g., a glovebox) to prevent reaction with air and moisture.[5]
-
Apparatus: The sample is placed in a reactor connected to a mass spectrometer.
-
Procedure: The sample is heated at a constant rate (e.g., 1-10 °C/min) under a flow of inert gas (e.g., argon). The mass spectrometer monitors the gases evolved as a function of temperature.[5]
Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow associated with the thermal decomposition of LiAlH₄, allowing for the determination of decomposition temperatures and enthalpies.
-
Sample Preparation: A small, precisely weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan inside a glovebox.[6]
-
Apparatus: A differential scanning calorimeter.
-
Procedure: The sample and an empty reference pan are heated at a controlled rate (e.g., 5-20 °C/min) in an inert atmosphere. The difference in heat flow between the sample and the reference is recorded as a function of temperature.[7]
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the material before and after decomposition and to determine crystallite size.
-
Sample Preparation: Due to the air-sensitivity of LiAlH₄, samples must be prepared in an inert atmosphere. The powder is typically loaded into a specialized air-tight sample holder, which may be sealed with a material like Kapton film.
-
Apparatus: A powder X-ray diffractometer.
-
Procedure: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present.
Key Relationships and Influencing Factors
The hydrogen storage performance of LiAlH₄ is not solely dependent on its intrinsic properties but is heavily influenced by extrinsic factors introduced during synthesis and processing.
As the diagram illustrates, the addition of catalysts, mechanical milling, and synthesis at the nanoscale are key strategies to enhance the hydrogen storage properties of LiAlH₄. These approaches can lead to a significant reduction in the temperature required for hydrogen release and an improvement in the rate of release. In some cases, such as with nanosized, titanium-coated LiAlH₄, the decomposition pathway itself can be altered, bypassing the formation of the stable Li₃AlH₆ intermediate.[2]
Conclusion
Initial investigations into this compound hydride have established it as a material with high theoretical potential for hydrogen storage. However, its practical application is hindered by high decomposition temperatures and slow kinetics. Research has demonstrated that these limitations can be substantially addressed through the use of catalytic additives and nanostructuring. This guide provides a foundational understanding of the key properties, decomposition mechanisms, and characterization techniques for LiAlH₄, offering a valuable resource for researchers in the field of hydrogen storage and related areas.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Synthesis of LiAlH4 Nanoparticles Leading to a Single Hydrogen Release Step upon Ti Coating | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reduction of Esters to Primary Alcohols using Lithium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely employed in organic synthesis.[1][2] Unlike milder reagents such as sodium borohydride, LAH is capable of reducing a variety of functional groups, including esters and carboxylic acids, to primary alcohols.[1][3][4] This protocol provides detailed information on the application of LAH for the reduction of esters, covering the reaction mechanism, experimental procedures, safety precautions, and work-up techniques. The high reactivity of LAH necessitates careful handling in anhydrous conditions to prevent violent reactions with protic solvents like water.[2][5]
Reaction Mechanism
The reduction of an ester to a primary alcohol with LAH is a two-step process that involves the addition of two hydride equivalents.[5][6]
-
Nucleophilic Acyl Substitution: The first hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[3][6] This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde.[1][6]
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[5] This second nucleophilic attack forms an alkoxide intermediate.
-
Work-up: A final aqueous work-up step protonates the alkoxide to yield the primary alcohol.[1][3]
It is important to note that this reaction produces two alcohol products: one from the acyl portion of the ester and another from the alkoxy portion.[6][7]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the LAH reduction of esters.
| Parameter | Typical Value/Condition | Notes |
| LAH Equivalents | 1.2 - 2.0 eq. | An excess is used to ensure complete reduction.[5] |
| Substrate | Ester | Aromatic and aliphatic esters are suitable. |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Solvents must be anhydrous as LAH reacts violently with water.[2][5] |
| Temperature | 0 °C to room temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[2] |
| Reaction Time | 1 - 18 hours | Varies depending on the substrate and reaction scale. |
| Yield | 75% - 95% | Generally high for this transformation.[1] |
Experimental Protocols
Safety Precautions
This compound hydride is a highly reactive and flammable solid that reacts violently with water, releasing flammable hydrogen gas.[2][8][9] It is also corrosive and can cause severe burns upon contact with skin or eyes.[9][10][11] Strict adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical safety goggles, and impervious gloves.[8][9]
-
Inert Atmosphere: All manipulations of solid LAH should be conducted under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox.[8][12]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[12]
-
Spill Management: In case of a small spill, immediately cover the area with dry sand or calcium oxide.[8][10] Do not use water or carbon dioxide fire extinguishers; a Class D fire extinguisher is required.[8]
-
Quenching: The quenching of excess LAH is highly exothermic and releases hydrogen gas. This must be done slowly and at a low temperature (0 °C).[10]
General Protocol for the Reduction of an Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester (1.0 eq.)
-
This compound Hydride (1.5 eq.)
-
Anhydrous Diethyl Ether or THF
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and an addition funnel. Purge the entire system with nitrogen or argon.
-
LAH Suspension: To the reaction flask, carefully add anhydrous diethyl ether or THF, followed by the portion-wise addition of this compound hydride powder at 0 °C (ice bath).[2] Use a plastic or ceramic spatula for the transfer of LAH.[10]
-
Substrate Addition: Dissolve the ester in anhydrous diethyl ether or THF and add it to the addition funnel. Add the ester solution dropwise to the stirred LAH suspension at 0 °C.[2]
-
Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Quenching (Fieser Work-up): Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.[10][13] To quench the excess LAH for a reaction that used 'x' grams of LAH, slowly and sequentially add the following with vigorous stirring:[13][14]
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Product Isolation: Allow the mixture to warm to room temperature and stir for 15-30 minutes.[13][14] The resulting granular precipitate of aluminum salts can be removed by filtration. Add anhydrous magnesium sulfate or sodium sulfate to the filtrate to remove any remaining water.[13][14]
-
Purification: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the crude primary alcohol. The product can be further purified by distillation or column chromatography if necessary.
Visualizations
Reaction Mechanism of Ester Reduction by LAH
Caption: Mechanism of ester reduction by LiAlH₄.
Experimental Workflow for LAH Reduction
Caption: Experimental workflow for LAH reduction of esters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound Hydride (LAH) [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 7. youtube.com [youtube.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Magic Formulas [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Al-Li Alloys in Modern Aircraft Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Aluminum-Lithium (Al-Li) alloys in modern aircraft structural components. The information is intended to guide researchers and professionals in understanding the advantages, applications, and characterization of these advanced materials.
Introduction to Al-Li Alloys in Aerospace
Aluminum-lithium alloys represent a significant advancement in aerospace materials, offering substantial weight savings and performance improvements over conventional aluminum alloys. The addition of lithium, the lightest metallic element, to aluminum alloys results in a material with lower density and increased stiffness. Each weight percentage of lithium added can reduce the alloy's density by approximately 3% and increase its elastic modulus by about 6%.[1] This unique combination of properties makes Al-Li alloys prime candidates for replacing conventional 2xxx and 7xxx series aluminum alloys in aircraft structures, leading to enhanced fuel efficiency and payload capacity.
The development of Al-Li alloys has progressed through three generations, with the third generation exhibiting a superior balance of properties, including strength, toughness, corrosion resistance, and weldability, making them suitable for a wide range of aerospace applications.
Applications in Modern Aircraft
Third-generation Al-Li alloys are increasingly being incorporated into the primary and secondary structures of modern commercial and military aircraft. Their application is driven by the significant weight reductions they offer compared to both traditional aluminum alloys and, in some cases, composite materials.
Key application areas include:
-
Fuselage: Al-Li alloy sheets and plates, such as 2198 and 2199, are used for fuselage skins and stringers.[2] The lower density and improved fatigue resistance contribute to a lighter and more durable fuselage structure. Aircraft like the Airbus A220 have a significant portion of their fuselage constructed from Al-Li alloys.
-
Wing Structures: The high stiffness and strength-to-weight ratio of Al-Li alloys make them ideal for wing applications. They are used for upper and lower wing skins, stringers, and ribs. For instance, the Airbus A380 utilizes Al-Li alloys in its wing structures.
-
Internal Structures: Extrusions and forgings from Al-Li alloys like 2099 and 2196 are employed in internal structures such as floor beams, frames, and bulkheads.[2]
-
Other Components: Al-Li alloys also find applications in empennage, doors, and other structural components where weight reduction is critical.
The use of Al-Li alloys can lead to weight savings of 10-15% or more compared to conventional aluminum components, contributing to overall improvements in aircraft performance and operational efficiency.
Data Presentation: Comparative Properties of Aerospace Alloys
The following tables summarize the typical mechanical properties of various third-generation Al-Li alloys compared to the conventional aerospace aluminum alloys they often replace.
Table 1: Typical Mechanical Properties of Al-Li Alloys vs. Conventional Aluminum Alloys
| Alloy | Temper | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Fracture Toughness (MPa√m) | Density (g/cm³) |
| Al-Li Alloys | ||||||
| 2090 | T83 | 550 | 520 | 6.0 | 24-35 | 2.59 |
| 2195 | T8 | 580-610 | 540-570 | 4.0-6.0 | 28-35 | 2.72 |
| 2198 | T8 | 460-500 | 420-460 | 8.0-12.0 | 30-40 | 2.72 |
| 2050 | T84 | 520-570 | 470-520 | 8.0-12.0 | 32-38 | 2.71 |
| 2099 | T83 | 550-590 | 510-550 | 7.0-10.0 | 25-35 | 2.63 |
| Conventional Alloys | ||||||
| 2024 | T3 | 470 | 325 | 18 | 35-45 | 2.78 |
| 7075 | T6 | 572 | 503 | 11 | 24-28 | 2.81 |
| 7050 | T7451 | 510 | 448 | 11 | 30-38 | 2.81 |
Note: Properties can vary based on product form (sheet, plate, extrusion) and orientation.
Table 2: Comparative Fatigue and Corrosion Performance
| Alloy | Fatigue Crack Growth Rate (da/dN vs. ΔK) | General Corrosion Resistance | Stress Corrosion Cracking (SCC) Resistance |
| Al-Li Alloys | |||
| 2090 | Slower than 2024 at low ΔK | Good | Moderate |
| 2195 | Superior to 2219 | Good | High |
| 2198 | Superior to 2024 | Excellent | High |
| 2050 | Superior to 7050 | Excellent | High |
| 2099 | Superior to 7075 | Excellent | High |
| Conventional Alloys | |||
| 2024 | Baseline for comparison | Moderate | Moderate to Low |
| 7075 | Moderate | Low | Low (T6) to High (T73) |
| 7050 | Good | High | High |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Al-Li alloys for aerospace applications.
Tensile Testing
Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials
Objective: To determine the tensile properties of Al-Li alloys, including yield strength, ultimate tensile strength, and elongation.
Methodology:
-
Specimen Preparation:
-
Machine test specimens from the Al-Li alloy product (sheet, plate, or extrusion) to the dimensions specified in ASTM E8/E8M. The orientation of the specimen (longitudinal, long transverse, short transverse) relative to the principal direction of processing should be recorded.
-
Ensure the surface finish of the reduced section meets the standard's requirements to avoid premature failure.
-
Measure the initial cross-sectional area of the specimen.
-
-
Test Procedure:
-
Mount the specimen in a calibrated universal testing machine equipped with an appropriate extensometer.
-
Apply a uniaxial tensile load at a constant strain rate as specified in the standard.
-
Record the load and extension data continuously until the specimen fractures.
-
-
Data Analysis:
-
Construct a stress-strain curve from the recorded data.
-
Determine the 0.2% offset yield strength.
-
Determine the ultimate tensile strength (the maximum stress reached).
-
Measure the final gauge length after fracture to calculate the percentage elongation.
-
Measure the final cross-sectional area to calculate the reduction of area.
-
Fracture Toughness Testing
Standard: ASTM B646 - Standard Practice for Fracture Toughness Testing of Aluminum Alloys
Objective: To determine the plane-strain fracture toughness (KIc) or the critical stress intensity factor for plane-stress conditions (Kc) of Al-Li alloys.
Methodology:
-
Specimen Preparation:
-
Machine compact tension (C(T)) or single-edge-notch bend (SE(B)) specimens to the dimensions specified in ASTM E399 (for plane-strain) or ASTM E561 (for R-curve analysis).
-
Introduce a sharp fatigue pre-crack at the tip of the machined notch by cyclic loading. The final fatigue crack length must adhere to the standard's requirements.
-
-
Test Procedure:
-
Place the pre-cracked specimen in a testing machine.
-
Apply a monotonically increasing tensile load to the specimen.
-
Record the load versus crack mouth opening displacement (CMOD) using a calibrated clip-on gauge.
-
-
Data Analysis:
-
Analyze the load-displacement curve to determine the provisional fracture toughness value (KQ).
-
Validate KQ against the criteria in ASTM E399 to determine if it represents a valid plane-strain fracture toughness (KIc).
-
If plane-strain conditions are not met, an R-curve analysis according to ASTM E561 may be performed to characterize the fracture behavior.
-
Fatigue Crack Growth Rate Testing
Standard: ASTM E647 - Standard Test Method for Measurement of Fatigue Crack Growth Rates
Objective: To determine the fatigue crack growth rate (da/dN) as a function of the stress-intensity factor range (ΔK) for Al-Li alloys.
Methodology:
-
Specimen Preparation:
-
Prepare specimens (e.g., C(T) or middle-tension M(T)) with a machined notch.
-
Generate a fatigue pre-crack from the notch tip under controlled cyclic loading.
-
-
Test Procedure:
-
Subject the specimen to constant-amplitude cyclic loading at a specified stress ratio (R) and frequency.
-
Monitor the crack length (a) as a function of the number of elapsed cycles (N) using a suitable technique (e.g., compliance method, potential drop method, or optical measurement).
-
-
Data Analysis:
-
Calculate the fatigue crack growth rate (da/dN) from the a versus N data using the secant or incremental polynomial method.
-
Calculate the stress-intensity factor range (ΔK) for the corresponding crack lengths.
-
Plot da/dN versus ΔK on a log-log scale to generate the fatigue crack growth curve, which typically exhibits a sigmoidal shape (threshold, Paris, and rapid growth regions).
-
Corrosion Testing
Standards:
-
ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus
-
ASTM G34 - Standard Test Method for Exfoliation Corrosion Susceptibility in 2XXX and 7XXX Series Aluminum Alloys (EXCO Test)
-
ASTM G85 - Standard Practice for Modified Salt Spray (Fog) Testing
Objective: To evaluate the general corrosion, exfoliation corrosion, and stress corrosion cracking resistance of Al-Li alloys.
Methodology (ASTM G34 - EXCO Test Example):
-
Solution Preparation:
-
Prepare the EXCO solution containing sodium chloride (NaCl), potassium nitrate (B79036) (KNO₃), and nitric acid (HNO₃) in distilled or deionized water, as specified in the standard.
-
-
Specimen Preparation:
-
Cut specimens from the Al-Li alloy product.
-
Clean and degrease the specimens thoroughly.
-
-
Test Procedure:
-
Immerse the specimens in the EXCO solution at a controlled temperature for a specified duration (e.g., 48 to 96 hours).
-
After exposure, remove the specimens, rinse them, and allow them to dry.
-
-
Evaluation:
-
Visually examine the specimens for evidence of exfoliation corrosion (lifting and delamination of the metal surface).
-
Rate the degree of exfoliation using the photographic standards provided in ASTM G34.
-
Visualization of Al-Li Alloy Application Logic
The following diagram illustrates the logical flow from the inherent properties of Al-Li alloys to their application in aircraft components and the resulting benefits.
Caption: Logical flow from Al-Li alloy properties to aircraft benefits.
References
Application Notes and Protocols for the Synthesis of Deuterated Compounds Using Lithium Aluminum Deuteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can manifest as a kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than a C-H bond. In drug development, this can translate to improved metabolic stability, reduced formation of toxic metabolites, and an enhanced pharmacokinetic profile.[1][2]
Lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD) is a powerful deuterating agent, analogous to its non-deuterated counterpart, this compound hydride (LiAlH₄).[3][4] It serves as a source of deuteride ions (D⁻) and is highly effective for the reduction of various functional groups, including esters, carboxylic acids, ketones, and amides, to their corresponding deuterated alcohols or amines.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of deuterated compounds using LAD.
Key Applications in Drug Development
-
Metabolic Stability Enhancement: Strategic placement of deuterium at metabolically labile positions can slow down enzymatic degradation, prolonging the drug's half-life.
-
Pharmacokinetic Profile Optimization: Altering metabolic pathways can lead to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reduction of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of harmful byproducts can be minimized.
-
Mechanistic Studies: Deuterated compounds are used as tracers to elucidate metabolic pathways and reaction mechanisms.
General Considerations for LAD Reductions
This compound deuteride is a highly reactive and moisture-sensitive reagent. All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Safety Precautions:
-
Handle LAD in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
LAD reacts violently with water and protic solvents, releasing flammable hydrogen gas. Ensure all glassware is oven-dried before use.
-
The quenching of LAD reactions is highly exothermic and should be performed with extreme caution, typically at low temperatures (e.g., 0 °C).
Synthesis Protocols and Quantitative Data
The following sections provide detailed protocols for the deuteration of common functional groups using this compound deuteride. The quantitative data for these representative reactions are summarized in the tables below for easy comparison.
Data Presentation
Table 1: Reduction of Esters to Deuterated Primary Alcohols
| Starting Material | Product | Reagents & Conditions | Yield (%) | Isotopic Purity (%) |
| Ethyl Acetate (B1210297) | [1,1-²H₂]Ethanol | 1. LiAlD₄, Anhydrous Et₂O, 0 °C to RT | 85-95 | >98 |
| Diethyl Phthalate | (2-(hydroxymethyl)phenyl-²H₁)methanol | 1. LiAlD₄, Anhydrous THF, 0 °C to RT | 93 | >98 |
Table 2: Reduction of Carboxylic Acids to Deuterated Primary Alcohols
| Starting Material | Product | Reagents & Conditions | Yield (%) | Isotopic Purity (%) |
| Benzoic Acid | Phenyl-d₂-methanol | 1. LiAlD₄, Anhydrous THF, 0 °C to Reflux | 80-90 | >98 |
Table 3: Reduction of Ketones to Deuterated Secondary Alcohols
| Starting Material | Product | Reagents & Conditions | Yield (%) | Isotopic Purity (%) |
| Benzophenone (B1666685) | Diphenyl-d₁-methanol | 1. LiAlD₄, Anhydrous Et₂O, 0 °C to RT | 90-98 | >98 |
| 10-Methylacridone | [9,9-²H₂]-10-methylacridine | 1. LiAlD₄, Anhydrous Et₂O | High | >98 |
Table 4: Reduction of Amides to Deuterated Amines
| Starting Material | Product | Reagents & Conditions | Yield (%) | Isotopic Purity (%) |
| Benzamide (B126) | Phenyl-d₂-methanamine | 1. LiAlD₄, Anhydrous THF, 0 °C to Reflux | 85-95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of [1,1-²H₂]Ethanol from Ethyl Acetate
Materials:
-
This compound deuteride (LiAlD₄)
-
Ethyl acetate
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
15% Aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlD₄ (1.1 eq) in anhydrous Et₂O under a nitrogen atmosphere.
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl acetate (1.0 eq) in anhydrous Et₂O dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlD₄ used) dropwise to quench the excess LAD. Follow with the dropwise addition of 15% aqueous NaOH (x mL), and then water (3x mL).
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms. Filter the solid and wash it thoroughly with Et₂O.
-
Purification: Dry the combined organic filtrate over anhydrous MgSO₄, filter, and carefully distill the solvent to obtain the deuterated ethanol (B145695).
-
Analysis: Determine the yield and assess the isotopic purity using ¹H NMR and/or mass spectrometry. In the ¹H NMR spectrum, the integration of the residual proton signal at the C1 position compared to a known internal standard or the methyl protons can be used to calculate the isotopic enrichment.[1]
Protocol 2: Synthesis of Phenyl-d₂-methanol from Benzoic Acid
Materials:
-
This compound deuteride (LiAlD₄)
-
Benzoic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
10% Aqueous sulfuric acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlD₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Carboxylic Acid: Add a solution of benzoic acid (1.0 eq) in anhydrous THF dropwise to the LAD suspension. A vigorous evolution of hydrogen gas will be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Work-up (Quenching): Cool the reaction mixture to 0 °C. Slowly and carefully add water to quench the excess LAD, followed by 10% aqueous H₂SO₄ until the solution is acidic.
-
Isolation: Extract the aqueous layer with Et₂O (3 x volumes).
-
Purification: Wash the combined organic extracts with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deuterated alcohol. Further purification can be achieved by distillation or column chromatography.
-
Analysis: Characterize the product and determine the isotopic purity by ¹H NMR and mass spectrometry.
Protocol 3: Synthesis of Diphenyl-d₁-methanol from Benzophenone
Materials:
-
This compound deuteride (LiAlD₄)
-
Benzophenone
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzophenone (1.0 eq) in anhydrous Et₂O.
-
Addition of LAD: In a separate flask, prepare a suspension of LiAlD₄ (0.5 eq) in anhydrous Et₂O. Slowly add the benzophenone solution to the LAD suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 1 hour.
-
Work-up (Quenching): Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (x mL, where x = grams of LiAlD₄), 15% aqueous NaOH (x mL), and water (3x mL).
-
Isolation: Stir the mixture until a white precipitate forms. Filter the solid and wash with Et₂O.
-
Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the deuterated product, which can be further purified by recrystallization.
-
Analysis: Determine the yield and isotopic purity by ¹H NMR and mass spectrometry.
Protocol 4: Synthesis of Phenyl-d₂-methanamine from Benzamide
Materials:
-
This compound deuteride (LiAlD₄)
-
Benzamide
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: Add LiAlD₄ (1.5 eq) to a flame-dried, three-necked round-bottom flask containing anhydrous THF under a nitrogen atmosphere.
-
Addition of Amide: Add benzamide (1.0 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Work-up (Quenching): Cool the mixture to 0 °C and cautiously add water (x mL, where x = grams of LiAlD₄), followed by 15% aqueous NaOH (x mL), and then water (3x mL).
-
Isolation: Filter the resulting solid and wash thoroughly with THF.
-
Purification: Dry the combined filtrate over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to yield the deuterated amine. Purification can be achieved by distillation.
-
Analysis: Confirm the structure and determine the isotopic purity of the product using ¹H NMR and mass spectrometry.
Visualizations
Caption: General experimental workflow for LAD reductions.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the deuterium distribution in ethanol derived from fermentation of grape musts, concentrated grape musts, grape sugar (rectified concentrated grape musts) and wines by application of nuclear magnetic resonance (SNIF-NMR/RMN-FINS) | OIV [oiv.int]
Application Notes and Protocols for the Synthesis of Lithium Aluminum Silicate Powders from Rice Husk Ash
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of lithium aluminum silicate (B1173343) (LAS) powders utilizing a sustainable and cost-effective precursor: rice husk ash (RHA). Two primary synthesis methodologies, the sol-gel and solid-state reaction methods, are outlined, offering flexibility for various research and development applications. Furthermore, potential applications of LAS powders in the pharmaceutical and drug development sectors are explored.
Introduction
This compound silicate (LiAlSi₂O₆), a ceramic material, is gaining interest for its versatile properties. The utilization of rice husk ash, an agricultural byproduct rich in amorphous silica (B1680970), presents an economical and environmentally friendly alternative to conventional silica sources for the synthesis of LAS powders.[1][2] This approach aligns with the principles of green chemistry and sustainable materials science. The synthesized LAS powders, particularly in their β-eucryptite and β-spodumene crystalline forms, have potential applications in various fields, including as excipients in pharmaceutical formulations.[3][4] Aluminosilicates, in general, are employed in oral drug delivery systems as binders, disintegrants, and carriers for poorly soluble drugs to enhance their bioavailability.[4][5]
Synthesis of this compound Silicate Powders
Two primary methods for synthesizing LAS powders from rice husk ash are detailed below: the sol-gel method and the solid-state reaction method. Both methods first require the extraction of silica from rice husk ash.
Part 1: Extraction of Amorphous Silica from Rice Husk Ash
A critical prerequisite for synthesizing high-purity LAS is the extraction of amorphous silica from rice husk ash. The following protocol outlines a common procedure for this extraction.
Experimental Protocol: Silica Extraction
-
Preparation of Rice Husk Ash (RHA):
-
Thoroughly wash raw rice husks with distilled water to remove extraneous impurities.
-
Dry the washed rice husks in an oven at approximately 100°C for 12-24 hours.
-
Calcine the dried rice husks in a muffle furnace at 600-700°C for 2-6 hours to burn off organic matter and obtain RHA containing a high percentage of amorphous silica.[6][7][8] The resulting ash should be grayish-white.
-
-
Acid Leaching (Optional but Recommended):
-
To remove metallic impurities, the RHA can be treated with a dilute acid solution (e.g., 1 M HCl) at an elevated temperature (e.g., 90°C) for 1-2 hours.
-
After acid treatment, wash the RHA thoroughly with distilled water until the filtrate is neutral (pH ≈ 7).
-
Dry the purified RHA in an oven at 100-120°C.
-
-
Alkaline Extraction of Silica:
-
Disperse the RHA in a sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution. A common concentration is 1-3 M NaOH.[7]
-
Heat the mixture to 80-100°C and stir continuously for 1-3 hours to dissolve the amorphous silica and form a sodium or potassium silicate solution.
-
Filter the solution to remove any unreacted RHA and other insoluble impurities. The resulting clear filtrate is the silicate solution.
-
-
Precipitation of Silica Gel:
-
Cool the silicate solution to room temperature.
-
Slowly add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M), to the silicate solution while stirring continuously.[9]
-
Continue adding the acid until the pH of the solution reaches a neutral or slightly acidic value (pH 4-7) to precipitate the silica as a hydrated gel.[7][9]
-
Age the gel for 18-24 hours at room temperature to allow for the completion of the polymerization process.
-
-
Washing and Drying:
-
Wash the silica gel repeatedly with distilled water to remove residual salts (e.g., NaCl or Na₂SO₄). This can be done by centrifugation and redispersion or by filtration and washing.
-
Dry the washed silica gel in an oven at 100-120°C for 12-24 hours to obtain amorphous silica powder.
-
Table 1: Summary of Parameters for Silica Extraction from Rice Husk Ash
| Parameter | Value/Range | Reference(s) |
| RHA Preparation | ||
| Calcination Temperature | 600 - 700 °C | [6][7][8] |
| Calcination Time | 2 - 6 hours | [6][7][8] |
| Alkaline Extraction | ||
| Alkaline Solution | 1-3 M NaOH or 7% KOH | [7] |
| Temperature | 80 - 100 °C | [7] |
| Time | 1 - 3 hours | [7] |
| Silica Precipitation | ||
| Precipitating Agent | 1 M HCl or H₂SO₄ | [9] |
| Final pH | 4 - 7 | [7][9] |
| Aging Time | 18 - 24 hours | |
| Drying | ||
| Drying Temperature | 100 - 120 °C | [7] |
| Drying Time | 12 - 24 hours | [7] |
Part 2: Synthesis of this compound Silicate
The sol-gel method offers excellent homogeneity and control over the final product's properties.[10]
Experimental Protocol: Sol-Gel Synthesis of LAS
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a lithium salt (e.g., lithium nitrate (B79036), LiNO₃) and an aluminum salt (e.g., aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O).
-
Disperse the previously synthesized amorphous silica powder from RHA in distilled water.
-
-
Sol Formation:
-
Slowly add the silica dispersion to the lithium and aluminum salt solution under vigorous stirring.
-
The molar ratio of Li:Al:Si should be adjusted to achieve the desired LAS phase. For β-eucryptite (LiAlSiO₄), the molar ratio is typically 1:1:1, while for β-spodumene (LiAlSi₂O₆), the ratio is 1:1:2.[10]
-
-
Gelation:
-
Adjust the pH of the sol to initiate gelation. This is often achieved by the slow addition of a base, such as ammonium (B1175870) hydroxide, until a gel is formed.
-
Age the gel at room temperature or a slightly elevated temperature (e.g., 60°C) for 24-48 hours to strengthen the gel network.
-
-
Drying:
-
Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove the solvent, resulting in a xerogel.
-
-
Calcination:
-
Grind the xerogel into a fine powder.
-
Calcine the powder in a muffle furnace to crystallize the LAS. The calcination temperature and time are critical for obtaining the desired crystalline phase.
-
A typical calcination profile involves a gradual heating rate (e.g., 5°C/min) to the target temperature, holding for 2-4 hours, and then cooling to room temperature.
-
Table 2: Parameters for Sol-Gel Synthesis of this compound Silicate
| Parameter | β-Eucryptite (LiAlSiO₄) | β-Spodumene (LiAlSi₂O₆) | Reference(s) |
| Precursors | |||
| Silica Source | Amorphous Silica from RHA | Amorphous Silica from RHA | [10] |
| Lithium Source | Lithium Nitrate (LiNO₃) | Lithium Nitrate (LiNO₃) | [10] |
| Aluminum Source | Aluminum Nitrate (Al(NO₃)₃·9H₂O) | Aluminum Nitrate (Al(NO₃)₃·9H₂O) | [10] |
| Molar Ratio (Li:Al:Si) | 1:1:1 | 1:1:2 | [10] |
| Gelation | |||
| pH Adjustment | Ammonium Hydroxide | Ammonium Hydroxide | |
| Aging Temperature | Room Temperature - 60 °C | Room Temperature - 60 °C | |
| Aging Time | 24 - 48 hours | 24 - 48 hours | |
| Drying | |||
| Drying Temperature | 100 - 120 °C | 100 - 120 °C | |
| Calcination | |||
| Calcination Temperature | ~ 800 °C | ~ 1000 °C | [10][11] |
| Dwell Time | 2 - 4 hours | 2 - 4 hours |
The solid-state reaction method is a more direct approach, involving the high-temperature reaction of solid precursors.
Experimental Protocol: Solid-State Synthesis of LAS
-
Precursor Mixing:
-
Weigh the amorphous silica from RHA, a lithium source (e.g., lithium carbonate, Li₂CO₃), and an aluminum source (e.g., alumina, Al₂O₃) in the desired stoichiometric ratio. For β-spodumene (LiAlSi₂O₆), the molar ratio of Li₂O:Al₂O₃:SiO₂ is 1:1:4.
-
Thoroughly mix the powders to ensure a homogeneous mixture. This can be achieved by ball milling for several hours (e.g., 6 hours).[6]
-
-
Calcination:
-
Place the mixed powder in a high-temperature crucible (e.g., alumina).
-
Calcine the mixture in a muffle furnace at a high temperature to induce the solid-state reaction. The calcination temperature typically ranges from 800°C to 1200°C.[12]
-
The reaction to form lithium silicates can begin at temperatures as low as 700-900°C.[12]
-
A prolonged soaking time (e.g., 4-8 hours) at the peak temperature is usually required to ensure complete reaction and the formation of the desired crystalline phase.
-
Table 3: Parameters for Solid-State Synthesis of this compound Silicate
| Parameter | Value/Range | Reference(s) |
| Precursors | ||
| Silica Source | Amorphous Silica from RHA | [6] |
| Lithium Source | Lithium Carbonate (Li₂CO₃) | [6] |
| Aluminum Source | Alumina (Al₂O₃) | |
| Molar Ratio (Li₂O:Al₂O₃:SiO₂ for β-spodumene) | 1:1:4 | |
| Mixing | ||
| Method | Ball Milling | [6] |
| Time | ~ 6 hours | [6] |
| Calcination | ||
| Calcination Temperature | 800 - 1200 °C | [12] |
| Dwell Time | 4 - 8 hours |
Characterization of Synthesized this compound Silicate Powders
To ensure the successful synthesis of the desired LAS phase and to understand its properties, a suite of characterization techniques should be employed.
Table 4: Recommended Characterization Techniques
| Technique | Purpose |
| X-ray Diffraction (XRD) | To identify the crystalline phases present in the synthesized powder and determine the phase purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm the formation of Si-O-Al and Si-O-Si bonds characteristic of aluminosilicates. |
| Scanning Electron Microscopy (SEM) | To observe the morphology, particle size, and microstructure of the LAS powders. |
| Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) | To study the thermal stability of the synthesized powders and to identify the temperatures of phase transitions. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the powders, which are important parameters for drug loading applications. |
Applications in Drug Development
Aluminosilicates are recognized for their utility as pharmaceutical excipients.[3][4] While specific research on this compound silicate in drug delivery is an emerging area, the known properties of related materials suggest several potential applications.
-
Carrier for Poorly Soluble Drugs: The porous nature and high surface area of LAS powders could be exploited to adsorb poorly water-soluble drug molecules, potentially enhancing their dissolution rate and bioavailability.[5][13] The drug can be loaded in an amorphous state on the surface of the silicate, which can lead to improved solubility.[14]
-
Controlled-Release Formulations: LAS could serve as an inert matrix for the sustained or controlled release of active pharmaceutical ingredients (APIs).[4] The release kinetics could potentially be tailored by modifying the porosity and surface chemistry of the LAS particles.
-
Binder and Disintegrant in Solid Dosage Forms: Like other silicates, LAS may function as a binder to improve the mechanical strength of tablets or as a disintegrant to facilitate their rapid breakdown in aqueous environments.[3]
-
Biocompatibility: Studies on related materials like lithium disilicate have shown good biocompatibility, suggesting that LAS may also be suitable for biomedical applications.[1][15][16][17] However, comprehensive in vitro and in vivo biocompatibility and toxicity studies are essential to validate the safety of LAS for pharmaceutical use.[18]
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of LAS powders from rice husk ash.
References
- 1. [PDF] Biocompatibility study of lithium disilicate and zirconium oxide ceramics for esthetic dental abutments | Semantic Scholar [semanticscholar.org]
- 2. US11027981B2 - Process for the preparation of silicate and its use for the preparation of precipitated silica - Google Patents [patents.google.com]
- 3. Exploring the Versatile Applications of Aluminosilicate Across Industries [chemanalyst.com]
- 4. Novel Nanostructured Solid Materials for Modulating Oral Drug Delivery from Solid-State Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of silica nanoparticles from Vietnamese rice husk by sol-gel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of silica nanoparticles from Vietnamese rice husk by sol–gel method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement of solubility and oral bioavailability of a poorly water-soluble drug, TAS-301, by its melt-adsorption on a porous calcium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lamav.weebly.com [lamav.weebly.com]
- 17. [PDF] Zirconia-Reinforced Lithium Silicate Biocompatibility Polished in Different Stages – An In Vitro Study | Semantic Scholar [semanticscholar.org]
- 18. Effect of Lithium and Aluminum on the Mechanical Properties, In Vivo and In Vitro Degradation, and Toxicity of Multiphase Ultrahigh Ductility Mg-Li-Al-Zn Quaternary Alloys for Vascular Stent Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of Amides to Amines with Lithium Aluminum Hydride (LiAlH₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules, pharmaceuticals, and fine chemicals. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent widely employed for this conversion.[1][2] Unlike the reduction of other carbonyl compounds like esters, which yield alcohols, the reduction of amides with LiAlH₄ results in the complete conversion of the carbonyl group to a methylene (B1212753) group (CH₂), affording the corresponding amine.[3] This protocol provides a comprehensive overview of the LiAlH₄-mediated reduction of primary, secondary, and tertiary amides, including procedural details, safety considerations, and representative data.
Reaction Mechanism
The reduction of an amide with LiAlH₄ proceeds through a multi-step mechanism. Initially, the hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate.[4] Subsequently, the oxygen atom coordinates to the aluminum species, making it a good leaving group. The nitrogen's lone pair then expels the aluminum-oxygen moiety to form a transient iminium ion. A second hydride ion from LiAlH₄ then attacks the iminium ion, yielding the final amine product.[4]
Data Presentation: Reaction Parameters and Yields
The efficiency of the LiAlH₄ reduction of amides is influenced by factors such as the structure of the amide, reaction temperature, and reaction time. The following table summarizes typical reaction conditions and reported yields for the reduction of various amides.
| Amide Substrate | Amide Type | Product | LiAlH₄ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | Primary | Benzylamine | Excess | Dry Ether | Reflux | - | High |
| N-Methylacetamide | Secondary | Ethylmethylamine | Excess | - | - | - | - |
| N,N-Dimethylacetamide | Tertiary | Ethyldimethylamine | Excess | - | - | - | High[5] |
| N,N-Dimethylcyclohexanecarboxamide | Tertiary | N,N-Dimethylcyclohexylmethylamine | ~2.0 | Ether | Reflux | 15 | ~85 |
| ε-Caprolactam | Cyclic (Lactam) | Hexamethyleneimine (Azepane) | Excess | THF | Reflux | 2 | Very Good to Excellent |
| A chiral γ-lactam | Cyclic (Lactam) | Chiral pyrrolidine | - | Anhydrous THF | -23 | - | 87 |
Experimental Protocols
General Safety Precautions
This compound hydride is a highly reactive, flammable, and moisture-sensitive solid. It can ignite upon contact with water or even moist air.[6] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.[6] A Class D fire extinguisher for combustible metals should be readily accessible.[6]
General Protocol for the Reduction of a Tertiary Amide
This protocol is a general guideline for the reduction of a tertiary amide to the corresponding tertiary amine. The scale and specific conditions may need to be optimized for different substrates.
Materials:
-
Tertiary amide
-
This compound hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Distilled water
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, carefully add LiAlH₄ (typically 1.5-2.0 equivalents relative to the amide) to the reaction flask. Add anhydrous diethyl ether or THF to the flask to create a slurry.
-
Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Amide Addition: Dissolve the tertiary amide in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly and cautiously add x mL of distilled water, where x is the number of grams of LiAlH₄ used. This will quench the excess LiAlH₄ and is a highly exothermic process that generates hydrogen gas.
-
Add x mL of 15% aqueous NaOH solution.
-
Add 3x mL of distilled water.
-
Remove the cooling bath and stir the mixture vigorously for 15-30 minutes at room temperature. A granular white precipitate of aluminum salts should form.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite® or filter paper to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amine.
-
The crude product can be purified by distillation or column chromatography if necessary.
-
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Mechanism of Amide Reduction by LiAlH₄.
Experimental Workflow
Caption: Experimental Workflow for LiAlH₄ Amide Reduction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 4. jove.com [jove.com]
- 5. 54 Ethyldimethylamine is obtained from the reduction of \qquad with \math.. [askfilo.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Utilizing Lithium-Aluminum Alloys as Anode Materials for Li-ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of lithium-aluminum (Li-Al) alloys as promising anode materials for next-generation lithium-ion batteries (LIBs). Due to their high theoretical capacity, low electrochemical potential, and potential to suppress dendrite formation, Li-Al alloys are attracting significant research interest.[1][2] This document outlines the fundamental properties, synthesis methodologies, electrochemical characterization techniques, and performance metrics of Li-Al anodes.
Introduction to Lithium-Aluminum Alloy Anodes
Aluminum has long been recognized as a potential anode material for LIBs owing to its high theoretical specific capacity of 993 mAh g⁻¹ upon forming the LiAl alloy, a value significantly higher than that of traditional graphite (B72142) anodes (372 mAh g⁻¹).[2][3] Beyond its high capacity, aluminum is abundant, low-cost, and offers improved safety by mitigating the formation of lithium dendrites, a critical failure mechanism in lithium-metal batteries.[1][4] However, challenges such as large volume expansion during lithiation/delithiation cycles, which can lead to electrode pulverization and rapid capacity fade, have historically hindered its commercial application.[5][6]
Recent advancements in nanostructuring, surface modification, and alloy design have led to renewed interest in Li-Al anodes, demonstrating improved cycling stability and rate capability.[6] Prelithiation of aluminum foils to form a stable β-LiAl phase has been shown to be a particularly effective strategy.[1]
Performance Metrics of Lithium-Aluminum Alloy Anodes
The performance of Li-Al alloy anodes can be evaluated based on several key metrics. The following table summarizes representative quantitative data from recent studies.
| Performance Metric | Value | Conditions | Source |
| Theoretical Specific Capacity | 993 mAh g⁻¹ (for LiAl) | - | [2] |
| Specific Capacity (Experimental) | 827.9 mAh/g after 150 cycles | MP-SiGeSnSbPAl composite anode at 200 mA/g | [2] |
| 650 mA h g⁻¹ over 100 cycles | 70 at% Al–30 at% Si electrode at C/20 | [7] | |
| Rate Capability | 185.5 mAh g⁻¹ at 0.1 C and 164.3 mAh g⁻¹ at 10 C | Al-based anode paired with LiCoO₂ cathode | [2] |
| Cycling Stability | 87% capacity retention over 600 cycles | Al-based anode at 2 C | [2] |
| 90.2% retention after 2000 h (420 cycles) | Li-anode-less ASSBs with pre-lithiated Al anode | [8] | |
| Coulombic Efficiency | Close to 100% | LiAl/PEO₃₀-LiN(CF₃SO₂)₂/V₂O₅ cells | [4] |
| 99.98% (average) | Li-anode-less ASSBs with pre-lithiated Al anode | [8] | |
| Energy Density (Full Cell) | 529 Wh kg⁻¹ and 1190 Wh L⁻¹ | Al-based anode with LiCoO₂ cathode (copper-free design) | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Li-Al alloy anodes.
Synthesis of Li-Al Alloy Anodes
Several methods can be employed to prepare Li-Al alloy anodes.
Protocol 1: Electrochemical Prelithiation of Aluminum Foil
This protocol describes the in-situ formation of a Li-Al alloy layer on an aluminum foil.
-
Materials and Equipment:
-
High-purity aluminum foil (e.g., 99.99%)
-
Lithium metal foil (counter and reference electrode)
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)
-
Separator (e.g., Celgard 2400)
-
Coin cell components (CR2032)
-
Glovebox with an argon atmosphere
-
Galvanostatic cycler
-
-
Procedure:
-
Cut the aluminum foil into circular discs of the desired size (e.g., 16 mm diameter).
-
Assemble a coin cell in an argon-filled glovebox with the Al foil as the working electrode and lithium foil as the counter and reference electrode.
-
Perform galvanostatic lithiation by applying a constant current density (e.g., 0.1 mA cm⁻²) until a specific areal capacity is reached (e.g., 1 mAh cm⁻²). This process electrochemically drives lithium ions into the aluminum foil to form the Li-Al alloy.
-
The cell is then ready for disassembly (for ex-situ characterization) or for further electrochemical testing.
-
Protocol 2: Pyrometallurgical Method
This method involves the direct reaction of lithium and aluminum at elevated temperatures.
-
Materials and Equipment:
-
High-purity lithium metal
-
High-purity aluminum powder or foil
-
Tantalum or stainless steel crucible
-
Tube furnace with controlled atmosphere capabilities
-
Glovebox with an argon atmosphere
-
-
Procedure:
-
In an argon-filled glovebox, weigh the desired stoichiometric amounts of lithium and aluminum.
-
Place the materials into a crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the furnace to a temperature above the melting point of lithium but below that of the final alloy (e.g., 200-400°C) under an inert atmosphere. Some processes may require higher temperatures, for example, heating to 90°C under vacuum after pressing the foils together.[4]
-
Hold at the set temperature for a sufficient duration to allow for complete alloying.
-
Cool the furnace to room temperature.
-
The resulting Li-Al alloy ingot can be mechanically processed (e.g., crushed into powder) for electrode fabrication.
-
Electrode Fabrication
-
Slurry Preparation:
-
Mix the active material (Li-Al alloy powder), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of, for example, 8:1:1.
-
Add N-methyl-2-pyrrolidone (NMP) as a solvent to form a homogeneous slurry.
-
-
Coating and Drying:
-
Cast the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
-
Electrode Cutting and Pressing:
-
Cut the dried electrode sheet into circular discs.
-
Press the discs under a specific pressure to ensure good contact between the active material and the current collector.
-
Electrochemical Characterization
Electrochemical performance is typically evaluated using coin cells assembled in an argon-filled glovebox.
-
Cell Assembly:
-
Working Electrode: Li-Al alloy electrode
-
Counter and Reference Electrode: Lithium metal foil
-
Separator: Microporous polyolefin separator
-
Electrolyte: 1 M LiPF₆ in EC/DEC (1:1 v/v)
-
-
Characterization Techniques:
-
Cyclic Voltammetry (CV): Performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the potentials of lithiation and delithiation reactions.
-
Galvanostatic Cycling: The cell is charged and discharged at constant current densities between defined voltage limits (e.g., 0.01 V to 1.5 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer resistance and ionic conductivity of the electrode-electrolyte interface.
-
Material Characterization
A variety of techniques are used to analyze the physical and chemical properties of the Li-Al alloy anodes.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase composition of the alloy before, during, and after cycling.[9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the electrode, including particle size, shape, and evidence of cracking or pulverization.[9]
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanostructure and to analyze the solid-electrolyte interphase (SEI) layer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and elemental oxidation states at the surface of the electrode.
Visualizations
The following diagrams illustrate key concepts and workflows related to Li-Al alloy anodes.
Caption: Experimental workflow for Li-Al anode preparation and characterization.
Caption: Electrochemical alloying and de-alloying process of Li-Al anodes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The progress on aluminum-based anode materials for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. In situ formation of aluminum–silicon–lithium active materials in aluminum matrices for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Large-Scale Lithium Aluminum Hydride (LAH) Reduction of an Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting a large-scale reduction of an ester to its corresponding primary alcohol using lithium aluminum hydride (LAH). It details the necessary safety precautions, experimental setup, reaction procedure, and workup on a multi-hundred gram scale. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound hydride (LiAlH₄) is a potent and versatile reducing agent widely employed in organic synthesis for the reduction of various functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2] While highly effective, LAH reacts violently with protic solvents, particularly water, and the reactions are often highly exothermic, liberating flammable hydrogen gas.[3][4] Scaling up LAH reductions requires meticulous planning and adherence to strict safety protocols to manage these risks effectively. This application note outlines a robust procedure for the large-scale reduction of an ester, focusing on safe handling, controlled reaction conditions, and efficient workup.
Safety Precautions
Extreme caution must be exercised when working with LAH.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are mandatory.[5]
-
Inert Atmosphere: All operations involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and atmospheric oxygen.[3][6]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible in the immediate work area. Do not use water, CO₂, or standard ABC fire extinguishers on an LAH fire. [3][5]
-
Ventilation: The entire procedure must be performed in a well-ventilated chemical fume hood capable of handling large-scale reactions.[6]
-
Spill Management: In case of a spill, immediately cover the material with dry sand and scoop the mixture into a labeled container for proper disposal.[3][6] Do not use water or combustible materials for cleanup.[3]
-
Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling to control the reaction rate.[1]
Experimental Protocol: Reduction of a Carboxylic Acid
This protocol is adapted from a documented large-scale procedure and provides a representative example.[5] The specific substrate used in the reference is a carboxylic acid, which follows a similar reaction and workup pathway to an ester reduction.
Materials and Equipment
-
Reactants:
-
Carboxylic Acid Starting Material (SM): 350 g (2.10 mol)
-
This compound Hydride (LAH): 95.9 g (2.53 mol, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (for quenching)
-
Deionized Water
-
15% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
10 L three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Large cooling bath (ice-water or cryocooler).
-
Large filtration funnel and flask.
-
Rotary evaporator.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material (SM) | 350 g (2.10 mol) | [5] |
| This compound Hydride (LAH) | 95.9 g (2.53 mol) | [5] |
| LAH Equivalents | 1.2 | [5] |
| Solvent (Anhydrous THF) | 3.9 L (total) | [5] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 30 minutes | [5] |
| Quenching Agents | Water, 15% NaOH(aq) | [3][7] |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | [7] |
Reaction Setup and Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.
-
LAH Slurry Preparation: To the 10 L reaction flask, add 2.5 L of anhydrous THF. Carefully add the LAH powder (95.9 g) in portions to the THF under a positive pressure of nitrogen with vigorous mechanical stirring. Cool the resulting slurry to 0 °C using an ice bath.[5]
-
Substrate Addition: Dissolve the starting material (350 g) in 1.4 L of anhydrous THF in a separate flask. Transfer this solution to the pressure-equalizing dropping funnel. Add the substrate solution dropwise to the stirred LAH slurry at a rate that maintains the internal temperature below 20 °C. The addition process is exothermic and requires careful monitoring.[5]
-
Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.[5] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by carefully quenching a small aliquot.[1]
Workup and Isolation (Fieser Method)
The Fieser workup is a widely used and reliable method for quenching LAH reactions, resulting in a granular precipitate that is easy to filter.[3][7]
-
Cooling: Once the reaction is complete, dilute the mixture with an appropriate solvent like diethyl ether and cool the reaction flask back down to 0 °C in an ice bath.[7]
-
Quenching: Perform this step with extreme caution. Slowly and dropwise, add the following quenching agents in sequence to the vigorously stirred reaction mixture. The amounts are based on the mass of LAH used (x = 95.9 g):
-
Precipitate Formation: After the additions are complete, remove the cooling bath and stir the mixture at room temperature for at least 30 minutes. A white, granular precipitate of aluminum salts should form.[3]
-
Drying and Filtration: Add anhydrous magnesium sulfate or sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed.[7] Filter the mixture through a pad of Celite or a coarse fritted funnel, washing the filter cake thoroughly with additional THF or diethyl ether.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol product.
-
Purification: The crude product can be further purified by distillation or column chromatography as required.
An alternative workup involves the use of Rochelle's salt (sodium potassium tartrate), which can be particularly effective at breaking up aluminum emulsions that sometimes form.[4]
Visualization of Experimental Workflow
Caption: Workflow for a large-scale LAH reduction from setup to purification.
References
Application Notes and Protocols for the Preparation of Lithium Aluminum Silicate (LAS) Glass-Ceramics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation of lithium aluminum silicate (B1173343) (LAS) glass-ceramics, a class of materials renowned for their low thermal expansion, high mechanical strength, and excellent thermal shock resistance. The protocols described herein cover the conventional melt-quench method followed by controlled crystallization, as well as the sol-gel synthesis route.
Overview of LAS Glass-Ceramics
Lithium aluminosilicate (B74896) (LAS) glass-ceramics are polycrystalline materials formed through the controlled crystallization of a parent glass.[1][2] The properties of LAS glass-ceramics are largely determined by their crystalline phases, which commonly include β-quartz and β-spodumene solid solutions.[3] These materials find widespread applications, from consumer products like cooktops to specialized components such as telescope mirrors and fireplace windows.[3] The key to producing LAS glass-ceramics with desired properties lies in the precise control of the glass composition and the subsequent heat treatment schedule, which governs the nucleation and growth of crystals.[1][2]
Synthesis Methods
There are two primary methods for the preparation of LAS glass-ceramics: the melt-quench method with subsequent heat treatment and the sol-gel method.
Melt-Quench Method
This is the most common and commercially established method for producing LAS glass-ceramics.[4][5][6] It involves melting the raw materials at high temperatures to form a homogenous glass, followed by a two-stage heat treatment process to induce nucleation and crystallization.[2][7]
Experimental Protocol:
-
Batch Preparation:
-
Melting:
-
Glass Forming (Quenching):
-
Heat Treatment (Ceramming):
-
This is a critical two-stage process:
-
Nucleation: Heat the glass to a temperature range of 640°C to 820°C and hold for a specific duration (e.g., 1 to 1.5 hours) to induce the formation of nuclei.[9] The addition of nucleating agents like TiO₂ promotes phase separation and the formation of β-quartz solid solution at this stage.[3]
-
Crystallization: Increase the temperature to the crystallization range, typically between 810°C and 1100°C, to facilitate the growth of crystals from the nuclei.[8][10][11] The main crystalline phases formed are β-eucryptite or β-spodumene, depending on the composition and heat treatment.[3][10][11]
-
-
Workflow for the Melt-Quench Method:
Caption: Workflow for the Melt-Quench Method.
Sol-Gel Method
The sol-gel process offers an alternative route to produce high-purity and homogeneous LAS glass-ceramics at lower temperatures compared to the melt-quench method.[12][13] This method involves the formation of a sol, its gelation, and subsequent heat treatment.
Experimental Protocol:
-
Sol Preparation:
-
Prepare a solution containing precursors for lithium, aluminum, and silicon. Common precursors include lithium nitrate, aluminum nitrate, and tetraethyl orthosilicate (B98303) (TEOS).
-
An organic steric entrapment route can be employed to produce hydrous lithium aluminosilicate (L-A-S-H) and lithium aluminate (L-A-H) gels.[12][13]
-
-
Gelation:
-
Hydrolysis and condensation reactions lead to the formation of a gel.
-
-
Drying:
-
Dry the gel to remove the solvent.
-
-
Calcination and Crystallization:
-
Heat the dried gel in a furnace. The crystallization of β-eucryptite and β-spodumene can start at temperatures around 700°C for TEOS and fumed silica (B1680970) sources.[14]
-
Workflow for the Sol-Gel Method:
Caption: Workflow for the Sol-Gel Method.
Data Presentation: Compositions and Heat Treatment Parameters
The following tables summarize typical compositions and heat treatment schedules for the preparation of LAS glass-ceramics.
Table 1: Example Compositions of LAS Glasses (mol%)
| Component | Composition 1[15] | Composition 2 (wt%)[16] |
| SiO₂ | 61 | 71.7 |
| Al₂O₃ | 6 | 5.1 |
| MgO | 10 | - |
| ZnO | 6 | - |
| Li₂O | 12 | 12.6 |
| TiO₂ | 5 | - |
| K₂O | - | 4.9 |
| B₂O₃ | - | 3.2 |
| P₂O₅ | - | 2.5 |
Table 2: Heat Treatment Schedules and Resulting Phases
| Nucleation Temperature (°C) / Time (h) | Crystallization Temperature (°C) / Time (h) | Main Crystalline Phase(s) | Reference |
| 740 / 1.5 | - | LiAl(SiO₃)₂, LiAlSi₃O₈ (Nucleation Phases) | [9] |
| 700 / 1.0 | - | LiAl(SiO₃)₂, LiAlSi₃O₈ (Nucleation Phases) | [9] |
| - | 810 - 860 | β-eucryptite | [10][11] |
| 600-650 | 1000-1100 / 10 | Phlogopite | [11] |
| - | 900 - 1100 | β-spodumene | [8] |
| - | 1450 / 3 | β-eucryptite | [11] |
Characterization of LAS Glass-Ceramics
The prepared LAS glass-ceramics should be characterized to determine their phase composition, microstructure, and properties.
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the material.[10][11]
-
Differential Thermal Analysis (DTA): To determine the glass transition temperature, crystallization temperatures, and melting points.[10][11]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the microstructure, including crystal size and distribution.[3]
-
Dilatometry: To measure the coefficient of thermal expansion (CTE).[8]
-
Mechanical Testing: To evaluate properties such as flexural strength and hardness.[8]
Concluding Remarks
The preparation of this compound silicate glass-ceramics requires careful control over the chemical composition and heat treatment process to achieve the desired microstructure and properties. The protocols outlined in these application notes provide a foundation for researchers to synthesize these advanced materials for a wide range of applications. Further optimization of the parameters may be necessary depending on the specific application and desired material characteristics.
References
- 1. Glass Ceramics, lithium-aluminum-silicate (LAS) glass-ceramics Supplier [attelements.com]
- 2. Glass-ceramic - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Crystallization, Microstructure, and Viscosity Evolutions in Lithium Aluminosilicate Glass-Ceramics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of β-Eucryptite Glass Ceramics | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. britglass.org.uk [britglass.org.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Lithium Aluminum Hydride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lithium aluminum hydride (LAH), a powerful reducing agent, in the synthesis of key pharmaceutical intermediates. The document includes detailed protocols for the reduction of carboxylic acids and esters to chiral alcohols and amino alcohols, which are critical building blocks in numerous active pharmaceutical ingredients (APIs). Safety precautions and detailed work-up procedures are also outlined to ensure safe and efficient laboratory operations.
Introduction
This compound hydride (LiAlH₄) is a potent and versatile reducing agent widely employed in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its ability to reduce a broad range of functional groups, including carboxylic acids, esters, amides, and nitriles, makes it an invaluable tool for the synthesis of complex molecular architectures found in drug molecules.[2][3] Specifically, LAH is instrumental in the preparation of chiral alcohols and amines, which are common structural motifs in a vast array of pharmaceuticals.[4]
This document details two primary applications of LAH in the synthesis of chiral pharmaceutical intermediates:
-
Reduction of an α-Amino Acid to a Chiral β-Amino Alcohol: The synthesis of L-Valinol from L-Valine.
-
Reduction of a β-Amino Ester to a Chiral γ-Amino Alcohol: The synthesis of (R)-3-Amino-1-butanol, a key intermediate for the HIV integrase inhibitor, Dolutegravir.
Application 1: Synthesis of L-Valinol via LAH Reduction of L-Valine
Chiral β-amino alcohols are crucial intermediates in the synthesis of various pharmaceuticals. The direct reduction of readily available, enantiomerically pure α-amino acids using this compound hydride is a straightforward and efficient method for their preparation.[4]
Reaction Scheme
Caption: LAH reduction of L-Valine to L-Valinol.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | L-Valine (100 g, 0.85 mol) | [4] |
| Reagent | This compound Hydride (47.9 g, 1.26 mol) | [4] |
| Solvent | Tetrahydrofuran (THF) (1200 mL) | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 16 hours | [4] |
| Product | L-Valinol | [4] |
| Yield | 63.9–65.7 g (73–75%) | [4] |
| Boiling Point | 63–65°C (0.9 mmHg) | [4] |
| Specific Rotation ([α]D20) | +14.6° (neat) | [4] |
| Refractive Index (nD20) | 1.455 | [4] |
| IR (neat) cm⁻¹ | 3300, 1590 | [4] |
| ¹H NMR (CDCl₃) δ | 0.92 (d, 6H), 2.38–2.74 (m, 4H), 3.13–3.78 (m, 2H) | [4] |
Experimental Protocol
Materials:
-
L-Valine
-
This compound Hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl ether, anhydrous
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Equipment:
-
3-L three-necked round-bottom flask
-
Mechanical stirrer
-
Friedrich condenser
-
Nitrogen inlet tube
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure: [4]
-
An oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer, a Friedrich condenser, and a nitrogen-inlet tube is flushed with nitrogen.
-
Charge the flask with a suspension of this compound hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF.
-
Cool the mixture to 10°C using an ice bath.
-
Add L-valine (100 g, 0.85 mol) in portions over a 30-minute period. Caution: Hydrogen gas is evolved vigorously.
-
After the addition is complete, remove the ice bath, and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Cool the reaction mixture to 10°C with an ice bath and dilute with 1000 mL of anhydrous ethyl ether.
-
Work-up (Fieser Method): [1]
-
Slowly and cautiously add 47 mL of water over a 30-minute period.
-
Add 47 mL of 15% aqueous sodium hydroxide solution over 20 minutes.
-
Add 141 mL of water over 30 minutes.
-
-
Stir the resulting white precipitate for 30 minutes.
-
Filter the precipitate and wash the filter cake with ethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to afford L-valinol as a clear liquid.
Application 2: Synthesis of (R)-3-Amino-1-butanol
(R)-3-Amino-1-butanol is a vital chiral intermediate in the synthesis of the anti-HIV drug Dolutegravir.[5] This intermediate can be efficiently synthesized by the LAH reduction of the corresponding β-amino ester, ethyl (R)-3-aminobutanoate.
Reaction Scheme
Caption: LAH reduction of an ester to a chiral amino alcohol.
Quantitative Data
| Parameter | Value | Reference(s) |
| Starting Material | Ethyl (R)-3-aminobutanoate | [6] |
| Reagent | This compound Hydride | [6] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Reaction Temperature | 0°C to Room Temperature | [7] |
| Product | (R)-3-Amino-1-butanol | [5][8] |
| Yield | High (specific quantitative data varies across literature) | [6] |
| Purity | >98% (after purification) | [6] |
| Chiral Purity (ee) | >99% | [8] |
Experimental Protocol (Consolidated from Literature)
Materials:
-
Ethyl (R)-3-aminobutanoate
-
This compound Hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen/argon inlet
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound hydride (1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere (nitrogen or argon), add a solution of ethyl (R)-3-aminobutanoate (1 equivalent) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C with an ice bath.
-
Work-up:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous sodium sulfate solution until gas evolution ceases.
-
Alternatively, use the Fieser work-up as described in Application 1.
-
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for 15 minutes to obtain a granular precipitate.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (R)-3-amino-1-butanol.
-
Further purification can be achieved by distillation if necessary.
Safety and Handling of this compound Hydride
This compound hydride is a highly reactive and pyrophoric substance that requires careful handling.
General Precautions
-
Moisture Sensitivity: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Work Area: Conduct all operations involving LAH in a well-ventilated fume hood.
-
Storage: Store LAH in a tightly sealed container under an inert atmosphere in a cool, dry place, away from flammable materials and sources of ignition.
Quenching and Work-up Procedures
The work-up of LAH reactions must be performed with extreme caution due to the presence of unreacted hydride and the generation of hydrogen gas.
Caption: General workflow for quenching LAH reactions.
-
Fieser Method: This is a widely used and reliable method that typically results in a granular, easily filterable precipitate. The sequential addition of water, aqueous NaOH, and then more water is crucial.[1]
-
Saturated Sodium Sulfate: Dropwise addition of saturated aqueous Na₂SO₄ solution is another common method to quench excess LAH.
-
Rochelle's Salt: An aqueous solution of Rochelle's salt (potassium sodium tartrate) can be used to complex with the aluminum salts, which can sometimes aid in breaking up emulsions and facilitating filtration.[7]
Spill Management: In case of a spill, do not use water. Smother the spill with dry sand, sodium carbonate, or powdered limestone.
By following these detailed protocols and adhering to the safety guidelines, researchers can effectively and safely utilize this compound hydride for the synthesis of vital pharmaceutical intermediates.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for the Ball Milling Synthesis of Lithium Aluminum Hydride with Improved Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of lithium aluminum hydride (LiAlH₄) using ball milling, a mechanochemical method that offers a solvent-free route to this versatile reducing agent. The focus is on strategies to improve the purity of the final product. Traditional synthesis routes often result in impurities, such as lithium chloride (LiCl), when using aluminum chloride (AlCl₃) as a precursor. While commercial LiAlH₄ is available, its purity can be inconsistent, appearing as a gray powder due to contaminants. High-purity, white LiAlH₄ is crucial for sensitive organic syntheses and stoichiometric reactions. These protocols outline the necessary steps, from precursor selection and handling to the milling process and subsequent purification, to obtain high-purity LiAlH₄.
Introduction
This compound hydride is a powerful reducing agent widely employed in organic synthesis for the reduction of various functional groups, including esters, carboxylic acids, and amides.[1] The purity of LiAlH₄ is critical, as impurities can affect reaction yields and introduce unwanted byproducts. Commercial LiAlH₄ is often gray due to contamination and can be purified by recrystallization from diethyl ether.[1]
Mechanochemical synthesis via ball milling presents an attractive alternative to traditional solvent-based methods, offering the potential for a more environmentally friendly and direct synthesis route.[2][3][4] This method involves the high-energy milling of solid precursors, leading to chemical reactions and the formation of the desired product. However, controlling the purity of the final product requires careful optimization of the milling parameters.
This application note details two primary mechanochemical routes for the synthesis of LiAlH₄:
-
Route A: Reaction between lithium hydride (LiH) and aluminum chloride (AlCl₃).
-
Route B: Direct hydrogenation of lithium hydride (LiH) and aluminum (Al), often with a catalyst.
Experimental Protocols
2.1. Safety Precautions
-
This compound hydride is highly reactive with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be carried out under an inert atmosphere (e.g., in an argon-filled glovebox).
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
-
Ensure all glassware and equipment are scrupulously dried before use.
2.2. Protocol 1: Synthesis from LiH and AlCl₃
This protocol is based on the established Schlesinger reaction, adapted for a solvent-free mechanochemical process.[1]
Materials and Equipment:
-
Lithium hydride (LiH), fine powder
-
Aluminum chloride (AlCl₃), anhydrous
-
High-energy ball mill (e.g., planetary or shaker mill)
-
Hardened steel or stainless steel milling vials and balls
-
Inert atmosphere glovebox
-
Schlenk line apparatus
-
Anhydrous diethyl ether
-
Filtration apparatus (e.g., cannula with filter paper or a filter frit)
Procedure:
-
Preparation: Inside an argon-filled glovebox, weigh the appropriate amounts of LiH and AlCl₃ in a 4:1 molar ratio.
-
Loading the Mill: Transfer the powdered reactants into a milling vial. Add the milling balls; a ball-to-powder mass ratio (BPR) of 10:1 to 40:1 is typically effective.
-
Milling: Seal the vial tightly and transfer it to the ball mill. Mill the mixture for a specified duration and speed. The milling parameters will influence the reaction progress and the final product's characteristics.
-
Product Extraction: After milling, return the vial to the glovebox. Carefully open the vial and collect the powdered product. The product will be a mixture of LiAlH₄ and LiCl.
-
Purification (Recrystallization): a. Transfer the milled powder to a Schlenk flask equipped with a magnetic stir bar. b. Add anhydrous diethyl ether to dissolve the LiAlH₄. LiCl is insoluble in diethyl ether. c. Stir the suspension to ensure complete dissolution of the LiAlH₄. d. Separate the LiCl precipitate by filtration through a cannula or a filter frit into another Schlenk flask. e. Remove the diethyl ether from the filtrate under vacuum to obtain purified, white LiAlH₄.
-
Storage: Store the purified LiAlH₄ in a tightly sealed container under an inert atmosphere.
2.3. Protocol 2: Direct Synthesis from LiH and Al with Catalyst
This protocol describes the direct synthesis of LiAlH₄ from its elemental constituents and hydrogen gas, a method that avoids the generation of salt byproducts.[1][5]
Materials and Equipment:
-
Lithium hydride (LiH), fine powder
-
Aluminum (Al) powder
-
Catalyst (e.g., TiCl₃, Fe₂O₃)
-
High-energy ball mill equipped with a high-pressure milling vessel
-
Hardened steel or stainless steel milling vials and balls
-
Inert atmosphere glovebox
-
Hydrogen gas source (high purity)
Procedure:
-
Preparation: In an argon-filled glovebox, weigh LiH and Al in a 1:1 molar ratio. Add the desired amount of catalyst (e.g., 2-5 mol%).
-
Loading the Mill: Transfer the powder mixture to the high-pressure milling vessel with the milling balls (BPR of 10:1 to 40:1 is a good starting point).
-
Milling under Hydrogen: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Pressurize the vessel with high-purity hydrogen gas. The pressure can range from atmospheric to several bars.
-
Milling: Commence milling at the desired speed and for the specified time. The reaction progress can sometimes be monitored by the pressure drop in the vessel.
-
Product Collection: After milling, vent the hydrogen gas safely. Transfer the vessel back into the glovebox and carefully collect the synthesized LiAlH₄.
-
Analysis and Storage: Analyze the purity of the product. If necessary, further purification can be performed by recrystallization from diethyl ether as described in Protocol 1. Store the final product under an inert atmosphere.
Data Presentation: Milling Parameters and Their Effects
| Precursors | Catalyst | Milling Time | Milling Speed/Frequency | Ball-to-Powder Ratio (BPR) | Atmosphere | Purity/Yield | Reference |
| LiH, Al | TiCl₃ | 24 h | 400 rpm | Not Specified | 1 MPa H₂ | Low yield of LiAlH₄ | [6] |
| LiAlH₄ | Fe₂O₃ (5 wt%) | 1 min | 2500 rpm | Not Specified | Argon | Not specified, focus on dehydrogenation | [2] |
| LiH, AlCl₃ | None | 20 h | 150 rpm | ~140:1 | 350 bar H₂ | Formation of AlH₃ and LiCl | [3][7] |
| Li-Al-Ti alloy | - | 16 h | 400 rpm | 100:1 | 20 bar H₂ | Formation of nano-LiAlH₄ | [5] |
| LiAlH₄, LiH | - | 72-120 h | Not Specified | Not Specified | Argon | Transformation to Li₃AlH₆ | [8] |
Diagrams and Workflows
Experimental Workflow for LiAlH₄ Synthesis
Caption: Workflow for the synthesis and purification of LiAlH₄.
Relationship between Milling Parameters and Product Purity
Caption: Influence of milling parameters on product characteristics.
Characterization and Purity Analysis
The purity of the synthesized LiAlH₄ should be assessed using a combination of analytical techniques:
-
X-Ray Diffraction (XRD): To identify the crystalline phases present in the sample. This can confirm the formation of LiAlH₄ and detect crystalline impurities such as LiCl, unreacted LiH, and Al.[7][8][9][10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the [AlH₄]⁻ anion, confirming the presence of LiAlH₄.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁷Al NMR can be used to distinguish between different aluminum environments, helping to identify LiAlH₄, intermediates, and byproducts.[7]
-
Gas-volumetric analysis: Reaction of a known mass of the product with a protic solvent (e.g., an alcohol) and measurement of the evolved hydrogen gas can be used to quantify the amount of active hydride and thus determine the purity.
Conclusion
Ball milling is a viable solvent-free method for the synthesis of this compound hydride. The purity of the final product is highly dependent on the choice of precursors and the optimization of milling parameters. Synthesis from LiH and AlCl₃ necessitates a purification step to remove the LiCl byproduct, which can be effectively achieved by recrystallization from diethyl ether. The direct synthesis from LiH and Al avoids salt formation but may require a catalyst and high-pressure hydrogen, and yields can be low. Careful control of milling time and energy is crucial to prevent the decomposition of the desired LiAlH₄ product. The provided protocols and data serve as a foundation for researchers to develop and optimize their own procedures for producing high-purity LiAlH₄ for various applications.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Secure Verification [vinar.vin.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. Dry mechanochemical synthesis of alane from LiH and AlCl3 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Friction Stir Welding of Aluminum-Lithium Alloys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for joining aluminum-lithium (Al-Li) alloys using various friction stir welding (FSW) techniques. This document is intended to serve as a practical guide for researchers and scientists in developing robust and reliable FSW procedures for these high-performance aerospace alloys.
Introduction to Friction Stir Welding of Al-Li Alloys
Aluminum-lithium alloys are highly sought after in the aerospace industry for their low density, high stiffness, and excellent strength-to-weight ratio. However, their weldability by conventional fusion welding techniques is often compromised by issues such as porosity, hot cracking, and the loss of volatile lithium.[1][2] Friction stir welding (FSW), a solid-state joining process, overcomes these limitations by plasticizing and forging the material below its melting point, resulting in high-quality welds with superior mechanical properties.[3][4] FSW is considered an ideal joining process for Al-Li alloys due to the low heat input, which minimizes detrimental changes to the microstructure.[3]
This document details the protocols for conventional FSW, as well as its advanced variants: Bobbin Tool FSW (BT-FSW) and Stationary Shoulder FSW (SSFSW).
FSW Process Parameters and Their Influence
The quality and mechanical properties of FSW joints in Al-Li alloys are critically dependent on the welding parameters. The interplay between tool rotation speed, welding speed, and axial force governs the heat input, material flow, and resulting microstructure.
A key factor is the heat input during welding. An increase in heat input generally leads to a decrease in the ultimate strength and elongation of butt joints.[5] This is often associated with the coarsening of grains in the weld nugget and heat-affected zone.[5] The ratio of rotational speed to welding speed is a critical determinant of the final weld properties.[3]
The following diagram illustrates the logical relationship between FSW process parameters and the final weld quality.
References
- 1. Analysis of Friction Stir Welding of Aluminum Alloys [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Process Parameters on the Mechanical Properties of Friction Stir Welded Al-Li Alloy Butt Joints | Scientific.Net [scientific.net]
Application Notes and Protocols for Utilizing Lithium Aluminum Silicates as Fillers in Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of lithium aluminum silicates (LAS), specifically in the form of β-spodumene, as fillers to enhance the performance of polyethylene (B3416737) oxide (PEO)-based solid polymer electrolytes for lithium-ion batteries.
Introduction
Solid polymer electrolytes (SPEs) are a promising alternative to conventional liquid electrolytes in lithium-ion batteries, offering improved safety by eliminating flammable organic solvents.[1][2] Polyethylene oxide (PEO) is a widely studied polymer host for SPEs due to its ability to dissolve lithium salts and transport lithium ions.[3] However, the high crystallinity of PEO at room temperature hinders ion mobility, resulting in low ionic conductivity.[4][5]
The incorporation of inorganic ceramic fillers is a well-established strategy to enhance the performance of PEO-based electrolytes. These fillers can disrupt the crystalline structure of the polymer matrix, thereby increasing the amorphous phase content and facilitating faster ion transport.[4][6] Aluminosilicate (B74896) minerals, such as zeolites, halloysite, and kaolin, have demonstrated effectiveness in improving the ionic conductivity, mechanical strength, and thermal stability of polymer electrolytes.[5][7][8]
This document focuses on the use of β-spodumene, a this compound silicate (B1173343) (LiAlSi₂O₆), as a functional filler. Its open crystal structure, which allows for lithium-ion mobility, makes it a theoretically attractive candidate for enhancing the electrochemical properties of solid polymer electrolytes. While specific experimental data on β-spodumene as a filler is limited, this guide provides protocols and expected performance based on analogous aluminosilicate filler systems.
Mechanism of Performance Enhancement
The primary mechanism by which aluminosilicate fillers enhance the properties of PEO-based electrolytes is through Lewis acid-base interactions between the filler surface, the lithium salt anions, and the PEO chains.[6] The surface of the aluminosilicate particles possesses Lewis acid sites that can interact with the anions of the lithium salt (e.g., TFSI⁻), promoting salt dissociation and increasing the concentration of mobile Li⁺ ions.[6] Furthermore, these interactions disrupt the regular arrangement of the PEO chains, reducing the degree of crystallinity and expanding the amorphous regions where ion transport predominantly occurs.[4][9]
Experimental Protocols
Materials and Equipment
-
Polymer: Polyethylene oxide (PEO), battery grade, high molecular weight (e.g., Mw = 600,000 g/mol )
-
Lithium Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Filler: β-spodumene powder, fine particle size (milled to <10 µm)
-
Solvent: Acetonitrile (ACN), anhydrous
-
Equipment:
-
Glovebox with an argon or nitrogen atmosphere
-
Magnetic stirrer with heating plate
-
Doctor blade film applicator
-
Vacuum oven
-
Electrochemical impedance spectrometer (EIS)
-
Universal testing machine for mechanical properties
-
Thermogravimetric analyzer (TGA) and Differential Scanning Calorimeter (DSC)
-
Protocol for Preparation of PEO-LAS Composite Electrolyte (Solution Casting)
This protocol describes the fabrication of a composite polymer electrolyte film using the solution casting method. All procedures involving lithium salts should be performed in a glovebox.
-
Material Preparation:
-
Dry PEO powder under vacuum at 50-60°C for 24 hours.
-
Dry the milled β-spodumene powder under vacuum at 120°C for 12 hours.
-
Prepare the desired concentration of LiTFSI in anhydrous acetonitrile. The ratio of ethylene (B1197577) oxide (EO) units in PEO to lithium ions (Li⁺) is typically in the range of 16:1 to 20:1.
-
-
Polymer Solution Preparation:
-
In a glovebox, dissolve the dried PEO in the LiTFSI/acetonitrile solution.
-
Stir the mixture at 50-60°C until the PEO is completely dissolved and the solution is homogeneous. This may take several hours.
-
-
Filler Dispersion:
-
Gradually add the dried β-spodumene powder to the polymer solution while stirring vigorously.
-
Continue stirring for several hours to ensure a uniform dispersion of the filler particles. The amount of filler is typically varied from 2.5 to 15 wt% with respect to the total weight of PEO and LiTFSI.
-
-
Film Casting:
-
Pour the resulting slurry onto a clean, flat substrate (e.g., a PTFE plate).
-
Use a doctor blade to cast a film of uniform thickness (typically 50-100 µm).
-
-
Solvent Evaporation and Drying:
-
Allow the solvent to evaporate slowly inside the glovebox at room temperature for at least 24 hours.
-
Transfer the resulting film to a vacuum oven and dry at 60°C for at least 24 hours to remove any residual solvent.
-
-
Electrolyte Film Storage:
-
Store the prepared composite electrolyte films in the glovebox until further characterization.
-
Characterization Protocols
-
Ionic Conductivity:
-
Cut circular samples of the electrolyte film and sandwich them between two stainless steel blocking electrodes in a coin cell.
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 1 Hz) at various temperatures.
-
The ionic conductivity (σ) is calculated from the bulk resistance (Rb) obtained from the Nyquist plot using the formula: σ = l / (Rb * A), where l is the thickness of the film and A is the electrode area.
-
-
Lithium-Ion Transference Number (tLi⁺):
-
Assemble a symmetric Li/electrolyte/Li cell.
-
Apply a small DC voltage (e.g., 10 mV) and measure the initial (I₀) and steady-state (Iss) currents.
-
Measure the initial (R₀) and steady-state (Rss) interfacial resistances before and after polarization using EIS.
-
The tLi⁺ can be calculated using the Bruce-Vincent-Evans equation: tLi⁺ = Iss(ΔV - I₀R₀) / I₀(ΔV - IssRss).
-
-
Mechanical Properties:
-
Cut the electrolyte films into dumbbell-shaped specimens.
-
Perform tensile tests using a universal testing machine at a constant strain rate to determine the tensile strength and elongation at break.
-
-
Thermal Stability:
-
Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the electrolyte film by heating the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere.
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which provides insights into the effect of the filler on the polymer's crystallinity.
-
Quantitative Data
The following tables present representative data for PEO-based composite electrolytes with aluminosilicate fillers. The specific values for β-spodumene are expected to be within these ranges, but experimental verification is required.
Table 1: Ionic Conductivity of PEO-Based Composite Electrolytes with Various Fillers
| Filler Type (wt%) | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| None | 25 | ~ 2.0 x 10⁻⁶ | [4] |
| Al₂O₃ (15%) | 25 | ~ 7.6 x 10⁻⁶ | [4] |
| Halloysite (10%) | 25 | ~ 1.5 x 10⁻⁴ | [5] |
| Zeolite (Li-FER) | 25 | (Enhancement observed) | [10] |
| SiO₂ (5%) | 30 | ~ 1.1 x 10⁻⁶ | [11] |
Table 2: Thermal and Mechanical Properties of PEO-Based Composite Electrolytes
| Property | PEO (no filler) | PEO with Aluminosilicate Fillers | Reference |
| Thermal Properties | |||
| Melting Temperature (Tm) | ~65°C | Decreased | [12] |
| Degree of Crystallinity | High | Decreased | [9][13] |
| Decomposition Temperature | ~350°C | Increased | [14] |
| Mechanical Properties | |||
| Tensile Strength | ~1-2 MPa | Increased (e.g., ~3-4 MPa) | [15] |
Conclusion
The incorporation of this compound silicate fillers, such as β-spodumene, into PEO-based solid polymer electrolytes presents a promising strategy to enhance their electrochemical and physical properties. The protocols outlined in these application notes provide a systematic approach for the fabrication and characterization of these composite electrolytes. While specific data for β-spodumene filled systems requires further experimental investigation, the analogous data from other aluminosilicate fillers strongly suggest the potential for significant improvements in ionic conductivity, mechanical robustness, and thermal stability. These enhancements are critical for the development of safer, high-performance solid-state lithium-ion batteries.
References
- 1. Polymer electrolytes for lithium polymer batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Polymer Electrolytes in Lithium-Ion Batteries: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Polyethylene Oxide (PEO)–Active Filler Composite Polymer Electrolytes for Lithium-Ion Batteries: A Comprehensive Review and Prospects [mdpi.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Halloysite nanotube and other Clay Mineral composite solid polymer electrolytes for lithium batteries | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 6. The Critical Role of Fillers in Composite Polymer Electrolytes for Lithium Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study on ion conductivity and crystallinity of composite polymer electrolytes based on poly(ethylene oxide)/poly(acrylonitrile) containing nano-sized Al2O3 fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Carbonyl Group Reduction Using Lithium Aluminum Deuteride (LiAlD4)
AN-CHEM-2025-01
Introduction
Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful deuterated reducing agent used extensively in organic synthesis, particularly for the isotopic labeling of molecules in pharmaceutical and metabolic research.[][2] As the deuterium (B1214612) analog of this compound hydride (LiAlH₄), it reduces polar double bonds, such as those in carbonyl groups, by delivering a deuteride anion (D⁻) to the electrophilic carbonyl carbon. This process allows for the specific incorporation of a deuterium atom, a non-radioactive isotope of hydrogen, which is invaluable for mechanistic studies, quantitative analysis by mass spectrometry (isotopic dilution), and modifying the metabolic profile of drug candidates.[][3]
LiAlD₄ can reduce a wide variety of carbonyl functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[4][5] Its reactivity is similar to LiAlH₄, meaning it is a much stronger reducing agent than reagents like sodium borohydride (B1222165) (NaBH₄).[6][4] Consequently, reactions must be carried out under strict anhydrous conditions using ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of LiAlD₄ for the reduction of various carbonyl compounds. It includes detailed protocols, reaction mechanisms, and safety precautions.
Safety and Handling
This compound deuteride is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Reactivity: LiAlD₄ reacts violently with water and other protic solvents, releasing flammable deuterium gas (D₂) which can ignite spontaneously.[8][9] All glassware must be thoroughly dried, and reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Toxicity and Corrosivity: The reagent is toxic if swallowed and causes severe skin burns and eye damage upon contact.[8][10] Inhalation can cause corrosive injuries to the respiratory tract.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[9][10]
-
Storage: Store LiAlD₄ in a tightly sealed container in a dry, well-ventilated place under an inert gas, away from water and sources of ignition.[10][11]
-
Disposal: Excess or unreacted LiAlD₄ must be quenched and disposed of as hazardous waste according to institutional guidelines.[12]
Reaction Mechanisms and Substrate Scope
LiAlD₄ reduces carbonyl compounds by nucleophilic addition of a deuteride ion. The exact pathway depends on the carbonyl substrate.
Reduction of Aldehydes and Ketones
Aldehydes are reduced to primary 1-deuterio alcohols, and ketones are reduced to secondary 1-deuterio alcohols. The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack of the deuteride (D⁻) from the [AlD₄]⁻ complex onto the electrophilic carbonyl carbon.
-
Protonation of the resulting alkoxide intermediate during the aqueous workup step to yield the deuterated alcohol.[6][5]
Reduction of Esters and Carboxylic Acids
Esters and carboxylic acids are reduced to primary 1,1-dideuterio alcohols.[4] This transformation requires two equivalents of deuteride.
-
The first deuteride addition leads to a tetrahedral intermediate which then collapses, eliminating an alkoxide (from esters) or an aluminate salt (from carboxylic acids) to form a deuterated aldehyde intermediate.
-
This aldehyde is more reactive than the starting material and is immediately reduced by a second deuteride addition to form an alkoxide.
-
Aqueous workup provides the 1,1-dideuterio primary alcohol.[4][13]
Reduction of Amides
The reduction of amides is distinct as it converts the carbonyl group (C=O) into a methylene (B1212753) group (-CD₂- for primary amides) or a deuterated methylene group (-CD₂- or -CHD-), yielding an amine.[14]
-
The deuteride attacks the carbonyl carbon to form a tetrahedral intermediate.
-
The oxygen atom coordinates to the aluminum, forming a good leaving group. This group is eliminated, resulting in the formation of a transient iminium ion.
-
A second deuteride ion rapidly attacks the iminium ion to yield the final amine product.[14][15]
Diagram of the General Reduction Mechanism
Caption: General mechanism for aldehyde/ketone reduction with LiAlD₄.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reduction of various carbonyl compounds with LiAlD₄. Note that reaction times and yields are substrate-dependent and may require optimization.
| Substrate Class | Carbonyl Compound Example | Product Example | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ketone | 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexan-1-d-1-ol | THF | -78 to RT | 2 | >90 | [16] |
| Ester | Diethyl phthalate | (Benzene-1,2-diyl)bis(methanol-d₂) | Ether | 35 (reflux) | 15 | 93 | [4] |
| Amide | N,N-Dimethylcyclohexanecarboxamide | N,N-Dimethyl(cyclohexyl-d₁-methyl)amine | Ether | 35 (reflux) | 15 | ~90 | [4][14] |
| α,β-Unsaturated Aldehyde | Cinnamaldehyde | Cinnamyl-1-d-alcohol | Ether | -10 to 10 | 0.5 | ~85 | [17] |
| Carboxylic Acid | Benzoic Acid | Phenylmethanol-d₂ | THF | 0 to RT | 1-2 | >90 | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone (e.g., Acetophenone)
Materials:
-
This compound deuteride (LiAlD₄)
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlD₄ (1.2 eq.) in anhydrous diethyl ether (approx. 0.2 M). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve acetophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the acetophenone solution dropwise to the stirred LiAlD₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 15-30 minutes. If the precipitate is difficult to filter, add a small amount of anhydrous MgSO₄ to aid granulation. Filter the mixture through a pad of Celite®, washing the solid residue with diethyl ether.
-
Isolation: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 1-phenylethan-1-d-ol.
-
Purification: Purify the crude product by flash column chromatography or distillation if necessary.
Protocol 2: General Procedure for the Reduction of an Ester (e.g., Ethyl Benzoate)
Materials:
-
Same as Protocol 1, with ethyl benzoate (B1203000) as the substrate.
Procedure:
-
Setup and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, but use 2.5 equivalents of LiAlD₄ relative to the ester. THF is often the preferred solvent for ester reductions.[19]
-
Substrate Addition: Dissolve ethyl benzoate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlD₄ suspension at 0 °C.
-
Reaction: After addition, the reaction is often heated to reflux for several hours to ensure complete conversion. Monitor the reaction by TLC or GC-MS.
-
Workup and Isolation: Follow steps 5-7 from Protocol 1 to quench the reaction and isolate the crude phenylmethanol-d₂.
-
Purification: Purify the product by appropriate methods.
Logical and Workflow Diagrams
Experimental Workflow for Carbonyl Reduction
Caption: Step-by-step experimental workflow for LiAlD₄ reductions.
Signaling Pathway for Ester vs. Amide Reduction
Caption: Contrasting reduction pathways for esters and amides with LiAlD₄.
References
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. This compound deuteride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. isoflex.com [isoflex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. leah4sci.com [leah4sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
- 18. Workup [chem.rochester.edu]
- 19. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Industrial Synthesis of Lithium Aluminum Hydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of lithium aluminum hydride (LiAlH₄). The information compiled herein is intended to serve as a comprehensive resource for professionals in research and development who require a thorough understanding of the manufacturing processes of this critical reducing agent.
Introduction
This compound hydride is a powerful reducing agent extensively utilized in organic synthesis, particularly in the pharmaceutical industry for the reduction of esters, carboxylic acids, and amides.[1] Its industrial production is primarily accomplished through two established methods: the Schlesinger process and a two-step process involving the initial formation of sodium aluminum hydride. Commercial LiAlH₄ is typically a colorless to gray solid due to minor impurities and is highly reactive with water, necessitating handling under anhydrous conditions.[1]
Industrial Synthesis Processes
There are two primary routes for the industrial synthesis of this compound hydride:
-
The Schlesinger Process: This classic method involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃).[1][2]
-
The Two-Step Synthesis via Sodium Aluminum Hydride: This process begins with the formation of sodium aluminum hydride (NaAlH₄) from sodium, aluminum, and hydrogen gas under high pressure and temperature. The resulting NaAlH₄ then undergoes a salt metathesis reaction with lithium chloride (LiCl).[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two main industrial synthesis processes of this compound hydride.
| Parameter | Schlesinger Process | Two-Step Synthesis (via NaAlH₄) |
| Reaction Equation | 4LiH + AlCl₃ → LiAlH₄ + 3LiCl | 1. Na + Al + 2H₂ → NaAlH₄ 2. NaAlH₄ + LiCl → LiAlH₄ + NaCl |
| Reactants | Lithium Hydride, Aluminum Chloride | Sodium, Aluminum, Hydrogen, Lithium Chloride |
| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Ethereal solvents (e.g., THF for metathesis) |
| Temperature | 25°C to reflux temperature of the solvent | High temperature for NaAlH₄ formation; 25°C to reflux for metathesis |
| Pressure | Atmospheric | High pressure for NaAlH₄ formation |
| Typical Yield | High | High yield for the metathesis step |
| Purity of Final Product | Commercial grade ~95% | Contains around 1 wt% NaCl/LiCl impurity |
Experimental Protocols
The following are detailed protocols for the industrial synthesis of this compound hydride. These protocols are based on established industrial practices and should be performed by trained personnel with appropriate safety measures in place.
Protocol 1: The Schlesinger Process
Objective: To synthesize this compound hydride from lithium hydride and aluminum chloride.
Materials:
-
Lithium hydride (LiH), finely powdered
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and an inert gas inlet/outlet.
-
Filtration unit (e.g., pressure filter)
-
Crystallizer
-
Vacuum drying oven
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried and purged with an inert gas to eliminate atmospheric moisture.
-
Reactant Slurry Preparation: A slurry of finely divided lithium hydride in anhydrous diethyl ether is charged into the reactor under a continuous inert gas blanket.
-
Addition of Aluminum Chloride: A solution of anhydrous aluminum chloride in diethyl ether is added slowly from the dropping funnel to the stirred slurry of lithium hydride. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature, typically between 25°C and the reflux temperature of the solvent, until the reaction is complete.
-
Filtration: The reaction mixture, containing dissolved LiAlH₄ and precipitated lithium chloride (LiCl), is transferred to a filtration unit. The solid LiCl is separated from the ethereal solution of LiAlH₄.
-
Crystallization and Isolation: The clear filtrate is concentrated by distilling off a portion of the solvent. The concentrated solution is then cooled to induce crystallization of LiAlH₄. The crystalline product is collected by filtration.
-
Drying: The isolated this compound hydride is dried under vacuum at a controlled temperature to remove any residual solvent. The final product is a white to grayish powder.
Protocol 2: Two-Step Synthesis via Sodium Aluminum Hydride
Objective: To synthesize this compound hydride from sodium aluminum hydride and lithium chloride.
Part A: Synthesis of Sodium Aluminum Hydride
Materials:
-
Sodium metal (Na)
-
Aluminum powder (Al)
-
High-purity hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave equipped with a stirrer and heating system.
Procedure:
-
Reactor Charging: The high-pressure autoclave is charged with sodium metal and aluminum powder under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed and pressurized with high-purity hydrogen gas. The mixture is heated to a high temperature while stirring. The reaction to form sodium aluminum hydride (NaAlH₄) is carried out under high pressure.
-
Cooling and Discharge: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The solid NaAlH₄ is discharged under an inert atmosphere.
Part B: Metathesis Reaction
Materials:
-
Sodium aluminum hydride (NaAlH₄) from Part A
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet/outlet.
-
Filtration unit
-
Crystallizer
-
Vacuum drying oven
Procedure:
-
Reactor Preparation: The reactor is dried and purged with an inert gas.
-
Reaction Mixture: Anhydrous THF is charged into the reactor, followed by the addition of sodium aluminum hydride and anhydrous lithium chloride.
-
Reaction: The mixture is heated to a temperature between 25°C and the reflux temperature of THF (approximately 66°C) with continuous stirring. The metathesis reaction proceeds to form LiAlH₄ in solution and precipitated sodium chloride (NaCl). The reaction is typically carried out for several hours.[3]
-
Filtration: The reaction slurry is filtered to remove the solid NaCl byproduct.
-
Product Isolation: The resulting clear solution of LiAlH₄ in THF can be used directly or the LiAlH₄ can be isolated by crystallization. Crystallization is induced by partial solvent removal and cooling.
-
Drying: The solid LiAlH₄ is collected and dried under vacuum. The final product typically contains a small amount of residual chloride salts.[1]
Process Workflows
The following diagrams illustrate the logical flow of the two primary industrial synthesis processes for this compound hydride.
Caption: Workflow for the Schlesinger Process.
Caption: Workflow for the Two-Step Synthesis Process.
References
Troubleshooting & Optimization
Technical Support Center: Safely Quenching Excess Lithium Aluminum Hydride
This guide provides researchers, scientists, and drug development professionals with essential information for safely quenching excess lithium aluminum hydride (LAH) in a reaction mixture. Adherence to these protocols is critical to mitigate the risks of fire, explosion, and chemical burns associated with this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound hydride?
A1: The primary hazards stem from LAH's violent and highly exothermic reaction with protic solvents, especially water.[1][2][3] This reaction rapidly generates flammable hydrogen gas, which can ignite or create an explosive atmosphere.[2][4] The reaction is also corrosive to skin, eyes, and mucous membranes.[3][4] Improper quenching can lead to runaway reactions, fires, and explosions.[4][5]
Q2: Why is it crucial to cool the reaction mixture before quenching?
A2: Cooling the reaction mixture, typically to 0 °C in an ice bath, is a critical safety measure.[6][7] The quenching reaction is highly exothermic, and cooling helps to control the rate of reaction and dissipate the heat generated, preventing the solvent from boiling and minimizing the risk of a runaway reaction.[1]
Q3: What is the "Fieser method" for quenching LAH?
A3: The Fieser method is a widely used and reliable procedure for quenching LAH reductions. It involves the slow, sequential addition of water, a 15% aqueous sodium hydroxide (B78521) solution, and then a larger volume of water to the cooled reaction mixture.[2][6][7] This procedure is designed to carefully control the reaction and produce a granular, easily filterable precipitate of aluminum salts.[1][8]
Q4: Can I use other reagents to quench LAH?
A4: Yes, other reagents can be used. Ethyl acetate (B1210297) is a common choice for quenching excess LAH before the addition of water.[4][9] It reacts less violently than water. Another effective method involves the use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which helps to break up aluminum emulsions and results in two clear, easily separable phases.[1][9] A paste of sodium sulfate (B86663) can also be slowly added.[10]
Q5: What should I do if a fire occurs during quenching?
A5: In case of a fire, use a Class D fire extinguisher (for combustible metals).[3] Do NOT use water, carbon dioxide (CO2), or other standard fire extinguishers, as they will react with the LAH and intensify the fire.[3] Smothering the fire with dry sand is also an effective method.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction becomes too vigorous and starts to reflux uncontrollably. | Quenching agent was added too quickly. The reaction was not sufficiently cooled. | Immediately stop the addition of the quenching agent. If safe to do so, raise the reaction flask out of the ice bath to slow the reaction. Be prepared for potential fire and have appropriate extinguishing materials on hand. |
| A thick, gelatinous precipitate forms that is difficult to filter. | Improper quenching procedure, often from adding water too quickly or in the wrong sequence. | The use of Rochelle's salt during the workup can help to break up these aluminum salt emulsions.[9] Vigorous stirring with the Rochelle's salt solution is often required.[9] Adding anhydrous magnesium sulfate and stirring can also help to produce a more granular solid.[6] |
| Low yield of the desired product. | The product may be trapped in the aluminum salt precipitate. The product may be water-soluble and lost during the aqueous workup. | Thoroughly wash the filtered aluminum salts with an appropriate organic solvent to recover any trapped product. For water-soluble products, the Fieser method is particularly useful as it can result in an easily filtered solid, minimizing contact with a large aqueous phase.[1][8] |
| Hydrogen gas evolution is too rapid, causing foaming and potential overflow. | The quenching agent is being added too quickly. | Reduce the rate of addition of the quenching agent immediately. Ensure the reaction flask is large enough to accommodate some foaming.[4] |
Quantitative Data for Quenching Protocols
The following table summarizes the reagent quantities for the widely used Fieser method for quenching a reaction containing 'x' grams of this compound hydride.
| Step | Reagent | Quantity |
| 1 | Water | x mL |
| 2 | 15% Aqueous Sodium Hydroxide | x mL |
| 3 | Water | 3x mL |
This protocol is often referred to as the "1:1:3" method.[6][7]
Experimental Protocols
Protocol 1: Fieser Method for Quenching this compound Hydride
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Dilution: Dilute the reaction mixture with an equal volume of diethyl ether or tetrahydrofuran (B95107) (THF).
-
Slow Addition of Water: While stirring vigorously, slowly and dropwise add x mL of water for every x g of LAH used in the reaction.[6][7] A significant amount of hydrogen gas will be evolved.
-
Addition of Sodium Hydroxide: Following the water addition, slowly add x mL of a 15% aqueous solution of sodium hydroxide.[6][7]
-
Final Water Addition: Add 3x mL of water and continue to stir the mixture vigorously.[6][7]
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 15-30 minutes.[6][9] A granular white precipitate should form.
-
Drying and Filtration: Add anhydrous magnesium sulfate or sodium sulfate to the mixture to aid in the removal of any remaining water and to produce a more filterable solid.[6] Stir for an additional 15 minutes.
-
Isolation: Filter the mixture through a pad of Celite or filter paper. Wash the solid precipitate thoroughly with the reaction solvent (e.g., diethyl ether or THF) to ensure complete recovery of the product.
-
Concentration: The desired product is in the filtrate, which can then be concentrated under reduced pressure.
Protocol 2: Quenching with Rochelle's Salt
-
Initial Quench: Cool the reaction to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate.[9]
-
Addition of Rochelle's Salt: Once the initial vigorous reaction has subsided, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[9]
-
Vigorous Stirring: Stir the biphasic mixture vigorously. The aluminum salts will begin to be chelated by the tartrate, breaking up any emulsions.[9] This may take some time, from 30 minutes to several hours.
-
Phase Separation: Once two clear layers are observed, the mixture can be transferred to a separatory funnel.[9]
-
Extraction: Separate the organic layer. Extract the aqueous layer one or more times with the reaction solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the product.
Workflow for Safely Quenching this compound Hydride
Caption: A flowchart illustrating the decision-making process for the safe quenching and workup of a this compound hydride reaction.
References
- 1. rroij.com [rroij.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound Hydride - Chemical Protocols (ERM) - SUU [suu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Magic Formulas [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cycling Stability of Lithium-Aluminum Anodess
Welcome to the technical support center dedicated to advancing research and development of lithium-aluminum (Li-Al) based battery anodes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the cycling stability of their battery systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Li-Al anodes.
Problem: Rapid Capacity Fading within the First 50 Cycles
Possible Causes:
-
Unstable Solid Electrolyte Interphase (SEI): Continuous breakdown and reformation of the SEI layer consumes lithium ions and electrolyte, leading to a rapid loss of capacity.[1][2][3][4]
-
Large Volume Expansion: Significant volume changes during the alloying/de-alloying process can cause pulverization of the anode material and loss of electrical contact.
-
Electrolyte Decomposition: Undesirable reactions between the electrolyte and the anode surface can lead to the formation of resistive byproducts.[5]
Solutions:
-
SEI Stabilization:
-
Electrolyte Additives: Introduce film-forming additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) to the electrolyte. These additives preferentially decompose to form a more stable and robust SEI layer.[6][7]
-
Surface Coatings: Apply a protective coating, such as a thin layer of Al2O3 via Atomic Layer Deposition (ALD), to mechanically suppress dendrite growth and prevent direct contact between the electrolyte and the anode.[8][9]
-
-
Accommodating Volume Expansion:
-
Nanostructuring: Synthesize nanostructured Li-Al anodes (e.g., nanowires, nanotubes) to better accommodate the strain of volume changes.
-
Binder Selection: Utilize binders with high elasticity and strong adhesion, such as polyacrylic acid (PAA) or carboxymethyl cellulose (B213188) (CMC), to maintain the integrity of the electrode during cycling.
-
Problem: Sudden Drop in Coulombic Efficiency After an Initial Period of Stable Cycling
Possible Causes:
-
Lithium Dendrite Formation: The growth of lithium dendrites can pierce the separator, causing an internal short circuit and a sudden drop in efficiency.
-
"Dead" Lithium Formation: Portions of the lithium can become electrically isolated from the anode during stripping, forming "dead" lithium that no longer contributes to the capacity.[1] This is a primary cause of low coulombic efficiency.[1]
-
Electrolyte Depletion: The continuous consumption of the electrolyte through side reactions can lead to a sharp increase in cell resistance and a drop in performance.[10]
Solutions:
-
Dendrite Suppression:
-
Protective Coatings: Employing surface coatings can physically block the growth of dendrites.
-
Electrolyte Engineering: Using high-concentration electrolytes or specific additives can modify the electric field at the anode surface, promoting more uniform lithium deposition.
-
-
Minimizing Dead Lithium:
-
Optimized Cycling Protocols: Avoid excessively high charging rates that can promote the formation of isolated lithium.
-
Surface Modification: Creating a lithiophilic surface on the current collector can guide more uniform plating and stripping of lithium.
-
Problem: Low Initial Coulombic Efficiency (ICE)
Possible Causes:
-
Irreversible SEI Formation: A significant portion of the initial lithium inventory is consumed in the formation of the SEI layer during the first cycle.[11]
-
Surface Contaminants: The presence of oxides or other impurities on the surface of the aluminum foil can lead to irreversible side reactions.
Solutions:
-
Pre-lithiation: Introduce a sacrificial lithium source to pre-form the SEI layer before the main cycling, thus preserving the active lithium in the cathode.
-
Surface Cleaning: Implement a pre-treatment step to clean the surface of the aluminum current collector before electrode casting.
-
Electrolyte Additives: Certain additives can help form a more efficient and less lithium-consuming SEI during the initial cycles.[11]
Frequently Asked Questions (FAQs)
Q1: How can I tell if the degradation of my Li-Al anode is due to SEI instability or mechanical failure (e.g., pulverization)?
A1: Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for diagnosing degradation mechanisms.
-
An increase in the diameter of the semicircle in the mid-frequency region of a Nyquist plot typically corresponds to an increase in the charge-transfer resistance, which can be indicative of a growing or unstable SEI layer.[5][12][13]
-
A significant increase in the overall ohmic resistance (the intercept on the real axis at high frequency) can suggest a loss of electrical contact due to pulverization and delamination of the electrode material.[13]
Post-mortem analysis using techniques like Scanning Electron Microscopy (SEM) can also provide direct visual evidence of cracking, pulverization, or excessive SEI growth on the anode surface.
Q2: What is the purpose of adding FEC to the electrolyte, and how much should I use?
A2: Fluoroethylene Carbonate (FEC) is an electrolyte additive that is preferentially reduced on the anode surface to form a stable, fluorine-rich SEI layer. This layer is more effective at preventing further electrolyte decomposition and suppressing dendrite growth compared to the SEI formed from standard carbonate electrolytes.[6][7] The optimal concentration of FEC typically ranges from 2 wt% to 10 wt% of the total electrolyte weight.[7] It is recommended to start with a concentration around 5 wt% and optimize based on your specific cell chemistry and cycling conditions.
Q3: I'm observing a second semicircle in my EIS Nyquist plot. What does this indicate?
A3: A second semicircle in the Nyquist plot, often appearing at lower frequencies than the SEI-related semicircle, can be attributed to the charge-transfer resistance at the electrode-electrolyte interface.[12] Changes in the diameter of this semicircle can indicate alterations in the kinetics of the lithium alloying/de-alloying reaction.
Q4: My cyclic voltammogram shows shifting peak potentials with cycling. What does this signify?
A4: Shifting peak potentials in a cyclic voltammogram can indicate changes in the thermodynamics or kinetics of the electrochemical reactions.[2] For Li-Al anodes, a gradual shift to higher potentials during lithiation (reduction) and lower potentials during delithiation (oxidation) can suggest an increase in cell polarization, possibly due to increased resistance from a thickening SEI layer or degradation of the active material.
Data Presentation
The following tables summarize quantitative data from various studies on improving the cycling stability of lithium-aluminum based anodes.
Table 1: Performance of Coated Li-Al Anodes
| Coating Material | Coating Method | Key Performance Metrics | Reference |
| Al2O3 | Atomic Layer Deposition (ALD) | Capacity retention of 79.1% after 300 cycles in a pouch full-cell.[8] | [8] |
| Al2O3 | Atomic Layer Deposition (ALD) | Coulombic efficiency of ~98% at 1 mA/cm².[9][14] | [9][14] |
| TiO2/Al2O3 Bilayer | Atomic Layer Deposition (ALD) | Capacity retention of ~90.4% after 100 cycles at 1C.[15] | [15] |
| Carbon | Magnetron Sputtering & Annealing | Capacity retention of 43.5% after 100 cycles at 0.6 A·g⁻¹.[16] | [16] |
Table 2: Performance of Li-Al Anodes with Electrolyte Additives
| Additive | Concentration | Base Electrolyte | Key Performance Metrics | Reference |
| Fluoroethylene Carbonate (FEC) | 5 wt% | 1.2 M LiPF6 in EC:DEC (1:1 w/w) | Specific capacity of 768 mAh/g after 100 cycles at C/10. | [7] |
| Vinylene Carbonate (VC) | 5 wt% | 1.2 M LiPF6 in EC:DEC (1:1 w/w) | Specific capacity of 1542 mAh/g after 100 cycles at C/10. | [7] |
| Fluoroethylene Carbonate (FEC) | 2 vol% | 1 M LiPF6 in EC:DMC (1:1 v/v) | Stable cycling performance at various cutoff voltages. | [6] |
Experimental Protocols
Protocol 1: Preparation of Electrolyte with FEC Additive
This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of Fluoroethylene Carbonate (FEC).
Materials:
-
Ethylene Carbonate (EC), battery grade
-
Diethyl Carbonate (DEC), battery grade
-
Lithium Hexafluorophosphate (LiPF6), battery grade
-
Fluoroethylene Carbonate (FEC), battery grade
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Precision balance
Procedure:
-
Solvent Preparation:
-
Inside an argon-filled glovebox, measure equal volumes of EC and DEC to create a 1:1 (v/v) mixture. For example, to prepare 100 mL of solvent, mix 50 mL of EC and 50 mL of DEC.
-
Stir the mixture until it is homogeneous.
-
-
Salt Dissolution:
-
To prepare a 1 M LiPF6 solution, calculate the required mass of LiPF6. For 100 mL of solvent, you will need approximately 15.19 g of LiPF6 (molar mass ≈ 151.9 g/mol ).
-
Slowly add the LiPF6 to the solvent mixture while stirring continuously. Continue stirring until the salt is completely dissolved. This may take several hours.
-
-
Additive Incorporation:
-
Calculate the required volume of FEC to achieve the desired weight percentage. For a 5 wt% solution in 100 mL of the base electrolyte (assuming a density of ~1.2 g/mL), you would add approximately 6 g of FEC.
-
Add the calculated amount of FEC to the LiPF6 solution and stir until fully mixed.
-
-
Storage:
-
Store the final electrolyte solution in a tightly sealed container inside the glovebox to prevent moisture contamination.
-
Protocol 2: Doctor Blade Coating of a Polymer Binder-Based Anode Slurry
This protocol outlines the procedure for coating an aluminum current collector with an anode slurry using the doctor blade technique.
Materials:
-
Li-Al alloy powder (active material)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Aluminum foil (current collector)
-
Planetary ball mill or slurry mixer
-
Doctor blade coater with adjustable gap
-
Vacuum oven
-
Fume hood
Procedure:
-
Slurry Preparation:
-
In a fume hood, weigh the active material, conductive additive, and binder in the desired ratio (e.g., 8:1:1 by weight).
-
Dry the powders in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to remove any moisture.
-
Transfer the dried powders to a mixing vessel.
-
Slowly add NMP as the solvent while mixing until a homogeneous slurry with the desired viscosity is formed. The mixing can be done using a planetary mixer for several hours.
-
-
Coating:
-
Secure the aluminum foil onto the flat surface of the doctor blade coater.
-
Set the gap of the doctor blade to the desired thickness. A common starting point is 100-200 µm.
-
Pour a line of the prepared slurry onto the aluminum foil in front of the doctor blade.
-
Move the doctor blade across the foil at a slow, constant speed to spread the slurry into a uniform film.[17][18]
-
-
Drying:
-
Carefully transfer the coated foil to a vacuum oven.
-
Dry the electrode under vacuum at an elevated temperature (e.g., 80-120°C) for several hours to completely remove the NMP solvent.
-
-
Electrode Punching:
-
Once cooled to room temperature inside the glovebox antechamber, transfer the coated foil into the glovebox.
-
Use a precision disc cutter to punch out circular electrodes of the desired diameter for coin cell assembly.
-
Visualizations
Caption: Troubleshooting decision tree for poor cycling stability.
Caption: Role of FEC in forming a stable SEI layer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jecst.org [jecst.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. academicweb.nd.edu [academicweb.nd.edu]
- 11. researchgate.net [researchgate.net]
- 12. batterypowertips.com [batterypowertips.com]
- 13. Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries [jecst.org]
- 14. Lithium metal protected by atomic layer deposition metal oxide for high performance anodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Battery Electrode Coating Methods [tobmachine.com]
- 18. The Preparation Process Of Lithium-ion Battery Anode Electrode Slurry [tobmachine.com]
Overcoming poor ductility and fracture toughness in first-generation Al-Li alloys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with first-generation Al-Li alloys. The information is designed to help overcome common challenges related to poor ductility and fracture toughness encountered during experimentation.
Troubleshooting Guides
Issue: Premature or Brittle Fracture During Tensile Testing
Question: Why are my first-generation Al-Li alloy samples failing at very low strains with little to no plastic deformation?
Answer: Premature brittle fracture in first-generation Al-Li alloys is often attributed to a combination of microstructural factors that lead to strain localization and crack initiation at grain boundaries. The primary culprits are:
-
Planar Slip: The primary strengthening precipitates in these alloys, δ' (Al₃Li), are coherent with the aluminum matrix and are easily sheared by dislocations. This shearing creates localized "soft" zones, or planar slip bands, where subsequent deformation is concentrated. This intense localized strain can lead to the formation of micro-voids and cracks, particularly at grain boundaries.[1]
-
Precipitate-Free Zones (PFZs): These are narrow regions adjacent to grain boundaries that are depleted of the strengthening δ' precipitates.[1] PFZs are weaker than the grain interiors and can accommodate significant localized strain. This strain mismatch between the soft PFZ and the strong grain interior leads to stress concentrations at the grain boundaries, promoting intergranular fracture.
-
Coarse Grain Boundary Precipitates: The presence of coarse, incoherent precipitates at the grain boundaries can act as stress concentration sites and nucleation points for cracks.
Troubleshooting Steps:
-
Microstructural Analysis:
-
Use Scanning Electron Microscopy (SEM) to examine the fracture surface. Look for signs of intergranular fracture (separation along grain boundaries) and micro-voids.[1]
-
Employ Transmission Electron Microscopy (TEM) to observe the precipitate distribution, identify the presence and width of PFZs, and examine dislocation-precipitate interactions.
-
-
Heat Treatment Modification:
-
Control Quench Rate: A faster quench rate from the solution treatment temperature can help to suppress the formation of coarse grain boundary precipitates and reduce the width of PFZs.[2][3] However, an extremely rapid quench can introduce residual stresses. Experiment with different quenching media (e.g., water at different temperatures, polymers) to find an optimal rate.
-
Introduce a Pre-aging Stretch: A small amount of plastic deformation (stretching) after quenching and before artificial aging can introduce a higher density of dislocations. These dislocations act as nucleation sites for a more homogeneous distribution of strengthening precipitates, reducing the formation of PFZs and promoting more uniform deformation.[4]
-
Optimize Aging Temperature and Time: Lower aging temperatures for longer durations can promote a finer and more uniform distribution of δ' precipitates, which can improve ductility.[5] Avoid over-aging, which can lead to the coarsening of precipitates and a decrease in toughness.
-
Issue: Inconsistent or Low Fracture Toughness Values
Question: My fracture toughness tests on first-generation Al-Li alloys are yielding low and highly variable results. What are the likely causes and how can I improve them?
Answer: Low and inconsistent fracture toughness in first-generation Al-Li alloys is a well-documented issue stemming from their microstructure, which is highly susceptible to localized failure mechanisms.[6][7] Key contributing factors include:
-
Anisotropy: The mechanical properties of wrought Al-Li alloys can be highly directional (anisotropic) due to crystallographic texture developed during rolling and other processing steps. Fracture toughness can be significantly lower in the short-transverse direction compared to the longitudinal direction.[6]
-
Strain Localization in Planar Slip Bands: As with tensile failure, the shearing of δ' precipitates concentrates strain into narrow bands. When these bands intersect with grain boundaries, they create large stress concentrations that can easily initiate cracks.
-
Weak Grain Boundaries: The presence of PFZs and coarse intermetallic particles at grain boundaries creates a preferential path for crack propagation, leading to low-energy intergranular fracture.[8][9][10]
Troubleshooting Steps:
-
Control of Microstructure through Alloying and Processing:
-
Alloying Additions (in later-generation alloys): While not an option for existing first-generation alloys, it's important to understand that the addition of elements like copper (Cu) and magnesium (Mg) in second and third-generation alloys promotes the precipitation of other strengthening phases (e.g., T₁ - Al₂CuLi, S' - Al₂CuMg).[7] These phases are not as easily sheared as δ', leading to more homogeneous deformation and improved toughness.
-
Thermomechanical Processing (TMP): Introducing controlled deformation steps during the manufacturing process can refine the grain structure and create a more uniform distribution of dislocations, which in turn leads to a more homogeneous precipitation of strengthening phases during subsequent aging.[4][11]
-
-
Heat Treatment Optimization:
-
Solution Treatment: Ensure complete dissolution of soluble phases by using the correct solution treatment temperature and time. Incomplete solution treatment can leave coarse intermetallic particles that act as crack initiation sites.
-
Quenching: A rapid quench is crucial to maintain a supersaturated solid solution and prevent the premature precipitation of coarse phases at grain boundaries.[2][3]
-
Aging: Employ a multi-stage or step-aging process. For example, a low-temperature pre-aging step can nucleate a high density of fine precipitates, followed by a higher temperature age to grow them to the optimal size. This can lead to a more homogeneous microstructure and improved toughness.
-
Frequently Asked Questions (FAQs)
Q1: What are Precipitate-Free Zones (PFZs) and why are they detrimental?
A1: Precipitate-Free Zones (PFZs) are regions along grain boundaries that are depleted of the primary strengthening precipitates (δ' in the case of first-generation Al-Li alloys).[1] They form due to the migration of vacancies and solute atoms to the grain boundaries during heat treatment. Since the grain boundaries act as sinks for these vacancies, the regions immediately adjacent to them lack the necessary nucleation sites for precipitate formation. These softer, weaker zones concentrate strain, leading to premature failure along the grain boundaries and significantly reducing ductility and fracture toughness.[1]
Q2: How can I minimize the formation of PFZs in my experiments?
A2: Minimizing PFZs is critical for improving the mechanical properties of Al-Li alloys. Key strategies include:
-
Rapid Quenching: A faster cooling rate from the solution treatment temperature reduces the time available for solute and vacancy diffusion to the grain boundaries.[2][3]
-
Stretching or Cold Work Before Aging: Introducing dislocations through plastic deformation provides alternative nucleation sites for precipitates throughout the grain interior, leading to a more uniform distribution and narrower PFZs.[4]
-
Multi-Stage Aging Treatments: A low-temperature pre-aging step can be used to nucleate a high density of fine precipitates. A subsequent higher-temperature aging treatment can then be used to grow these precipitates to the desired size. This can result in a more homogeneous microstructure with less pronounced PFZs.
Q3: What is the role of copper (Cu) and magnesium (Mg) in improving the properties of Al-Li alloys?
A3: Copper and magnesium are key alloying additions in second and third-generation Al-Li alloys that help to overcome the deficiencies of the first generation. Their primary roles are:
-
Promotion of Additional Strengthening Phases: Cu and Mg lead to the formation of precipitates such as T₁ (Al₂CuLi) and S' (Al₂CuMg).[7] These phases have a plate-like morphology and are more resistant to shearing by dislocations compared to the spherical δ' phase. This promotes more homogeneous, wavy slip rather than planar slip, which in turn improves ductility and fracture toughness.
-
Refinement of Precipitates: The presence of Cu and Mg can refine the distribution of the δ' phase.
-
Solid Solution Strengthening: Both Cu and Mg contribute to strengthening the aluminum matrix through solid solution strengthening.
Q4: How does thermomechanical processing (TMP) improve the ductility and toughness of Al-Li alloys?
A4: Thermomechanical processing involves the integration of plastic deformation steps (like rolling or forging) with heat treatment. This approach significantly improves the mechanical properties of Al-Li alloys by:
-
Grain Refinement: TMP can produce a fine, equiaxed grain structure, which increases the grain boundary area and can improve resistance to crack propagation.
-
Increased Dislocation Density: The deformation introduces a high density of dislocations, which act as nucleation sites for a fine and uniform distribution of strengthening precipitates during aging.[4] This minimizes the formation of PFZs and promotes more homogeneous deformation.
-
Texture Control: TMP can be used to control the crystallographic texture of the alloy, which can help to reduce anisotropy in mechanical properties.[12]
Data Presentation
Table 1: Comparison of Mechanical Properties of Al-Li Alloy Generations
| Alloy Generation | Alloy Example | Temper | Yield Strength (MPa) | Ultimate Tensile Strength (MPa) | Elongation (%) | Fracture Toughness (MPa√m) |
| First | 2020[6] | T6 | ~480 | ~550 | ~3-5 | Low (~15-20) |
| 1420[13] | T6 | ~280 | ~440 | ~6-8 | Low (~20-25) | |
| Second | 2090[14] | T83 | 520 | 550 | 6 | Moderate (~25-30) |
| 8090[6] | T851 | ~450 | ~500 | ~7-9 | Moderate (~28-35) | |
| Third | 2195[13][15] | T8 | 446 | ~560-580 | ~7-10 | Improved (~30-40) |
| 2099 | T83 | ~550 | ~590 | ~8-11 | Improved (~35-45) |
Note: The values presented are approximate and can vary significantly with the specific processing and testing conditions.
Experimental Protocols
1. Tensile Testing of Al-Li Alloys (based on ASTM E8/E8M)
Objective: To determine the tensile properties of Al-Li alloys, including yield strength, ultimate tensile strength, and elongation.
Methodology:
-
Specimen Preparation:
-
Machine tensile specimens from the Al-Li alloy product according to the dimensions specified in ASTM E8/E8M for flat or round specimens. Ensure the longitudinal axis of the specimen is aligned with the desired testing direction (e.g., longitudinal, transverse).
-
The surface finish of the gauge section should be smooth and free of scratches or machining marks that could act as stress concentrators.
-
-
Equipment Setup:
-
Use a calibrated universal testing machine (UTM) equipped with grips suitable for the specimen geometry.
-
Attach a calibrated extensometer to the gauge section of the specimen to accurately measure strain.
-
-
Testing Procedure:
-
Securely mount the specimen in the grips of the UTM, ensuring it is properly aligned to avoid bending stresses.
-
Zero the load and extension readings.
-
Apply a tensile load at a constant strain rate as specified in ASTM E8/E8M until the specimen fractures.
-
Record the load and extension data continuously throughout the test.
-
-
Data Analysis:
-
Convert the load-extension data to an engineering stress-strain curve.
-
Determine the 0.2% offset yield strength.
-
Identify the ultimate tensile strength (the maximum stress on the curve).
-
Measure the total elongation after fracture by fitting the two broken halves of the specimen back together.
-
2. Plane-Strain Fracture Toughness Testing (based on ASTM E399)
Objective: To determine the plane-strain fracture toughness (KIc) of Al-Li alloys.
Methodology:
-
Specimen Preparation:
-
Machine a standard fracture toughness specimen (e.g., compact tension or single-edge bend) from the Al-Li alloy material according to the dimensions specified in ASTM E399. The specimen thickness and crack length must be sufficient to ensure plane-strain conditions.
-
Introduce a sharp notch in the specimen.
-
Fatigue pre-crack the specimen by applying a cyclic load to grow a sharp crack from the root of the notch to a specified length.
-
-
Equipment Setup:
-
Use a calibrated servo-hydraulic or electromechanical testing machine.
-
Attach a calibrated clip-on displacement gauge to the mouth of the notch to measure crack mouth opening displacement (CMOD).
-
-
Testing Procedure:
-
Place the pre-cracked specimen in the loading fixture.
-
Apply a monotonically increasing tensile load to the specimen at a controlled rate.
-
Record the load versus CMOD data continuously until the specimen fractures.
-
-
Data Analysis:
-
Plot the load versus CMOD curve.
-
Determine a provisional fracture toughness value (KQ) based on a secant offset from the initial linear portion of the curve.
-
Validate the KQ value by checking it against the specimen size and yield strength criteria outlined in ASTM E399. If the criteria are met, then KQ = KIc.
-
Visualizations
Caption: Experimental workflow for processing and testing Al-Li alloys.
Caption: Relationship between microstructure and mechanical properties.
Caption: Pathway to improving Al-Li alloy properties.
References
- 1. Strengthening mechanisms, deformation behavior, and anisotropic mechanical properties of Al-Li alloys: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical Properties and Microstructure Evolution of Al-Li Alloy Under the PHF Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. svsu.edu [svsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. mdpi.com [mdpi.com]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. azom.com [azom.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing the Pyrophoric Nature of Lithium Aluminum Hydride (LAH)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of lithium aluminum hydride (LAH) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound hydride (LAH)?
A1: this compound hydride is a powerful reducing agent that is highly reactive and pyrophoric.[1][2] The main hazards include:
-
Violent reaction with water: LAH reacts violently with water, including atmospheric moisture, to release flammable hydrogen gas, which can ignite.[1][3][4] Aged, air-exposed samples often appear white due to the absorption of moisture, forming lithium hydroxide (B78521) and aluminum hydroxide.[1]
-
Pyrophoric nature: Powdered LAH can ignite spontaneously in moist air or due to friction or static sparks.[1][5] While large crystals are not pyrophoric, the commonly used powdered form is.[1][6]
-
Corrosivity: It is highly corrosive to the skin, eyes, and mucous membranes.[3][5] Contact with moisture on the skin can form lithium hydroxide, causing severe burns.[3]
-
Reactivity with other substances: LAH reacts violently with acids, alcohols, oxidizers, and many oxygenated compounds.[3][5] It should not be used as a drying agent for solvents as this can easily lead to fires.[3]
Q2: What personal protective equipment (PPE) is required when working with LAH?
A2: Appropriate PPE is crucial when handling LAH.[7] This includes:
-
Impervious gloves (consult manufacturer for compatibility).[5][9]
-
Safety glasses and a face shield.[10]
-
Long pants and closed-toe shoes.[8]
-
Fully cotton-based clothing is recommended.[9]
Q3: How should LAH be stored in the laboratory?
A3: LAH must be stored in a cool, dry place, separate from combustible materials.[5] Containers should be tightly sealed to prevent any contact with moisture or air.[5][10] It is often packed in moisture-proof plastic sacks, and some commercial preparations contain mineral oil to inhibit reaction with atmospheric moisture.[1] Always store LAH under an inert atmosphere.[7][10]
Q4: What is the correct way to weigh and transfer LAH?
A4: Whenever possible, handle LAH in a glovebox under an inert atmosphere.[5] If a glovebox is not available, work under an inert gas stream in a fume hood.[5] Use plastic or ceramic spatulas for transferring LAH, as metal spatulas can cause sparks and have been reported to start fires.[8] Weigh out the required amount just before use into a dry, sealed container.[8] To avoid a violent reaction with trace amounts of water in solvents, it is recommended to slowly add the LAH to the anhydrous solvent in the reaction flask, rather than the other way around.[11]
Q5: What type of fire extinguisher should be used for an LAH fire?
A5: Only a Class D fire extinguisher (such as Met-L-X or Lith-X) or dry sand should be used for an LAH fire.[3][5] NEVER use water, carbon dioxide (CO2), or conventional ABC or BC fire extinguishers, as they will intensify the fire.[3][4][5] Using a CO2 extinguisher can also lead to the formation of explosive products.[3][4]
Troubleshooting Guide
Problem: The LAH reaction is foaming excessively during quenching.
-
Cause: The quenching agent (e.g., water) is being added too quickly, leading to a rapid release of hydrogen gas.[8]
-
Solution: Stop the addition of the quenching agent immediately. Ensure the reaction is being cooled effectively in an ice bath.[12] Resume the addition of the quenching agent in a very slow, dropwise manner with vigorous stirring.[13] The reaction flask should be large enough (no more than two-thirds full after quenching) to accommodate potential foaming.[8]
Problem: A gelatinous aluminum emulsion has formed during workup, making extraction difficult.
-
Cause: The formation of aluminum salts often leads to emulsions that are difficult to separate.[13][14]
-
Solution: The use of Rochelle's salt (sodium potassium tartrate) is an effective way to break up these emulsions.[13] After quenching the excess LAH, add a saturated aqueous solution of Rochelle's salt and stir vigorously until the phases separate.[13]
Problem: The product yield is low after an LAH reduction.
-
Cause: This could be due to incomplete reaction, product trapping in the aluminum salts, or degradation of an acid-sensitive product during certain workup procedures.
-
Solution:
-
Incomplete reaction: Monitor the reaction progress using an appropriate technique like TLC, GC, or HPLC to ensure all starting material is consumed before quenching.[8]
-
Product trapping: Different quenching methods produce solids of varying consistencies. The Fieser method is designed to produce granular salts that are easier to filter.[12] Using a mixture of hydrated sodium sulfate (B86663) and celite can also produce an easily filtered solid.[15]
-
Acid-sensitive products: If your product is sensitive to acid, avoid quenching with acidic solutions.[12] The Fieser or Rochelle's salt workups are generally milder options.
-
Problem: A small spill of LAH has occurred on the benchtop.
-
Cause: Accidental spillage during transfer.
-
Solution:
-
Control all sources of ignition.[5]
-
Wearing appropriate PPE, cover the spill with dry sand or a Class D extinguisher powder like Met-L-X.[5][16]
-
Use spark-resistant tools to scoop the material into a container for disposal.[5]
-
DO NOT use water or combustible materials like paper towels or sawdust to clean up the spill.[5] If a spillage occurs while setting up the reaction, it can be immediately quenched with isopropyl alcohol (IPA).[7]
-
Experimental Protocols
Protocol 1: Fieser Workup for Quenching LAH Reactions
This is a widely used method to quench LAH reactions and produce easily filterable aluminum salts.
-
Cool the reaction mixture to 0 °C in an ice bath.[12]
-
Slowly and dropwise, add the following reagents sequentially with vigorous stirring (for a reaction containing 'x' grams of LAH):[12][17]
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide (NaOH)
-
'3x' mL of water
-
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for at least 15 minutes.[12]
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is removed.[12]
-
Filter the resulting granular solid through a pad of celite and wash the solid with an appropriate solvent (e.g., diethyl ether or THF).[12][15]
-
The desired product is in the filtrate.
Protocol 2: Quenching with Hydrated Sodium Sulfate/Celite
This method is useful for generating a solid that is easy to filter.
-
Prepare a mixture of hydrated sodium sulfate (Glauber's salt, Na₂SO₄·10H₂O) and an equal volume of celite by grinding them together with a mortar and pestle. This mixture can be stored indefinitely.[15]
-
Cool the reaction mixture to 0 °C.
-
Add the hydrated sodium sulfate/celite mixture one spatula at a time. The reaction will be exothermic.[15]
-
Continue adding the mixture until the solution stops bubbling and stirs freely.[15]
-
Filter the solid through a fritted funnel and wash with a suitable solvent.[15]
Protocol 3: Disposal of Excess or Old LAH
This procedure should be performed with extreme caution in a fume hood.
-
Suspend the excess LAH in an inert solvent such as diethyl ether or hexane (B92381) and cool the mixture in an ice bath.[3]
-
Slowly and dropwise, add ethyl acetate (B1210297) to the stirred suspension to quench the LAH.[3]
-
After the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench any remaining reactive species.[3]
-
The resulting mixture should be disposed of as hazardous waste according to institutional guidelines.[3][5]
Data Presentation
Table 1: Quenching Protocols for LAH Reactions
| Quenching Method | Reagents (per gram of LAH) | Procedure Notes | Reference(s) |
| Fieser Method | 1 mL H₂O, followed by 1 mL 15% aq. NaOH, then 3 mL H₂O | Add reagents sequentially and dropwise at 0 °C. Results in a granular, easily filterable precipitate. | [12][17] |
| Saturated Sodium Sulfate | Dropwise addition of saturated aqueous Na₂SO₄ solution | A straightforward method, but may result in a fine precipitate. | [15] |
| Rochelle's Salt | Quench excess LAH with ethyl acetate, then add saturated aqueous Rochelle's salt solution | Excellent for breaking up aluminum emulsions, leading to easy phase separation. | [13] |
| Hydrated Sodium Sulfate/Celite | Portion-wise addition of a pre-mixed solid of Na₂SO₄·10H₂O and celite | Exothermic reaction. Add solid until hydrogen evolution ceases. | [15] |
| Sodium Fluoride/THF-Water | 3 equivalents of NaF followed by dropwise addition of 9:1 THF:H₂O | Can produce a finer solid that may trap less product. | [15] |
Visualizations
Caption: Decision tree for handling LAH spills and fires.
Caption: Standard workflow for an LAH reduction reaction.
Caption: Chemical inactivation (quenching) of LAH.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. LCSS: this compound HYDRIDE [web.stanford.edu]
- 4. This compound HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Lithium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.uga.edu [research.uga.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. Workup [chem.rochester.edu]
- 13. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lithium Aluminum Hydride (LAH) Reduction Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature for lithium aluminum hydride (LiAlH₄) reduction reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a standard LAH reduction?
A1: There is no single optimal temperature for all LAH reductions. The ideal temperature depends primarily on the functional group being reduced and the specific substrate.[1][2] Generally, reactions are initiated at a low temperature (0 °C or -78 °C) to control the initial exothermic reaction, and then may be allowed to warm to room temperature or be heated to reflux to ensure completion.[1][3]
Q2: Why is it critical to control the temperature during a LAH reduction?
A2: Temperature control is crucial for several reasons. Firstly, LAH reductions are typically highly exothermic, and failure to cool the reaction mixture can lead to runaway reactions, substrate degradation, and the formation of side products.[1][2] Secondly, temperature can influence the selectivity of the reduction when multiple reducible functional groups are present in the molecule.[2]
Q3: What are the most common solvents used for LAH reductions and how do they influence the reaction temperature?
A3: The most common solvents are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF).[1][2] THF is often preferred due to its higher boiling point, which allows for a broader range of reaction temperatures, including reflux conditions for less reactive substrates.[3] Diethyl ether is suitable for reactions conducted at or below room temperature.
Q4: How does the reactivity of the functional group affect the choice of reaction temperature?
A4: Highly reactive functional groups like aldehydes and ketones can often be reduced at low temperatures (e.g., 0 °C or even -78 °C) within a short period.[2][3] Less reactive functional groups such as esters, carboxylic acids, and amides may require higher temperatures, such as room temperature or reflux, and longer reaction times to go to completion.[2][3][4]
Q5: What are the safety precautions I should take regarding temperature during a LAH reaction?
A5: Always start the reaction at a low temperature (e.g., 0 °C) in an ice bath to manage the initial exotherm.[1] Add the substrate or LAH solution slowly and portion-wise to maintain control.[1] Never use a heating mantle directly on the reaction flask to avoid localized overheating; use a water or oil bath instead.[5] Ensure the reaction flask is large enough to accommodate potential foaming during quenching.[1]
Troubleshooting Guide
Problem 1: My LAH reduction is incomplete, or the yield is very low.
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | For less reactive functional groups like amides or some esters, the reaction may be too slow at low temperatures. After the initial addition at 0 °C, try allowing the reaction to warm to room temperature and stir for several hours. If the reaction is still incomplete, consider heating the mixture to reflux in THF.[3][6] |
| Degraded LAH Reagent | LAH is highly sensitive to moisture and can degrade if not stored properly.[7][8] Use freshly opened LAH or a standardized solution. If you suspect your LAH is old, its reactivity might be compromised, leading to incomplete reduction. |
| Insufficient Equivalents of LAH | Ensure you are using a sufficient molar excess of LAH. For esters and carboxylic acids, at least 1.5-2.0 equivalents are typically used.[9] |
| Poor Solubility of Substrate | If your starting material is not fully dissolved, the reaction will be slow and incomplete. Consider using a different anhydrous solvent in which your substrate is more soluble, such as THF. |
| Product is an Amino Alcohol | If your product is an amino alcohol, it can react with LAH, reducing its reactivity. In such cases, adding more LAH or running the reaction at reflux might be necessary.[6] |
Problem 2: I am observing the formation of side products.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can lead to the reduction of other functional groups or cause substrate/product degradation.[2] Try running the reaction at a lower temperature for a longer period. For example, start at -78 °C and slowly warm to 0 °C. |
| Over-reduction of the Target Functional Group | This is common when trying to reduce an ester to an aldehyde, as the aldehyde is more reactive than the ester and will be immediately reduced to the alcohol.[10][11] To stop at the aldehyde stage, a less reactive reducing agent like DIBAL-H at low temperatures (-78 °C) is recommended.[10] |
Quantitative Data on Reaction Temperatures
The following table summarizes typical temperature conditions for the LAH reduction of various functional groups. Note that optimal conditions can vary based on the specific substrate.
| Functional Group | Typical Starting Temperature | Typical Reaction Temperature | Typical Reaction Time |
| Aldehydes & Ketones | 0 °C or -78 °C | 0 °C to Room Temperature | 15 - 60 minutes[2] |
| Esters | 0 °C | 0 °C to Reflux | 30 minutes to several hours[2][9] |
| Carboxylic Acids | 0 °C | Room Temperature to Reflux | 1 - 2 hours[2] |
| Amides | 0 °C | Room Temperature to Reflux | Several hours to overnight[3][4] |
| Nitriles | 0 °C | Reflux | Several hours[3][4] |
Experimental Protocols
General Protocol for LAH Reduction of an Ester
This protocol is a general guideline and should be adapted based on the specific substrate and reaction scale. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[9]
-
Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation : In the flask, suspend 1.5-2.0 equivalents of LAH in anhydrous THF. Cool the suspension to 0 °C using an ice bath.[9]
-
Substrate Addition : Dissolve the ester in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10-15 °C.[9]
-
Reaction : After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. For less reactive esters, the mixture may be heated to reflux. Monitor the reaction progress by TLC or GC-MS.[9]
-
Quenching (Fieser Workup) : Cool the reaction mixture back to 0 °C in an ice bath.[1][12] Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LAH used).[13] This should result in a granular white precipitate.
-
-
Workup and Isolation : Stir the mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite and wash them thoroughly with the reaction solvent. Dry the combined organic filtrate over anhydrous sodium sulfate (B86663) or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude alcohol.
-
Purification : The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: General workflow for a this compound hydride reduction experiment.
Caption: Troubleshooting logic for LAH reduction temperature optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 6. echemi.com [echemi.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Why can't ester reduction with this compound hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 12. Workup [chem.rochester.edu]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Reduction of Nitro Compounds with Lithium Aluminum Hydride (LAH)
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of reducing nitro compounds with Lithium Aluminum Hydride (LAH), with a focus on preventing unwanted side reactions.
Troubleshooting Guide: Common Issues and Solutions
The reduction of nitro compounds, particularly aromatic ones, with LAH can be prone to side reactions, leading to the formation of undesired products such as azo and azoxy compounds. This guide will help you identify potential issues and implement effective solutions.
| Issue | Potential Cause(s) | Preventative Measures & Solutions |
| Low yield of the desired primary amine | - Side reactions: Formation of azo and azoxy compounds is a major issue, especially with aromatic nitro compounds.[1][2] - Incomplete reaction: Insufficient LAH, low reaction temperature, or short reaction time. | - Optimize reaction conditions: Use lower temperatures and carefully control the addition of LAH. - Use a modified LAH system: The LAH/TiCl4 system can improve selectivity for the amine.[3] - Consider alternative reagents: For aromatic nitro compounds, catalytic hydrogenation (e.g., Pd/C), or metal-mediated reductions (e.g., Fe/HCl, SnCl2) are often more effective.[1][4][5] - Ensure sufficient LAH: Use a stoichiometric excess of LAH. - Increase reaction temperature or time: Monitor the reaction by TLC to ensure completion.[6] |
| Formation of azo and/or azoxy compounds | The reduction of aromatic nitro compounds with LAH often proceeds through nitroso and hydroxylamine (B1172632) intermediates. These intermediates can condense to form azoxy and subsequently azo compounds.[7][8] This is particularly prevalent with standard LAH reductions of nitroarenes.[1][5] | - Avoid using LAH for aromatic nitro compounds: This is the most straightforward solution.[1][5] - Use a modified LAH system: A combination of LAH and TiCl4 has been shown to reduce aromatic nitro compounds to anilines in high yields.[3] - Employ alternative reducing systems: NaBH4 in combination with transition metal salts (e.g., Ni(OAc)2, NiCl2) can effectively reduce nitroarenes to amines.[9][10][11] - Catalytic transfer hydrogenation: This method offers high chemoselectivity for the reduction of nitro groups.[12][13] |
| Complex product mixture | - Multiple reducible functional groups: LAH is a powerful and often unselective reducing agent that can reduce other functional groups in the molecule (e.g., esters, ketones, nitriles).[2][14] | - Choose a more chemoselective reagent: Depending on the other functional groups present, options include NaBH4/transition metal systems, or catalytic hydrogenation.[4][9] A metal-free option using tetrahydroxydiboron (B82485) has also been reported to be highly chemoselective.[15][16] - Protection of sensitive groups: If LAH must be used, consider protecting other reducible functional groups prior to the reduction. |
| Difficult work-up and product isolation | - Formation of gelatinous aluminum salts: Quenching the reaction with water can produce aluminum hydroxides that are difficult to filter.[17] | - Use the Fieser work-up: This procedure involves the sequential addition of water, aqueous NaOH, and then more water to produce granular aluminum salts that are easily filtered.[18][19] - Rochelle's salt work-up: Using an aqueous solution of sodium potassium tartrate can help to chelate the aluminum salts and prevent the formation of emulsions.[20] |
Data Presentation: Comparison of Reduction Methods
The following table summarizes the yield of the desired amine for different reduction methods, providing a quantitative comparison to aid in reagent selection.
| Nitro Compound | Reducing Agent/System | Solvent | Temperature | Time | Yield of Amine (%) | Reference |
| Nitrobenzene | LAH/TiCl4 | THF | Reflux | 3 h | 95 | [3] |
| 4-Nitroacetophenone | NaBH4/Ni(OAc)2·4H2O | CH3CN/H2O | Room Temp. | 30 min | 92 | [9] |
| 4-Chloronitrobenzene | NaBH4/NiCl2 | Methanol | Room Temp. | 1 h | 98 | [21] |
| Nitrobenzene | CuNPs/Celite (Flow) | Ethylene Glycol | 130 °C | Continuous | >99 (conversion) | [22][23] |
| Nitrobenzene | Co-Zn/N-C (Transfer Hydrogenation) | THF | 100 °C | 8 h | ~95 | [12] |
| Methyl 4-nitrobenzoate | NaBH4/FeCl2 | THF | Room Temp. | 12 h | 96 | [4] |
| 4-Nitroacetophenone | 10% Pd/C, H2 | Ethanol | Room Temp. | 1 h | 95 | [24] |
| 1,3-Dinitrobenzene | Zn/NH4Cl | Water | Reflux | 2 h | 90 (m-nitroaniline) | [24] |
Experimental Protocols
Protocol 1: Selective Reduction of an Aromatic Nitro Compound using LAH/TiCl4
This protocol is adapted for the selective reduction of aromatic nitro compounds to their corresponding anilines, minimizing side product formation.[3]
Materials:
-
Aromatic nitro compound
-
This compound Hydride (LAH)
-
Titanium Tetrachloride (TiCl4)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
10% NaOH solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Celite
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl4 (1 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of the aromatic nitro compound (1 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Dilute the mixture with diethyl ether and stir for 15 minutes.
-
Add anhydrous MgSO4 and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 2: Reduction of an Aromatic Nitro Compound using NaBH4/Ni(OAc)2·4H2O
This method provides an effective alternative to LAH for the reduction of aromatic nitro compounds.[9]
Materials:
-
Aromatic nitro compound
-
Sodium Borohydride (NaBH4)
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)2·4H2O)
-
Acetonitrile (CH3CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in a mixture of CH3CN and water (e.g., 3.0 mL CH3CN and 0.3 mL H2O).
-
Add Ni(OAc)2·4H2O (0.2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add NaBH4 (4 equivalents) portion-wise with stirring.
-
After the addition is complete, warm the reaction mixture to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Reaction Pathway and Side Reactions
Caption: General reaction pathway for nitro reduction and the formation of common side products.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the LAH reduction of nitro compounds.
Frequently Asked Questions (FAQs)
Q1: Why is LAH not the preferred reagent for reducing aromatic nitro compounds?
A1: While LAH is a powerful reducing agent, it often leads to the formation of undesired side products, specifically azo and azoxy compounds, when reacting with aromatic nitro compounds.[1][5] The reduction proceeds through nitroso and hydroxylamine intermediates, which can condense to form these dimeric species.[7][8] For the synthesis of anilines, more selective methods like catalytic hydrogenation or reductions with metals in acidic media are generally more reliable.[1][4]
Q2: Can I use LAH to reduce an aliphatic nitro compound?
A2: Yes, LAH is generally effective for the reduction of aliphatic nitro compounds to the corresponding primary amines with fewer side reactions compared to aromatic substrates.[1]
Q3: I have other reducible functional groups in my molecule. How can I selectively reduce the nitro group?
A3: Selective reduction of a nitro group in the presence of other reducible functionalities is a common challenge. Using LAH is often not ideal due to its high reactivity.[2] More chemoselective methods are recommended:
-
Catalytic Hydrogenation (e.g., H2/Pd/C): This method can sometimes be too aggressive and reduce other groups like alkenes or deprotect benzyl (B1604629) ethers.[1]
-
Metal-mediated reductions (e.g., Fe/NH4Cl, SnCl2): These are often highly chemoselective and tolerate a wide range of functional groups.[4]
-
NaBH4 with transition metal catalysts: Systems like NaBH4/Ni(OAc)2 have shown good chemoselectivity, for instance, reducing a nitro group in the presence of a carboxylic acid.[9]
-
Metal-free reductions: Reagents like tetrahydroxydiboron have demonstrated excellent chemoselectivity for the reduction of nitroarenes in the presence of sensitive groups like vinyls, carbonyls, and halogens.[15][16]
Q4: My LAH reaction work-up resulted in a thick, gelatinous precipitate that is impossible to filter. What should I do?
A4: This is a common issue caused by the formation of aluminum hydroxide (B78521) salts. The recommended solution is to use the Fieser work-up procedure. This involves the careful, sequential, and dropwise addition of:
-
'x' mL of water for every 'x' grams of LAH used.
-
'x' mL of 15% aqueous NaOH for every 'x' grams of LAH used.
-
'3x' mL of water for every 'x' grams of LAH used.
This procedure results in the formation of granular inorganic salts that are much easier to filter off.[18][19]
Q5: What is the mechanism for the formation of azo and azoxy side products?
A5: The reduction of a nitro group (Ar-NO2) to an amine (Ar-NH2) proceeds through several intermediates. The key intermediates are the nitroso compound (Ar-NO) and the hydroxylamine (Ar-NHOH). The formation of azoxy compounds (Ar-N(O)=N-Ar) arises from the condensation reaction between the nitroso intermediate and the hydroxylamine intermediate. The azoxy compound can then be further reduced to the azo compound (Ar-N=N-Ar).[7][8][25]
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 10. Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System [jstage.jst.go.jp]
- 11. Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System [jstage.jst.go.jp]
- 12. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Magic Formulas [chem.rochester.edu]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
- 22. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. davidpublisher.com [davidpublisher.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Corrosion Resistance of Third-Generation Al-Li Alloys
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with third-generation aluminum-lithium (Al-Li) alloys. The information is compiled to address specific issues encountered during experimental work aimed at improving corrosion resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: Why are third-generation Al-Li alloys susceptible to localized corrosion despite their improved properties? A1: Third-generation Al-Li alloys, while offering superior properties like low density and high strength, are prone to localized corrosion due to their heterogeneous microstructure.[1] This microstructure can lead to the formation of micro-galvanic cells between the aluminum matrix and various intermetallic phases.[1][2][3] The presence of alloying elements like copper and lithium can lead to the precipitation of electrochemically active phases (e.g., T1 - Al₂CuLi), which are often anodic to the surrounding matrix, accelerating localized corrosion along grain boundaries.[4][5][6][7]
Troubleshooting Pitting Corrosion
Q2: My samples are exhibiting severe pitting corrosion after immersion testing. What are the likely causes? A2: Pitting corrosion in Al-Li alloys is a common issue. Potential causes include:
-
Passive Film Breakdown: The protective passive film on the alloy can break down in the presence of aggressive anions like chlorides (Cl⁻).[8]
-
Intermetallic Particles: Insoluble constituent particles can act as initiation sites for pits.[7][9] Corrosion often starts at the periphery of these particles.[7]
-
Environmental Chemistry: Factors like chloride concentration, pH, and temperature of the corrosive medium significantly influence pitting behavior.[1]
-
Heat Treatment: The type and distribution of precipitates, dictated by the heat treatment, can affect pitting susceptibility.[9]
Q3: How can I reduce pitting corrosion in my experiments? A3: To mitigate pitting, consider the following:
-
Surface Preparation: Ensure a uniform and clean surface finish. Surface modifications like creating superhydrophobic surfaces via laser ablation can significantly reduce the contact between the metal and corrosive solution.[10]
-
Control of Environment: Carefully control the chemistry of your test solution. Reducing chloride concentration or using corrosion inhibitors can be effective.
-
Anodizing: Anodizing increases the thickness of the protective oxide layer, enhancing pitting resistance.[2] Sealing the anodized layer, for instance with sodium dichromate, can further improve protection by making the passive layer more homogeneous and compact.[2][11]
-
Alloy Composition: The addition of certain elements can improve pitting resistance. For instance, higher lithium content has been observed to enhance resistance to pitting corrosion in some cases.[12]
Troubleshooting Intergranular Corrosion (IGC)
Q4: I am observing corrosion primarily along the grain boundaries. What is causing this Intergranular Corrosion (IGC)? A4: IGC is a major concern for Al-Li alloys and is typically caused by electrochemical potential differences between the grain boundaries and the grain interiors.[13][14] Key factors include:
-
Anodic Precipitates: The precipitation of anodic phases like T1 (Al₂CuLi) and T2 (Al₆CuLi₃) along grain boundaries makes these areas susceptible to preferential dissolution.[4][5]
-
Precipitate-Free Zones (PFZs): The formation of zones depleted of alloying elements adjacent to the grain boundaries can also create a galvanic cell, contributing to IGC.
-
Heat Treatment (Temper): The susceptibility to IGC is highly dependent on the aging condition. The depth of attack often increases with aging, with under-aged (UA) being less susceptible than peak-aged (PA) and over-aged (OA) conditions.[3][15] For some alloys, peak aging can lead to the lowest corrosion resistance.[9]
Q5: What strategies can I employ to minimize IGC? A5: To enhance resistance to IGC:
-
Optimize Heat Treatment: Modifying the aging temperature and time can alter the precipitate morphology at the grain boundaries. For example, in one study on an Al-Cu-Li alloy, peak aging at 175°C made grain boundary precipitates coarser and less continuous, significantly reducing IGC sensitivity.[16] Retrogression and Reaging (RRA) treatments can also be employed to improve corrosion resistance while maintaining strength.[17]
-
Alloying Additions: Minor alloying additions can modify the microstructure and improve IGC resistance. The addition of Zn to an Al-Li-Cu-Mg-Ag alloy was found to lower the corrosion current density and reduce the maximum IGC depth.[4][5]
-
Surface Treatments: Anodizing and applying conversion coatings can provide a barrier against the corrosive environment, preventing the initiation of IGC.[2][18]
Troubleshooting Stress Corrosion Cracking (SCC)
Q6: My samples are failing prematurely under tensile stress in a corrosive environment. How do I confirm and address Stress Corrosion Cracking (SCC)? A6: SCC occurs due to the combined action of tensile stress and a corrosive environment.[13] In Al-Li alloys, SCC often initiates from localized corrosion sites like pits.[13] The primary mechanisms are typically anodic dissolution and hydrogen embrittlement.[13]
-
Confirmation: Slow Strain Rate Testing (SSRT) is a common method to evaluate SCC susceptibility. A decrease in mechanical properties (like elongation to failure or ultimate tensile strength) in a corrosive medium compared to an inert environment indicates susceptibility.[13][19]
-
Mitigation Strategies:
-
Heat Treatment: Over-aging can sometimes reduce SCC susceptibility in conventional aluminum alloys, but for some Al-Li alloys, it may increase it.[20] RRA treatments have been shown to improve SCC resistance over the conventional T8 temper while retaining comparable mechanical properties.[17]
-
Reduce Stress: Lowering the applied tensile stress can prevent SCC initiation and propagation.
-
Environmental Control: The presence of water and specific ions can accelerate SCC. For example, in a N₂O₄ medium, higher water content increased SCC susceptibility of a 2195-T8 alloy.[13]
-
Surface Finish: A smooth, defect-free surface is crucial, as corrosion pits act as stress concentrators and crack initiation sites.[13]
-
Quantitative Data Summary
The following tables summarize quantitative data from cited experiments, providing a basis for comparison and experimental design.
Table 1: Effect of Immersion Time on Corrosion of 2060 Al-Li Alloy in 3.5 wt% NaCl Solution [21]
| Heat Treatment | Immersion Time (hours) | Max. Corrosion Depth (μm) | Ultimate Tensile Strength Reduction (%) |
| 2060-T4 | 360 | ~75 | ~4.5% |
| 720 | 85 | 5.8% | |
| 2060-T6 | 360 | ~80 | ~5.0% |
| 720 | 93 | 6.4% |
Table 2: Electrochemical Parameters for 2060 Al-Li Alloy from Potentiodynamic Polarization [21]
| Heat Treatment | Corrosion Potential (Ecorr) (V vs. Ag/AgCl) | Corrosion Current Density (Icorr) (A/cm²) |
| 2060-T4 | -0.627 | 1.15 x 10⁻⁶ |
| 2060-T6 | -0.655 | 2.59 x 10⁻⁶ |
Note: A higher (less negative) Ecorr and lower Icorr generally indicate better corrosion resistance. The 2060-T4 temper showed better corrosion resistance than the 2060-T6 temper.[21]
Table 3: Effect of Zn Content on Maximum Intergranular Corrosion (IGC) Depth in an Al-Li-Cu-Mg-Ag Alloy [4][5]
| Alloy (Zn content, wt.%) | Heat Treatment | Maximum IGC Depth (μm) |
| Alloy 1 (0% Zn) | T6 (160°C / 80h) | ~65 |
| Alloy 2 (0.28% Zn) | T6 (160°C / 80h) | ~50 |
| Alloy 3 (0.57% Zn) | T6 (160°C / 80h) | ~35 |
Note: Increasing Zn content led to a shallower maximum IGC depth, indicating improved corrosion resistance.[4][5]
Experimental Protocols
Protocol 1: Immersion and Electrochemical Corrosion Testing (Based on 2060 Al-Li Alloy Study[21])
-
Sample Preparation:
-
Cut 10 mm x 10 mm square specimens from the Al-Li alloy sheet.
-
Clean specimens in an ultrasonic cleaner.
-
Grind and polish the surface with 2000# and 3000# SiC sandpaper.
-
Perform a final ultrasonic cleaning and dry with cold air.
-
-
Immersion Test:
-
Immerse tensile specimens in a 3.5 wt% NaCl solution.
-
Refresh the solution every 7 days.
-
Conduct tests for various durations (e.g., 6, 24, 72, 168, 360, 720 hours).
-
After immersion, remove corrosion products according to a standard like GB/T 16545-2015.
-
Measure corrosion pit depth using a suitable microscopic technique.
-
-
Electrochemical Testing:
-
Use a three-electrode cell setup: the Al-Li alloy as the working electrode, a platinum counter electrode, and a silver chloride (Ag/AgCl) reference electrode.
-
Expose a 1 cm² area of the working electrode to the 3.5 wt% NaCl solution.
-
Record potentiodynamic polarization curves to determine corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Perform Electrochemical Impedance Spectroscopy (EIS) to evaluate the corrosion resistance of the surface film.
-
Protocol 2: Anodizing and Sealing (Based on AA2055 Al-Li Alloy Study[2][11])
-
Pre-treatment:
-
Degrease the alloy surface (e.g., with an alkaline solution).
-
Deoxidize/etch the surface (e.g., in a solution of nitric and hydrofluoric acids).
-
-
Anodizing:
-
Use a two-electrode cell with the Al-Li alloy as the anode and an aluminum sheet as the cathode.
-
The electrolyte is typically a sulfuric acid (H₂SO₄) solution (e.g., 10 vol.%).
-
Apply a constant current density (e.g., 0.19 A·cm⁻² or 1 A·cm⁻²) for a specified time to grow the anodic film.
-
Maintain the electrolyte temperature (e.g., 20-25°C).
-
-
Sealing:
-
Characterization:
Visualized Workflows and Relationships
Caption: General experimental workflow for Al-Li alloy corrosion studies.
Caption: Troubleshooting flowchart for common corrosion issues in Al-Li alloys.
Caption: Simplified mechanism of Intergranular Corrosion (IGC) in Al-Cu-Li alloys.
References
- 1. Studies on Pitting Corrosion of Al-Cu-Li Alloys Part II: Breakdown Potential and Pit Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microstructure, Mechanical Properties and Corrosion Behaviors of Al–Li–Cu–Mg–Ag–Zn Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. content.ampp.org [content.ampp.org]
- 8. mdpi.com [mdpi.com]
- 9. content.ampp.org [content.ampp.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.uanl.mx [eprints.uanl.mx]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. Intergranular Corrosion - AMPP [ampp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. content.ampp.org [content.ampp.org]
- 21. Frontiers | The corrosion behavior and tensile strength of the 2060 Al-Li alloy with different heat treatments [frontiersin.org]
Troubleshooting agglomeration of Al-Li alloy fillers in polymer electrolytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Al-Li alloy filler agglomeration in polymer electrolytes.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving agglomeration issues during your experiments.
Q1: I am observing poor ionic conductivity and mechanical instability in my Al-Li alloy-based polymer electrolyte. Could agglomeration of the filler be the cause?
A1: Yes, agglomeration is a likely cause of decreased performance. When Al-Li alloy fillers clump together, they create several problems:
-
Reduced Ionic Conductivity: Agglomerates decrease the effective surface area of the filler that interacts with the polymer matrix, hindering the formation of efficient ion transport pathways.
-
Weakened Mechanical Properties: Clumps of filler can act as stress concentration points within the polymer matrix, leading to brittleness and poor mechanical stability.
-
Increased Risk of Short Circuits: Large agglomerates can bridge the distance between the electrodes, creating a path for electronic conduction and causing a short circuit in the battery.[1]
Q2: How can I visually confirm if my Al-Li alloy fillers are agglomerating?
A2: Scanning Electron Microscopy (SEM) is the most direct method to visualize filler dispersion.
-
Problem Indication on SEM: Images will show large, dense clusters of Al-Li particles instead of a uniform distribution of individual particles throughout the polymer matrix.
-
Solution: Follow a rigorous sample preparation protocol for SEM analysis to ensure the observed agglomeration is not an artifact of the preparation method itself.
Experimental Protocol: SEM Sample Preparation
Sample Fracturing: To observe the internal structure, freeze a small piece of the polymer electrolyte film in liquid nitrogen for a few minutes and then fracture it. This creates a clean cross-section.
Mounting: Securely attach the fractured sample to an SEM stub using double-sided conductive carbon tape. Ensure the fractured surface is facing up.
Coating: As polymer electrolytes are generally non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater. This prevents charging effects during imaging.
Imaging: Load the coated sample into the SEM chamber. Use a low accelerating voltage to avoid damaging the polymer. Start with low magnification to get an overview of the dispersion and then increase the magnification to examine individual particles and potential agglomerates.
Q3: What are the primary factors that lead to Al-Li alloy filler agglomeration?
A3: Agglomeration is typically caused by a combination of factors related to formulation and processing. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for Al-Li filler agglomeration.
Frequently Asked Questions (FAQs)
Formulation & Preparation
Q4: What is a typical concentration range for Al-Li alloy fillers to avoid agglomeration?
A4: While the optimal concentration depends on the specific polymer and particle size, studies have shown that significant agglomeration can occur at concentrations as high as 10 wt%.[1] It is recommended to start with a lower concentration (e.g., 2-5 wt%) and gradually increase it while monitoring the dispersion and electrochemical performance.
Q5: What is the recommended method for preparing the composite polymer electrolyte to ensure good filler dispersion?
A5: The solvent casting method is a widely used and effective technique for preparing composite polymer electrolyte films with well-dispersed fillers.
Experimental Protocol: Solvent Casting of PEO-based Electrolyte with Al-Li Fillers
Polymer-Salt Solution Preparation: Dissolve the host polymer (e.g., Polyethylene Oxide, PEO) and a lithium salt (e.g., LiTFSI) in a suitable volatile solvent (e.g., acetonitrile) in a sealed container. Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) until a homogeneous solution is formed.
Filler Dispersion: In a separate container, disperse the desired amount of Al-Li alloy powder in a small amount of the same solvent. Use ultrasonication to break up any initial agglomerates.
Mixing: Add the filler dispersion to the polymer-salt solution and continue stirring for several hours to ensure a uniform mixture.
Casting: Pour the final mixture into a flat, level petri dish or onto a Teflon substrate.
Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. Subsequently, dry the resulting film in a vacuum oven at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove any residual solvent.
Q6: How can I improve the dispersion of Al-Li alloy fillers during the preparation process?
A6: Ultrasonication is a crucial step for breaking down filler agglomerates. Optimizing sonication parameters is key.
-
Sonication Time: Longer sonication times generally lead to better dispersion, but excessive sonication can potentially damage the polymer chains. Start with a moderate time (e.g., 30-60 minutes) and evaluate the dispersion.
-
Sonication Amplitude/Power: Higher amplitudes provide more energy to break apart agglomerates. However, excessively high power can also be detrimental.
-
Temperature Control: Sonication can generate heat. It is advisable to use a sonication bath with temperature control or sonicate in pulses to prevent overheating of the polymer solution.
| Parameter | Recommendation | Potential Issue if Not Optimized |
| Filler Concentration | Start with 2-5 wt% | High concentrations lead to increased particle-particle interactions and agglomeration.[1] |
| Sonication Time | 30-60 minutes | Insufficient time results in poor deagglomeration; excessive time may degrade the polymer. |
| Sonication Power | Moderate to High | Low power may not be effective; very high power can cause particle fracture or polymer degradation. |
| Solvent Choice | Good solvent for the polymer | Poor solvent can lead to polymer precipitation and encapsulation of fillers, promoting agglomeration. |
Table 1: Key Formulation and Processing Parameters to Mitigate Agglomeration.
Surface Modification
Q7: My Al-Li fillers still agglomerate even at low concentrations and with sonication. What else can I do?
A7: Surface modification of the Al-Li alloy fillers can significantly improve their compatibility with the polymer matrix and reduce agglomeration. Treatment with silane (B1218182) coupling agents is a common and effective method.
Q8: How do silane coupling agents work to prevent agglomeration?
A8: Silane coupling agents act as a bridge between the inorganic filler and the organic polymer matrix. They have a dual functionality: one end of the molecule bonds with the hydroxyl groups on the surface of the metallic filler, and the other end has an organic group that is compatible with or can react with the polymer matrix. This improves wetting of the filler by the polymer and reduces filler-filler interactions.
Caption: Role of silane coupling agents in improving filler-polymer interaction.
Experimental Protocol: Surface Modification of Al-Li Fillers with a Silane Coupling Agent
Silane Solution Preparation: Prepare a solution of the chosen silane coupling agent (e.g., an amino-silane or epoxy-silane) in a mixture of ethanol (B145695) and water (e.g., 95:5 v/v). The silane concentration is typically 1-2 wt% of the filler weight.
Filler Treatment: Add the Al-Li alloy powder to the silane solution and stir the mixture for a few hours at room temperature.
Washing and Drying: Separate the treated powder from the solution by centrifugation or filtration. Wash the powder several times with ethanol to remove any unreacted silane.
Curing: Dry the surface-modified powder in a vacuum oven at a specific temperature (e.g., 80-110°C) for several hours to promote the condensation reaction between the silane and the filler surface.
Characterization: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the organic functional groups from the silane on the filler surface.
Characterization & Analysis
Q9: How can I quantitatively assess the impact of agglomeration on the electrochemical performance of my electrolyte?
A9: Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to measure the ionic conductivity of the polymer electrolyte. A decrease in ionic conductivity with increasing filler content beyond an optimal point often indicates the detrimental effect of agglomeration.
| Filler Loading (wt%) | Ionic Conductivity (S/cm) at Room Temperature (Representative Data for a PEO-based system) | Observation |
| 0 | 1.5 x 10⁻⁶ | Baseline conductivity of the polymer-salt electrolyte. |
| 2.5 | 8.2 x 10⁻⁶ | Increased conductivity due to filler-polymer interactions promoting amorphous regions. |
| 5.0 | 1.2 x 10⁻⁵ | Optimal conductivity achieved with good filler dispersion. |
| 7.5 | 9.5 x 10⁻⁶ | Onset of agglomeration starts to negatively impact conductivity. |
| 10.0 | 4.1 x 10⁻⁶ | Significant agglomeration leads to blocked ion transport pathways and reduced conductivity. |
Table 2: Representative data showing the effect of filler concentration on ionic conductivity, indicating the negative impact of agglomeration at higher loadings.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Cell Assembly: Sandwich the prepared polymer electrolyte film between two blocking electrodes (e.g., stainless steel or gold) of a known area in a coin cell or a specialized test cell.
Measurement Setup: Connect the cell to a potentiostat with an EIS module.
Data Acquisition: Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z'). The bulk resistance (R_b) of the electrolyte is determined from the intercept of the semicircle with the real axis.
Conductivity Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the electrolyte film and A is the area of the electrode.
Q10: Can rheological measurements provide insights into filler agglomeration?
A10: Yes, rheology can be a sensitive tool to probe the microstructure of the composite electrolyte.
-
Viscosity: A sharp increase in viscosity with increasing filler content can indicate the formation of a filler network, which can be related to agglomeration.
-
Storage Modulus (G'): In a strain sweep experiment, a significant decrease in the storage modulus at higher strains (the "Payne effect") is often associated with the breakdown of filler-filler networks, indicating agglomeration.
References
Technical Support Center: Handling and Storage of Lithium Aluminum Hydride (LiAlH4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing moisture contamination during the storage and handling of Lithium Aluminum Hydride (LiAlH₄).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for LiAlH₄ to minimize moisture contamination?
A1: this compound hydride should be stored in a cool, dry, and well-ventilated location, segregated from combustible materials, acids, and any sources of water.[1][2][3] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[4] For optimal protection, especially for the dry powder form, storage under an inert atmosphere of argon or nitrogen is highly recommended.[5][6]
Q2: What are the visible signs of LiAlH₄ decomposition due to moisture?
A2: Pure LiAlH₄ is a white crystalline powder.[5] Commercial grades are often light gray due to minor impurities, which typically do not affect its reactivity.[7] A key visual indicator of significant moisture contamination is the powder appearing white and clumpy. This is due to the formation of a mixture of lithium hydroxide (B78521) (LiOH) and aluminum hydroxide (Al(OH)₃) upon reaction with water.[7]
Q3: Can I handle LiAlH₄ in the open air?
A3: Handling LiAlH₄ requires stringent precautions to avoid contact with atmospheric moisture.[5] While mildly pyrophoric solids like dispersions of LiAlH₄ in mineral oil can be handled in the air for brief periods, the dry powder form is much more reactive and should be handled under an inert atmosphere in a glovebox or a fume hood with a nitrogen or argon blanket.[6][8][9] Even for small-scale work in a fume hood, it is crucial to work quickly and efficiently to minimize exposure.[10]
Q4: Which solvents are recommended for use with LiAlH₄?
A4: Anhydrous, non-protic ethereal solvents are required for reactions involving LiAlH₄.[11] Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents.[5] Although LiAlH₄ is more soluble in diethyl ether, it is more stable in THF, making THF the preferred solvent to avoid spontaneous decomposition.[7][11] It is critical to ensure these solvents are rigorously dried before use.
Q5: How can I be sure my solvent is dry enough for a LiAlH₄ reaction?
A5: Even commercially available anhydrous solvents may contain trace amounts of water that can react with LiAlH₄. A common practice is to add a small amount of LiAlH₄ to the solvent before adding the main substrate; vigorous bubbling indicates the presence of moisture.[11] For quantitative determination of water content in solvents, Karl Fischer titration is the gold standard method, capable of detecting moisture levels down to the ppm range.[12][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no reactivity of LiAlH₄ | Moisture contamination during storage has led to the decomposition of the reagent. | The LiAlH₄ may be partially or fully decomposed. It is advisable to determine the active hydride content of the reagent before use (see Experimental Protocols). If the activity is significantly low, a fresh bottle of LiAlH₄ should be used. |
| Violent gas evolution upon addition of LiAlH₄ to the solvent | The solvent is not sufficiently dry. | Stop the addition of LiAlH₄. If safe to do so, add more anhydrous solvent to dilute the mixture. For future reactions, ensure the solvent is properly dried, for example, by distillation from a suitable drying agent or by passing it through a column of activated alumina. The water content can be verified using Karl Fischer titration.[12][13] |
| A white, insoluble precipitate forms in the LiAlH₄ container | The LiAlH₄ has reacted with atmospheric moisture that has entered the container. | The white precipitate consists of lithium hydroxide and aluminum hydroxide, indicating decomposition.[7] The remaining LiAlH₄ will have reduced activity. It is best to discard the contaminated reagent following appropriate quenching and disposal procedures. |
| The reaction mixture becomes a thick, un-stirrable gel during workup/quenching | This is a common issue with LiAlH₄ reductions, often due to the formation of aluminum salts. | The Fieser workup method is designed to mitigate this. It involves the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water, which results in a granular precipitate that is easier to filter.[14][15] |
| A fire occurs during handling or quenching | LiAlH₄ powder came into contact with water or a protic solvent, or was subjected to friction.[3] | Smother the fire with a Class D fire extinguisher, dry sand, or powdered limestone.[3] DO NOT use water, carbon dioxide (CO₂), or soda-acid extinguishers, as they will react violently with LiAlH₄ and intensify the fire.[3] |
Quantitative Data
While specific quantitative limits for acceptable moisture levels during long-term storage of solid LiAlH₄ are not well-defined in the literature, the primary goal is to maintain an environment that is as anhydrous as possible. For solvents used in LiAlH₄ reactions, the lower the water content, the better.
| Parameter | Value/Method | Significance | Reference |
| Purity Assay of LiAlH₄ Solutions | Titration with a standard solution of iodine, followed by back-titration with sodium thiosulfate. | Determines the concentration of active hydride in a LiAlH₄ solution. | [16] |
| ¹H NMR spectroscopy-based methods, for example, by reacting with an excess of a known compound like p-methoxybenzaldehyde or methyl benzoate (B1203000) and quantifying the products. | Provides a convenient and rapid way to determine the molarity of LiAlH₄ solutions. | [17][18][19] | |
| Moisture Content in Solvents | Karl Fischer Titration (Coulometric or Volumetric) | The gold standard for accurately determining the water content in solvents, with sensitivity down to the ppm level. | [12][13] |
Experimental Protocols
Protocol 1: Determination of Active Hydride Content in a LiAlH₄ Solution via ¹H NMR Spectroscopy
This protocol is adapted from methods described in the literature for titering reactive hydride agents.[17][19]
Objective: To determine the molar concentration of a LiAlH₄ solution in an ethereal solvent (e.g., THF, diethyl ether).
Materials:
-
LiAlH₄ solution of unknown concentration.
-
Anhydrous ethereal solvent (THF or diethyl ether).
-
p-Anisaldehyde (p-methoxybenzaldehyde) as the titrant.
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) for NMR.
-
NMR tubes, gas-tight syringes, and oven-dried glassware under an inert atmosphere.
Procedure:
-
Under an inert atmosphere (in a glovebox or using Schlenk line techniques), add a precisely known excess amount of p-anisaldehyde to an oven-dried NMR tube.
-
Add a known volume of the LiAlH₄ solution to the NMR tube containing the p-anisaldehyde.
-
Seal the NMR tube and shake gently to mix the reactants.
-
Allow the reaction to proceed to completion.
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Integrate the signals corresponding to the aldehyde proton of the remaining p-anisaldehyde and the methylene (B1212753) protons of the p-methoxybenzyl alcohol product.
-
Calculate the percentage conversion of the p-anisaldehyde.
-
The concentration of the LiAlH₄ solution can be calculated using the following formula:
[LiAlH₄] (mol/L) = (moles of initial p-anisaldehyde × % conversion) / (Volume of LiAlH₄ solution in L)
Protocol 2: Fieser Workup for Quenching a LiAlH₄ Reaction
This is a standard procedure to safely quench a reaction performed with LiAlH₄ and to facilitate the removal of aluminum salts.[14][15]
Objective: To safely decompose excess LiAlH₄ and work up the reaction to isolate the desired product.
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used in the reaction.
-
Slowly add 'x' mL of a 15% aqueous solution of sodium hydroxide.
-
Slowly add '3x' mL of water.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the mixture vigorously for at least 15 minutes. A granular white precipitate should form.
-
Add anhydrous magnesium sulfate (B86663) or sodium sulfate to dry the organic layer.
-
Filter the mixture to remove the solid aluminum salts and drying agent.
-
Wash the filtered solids with fresh anhydrous solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: Reaction of LiAlH4 with moisture.
Caption: Workflow for handling LiAlH4.
References
- 1. This compound Hydride Assay Suitable for the Organic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 2. westliberty.edu [westliberty.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. nbinno.com [nbinno.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. adichemistry.com [adichemistry.com]
- 12. mt.com [mt.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Workup [chem.rochester.edu]
- 16. This compound hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 18. scribd.com [scribd.com]
- 19. Reaction titration: a convenient method for titering reactive hydride agents (Red-Al, LiAlH4, DIBALH, L-Selectride, NaH, and KH) by No-D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating LiAlH₄ Decomposition for Hydrogen Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on strategies to accelerate the decomposition kinetics of Lithium Aluminum Hydride (LiAlH₄) for hydrogen storage applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the hydrogen release from LiAlH₄.
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low Hydrogen Yield | 1. Incomplete Decomposition: The experimental temperature or duration may be insufficient for complete hydrogen release. 2. Material Degradation: LiAlH₄ is highly sensitive to air and moisture. Improper handling can lead to the formation of oxides and hydroxides, reducing the active material.[1][2][3] 3. Side Reactions: Catalysts or additives might be reacting with LiAlH₄ to form non-hydrogen-releasing byproducts. | 1. Optimize Decomposition Parameters: Increase the final temperature or prolong the isothermal step during Temperature Programmed Desorption (TPD) experiments. Refer to literature for the expected decomposition temperatures for your specific catalyst or nanoconfinement strategy. 2. Strict Inert Atmosphere Handling: All handling of LiAlH₄ and related materials must be performed in a glovebox with low oxygen and moisture levels.[1][2][3] Use dried solvents and bake out all glassware. 3. Characterize Post-Decomposition Products: Use techniques like X-ray Diffraction (XRD) to analyze the solid products after hydrogen release to identify any unexpected phases. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous Catalyst Dispersion: Poor mixing of the catalyst with LiAlH₄ can lead to localized areas of high and low activity. 2. Variations in Ball Milling: Inconsistent milling parameters (time, speed, ball-to-powder ratio) can result in different particle sizes and defect densities.[4][5] 3. Aging of LiAlH₄: The material can degrade over time, even when stored under what are believed to be inert conditions.[6] | 1. Improve Mixing: For solid-state mixing, ensure thorough grinding or use a high-energy ball mill for a sufficient duration. For solvent-based methods, ensure the catalyst is well-suspended or dissolved. 2. Standardize Milling Protocol: Carefully control and document all ball milling parameters. Optimize these parameters for your specific system.[5] 3. Use Fresh LiAlH₄: Whenever possible, use freshly purchased LiAlH₄. If storing, do so in a tightly sealed container inside a glovebox.[2][6] Consider periodic testing of a standard sample to check for degradation. |
| Unexpectedly High Decomposition Temperature | 1. Ineffective Catalyst: The chosen catalyst may not be active for LiAlH₄ decomposition or may be "poisoned" by contaminants. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to have a significant effect. 3. Particle Agglomeration: Milled or synthesized nanoparticles may agglomerate at higher temperatures, reducing their catalytic activity. | 1. Screen Different Catalysts: Refer to the literature to select catalysts known to be effective for LiAlH₄.[7] Ensure the catalyst is of high purity. 2. Vary Catalyst Concentration: Experiment with a range of catalyst loadings to find the optimal concentration. 3. Post-Reaction Characterization: Use techniques like Transmission Electron Microscopy (TEM) to examine the catalyst particles after decomposition to check for agglomeration. |
| Safety Incidents (e.g., Fire, Unexpected Pressure Release) | 1. Reaction with Air or Moisture: LiAlH₄ is pyrophoric and reacts violently with water, producing flammable hydrogen gas.[1][3][8] 2. Grinding Pellets: Grinding LiAlH₄ pellets can cause ignition due to friction.[8][9][10] 3. Improper Quenching: Rapid addition of a quenching agent (e.g., water, alcohol) to unreacted LiAlH₄ can lead to a runaway reaction.[11][12] | 1. Strict Adherence to Safety Protocols: Always handle LiAlH₄ in an inert atmosphere (glovebox or under argon/nitrogen flow).[1][2][3] Keep away from all sources of water and ignition.[3] Have a Class D fire extinguisher readily available.[3] 2. Use Powdered LiAlH₄: Whenever possible, use the powdered form of LiAlH₄ to avoid the need for grinding.[8] 3. Controlled Quenching: Quench reactions by slowly adding a less reactive solvent like ethyl acetate, followed by a series of alcohols with increasing reactivity (e.g., isopropanol, methanol), and finally, water, all while cooling the reaction vessel.[11] |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the theoretical hydrogen storage capacity of LiAlH₄?
A1: this compound hydride (LiAlH₄) has a high theoretical gravimetric hydrogen capacity of 10.6 wt.% and a volumetric capacity of 96.6 g H₂/L.
Q2: What are the typical decomposition steps of bulk LiAlH₄?
A2: The thermal decomposition of bulk LiAlH₄ generally proceeds in three steps:
-
3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ (5.3 wt.% H₂)
-
Li₃AlH₆ → 3LiH + Al + 3/2 H₂ (2.6 wt.% H₂)
-
LiH → Li + 1/2 H₂ (This step requires much higher temperatures)
For practical applications, typically only the first two steps are considered.
Q3: Why is it necessary to accelerate the decomposition kinetics of LiAlH₄?
A3: While LiAlH₄ has a high hydrogen capacity, its practical application is hindered by sluggish decomposition kinetics and a high onset temperature for hydrogen release (around 150-180°C for the first step in bulk material).[7][13] Accelerating the kinetics and lowering the decomposition temperature are crucial for its use in applications such as onboard hydrogen storage for fuel cell vehicles.
Experimental Strategies
Q4: How does catalyst doping improve the decomposition of LiAlH₄?
A4: Catalysts, typically transition metal-based compounds, are believed to improve decomposition by creating active sites on the LiAlH₄ surface, weakening the Al-H bonds, and facilitating the nucleation and growth of the decomposed phases.[7]
Q5: What is nanoconfinement and how does it affect LiAlH₄ decomposition?
A5: Nanoconfinement involves infiltrating LiAlH₄ into the pores of a stable, high-surface-area material, such as porous carbon.[7][13] This strategy can significantly alter the thermodynamic and kinetic properties of LiAlH₄ by:
-
Size Effects: Reducing the particle size of LiAlH₄ to the nanometer scale.
-
Interface Interactions: Interactions between LiAlH₄ and the scaffold material can weaken Al-H bonds.
-
Modified Reaction Pathway: Nanoconfinement can sometimes bypass the formation of the stable Li₃AlH₆ intermediate, leading to a more direct decomposition pathway.[13]
Q6: What is the purpose of ball milling in LiAlH₄ research?
A6: High-energy ball milling is a mechanochemical technique used to:
-
Reduce Particle Size: This increases the surface area and shortens the diffusion paths for hydrogen.
-
Introduce Defects: Crystal defects created during milling can act as nucleation sites for decomposition.
-
Mix with Catalysts: It provides a means to achieve intimate mixing of solid-state catalysts with LiAlH₄.[5]
Safety and Handling
Q7: What are the primary safety hazards associated with LiAlH₄?
A7: LiAlH₄ is a highly reactive and hazardous material. The main hazards are:
-
Pyrophoricity: It can ignite spontaneously in moist air.[3]
-
Violent Reaction with Water: It reacts violently with water and other protic solvents, releasing large volumes of flammable hydrogen gas.[1][3][12]
-
Corrosivity: Contact with moisture forms lithium hydroxide (B78521) (LiOH), which is corrosive to skin and eyes.[12]
Q8: How should LiAlH₄ be stored?
A8: LiAlH₄ must be stored in a cool, dry, and inert environment.[1][2][3] It should be kept in a tightly sealed container, preferably within a glovebox or a desiccator, away from combustible materials and sources of ignition.[2][3][6]
Quantitative Data Summary
The following tables summarize the effects of various strategies on the decomposition of LiAlH₄.
Table 1: Effect of Catalysts/Dopants on LiAlH₄ Decomposition Temperature
| Catalyst/Dopant | Loading | Onset T₁ (°C) | Onset T₂ (°C) |
| As-received LiAlH₄ | - | ~150 | ~180 |
| 5 wt.% SWCNT | 5 wt.% | 98 | 145 |
| 5 wt.% Fe₂O₃ | 5 wt.% | 80 | 145 |
| NiTiO₃@h-BN | 7 wt.% | 68.1 | - |
T₁ and T₂ refer to the onset temperatures of the first and second decomposition steps, respectively.
Table 2: Hydrogen Release Performance of Modified LiAlH₄
| System | Conditions | Hydrogen Release |
| 5 wt.% Fe₂O₃-doped LiAlH₄ | 90°C for 60 min | 3.8 wt.% |
| As-received LiAlH₄ | 90°C for 60 min | < 0.7 wt.% |
Experimental Protocols
Protocol 1: Catalyst Doping via High-Energy Ball Milling
-
Preparation: All materials and equipment (milling vials, balls) must be thoroughly dried. All handling of LiAlH₄ and the catalyst must be performed inside an argon-filled glovebox.
-
Loading: Weigh the desired amounts of LiAlH₄ powder and the catalyst powder. A typical ball-to-powder weight ratio is between 10:1 and 40:1.[5]
-
Milling: Seal the vial inside the glovebox. Secure the vial in the high-energy ball mill (e.g., a planetary or mixer mill). Mill for the desired duration (e.g., 0.5 to 5 hours).[5] The optimal milling time will depend on the materials and the mill.
-
Sample Recovery: After milling, return the vial to the glovebox before opening to prevent exposure of the activated sample to air.
-
Characterization: The resulting composite powder is now ready for analysis (e.g., TPD, XRD).
Protocol 2: Temperature Programmed Desorption (TPD)
-
Sample Loading: Inside a glovebox, load a precise amount of the sample (typically 3-10 mg) into the sample holder of the TPD apparatus (e.g., a Sieverts-type instrument).[14]
-
System Evacuation: Seal the sample holder, remove it from the glovebox, and connect it to the TPD system. Evacuate the system to a high vacuum to remove any atmospheric contaminants.
-
Heating Program: Begin heating the sample at a constant, linear heating rate (e.g., 2-10 °C/min).[14][15]
-
Data Acquisition: Continuously monitor the pressure change in the calibrated volume of the system as a function of temperature. The amount of desorbed hydrogen is calculated from the pressure increase. Alternatively, a mass spectrometer can be used to monitor the evolved gases.[14]
-
Analysis: Plot the rate of hydrogen desorption (or partial pressure of H₂) as a function of temperature to determine the peak decomposition temperatures. The total amount of desorbed hydrogen can be calculated by integrating the desorption curve.
Protocol 3: Nanoconfinement via Solvent Impregnation
-
Porous Host Preparation: Dry the porous carbon host material under vacuum at a high temperature (e.g., >200°C) for several hours to remove any adsorbed water and gases.
-
LiAlH₄ Solution Preparation: Inside a glovebox, prepare a saturated or near-saturated solution of LiAlH₄ in a dry, inert solvent (e.g., diethyl ether or THF).
-
Impregnation: Add the dried porous host to the LiAlH₄ solution. Stir the suspension for several hours to allow the solution to infiltrate the pores.
-
Solvent Removal: Slowly remove the solvent under vacuum at room temperature. This should be done carefully to ensure the LiAlH₄ precipitates inside the pores rather than on the external surface of the host material.
-
Final Drying: Once the bulk of the solvent is removed, the sample can be gently heated under vacuum to remove any residual solvent.
-
Sample Handling: The resulting nanoconfined LiAlH₄ composite must be handled under strict inert conditions.
Visualizations
Caption: Workflow for screening catalysts to enhance LiAlH₄ decomposition.
Caption: Relationship between strategies and their effects on LiAlH₄.
References
- 1. nbinno.com [nbinno.com]
- 2. westliberty.edu [westliberty.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ball mills - guide to troubleshooting and their solutions [alphagrindingmedia.com]
- 5. scilit.com [scilit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Secure Verification [vinar.vin.bg.ac.rs]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Ball Milling for High-Purity Li₃AlH₆ Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Lithium Hexahydridoaluminate (Li₃AlH₆) via ball milling. The focus is on refining the process to achieve higher purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Li₃AlH₆ via ball milling?
A1: The synthesis of Li₃AlH₆ is achieved through a mechanochemical reaction between lithium hydride (LiH) and lithium aluminum hydride (LiAlH₄) in a 2:1 molar ratio:
2LiH + LiAlH₄ → Li₃AlH₆
This solid-state reaction is induced by the high energy imparted to the powdered reactants during the ball milling process.
Q2: What is a typical purity I can expect from the ball milling synthesis of Li₃AlH₆?
A2: With optimized parameters, it is possible to achieve a purity of approximately 93% for Li₃AlH₆.[1][2] One method to estimate purity involves measuring the amount of hydrogen released during the milling process, as this corresponds to side reactions or decomposition, and comparing it to the theoretical reaction that should not release hydrogen.[1][2]
Q3: How can I confirm the successful synthesis and purity of my Li₃AlH₆ sample?
A3: X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases in your sample after milling. The XRD pattern of a successful synthesis will show characteristic peaks for Li₃AlH₆, while the intensity of the peaks for the initial reactants, LiH and LiAlH₄, will be significantly diminished. The presence and intensity of peaks corresponding to unreacted starting materials or other crystalline impurities will allow for a qualitative and semi-quantitative assessment of purity.
Q4: What are the most critical parameters to control in the ball milling process to ensure high purity?
A4: The key parameters that significantly influence the purity of the final product are:
-
Milling Time: Sufficient time is needed for the reaction to go to completion, but excessive milling can lead to amorphization or decomposition of the product.
-
Milling Speed (RPM): Higher speeds increase the energy input, which can accelerate the reaction but also may cause significant heating and potentially lead to the decomposition of LiAlH₄ or Li₃AlH₆.
-
Ball-to-Powder Ratio (BPR): A higher BPR generally increases the milling energy and efficiency. However, it also increases the risk of contamination from the milling media and can lead to excessive temperature increases.[1]
-
Milling Atmosphere: All handling and milling operations must be conducted in an inert atmosphere (e.g., high-purity argon) to prevent reactions with air and moisture.[3]
-
Temperature Control: The temperature inside the milling vial can rise significantly, which may promote the decomposition of the desired product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (High levels of unreacted LiH and LiAlH₄ in XRD) | - Insufficient milling time.- Milling energy is too low (low RPM or BPR).- Inhomogeneous mixing of precursors. | - Incrementally increase the milling time and analyze the product at each stage with XRD.- Increase the milling speed or the ball-to-powder ratio to enhance the energy input.- Ensure the precursor powders are thoroughly mixed before sealing the vial. |
| Presence of Unexpected Peaks in XRD (Contamination) | - Wear and tear of the milling balls and vial, introducing material like iron, chromium, or tungsten carbide.[1] | - Use milling media made of the same material as the vial to avoid destructive forces on one of the materials.[1]- Opt for hardened steel or tungsten carbide vials and balls for better wear resistance.- Reduce milling time and speed to the minimum necessary for the reaction to complete. |
| Product is Amorphous or Shows Broad XRD Peaks | - "Over-milling" due to excessively long milling times or very high milling energy.- Significant heat generation during milling. | - Reduce the total milling time. It has been observed that after a certain point, further milling does not improve the yield and can be detrimental.[4]- Implement milling cycles with intermittent pauses to allow for cooling (e.g., 15 minutes of milling followed by a 15-minute pause).[5]- If available, use a mill with a cooling jacket. |
| Powder Adheres to the Walls of the Vial and Balls (Cold Welding) | - This is common with ductile materials like hydrides, where plastic deformation leads to particles sticking together and to the milling media.[6] | - Introduce a Process Control Agent (PCA), such as a small amount of an inert organic liquid (e.g., hexane) or a solid lubricant. Note that this will require subsequent removal. - Use a reverse mode on the planetary mill if available to alter the milling dynamics and reduce sticking.- Pre-cooling the reactants and vial can sometimes mitigate the onset of cold welding.[6] |
| Low Yield or Evidence of Decomposition | - Excessive heat generation in the vial, causing the thermal decomposition of LiAlH₄ or the Li₃AlH₆ product.[1]- Purity of the initial LiH and LiAlH₄ precursors may be low. | - Reduce milling speed and/or BPR.[1]- Employ milling with cooling pauses.[5]- Ensure high-purity (≥95%) LiH and LiAlH₄ are used as starting materials.[7] Store them in an inert atmosphere to prevent degradation. |
Experimental Protocols
High-Purity Synthesis of Li₃AlH₆ via High-Energy Ball Milling
This protocol is a composite of best practices for achieving high purity.
-
Preparation of Reactants and Milling Vial:
-
All handling of materials must be performed inside a glovebox with an inert argon atmosphere (O₂ < 1 ppm, H₂O < 1 ppm).
-
Use high-purity LiH (≥98%) and LiAlH₄ (≥95%) powders.[7]
-
Weigh LiH and LiAlH₄ in a 2:1 molar ratio. A typical batch size for a laboratory-scale mill would be 1-5 grams of total powder.
-
Use a hardened steel or tungsten carbide milling vial and balls. Ensure they are clean and dry before use.
-
-
Milling Parameters:
-
Ball-to-Powder Ratio (BPR): A BPR of 20:1 to 40:1 is commonly effective. A higher BPR can increase efficiency but also the risk of contamination.[1][7]
-
Milling Speed: A moderate speed of 300-400 RPM is often a good starting point. Higher speeds can drastically increase the temperature.
-
Milling Time and Cycles: Total milling times can range from 8 to 24 hours.[2][8] To manage heat, it is highly recommended to use milling cycles with pauses. For example, a cycle of 15 minutes of milling followed by a 15-minute rest period.
-
-
Milling Procedure:
-
Inside the glovebox, load the pre-weighed LiH and LiAlH₄ powders and the milling balls into the vial.
-
Seal the vial tightly to ensure the inert atmosphere is maintained.
-
Secure the vial in the planetary ball mill.
-
Program the mill for the desired speed and milling/pause cycles.
-
After the milling is complete, return the vial to the glovebox before opening.
-
-
Product Recovery and Analysis:
-
Carefully open the vial inside the glovebox and collect the powdered product.
-
Prepare a sample for XRD analysis. The sample holder should be airtight or loaded in the glovebox to prevent exposure to air during measurement.
-
Analyze the XRD pattern to identify the Li₃AlH₆ phase and check for the presence of unreacted LiH, LiAlH₄, or other crystalline impurities.
-
Data Presentation
Table 1: Effect of Milling Time on Li₃AlH₆ Formation
| Milling Time (hours) | Predominant Phases Observed by XRD | Qualitative Purity of Li₃AlH₆ | Reference |
| 0 | LiH, LiAlH₄ | None | [9] |
| 5 | LiAlH₄, LiH, Li₃AlH₆ (minor) | Low | [10] |
| 8 | Li₃AlH₆, LiH, LiAlH₄ (diminished) | Moderate | [8] |
| 24 | Li₃AlH₆ | High (~93%) | [2] |
| 35 | Li₃AlH₆ (almost complete transformation) | High | [10] |
| 72 | Li₃AlH₆ | High, risk of amorphization | [10] |
| 120 | Amorphous phase | Product decomposition | [10] |
Table 2: Influence of Milling Parameters on Synthesis Outcome
| Parameter | Low Setting | High Setting | General Impact on Purity |
| Milling Speed (RPM) | Slower reaction, less heating | Faster reaction, significant heating | High speeds can reduce purity by causing thermal decomposition. A moderate speed is often optimal. |
| Ball-to-Powder Ratio | Lower energy input, less contamination | Higher energy input, higher risk of contamination | A higher BPR can lead to a more complete reaction but may introduce impurities from the milling media, thus lowering overall purity.[1] |
| Milling Time | Incomplete reaction | Complete reaction, but risk of over-milling (amorphization/decomposition) | Purity generally increases with time up to an optimal point, after which it may decrease due to product degradation.[4] |
Visualizations
Caption: Experimental workflow for high-purity Li₃AlH₆ synthesis.
Caption: Troubleshooting logic based on XRD results.
References
- 1. Mechanochemistry of Metal Hydrides: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Precipitation Hardening of Al-Li Alloys
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with the precipitation hardening of aluminum-lithium (Al-Li) alloys.
Frequently Asked Questions (FAQs)
Q1: What is overaging in Al-Li alloys and what are its microstructural causes?
Overaging is a phenomenon that occurs during precipitation hardening when the alloy is held at the aging temperature for too long or at a temperature that is too high.[1][2] After reaching a peak hardness, further aging leads to a decrease in strength and hardness.[1][3]
This decline in mechanical properties is primarily caused by microstructural changes:
-
Precipitate Coarsening: The fine, strengthening precipitates, such as δ' (Al₃Li) and T₁ (Al₂CuLi), begin to grow larger in size and decrease in number.[4][5] This process, known as Ostwald ripening, reduces the number of obstacles to dislocation motion, thereby softening the material.[6]
-
Loss of Coherency: As precipitates coarsen, they can lose coherency with the aluminum matrix. Coherency strain fields around the precipitates are a major source of strengthening; their loss reduces the alloy's strength.[7][8]
-
Phase Transformation: Metastable strengthening phases can transform into stable, but coarser and less effective, phases. For instance, the desirable metastable δ' phase can gradually transform into the stable δ (AlLi) phase, which does not contribute as significantly to hardness.[4]
Q2: What are the typical signs of overaging in my experimental results?
The primary indicator of overaging is a decline in mechanical properties after reaching a maximum value. You can identify this by systematically measuring the alloy's properties at different aging intervals.
-
Mechanical Testing: A drop in Vickers hardness or tensile/yield strength after reaching a peak is the most direct evidence of overaging.[1][3] Initially, as the alloy ages, hardness increases. Once the optimal precipitate structure is formed (peak-aged), hardness will plateau and then decrease if aging continues.[5]
-
Microstructural Analysis: Using Transmission Electron Microscopy (TEM), you can directly observe the signs of overaging. Key indicators include the presence of coarse precipitates, a lower number density of precipitates compared to a peak-aged sample, and the widening of Precipitate-Free Zones (PFZs) near grain boundaries.[5][9]
Troubleshooting Guides
Q3: My Al-Li alloy has low hardness after aging. How can I diagnose the problem?
Low hardness can result from several factors, including under-aging, overaging, or an improper quenching process. The following troubleshooting workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low hardness in Al-Li alloys.
Q4: How do I select the optimal aging temperature and time to avoid overaging?
Selecting the correct aging parameters is critical and depends on the specific alloy composition. The goal is to achieve peak hardness without entering the overaging regime.
-
General Guidelines: For many Al-Li alloys, artificial aging is performed at temperatures between 150°C and 190°C.[10][11] Temperatures exceeding 175-190°C can significantly increase the risk of overaging, causing a sharp drop in hardness.[4]
-
Experimental Optimization: The best approach is to conduct an aging study. Age multiple samples at a fixed temperature (e.g., 170°C) and test their hardness at regular intervals (e.g., 2, 4, 8, 16, 24, 48 hours). Plot hardness versus time to identify the point of peak hardness. The time it takes to reach this peak is your optimal aging time at that temperature.
-
Effect of Temperature: Higher temperatures accelerate precipitation kinetics, meaning peak strength is reached faster.[12] However, the peak hardness achieved may be lower than that at a slightly lower temperature, and the drop-off into overaging is much more rapid and severe.
Caption: Relationship between aging temperature, time, and overaging risk.
Q5: What is the role of the quenching process in preventing overaging?
The quench is a critical step that precedes aging. Its purpose is to rapidly cool the alloy from the solution treatment temperature to create a supersaturated solid solution (SSSS).[13][14] This "traps" the alloying elements (Li, Cu, etc.) in the aluminum matrix.
An ineffective or slow quench (e.g., air cooling) allows for premature, coarse precipitation of equilibrium phases, often at grain boundaries.[15][16] This has two negative consequences:
-
It depletes the matrix of the solute atoms needed to form the fine, strengthening precipitates during subsequent artificial aging.
-
The coarse precipitates formed during the slow quench do not contribute effectively to strength and can reduce ductility.
A slow quench can lead to significantly lower peak hardness during aging, a phenomenon known as low quench sensitivity.[15] To avoid this, a rapid quench in a medium like cold water is essential for most high-strength Al-Li alloys.[14][15]
Q6: Is it possible to recover an overaged Al-Li alloy sample?
Yes, in some cases, it is possible to salvage an overaged component through a reversion and re-aging treatment.[17][18]
-
Reversion: This process involves briefly heating the overaged alloy to a temperature above the original aging temperature but below the solution treatment temperature (e.g., in the 190-230°C range for a short period like 5-10 minutes).[17] This provides enough thermal energy to dissolve the coarse, overaged precipitates back into the solid solution.
-
Re-aging: After reversion and cooling, the alloy can be subjected to the optimal artificial aging cycle again to re-precipitate the fine, strengthening phases.
This process can help restore the mechanical properties lost during overaging. However, its effectiveness depends on the alloy and the severity of overaging.
Data and Protocols
Data Presentation
Table 1: Characteristics of Key Precipitates in Al-Li Alloys
| Phase Name | Formula | Crystal Structure | Typical Morphology | Coherency with Matrix | Strengthening Effect |
|---|---|---|---|---|---|
| δ' | Al₃Li | L1₂ (fcc) | Spherical | Coherent | High |
| T₁ | Al₂CuLi | Hexagonal | Plate-like | Semi-coherent | Very High |
| θ' | Al₂Cu | Tetragonal | Plate-like | Semi-coherent | High |
| δ | AlLi | B32 (cubic) | Irregular | Incoherent | Low (Detrimental) |
Table 2: Example Aging Parameters and Resulting Properties for Al-Li Alloys Note: These are illustrative examples. Optimal parameters are highly dependent on the exact alloy composition and processing history.
| Alloy System | Aging Temperature (°C) | Aging Time (h) | Peak Property | Source |
|---|---|---|---|---|
| Al-Li (3.98 wt.% Li) | 175 | 48 | 141 HV (Hardness) | [4] |
| Al-Li-Cu (2A97) | 155 | 36 | 500 MPa (UTS) | [12] |
| Al-Li-Cu (2196) | 170 | 36 | ~175 HV (Hardness) | [22] |
| Al-Li-Cu-Sc | 180 | 20 | ~180 HV (Hardness) |[10] |
Experimental Protocols
Protocol 1: Standard T6 Precipitation Hardening Heat Treatment
This protocol describes the three main steps for strengthening a heat-treatable Al-Li alloy.
-
Solution Treatment:
-
Place the Al-Li alloy sample in a calibrated furnace.
-
Heat the sample to the specified solution temperature for the alloy (typically 500-540°C).[10] The exact temperature is crucial to dissolve the alloying elements without incipient melting.
-
Hold the sample at this temperature for a sufficient duration (e.g., 1-5 hours) to ensure a homogeneous solid solution is formed.[10][14]
-
-
Quenching:
-
Fully submerge the sample in the water until it has cooled to ambient temperature. This rapid cooling traps the solute atoms in a supersaturated solid solution.[13]
-
Artificial Aging (Precipitation Treatment):
-
Place the quenched sample in a second furnace pre-heated to the desired aging temperature (e.g., 170°C).
-
Hold the sample at the aging temperature for the predetermined optimal time. Temperature control should be precise (typically ±5°C).[2]
-
After the aging duration is complete, remove the sample from the furnace and allow it to cool to room temperature. Air cooling is acceptable for this final step.
-
Caption: Workflow for a typical T6 precipitation hardening process.
Protocol 2: Vickers Hardness Testing for Monitoring Aging Response
This protocol is used to generate an age-hardening curve to find the peak-aged condition.
-
Sample Preparation:
-
Prepare a series of identical small samples from the quenched Al-Li alloy.
-
Ensure the surface of each sample to be tested is flat, parallel, and polished to a mirror finish (e.g., using up to 1 µm diamond paste) to ensure accurate indentation.
-
-
Aging:
-
Place all samples in the aging furnace simultaneously.
-
At each predetermined time interval (e.g., 0, 1, 2, 4, 8, 16, 24, 36, 48 hours), remove one sample from the furnace and allow it to cool to room temperature.
-
-
Hardness Measurement:
-
Use a calibrated Vickers microhardness tester.
-
Select an appropriate load (e.g., 500 gf or 1 kgf) and dwell time (e.g., 10-15 seconds).
-
Make at least five indentations on the polished surface of each sample, ensuring they are well-spaced to avoid interference.
-
Measure the diagonals of each indentation and calculate the Vickers Hardness (HV) value.
-
-
Data Analysis:
-
Calculate the average HV value and standard deviation for each sample (i.e., for each aging time).
-
Plot the average hardness (HV) on the y-axis against the aging time (logarithmic scale is often useful) on the x-axis.
-
The resulting curve will show the aging response, and the highest point on the curve corresponds to the peak-aged condition.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Heat treatment of aluminum VI – Artificial aging | Thermal Processing Magazine [thermalprocessing.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. ajer.org [ajer.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. precipitation hardening of aluminum alloys | Total Materia [totalmateria.com]
- 8. users.mrl.illinois.edu [users.mrl.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Effect of Heat Treatment on the Microstructure and Hardness of Aluminum-Lithium Alloys [mdpi.com]
- 11. Multicomponent Aging Al-Li-Based Alloys of the Latest Generation: Structural and Phase Transformations, Treatments, Properties, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review of the Quench Sensitivity of Aluminium Alloys: Analysis of the Kinetics and Nature of Quench-Induced Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tijer.org [tijer.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. US5258081A - Auxiliary heat treatment for aluminium-lithium alloys - Google Patents [patents.google.com]
- 18. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 19. Precipitation Sequences in Two Al-Li-Cu Alloys | Scientific.Net [scientific.net]
- 20. Thickening of T1 Precipitates during Aging of a High Purity Al–4Cu–1Li–0.25Mn Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Aluminum Alloy Heat Treatment [shenghai-alu.com]
Navigating the Challenges of Lithium Aluminum Hydride (LAH) Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium aluminum hydride (LAH) is a powerful reducing agent indispensable in organic synthesis. However, its traditional synthesis methods are often associated with high costs and significant energy consumption. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges, offering insights into both conventional and emerging synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of high cost and energy consumption in traditional LAH synthesis?
The conventional industrial synthesis of LAH involves the reaction of lithium hydride (LiH) and aluminum chloride (AlCl₃) in an ethereal solvent, typically diethyl ether.[1] Another industrial method involves the high-pressure and high-temperature reaction of sodium, aluminum, and hydrogen to form sodium aluminum hydride, followed by a salt metathesis reaction with lithium chloride.[1] Both methods contribute significantly to the overall cost and energy footprint of LAH.
The high-temperature (680-720°C) or high-pressure (340 atm) conditions required for the synthesis of the lithium hydride precursor are major contributors to the high energy consumption.[2] Furthermore, the use of large volumes of anhydrous solvents, which require purification and recovery, adds to the operational costs and environmental impact.
Q2: What are the emerging alternative synthesis methods that address these cost and energy concerns?
Research is actively exploring more sustainable and cost-effective routes for LAH synthesis. Two promising alternatives are mechanochemical synthesis and solvent-catalyzed room temperature synthesis.
-
Mechanochemical Synthesis: This solvent-free method utilizes mechanical energy, typically from ball milling, to drive the chemical reaction between solid reactants (e.g., LiH and AlCl₃).[3][4] By eliminating the need for solvents, it significantly reduces waste and energy consumption associated with solvent handling and purification.[5]
-
Solvent-Catalyzed Room Temperature Synthesis: This method involves the use of a catalyst in a solvent to facilitate the reaction at ambient temperature and pressure, thereby avoiding the energy-intensive high-temperature or high-pressure conditions of traditional methods.[2]
Q3: How do the different synthesis methods compare in terms of energy consumption and cost?
While specific quantitative data can vary depending on the scale and specifics of the process, the general trend indicates a significant reduction in both energy consumption and cost with alternative methods.
| Synthesis Method | Key Process Steps | Estimated Energy Consumption | Estimated Cost |
| Traditional (High Temp/Pressure) | High-temperature/pressure synthesis of LiH followed by reaction with AlCl₃ in a solvent. | High | High |
| Mechanochemical (Solvent-Free) | Ball milling of solid reactants (LiH and AlCl₃). | Low | Moderate to Low |
| Solvent-Catalyzed (Room Temp) | Catalytic reaction of Li, H₂, and AlCl₃ in a solvent at room temperature. | Low | Moderate |
Troubleshooting Guides
Issue 1: Low Yield in LAH Synthesis
Low yields are a common problem in LAH synthesis, often stemming from several factors.
Possible Causes and Solutions:
-
Moisture Contamination: LAH reacts violently with water.[6] Any moisture in the reactants, solvents, or reaction vessel will consume the product and reduce the yield.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents and ensure reactants are stored and handled in a dry, inert environment (e.g., a glovebox).
-
-
Impure Reactants: The purity of the starting materials, particularly lithium hydride and aluminum chloride, is crucial.
-
Solution: Use high-purity reactants. If the purity is questionable, consider purification of the starting materials before use.
-
-
Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time, poor mixing, or incorrect stoichiometry.
-
Solution: Ensure vigorous stirring to maintain a homogeneous reaction mixture. Optimize the reaction time and ensure the correct molar ratios of reactants are used. For mechanochemical synthesis, milling time, speed, and ball-to-powder ratio are critical parameters to optimize.
-
-
Side Reactions: Undesirable side reactions can consume reactants and reduce the yield of LAH.
-
Solution: Carefully control the reaction temperature. In mechanochemical synthesis, excessive milling can lead to decomposition of the product.[7]
-
Issue 2: High Energy Consumption in the Laboratory
While industrial-scale energy consumption is a major concern, laboratory-scale experiments can also be optimized for energy efficiency.
Possible Causes and Solutions:
-
Prolonged High-Temperature Reactions: Maintaining high temperatures for extended periods is energy-intensive.
-
Solution: Explore alternative, lower-temperature synthesis routes like the solvent-catalyzed method. For reactions requiring heat, ensure efficient heat transfer and insulation of the reaction vessel.
-
-
Inefficient Equipment: Older or poorly maintained equipment can be less energy-efficient.
-
Solution: Use modern, well-maintained heating mantles, stirrers, and other equipment. For mechanochemical synthesis, the choice of ball mill can impact energy efficiency.[8]
-
Issue 3: Difficulties in Product Purification and Isolation
Separating LAH from byproducts, such as lithium chloride (LiCl), can be challenging.
Possible Causes and Solutions:
-
Co-precipitation of LiCl: In solvent-based methods, LiCl can co-precipitate with LAH, leading to an impure product.
-
Solution: The choice of solvent is critical. Diethyl ether is often used because it solubilizes LAH while LiCl is poorly soluble and can be removed by filtration.[1]
-
-
Formation of Gels During Workup: Quenching the reaction to destroy excess LAH can sometimes lead to the formation of gelatinous aluminum salts that are difficult to filter.
-
Solution: Employing a specific quenching procedure, such as the Fieser method, can help produce a granular precipitate that is easier to filter. This typically involves the sequential addition of water and a sodium hydroxide (B78521) solution.[9][10] Alternatives to the Fieser workup, such as using Rochelle's salt or Glauber's salt, can also be effective.[10]
-
Issue 4: Safety Concerns During Synthesis and Handling
LAH is a pyrophoric material, meaning it can ignite spontaneously in air. Safe handling is paramount.
Possible Causes and Solutions:
-
Exposure to Air and Moisture: Accidental exposure of LAH to the atmosphere can lead to fires.
-
Solution: Always handle LAH in an inert and dry atmosphere, such as in a glovebox or under a flow of nitrogen or argon.[11]
-
-
Uncontrolled Quenching: Rapid or uncontrolled addition of a quenching agent to a large amount of unreacted LAH can cause a violent reaction and fire.
-
Improper Waste Disposal: Unquenched LAH waste poses a significant fire hazard.
-
Solution: All LAH-contaminated waste must be carefully quenched before disposal. Small residual amounts can be quenched with a high-boiling point alcohol like isopropanol, followed by methanol (B129727) and then water, all added slowly and with cooling.[12] For larger quantities of waste, consult your institution's environmental health and safety office for proper disposal procedures.
-
Experimental Protocols and Visualizations
Mechanochemical Synthesis of LAH
This method offers a solvent-free and potentially more energy-efficient route to LAH.
Methodology:
-
Preparation: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of high-purity lithium hydride (LiH) and aluminum chloride (AlCl₃). A typical starting ratio can be 4:1 LiH to AlCl₃.[1]
-
Milling: Place the reactants and milling balls (e.g., stainless steel) into a sealed milling jar. The ball-to-powder ratio is a critical parameter to optimize for efficient milling.
-
Execution: Perform the ball milling for a predetermined time and at a specific rotational speed. These parameters will need to be optimized for the specific ball mill and scale of the reaction. The reaction progress can be monitored by taking small samples at intervals and analyzing them using techniques like X-ray diffraction (XRD).
-
Product Isolation: After the reaction is complete, the resulting solid mixture contains LiAlH₄ and LiCl. The LiCl can be removed by washing with a solvent in which LiAlH₄ is sparingly soluble.
Caption: Workflow for the mechanochemical synthesis of LAH.
Troubleshooting Logic for Low Yield
A systematic approach is essential when troubleshooting low reaction yields.
Caption: A logical workflow for troubleshooting low yields in LAH synthesis.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. CN1011218B - Method for synthesizing this compound hydride - Google Patents [patents.google.com]
- 3. Dry mechanochemical synthesis of alane from LiH and AlCl3 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemistry of Metal Hydrides: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Secure Verification [vinar.vin.bg.ac.rs]
- 8. jxscmineral.com [jxscmineral.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
Techniques to improve the mechanical properties of lithium aluminosilicate glass-ceramics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lithium aluminosilicate (B74896) (LAS) glass-ceramics. The information provided is intended to assist in overcoming common experimental challenges and to offer insights into improving the mechanical properties of these materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fabrication and testing of LAS glass-ceramics.
Issue: Low Fracture Toughness in the Final LAS Glass-Ceramic Product
Low fracture toughness is a critical issue that can limit the application of LAS glass-ceramics. The following steps can be taken to diagnose and resolve this problem.
-
Step 1: Evaluate the Crystalline Phases. The type and morphology of the crystalline phases significantly influence fracture toughness. The presence of interlocking or elongated crystals, such as β-spodumene, can enhance toughness through mechanisms like crack deflection and bridging.[1][2]
-
Step 2: Optimize the Microstructure. A fine-grained, uniform microstructure is generally desirable for improved mechanical properties.[6] Uncontrolled crystallization can lead to large, non-uniform crystals and a brittle material.
-
Recommended Action: Use Scanning Electron Microscopy (SEM) to analyze the microstructure. If the grain size is too large or the distribution is not uniform, consider adjusting the concentration of nucleating agents or the heat treatment parameters.
-
-
Step 3: Introduce Toughening Mechanisms. Several mechanisms can be intentionally introduced to enhance fracture toughness.
-
Recommended Action:
-
Transformation Toughening: Incorporate zirconia (ZrO2) as a nucleating agent. The stress-induced transformation of tetragonal ZrO2 to monoclinic ZrO2 can absorb crack energy and increase toughness.[7]
-
Reinforcement with Whiskers or Rods: The addition of micro- or nano-scale whiskers or rods, such as Li2Si2O5, can reinforce the glass-ceramic matrix.[1][8][9]
-
-
Issue: Uncontrolled Crystallization Leading to Poor Mechanical Properties
Uncontrolled crystallization can result in a material with suboptimal and inconsistent mechanical properties.
-
Step 1: Refine the Heat Treatment Schedule. The heat treatment process is critical for controlling nucleation and crystal growth.[3][5][9]
-
Recommended Action: Utilize Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) to accurately determine the nucleation and crystallization temperatures for your specific LAS glass composition.[4][10] This will allow for the design of a precise two-stage heat treatment schedule.
-
-
Step 2: Optimize Nucleating Agents. The choice and concentration of nucleating agents are crucial for promoting homogeneous bulk crystallization.[11][12][13]
Issue: Surface Flaws and Cracks Compromising the Strength of the Material
The strength of glass-ceramics is often limited by the presence of surface flaws.
-
Step 1: Implement Surface Modification Techniques. Surface treatments can create a compressive stress layer that inhibits crack propagation.
-
Recommended Action:
-
Ion Exchange: This is a widely used chemical strengthening technique where smaller ions in the glass-ceramic (e.g., Li+) are exchanged with larger ions from a molten salt bath (e.g., Na+ or K+).[16][17] This "stuffing" effect creates a surface compressive layer.[16]
-
Laser Texturing: Laser irradiation can be used to modify the surface roughness, which can improve the bond strength when adhering the glass-ceramic to other materials.[18]
-
-
-
Step 2: Improve Surface Finishing. Proper polishing and handling can minimize the introduction of surface flaws.
-
Recommended Action: Ensure meticulous polishing procedures are followed to achieve a smooth, flaw-free surface. Handle samples with care to avoid introducing scratches or chips.
-
Frequently Asked Questions (FAQs)
What are the primary strengthening mechanisms in LAS glass-ceramics?
The primary strengthening mechanisms in LAS glass-ceramics include:
-
Crystallization Toughening: The controlled precipitation of crystalline phases within the glass matrix can impede crack propagation through mechanisms like crack deflection, crack bowing, and crack bridging. The interlocking nature of certain crystal morphologies, like lath-shaped lithium disilicate, is particularly effective.[2]
-
Surface Compression: Creating a compressive stress layer on the surface of the glass-ceramic significantly enhances its strength. This is because externally applied tensile stress must first overcome this residual compression before it can reach the critical stress required for crack propagation.[16] This is commonly achieved through ion exchange.[16][17]
-
Transformation Toughening: The incorporation of particles that undergo a stress-induced phase transformation, such as tetragonal zirconia, can absorb energy from a propagating crack, thereby increasing the material's toughness.[7]
-
Reinforcement: The addition of high-strength whiskers or rods can reinforce the glass-ceramic matrix, leading to improved flexural strength and fracture toughness.[1][8][9]
How do different nucleating agents (e.g., TiO2, ZrO2, P2O5) affect the final mechanical properties?
Nucleating agents play a critical role in controlling the crystallization process and, consequently, the mechanical properties of LAS glass-ceramics.[11][12][13]
-
TiO2: It is a very effective nucleating agent that promotes bulk crystallization and can lead to the formation of fine-grained microstructures.[11][15] The presence of TiO2 can influence the type of crystalline phases that form, such as β-quartz or β-spodumene solid solutions.[19]
-
ZrO2: Similar to TiO2, ZrO2 is an efficient nucleating agent.[11] It can also contribute to toughening through the mechanism of transformation toughening.[7] The combination of TiO2 and ZrO2 can be particularly effective in enhancing mechanical properties like flexural strength and Vickers hardness.[14]
-
P2O5: P2O5 is another effective nucleating agent, especially in LAS compositions with low Al2O3 content.[4] It can influence the viscosity and melting temperature of the glass.[4]
The choice and concentration of the nucleating agent(s) must be optimized for the specific LAS glass composition and desired final properties.
What is the optimal heat treatment schedule for achieving high strength and toughness?
There is no single optimal heat treatment schedule, as it is highly dependent on the specific composition of the LAS glass. However, a general approach involves a two-stage process:
-
Nucleation: The glass is held at a temperature where the nucleation rate is maximal. This step is crucial for achieving a high density of nuclei, which leads to a fine-grained microstructure.
-
Crystallization: The temperature is then raised to a higher point where crystal growth is optimized.
The ideal temperatures and holding times for each stage should be determined experimentally using techniques like DTA or DSC.[4][10] The order of influence of heat treatment conditions on flexural strength is often crystallization temperature > crystallization time > nucleation temperature > nucleation time.[9]
Can compositional changes enhance the mechanical performance of LAS glass-ceramics?
Yes, compositional modifications can significantly impact the mechanical properties. For example, the Li/Na molar ratio can affect the type and crystallinity of the precipitated phases, thereby influencing the mechanical properties.[14] The addition of certain oxides, such as Al2O3, can also lead to improved strength.[1] Modifying the content of components like Li2O or P2O5 has been shown to affect the hardness of the resulting glass-ceramic.[20]
Data Presentation
Table 1: Effect of Nucleating Agents on Mechanical Properties of LAS Glass-Ceramics
| Nucleating Agent(s) | Flexural Strength (MPa) | Vickers Hardness ( kg/mm ²) | Key Crystalline Phases | Reference |
| TiO2/(TiO2 + ZrO2) = 1/2 | 109 | 525 | Not Specified | [14] |
| P2O5 | ~80 | Not Specified | β-quartz or β-spodumene solid solution | [21] |
| micro-nano-Li2Si2O5 whiskers | 342 | Not Specified | Li2Si2O5 | [9] |
| Li2Si2O5 rods | 315 ± 24 | Not Specified | Li2Si2O5 | [1] |
Table 2: Influence of Surface Treatment on Mechanical Properties of LAS Glass-Ceramics
| Surface Treatment | Property Measured | Improvement | Reference |
| Li⁺-Na⁺ ion exchange (450 °C for 6 h) | Flexural Strength | Reached 450 ± 3 MPa | [17] |
| Li⁺-Na⁺ ion exchange (450 °C for 6 h) | Vickers Hardness | Reached 7.45 ± 0.1 GPa | [17] |
| Laser Texturing (CO2 laser) | Shear Bond Strength (to resin cement) | Increased from 9.1 to 18.1 MPa (for zirconia) | [18] |
Experimental Protocols
1. X-ray Diffraction (XRD) for Crystalline Phase Identification
-
Objective: To identify the crystalline phases present in the LAS glass-ceramic.
-
Methodology:
-
Prepare a powdered sample of the glass-ceramic by grinding it in a mortar and pestle.
-
Mount the powder on a sample holder.
-
Place the sample holder in the XRD instrument.
-
Set the instrument parameters (e.g., 2θ range, step size, and scan speed). A typical range for LAS glass-ceramics is 10-80°.
-
Run the XRD scan.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a database of known crystalline phases (e.g., ICDD PDF cards) to identify the phases present.[19]
-
2. Scanning Electron Microscopy (SEM) for Microstructural Analysis
-
Objective: To visualize the microstructure of the LAS glass-ceramic, including grain size, morphology, and distribution.
-
Methodology:
-
Cut a small section of the glass-ceramic sample.
-
Mount the sample in an epoxy resin and polish it to a mirror finish using a series of progressively finer abrasive papers and polishing suspensions.
-
Etch the polished surface, if necessary, to reveal the grain boundaries. A common etchant for LAS glass-ceramics is a dilute solution of hydrofluoric acid (HF).
-
Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging in the SEM.
-
Place the sample in the SEM chamber and evacuate to a high vacuum.
-
Acquire images of the microstructure at various magnifications.
-
3. Three-Point Bending Test for Flexural Strength Measurement
-
Objective: To determine the flexural strength (modulus of rupture) of the LAS glass-ceramic.
-
Methodology:
-
Prepare rectangular bar-shaped samples with specific dimensions (e.g., 2 mm x 5 mm x 40 mm).[8]
-
Polish the surfaces of the samples to minimize surface flaws.
-
Place the sample on two support pins in a universal mechanical testing machine.
-
Apply a load to the center of the sample with a third pin at a constant loading speed (e.g., 9.8 ± 0.1 Ns⁻¹).[8]
-
Record the load at which the sample fractures.
-
Calculate the flexural strength using the appropriate formula for a three-point bending test.
-
Visualizations
Caption: Experimental workflow for improving LAS glass-ceramic mechanical properties.
Caption: Key relationships in LAS glass-ceramic property enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. lamav.weebly.com [lamav.weebly.com]
- 3. Influence of Heat Treatment Conditions on Crystallization and Thermal Expansion of Las Glass-Ceramics | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Crystallization, Microstructure, and Viscosity Evolutions in Lithium Aluminosilicate Glass-Ceramics [frontiersin.org]
- 7. Transformation Toughening of Glass Ceramics for Journal of Materials Research - IBM Research [research.ibm.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Optimization of heat treatment program and effect of heat treatment on microstructure and flexural strength of micro-nano-Li2Si2O5 whisker-reinforced glass-ceramics [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 12. Study of the Effect of Different Nucleating Agents On Lithium Alumino-Silicate Glass-Ceramic System - ethesis [ethesis.nitrkl.ac.in]
- 13. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Optical and Mechanical Properties of Lithium Aluminosilicate Glass-ceramics | Semantic Scholar [semanticscholar.org]
Mitigating the violent reaction of lithium aluminum hydride with water
Technical Support Center: Lithium Aluminum Hydride (LAH) Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the violent reaction of this compound hydride (LiAlH₄) with water and for troubleshooting common issues encountered during LAH-mediated reductions.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction of this compound Hydride (LAH) with water so violent?
A1: The reaction between LAH and water is extremely violent for two primary reasons. First, it is highly exothermic, releasing a significant amount of heat. Second, it rapidly generates large volumes of flammable hydrogen (H₂) gas.[1] The idealized reaction is:
LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂
This combination of rapid gas evolution and extreme heat can cause the solvent to boil violently and can ignite the hydrogen gas, leading to fire or an explosion.[2] For these reasons, LAH and its reaction mixtures must never be exposed to uncontrolled sources of water or protic solvents.[3][4]
Q2: What is "quenching" in the context of an LAH reaction?
A2: Quenching is the process of safely and controllably destroying any excess, unreacted LAH at the end of a reaction.[3] This is a critical step to render the reaction mixture safe for workup (the process of isolating the desired product). Quenching is typically achieved by the slow, portion-wise addition of a reagent that will react with the LAH in a more controlled manner than pure water.
Q3: What are the primary methods for quenching excess LAH?
A3: Several methods exist, with the choice depending on the reaction scale and the nature of the product. Common strategies include:
-
Fieser Workup: A widely used method involving the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and finally more water. This procedure is designed to produce granular, easily filterable aluminum salts.[3]
-
Use of Less Reactive Protic Reagents: Slowly adding alcohols like isopropanol (B130326) or ethanol (B145695), followed by methanol, and finally water can be used to gradually decompose the LAH.[5]
-
Use of Ethyl Acetate (B1210297) (EtOAc): Ethyl acetate is often used as a preliminary quenching agent. It reacts with LAH to form ethanol and lithium/aluminum alkoxides. This reaction does not produce hydrogen gas, making it a safer initial step before the addition of water.[3][6]
-
Rochelle's Salt (Sodium Potassium Tartrate): Adding a saturated aqueous solution of Rochelle's salt is an excellent method for breaking up the aluminum emulsions that often form during workup, resulting in two clear, easily separable liquid phases.[7][8]
-
Glauber's Salt (Hydrated Sodium Sulfate): The portion-wise addition of solid Na₂SO₄·10H₂O can also be used to quench LAH reactions, forming manageable solids.[4]
Q4: Why is it critical to perform LAH reactions under an inert atmosphere (e.g., Nitrogen or Argon)?
A4: An inert atmosphere is crucial for two main safety reasons. First, LAH can react with atmospheric moisture, which can lead to a loss of reagent activity and potentially a dangerous, uncontrolled reaction.[1] Second, the reaction itself, and particularly the quenching process, liberates flammable hydrogen gas. The inert atmosphere prevents this hydrogen from forming an explosive mixture with oxygen in the air, significantly reducing the risk of fire.[2]
Troubleshooting Guide
Q1: My reaction mixture formed a thick, gelatinous precipitate during the aqueous quench, and it's impossible to stir or filter. What happened and how can I fix it?
A1: This is a very common issue caused by the formation of fine, colloidal aluminum salts (aluminum hydroxide).[4][7] This gel can trap a significant amount of your product, leading to low yields.
-
Solution 1 (Recommended): The Fieser workup is specifically designed to prevent this by forming granular, sandy precipitates that are easy to filter.[3] If you have already formed a gel, you may be able to break it up by adding a 15% aqueous solution of NaOH and stirring vigorously.
-
Solution 2: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to the mixture and stir vigorously. Rochelle's salt is an excellent chelating agent for aluminum and will break up the emulsion, typically resulting in two clear, separable liquid layers.[7][8]
Q2: The reaction is foaming excessively and threatening to overflow the flask during the quench. What should I do?
A2: Excessive foaming is caused by the rapid evolution of hydrogen gas.[3] This indicates that the quenching agent is being added too quickly or the reaction mixture is not sufficiently cooled.
-
Immediate Action: Immediately stop the addition of the quenching agent.
-
Control: Ensure the reaction flask is adequately cooled in an ice bath (or dry ice/acetone bath for larger scales).[8] Resume the addition of the quenching agent at a much slower, dropwise rate with vigorous stirring to dissipate heat and allow the gas to evolve more smoothly. Using a flask that is no more than two-thirds full at the end of the procedure can help contain foaming.[3]
Q3: I suspect my LAH reagent is old or has lost activity. How can I tell?
A3: Pure LAH is a white solid. Commercial grades are often light grey. If your LAH is dark grey or has clumps, it has likely been exposed to moisture and decomposed, forming lithium hydroxide and aluminum hydroxide.[9] This will reduce its potency. For reactions requiring precise stoichiometry, it is best to use a fresh bottle or a standardized solution.
Q4: I added the LAH, but the reaction doesn't seem to be starting. What should I do?
A4: First, ensure your starting materials and solvent are truly anhydrous (dry), as trace water will consume the LAH before it can react with your substrate.[3] Some reductions require an initial activation period or gentle heating to initiate. Consult the specific literature procedure for your substrate. Never add a large quantity of LAH at once to a reaction that has not started, as this could lead to a dangerous, delayed runaway reaction.
Data Presentation
While precise calorimetric data for laboratory quenching procedures is sparse in comparative literature, the following table provides a qualitative comparison of common quenching agents to guide procedural selection.
| Quenching Agent | Relative Reactivity | Key Characteristics & Risks | Best Use Case |
| Water | Extremely Violent | Highly exothermic, rapid H₂ evolution, high risk of fire/explosion if added too quickly. Can form gelatinous precipitates.[1] | As the final component in a multi-step quench (e.g., Fieser method) after the bulk of LAH has been consumed.[3] |
| Ethyl Acetate (EtOAc) | Moderate / Controlled | Reacts with LAH to form non-gaseous products (ethanol and alkoxides).[6] Much less exothermic than water. Does not produce H₂. | As an initial quenching agent to safely consume the majority of excess LAH before introducing protic reagents like water.[3][8] |
| Isopropanol / Ethanol | Vigorous but Controllable | More reactive than EtOAc but significantly less violent than water. Produces H₂ gas.[5] | As the first protic agent in a sequential quench to gradually reduce the reactivity of the system before adding water.[5] |
| Rochelle's Salt (aq.) | Vigorous (due to water) | The aqueous solution reacts with LAH, but its primary benefit is chelating aluminum to prevent emulsions and gels.[7][8] | For workups where aluminum salt emulsions are a known or anticipated problem.[8] |
Experimental Protocols
Key Protocol: The Fieser Workup for Quenching an LAH Reaction
This procedure is a reliable and widely used method for safely quenching LAH reactions and producing an easily filterable inorganic precipitate. The ratios are based on the initial mass (in grams) of LAH used.
Prerequisites:
-
The reaction must be complete.
-
The reaction flask must be cooled to 0 °C in an ice/water bath.
-
The procedure must be performed in a fume hood with vigorous stirring.
Procedure: For a reaction that used X grams of LiAlH₄:
-
Dilute (Optional but Recommended): Dilute the cold reaction mixture with an equal volume of anhydrous diethyl ether or THF. This helps with stirring and heat dissipation.
-
Slowly Add Water: Using a dropping funnel, add X mL of water dropwise to the stirred reaction mixture. The rate of addition should be slow enough to keep the reaction temperature from rising significantly and to control the rate of hydrogen evolution.
-
Slowly Add Base: After the water addition is complete, add X mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise. The rate of addition should again be carefully controlled.
-
Slowly Add More Water: Finally, add 3X mL of water dropwise.
-
Warm and Stir: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 15-30 minutes. A granular white precipitate should form, leaving a clear organic solution.
-
Dry and Filter: Add a small amount of a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and stir for another 15 minutes. Filter the mixture through a pad of Celite® or filter paper to remove the granular salts.
-
Isolate Product: Wash the filtered solid thoroughly with more of the organic solvent (e.g., diethyl ether or THF) to recover any adsorbed product. The product is isolated from the combined filtrate.[3][8]
Visualizations
Caption: Stepwise reaction pathway of LiAlH₄ with water, releasing H₂ at each step.
Caption: Decision workflow for selecting an appropriate LAH quenching strategy.
Caption: Standard experimental setup for a safe LAH reduction and quench.
References
- 1. byjus.com [byjus.com]
- 2. Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reducing Power of Lithium Aluminum Hydride and Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise reduction of functional groups is a cornerstone of molecular architecture. Among the arsenal (B13267) of reducing agents, lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are two of the most ubiquitous and versatile reagents. However, their utility is dictated by a significant difference in their reducing power and selectivity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the judicious selection of the appropriate reagent for specific synthetic transformations.
At a Glance: Key Differences
| Feature | This compound Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reducing Power | Very Strong | Mild |
| Reactivity | High; reacts violently with protic solvents (water, alcohols) | Moderate; can be used in protic solvents |
| Solvents | Anhydrous aprotic solvents (e.g., diethyl ether, THF) | Protic solvents (e.g., methanol, ethanol), water |
| Safety | Pyrophoric; requires careful handling under inert atmosphere | Less hazardous; stable in air |
Unveiling the Difference in Reactivity: An Electronic Perspective
The disparity in the reducing strength of LiAlH₄ and NaBH₄ stems from the difference in electronegativity between aluminum and boron. Aluminum is less electronegative than boron, resulting in a more polar Al-H bond compared to the B-H bond.[1] This increased polarity in LiAlH₄ imparts a greater hydride (H⁻) character to the hydrogen atoms, making them more nucleophilic and reactive.[1] Consequently, LiAlH₄ is a much stronger reducing agent, capable of reducing a wider array of functional groups than NaBH₄.[2][3][4]
Data Presentation: A Comparative Analysis of Substrate Reduction
The following table summarizes the reductive capabilities of LiAlH₄ and NaBH₄ towards various functional groups, with representative yields from the literature. It is important to note that reaction conditions can significantly influence yields.
| Functional Group | Substrate Example | Product | LiAlH₄ Yield (%) | NaBH₄ Yield (%) |
| Aldehyde | Benzaldehyde | Benzyl alcohol | ~90 | ~95 |
| Ketone | Cyclohexanone (B45756) | Cyclohexanol | ~90 | 70-85[5][6][7] |
| Ester | Ethyl Benzoate | Benzyl alcohol | >90[8] | Very low to none (can be forced under specific conditions)[2][9] |
| Carboxylic Acid | Benzoic Acid | Benzyl alcohol | ~90 | No reaction[1] |
| Amide | Benzamide | Benzylamine | ~85 | No reaction[2] |
| Nitrile | Benzonitrile | Benzylamine | ~80 | No reaction[2] |
| Epoxide | Styrene Oxide | 2-Phenylethanol | ~90 | No reaction |
| Alkyl Halide | 1-Bromooctane | Octane | ~70 | No reaction |
Signaling Pathways and Logical Relationships
The choice between LiAlH₄ and NaBH₄ is a critical decision in a synthetic pathway, governed by the desired transformation and the presence of other functional groups.
Caption: Decision tree for selecting LiAlH₄ vs. NaBH₄.
Experimental Protocols
The following are representative experimental procedures for the reduction of a ketone with sodium borohydride and an ester with this compound hydride.
Experimental Workflow: A Visual Representation
Caption: Generalized workflow for hydride reductions.
Protocol 1: Reduction of Cyclohexanone with Sodium Borohydride
This procedure details the reduction of a ketone to a secondary alcohol.
Materials:
-
Cyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.0 g of cyclohexanone in 25 mL of methanol.
-
Cool the solution in an ice bath with stirring.
-
Carefully and portion-wise, add 0.5 g of sodium borohydride to the cooled solution over 10 minutes.
-
After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 30 minutes.
-
Slowly add 20 mL of 3 M NaOH solution to quench the reaction and decompose the borate (B1201080) esters.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield cyclohexanol.
-
The product can be further purified by distillation. A typical yield is in the range of 70-85%.[5][6][7]
Protocol 2: Reduction of Ethyl Acetate (B1210297) with this compound Hydride
This protocol describes the reduction of an ester to a primary alcohol and must be performed under strictly anhydrous conditions.
Materials:
-
This compound hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Ethyl acetate (for quenching)
-
10% Sulfuric acid (H₂SO₄) solution
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up the apparatus and flame-dry it under a stream of dry nitrogen to ensure all moisture is removed.
-
In the reaction flask, place 1.0 g of LiAlH₄ and 50 mL of anhydrous diethyl ether under a positive pressure of nitrogen.
-
Cool the stirred suspension of LiAlH₄ in an ice bath.
-
Dissolve 2.0 g of ethyl acetate in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the ethyl acetate solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath.
-
CAUTION: The following quenching procedure should be performed with extreme care behind a safety shield. Slowly and dropwise, add 1 mL of ethyl acetate to quench the excess LiAlH₄. Then, cautiously add 1 mL of water, followed by 1 mL of 15% NaOH solution, and finally another 3 mL of water.
-
Stir the resulting granular precipitate for 15 minutes.
-
Filter the mixture and wash the precipitate with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain ethanol. Further purification can be achieved by fractional distillation.
Safety Considerations
This compound Hydride (LiAlH₄):
-
Pyrophoric: May ignite spontaneously in air, especially when in powdered form.
-
Water-reactive: Reacts violently with water and other protic solvents to produce flammable hydrogen gas.[7][10][11]
-
Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[7][11] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[11]
Sodium Borohydride (NaBH₄):
-
Less hazardous than LiAlH₄: However, it is still a flammable solid.
-
Water-reactive: Reacts with water and acids to produce flammable hydrogen gas, though less violently than LiAlH₄.[5][12]
-
Handling: Should be handled in a well-ventilated area, and contact with water and acids should be avoided. Standard PPE should be worn.[5][13][14]
Conclusion
The choice between this compound hydride and sodium borohydride is dictated by the specific requirements of the chemical transformation. LiAlH₄ is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, but its high reactivity necessitates stringent safety precautions. In contrast, NaBH₄ is a milder and more selective reagent, ideal for the reduction of aldehydes and ketones in the presence of less reactive functional groups, and it offers the advantage of being usable in more convenient protic solvents. A thorough understanding of their respective reactivities and handling requirements is paramount for the successful and safe execution of reduction reactions in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. scribd.com [scribd.com]
- 13. odinity.com [odinity.com]
- 14. pubs.acs.org [pubs.acs.org]
Third-Generation Aluminum-Lithium Alloys Outpace Conventional Counterparts in Aerospace Applications
A new class of aluminum-lithium (Al-Li) alloys is setting a higher standard for performance and efficiency in the aerospace industry, offering significant advantages in density, stiffness, and corrosion resistance over conventional 2xxx and 7xxx series aluminum alloys. These third-generation Al-Li alloys, including grades like 2099, 2198, and 2A97, are increasingly being adopted for critical structural components in modern aircraft, driving advancements in fuel efficiency and durability.
Third-generation aluminum-lithium alloys represent a significant leap in materials science, providing a superior combination of properties for aerospace applications where weight reduction is a critical design factor.[1][2] The addition of lithium, the lightest metallic element, to aluminum alloys results in a notable decrease in density and an increase in elastic modulus.[3][4] For every 1% by mass of lithium added to aluminum, the resulting alloy's density is reduced by approximately 3%, while its stiffness increases by 5% to 6%.[3][4][5] This inherent advantage allows for the design of lighter aircraft components without compromising on structural integrity, leading to improved fuel economy and increased payload capacity.[3][6]
Beyond the significant weight savings, these advanced alloys exhibit superior damage tolerance, excellent corrosion resistance, and enhanced fatigue crack growth resistance compared to their conventional counterparts.[7][8][9] For instance, Al-Li alloy 2099 has demonstrated corrosion resistance much better than 7075-T6511 and 2024-T3511, with mild exfoliation ratings compared to the very severe exfoliation ratings of the conventional alloys.[7][10] This enhanced durability translates to longer inspection intervals and reduced maintenance costs over the aircraft's lifespan.[11][12]
Performance Comparison: Al-Li Alloys vs. Conventional Aluminum Alloys
The advantages of third-generation Al-Li alloys become evident when their mechanical and physical properties are directly compared with those of widely used conventional aluminum alloys such as the 2xxx and 7xxx series.
Key Property Differentials
Third-generation Al-Li alloys have been engineered to overcome some of the deficiencies of earlier Al-Li alloys, such as poor corrosion resistance and high anisotropy.[13] The result is a family of materials that not only offers lower density and higher modulus but also provides a competitive or even superior strength profile.[13][14] For example, the T83 temper of alloy 2099 can meet or exceed the strength of 7075-T6511 and 7050-T76511 extrusions while offering improved corrosion resistance, higher stiffness, and lower density.[7]
Quantitative Data Summary
The following tables provide a comparative summary of the key mechanical and physical properties of selected third-generation Al-Li alloys and conventional aluminum alloys commonly used in the aerospace industry.
Table 1: Mechanical and Physical Properties Comparison
| Property | Third-Generation Al-Li Alloys | Conventional Aluminum Alloys |
| Density | 2.55 - 2.72 g/cm³[5][15] | 2.77 - 2.85 g/cm³[5] |
| Elastic Modulus | ~76.5 - 78 GPa[6][9] | ~70 - 73 GPa |
| Corrosion Resistance | Excellent[7][8][9] | Poor to Good (Varies by alloy)[16][17][18] |
| Weldability | Good to Excellent[7][9] | Limited to Good (Varies by alloy)[17][19] |
Table 2: Tensile Properties of Selected Alloys
| Alloy and Temper | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) |
| Al-Li 2099-T83 | 560 - 595[7][9] | 505 - 525[7][9] | 9[9] |
| Al-Li 2198-T8 | 462 - 510[6][20] | 407 - 490[6][20] | 15.5[20] |
| Al-Li 2A97 (T6) | 596[21] | 494[21] | 8.5[21] |
| Conventional 2024-T3 | ~470 | ~325 | ~18 |
| Conventional 7075-T6 | ~572 | ~503 | ~11 |
Note: Values for conventional alloys are typical and can vary based on product form and specific processing.
Experimental Protocols
The characterization of aluminum alloys is governed by standardized testing procedures to ensure consistency and comparability of data. The following outlines the key experimental methodologies used to determine the properties cited in this guide.
1. Tensile Testing:
-
Standard: ASTM B557 - "Standard Test Methods for Tension Testing Wrought and Cast Aluminum- and Magnesium-Alloy Products." A similar standard for extruded products is ASTM B221.[22][23][24]
-
Methodology: A machined specimen with a defined geometry is subjected to a uniaxial tensile force until fracture. During the test, the applied load and the elongation of the specimen are continuously measured. This data is used to determine the ultimate tensile strength, yield strength, and elongation.
2. Hardness Testing:
-
Standard: ASTM E18 - "Standard Test Methods for Rockwell Hardness of Metallic Materials."
-
Methodology: An indenter is pressed into the surface of the alloy with a specific load. The depth of the resulting indentation is measured to determine the material's hardness, which provides an indication of its resistance to plastic deformation.
3. Corrosion Testing:
-
Exfoliation Corrosion:
-
Standard: ASTM G34 - "Standard Test Method for Exfoliation Corrosion Susceptibility in 2XXX and 7XXX Series Aluminum Alloys (EXCO Test)."
-
Methodology: The alloy specimen is exposed to a standardized corrosive environment for a specified period. After exposure, the specimen is visually examined and rated based on the degree of exfoliation (lifting of metal layers).
-
-
Stress Corrosion Cracking (SCC):
-
Standard: ASTM G47 - "Standard Test Method for Determining Susceptibility to Stress-Corrosion Cracking of 2XXX and 7XXX Aluminum Alloy Products."
-
Methodology: A specimen is subjected to a sustained tensile stress while being exposed to a corrosive environment. The time to failure is recorded to assess the material's susceptibility to SCC.
-
4. Fatigue and Fracture Toughness Testing:
-
Fatigue Crack Growth:
-
Standard: ASTM E647 - "Standard Test Method for Measurement of Fatigue Crack Growth Rates."
-
Methodology: A pre-cracked specimen is subjected to cyclic loading, and the rate of crack propagation is measured as a function of the applied stress intensity factor range.
-
-
Fracture Toughness:
-
Standard: ASTM E399 - "Standard Test Method for Linear-Elastic Plane-Strain Fracture Toughness K(Ic) of Metallic Materials."
-
Methodology: A fatigue-pre-cracked specimen is loaded until fracture to determine the critical stress intensity factor (K_Ic), which represents the material's resistance to fracture in the presence of a crack.
-
Conclusion
Third-generation Al-Li alloys offer a compelling combination of reduced density, increased stiffness, and improved durability that positions them as a superior alternative to conventional aluminum alloys for a wide range of aerospace applications.[7][8][13] While the initial material cost may be higher, the long-term benefits of weight savings, enhanced fuel efficiency, and reduced maintenance requirements present a strong case for their adoption in next-generation aircraft design.[11][25] As research and development continue to refine the properties and manufacturing processes of these advanced materials, their role in the future of the aerospace industry is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. svsu.edu [svsu.edu]
- 4. Aluminum Lithium Alloys (Al-Li-Cu-X)-New Generation Material for Aerospace Applications | Scientific.Net [scientific.net]
- 5. editverse.com [editverse.com]
- 6. artizono.com [artizono.com]
- 7. spacematdb.com [spacematdb.com]
- 8. Aluminium 2099 | 2099 Aluminium Lithium Alloy | 2099 T83 [smithmetal.com]
- 9. smithmetal.com [smithmetal.com]
- 10. #404 Error Page [smithshp.com]
- 11. researchgate.net [researchgate.net]
- 12. eucass.eu [eucass.eu]
- 13. dl.asminternational.org [dl.asminternational.org]
- 14. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 15. Aluminium–lithium alloys - Wikipedia [en.wikipedia.org]
- 16. 2XXX Series – Jude Aluminum [judealuminum.com]
- 17. Aluminum Alloys [lincolnmachine.com]
- 18. What Are Properties and Uses of Aluminium 7000 Series [aircraftaluminium.com]
- 19. sunrise-metal.com [sunrise-metal.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. onlinestandart.com [onlinestandart.com]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. store.astm.org [store.astm.org]
- 25. imanagerpublications.com [imanagerpublications.com]
A Comparative Guide to Spectroscopic Analysis for Validating LiAlH₄ Reduction Products
For Researchers, Scientists, and Drug Development Professionals
Lithium aluminum hydride (LiAlH₄, or LAH) is a powerful and highly reactive reducing agent widely employed in organic synthesis. Its ability to reduce a broad spectrum of functional groups—including esters, carboxylic acids, amides, and nitriles—to their corresponding alcohols or amines makes it an invaluable tool.[1][2][3] However, its high reactivity necessitates stringent anhydrous reaction conditions and, critically, a thorough validation of the final product to ensure complete conversion and absence of side products.
This guide provides a comparative overview of the primary spectroscopic techniques used to validate the products of LiAlH₄ reductions, offers detailed experimental protocols, and contrasts LAH with common alternative reducing agents.
General Workflow for LiAlH₄ Reduction and Validation
The successful synthesis and validation of a reduction product follows a systematic workflow. This involves the initial reaction under controlled conditions, a careful work-up to quench the reactive LAH, purification of the product, and finally, characterization using a suite of spectroscopic methods.
Caption: Workflow from LiAlH₄ reduction to spectroscopic validation.
Spectroscopic Validation: A Practical Example
To illustrate the analytical process, we will consider the LiAlH₄-mediated reduction of ethyl benzoate (B1203000) to benzyl alcohol . The disappearance of the starting material's spectral signals and the appearance of the product's characteristic signals confirm a successful reaction.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for tracking the conversion of the carbonyl group. The analysis is straightforward and provides a clear qualitative assessment of the reaction's progress.
-
Key Change : The most definitive evidence of a successful reduction is the complete disappearance of the strong, sharp carbonyl (C=O) absorption from the ester and the appearance of a strong, broad hydroxyl (O-H) absorption in the alcohol product.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming not only the conversion of the primary functional group but also the integrity of the molecule's carbon skeleton.
-
¹H NMR : Proton NMR confirms the removal of the ester's ethyl group and the formation of the new hydroxymethylene group (-CH₂OH). The hydroxyl proton signal can be definitively identified by performing a "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR tube results in the disappearance of the -OH peak due to proton-deuterium exchange.
-
¹³C NMR : Carbon NMR provides an unambiguous confirmation by showing the disappearance of the ester's carbonyl carbon and the appearance of a new carbon signal in the alcohol region.
Mass Spectrometry (MS)
MS confirms the identity of the product by determining its molecular weight and revealing characteristic fragmentation patterns.
-
Key Change : A successful reduction is confirmed by the molecular ion peak (M⁺) corresponding to the alcohol's mass. The fragmentation pattern will also shift from one characteristic of an ester (e.g., a dominant benzoyl cation) to one indicative of an alcohol (e.g., loss of water).[5][6]
Data Summary: Ethyl Benzoate vs. Benzyl Alcohol
The following table summarizes the expected quantitative data from the spectroscopic analysis of the starting material and the final product.
| Spectroscopic Method | Ethyl Benzoate (Starting Material) | Benzyl Alcohol (Product) | Validation Indicator |
| IR (cm⁻¹) | ~1720 (strong, sharp C=O stretch)[7] | ~3350 (strong, broad O-H stretch)[4] | Disappearance of C=O, Appearance of O-H |
| ~1270 & ~1100 (C-O stretches)[7] | ~1050 (C-O stretch) | Shift in C-O stretch region | |
| ¹H NMR (δ, ppm) | ~8.0 (2H, ortho-ArH), ~7.4 (3H, meta/para-ArH), ~4.3 (2H, quartet, -OCH₂CH₃) , ~1.3 (3H, triplet, -OCH₂CH₃) [8] | ~7.3 (5H, ArH), ~4.7 (2H, singlet, -CH₂OH) , ~2.0 (1H, broad singlet, -OH) [9] | Disappearance of ethyl signals, Appearance of -CH₂OH and -OH signals |
| ¹³C NMR (δ, ppm) | ~166 (C=O) , ~133-128 (Ar-C), ~61 (-OCH₂CH₃) , ~14 (-OCH₂CH₃) [10][11] | ~141-127 (Ar-C), ~64 (-CH₂OH) [9] | Disappearance of C=O and ethyl signals, Appearance of -CH₂OH signal |
| MS (m/z) | 150 (M⁺) , 105 (Base Peak, [PhCO]⁺) , 77 ([Ph]⁺)[6] | 108 (M⁺) , 107 ([M-H]⁺), 91 ([C₇H₇]⁺), 77 ([Ph]⁺) | Correct Molecular Ion, Change in fragmentation pattern |
Experimental Protocols
General Protocol for LiAlH₄ Reduction of an Ester
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All procedures must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.[1]
-
Addition : Cool the suspension to 0 °C in an ice bath. Dissolve the ester (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching) : Once the reaction is complete, cool the flask back to 0 °C. Perform a Fieser work-up for a reaction using 'X' grams of LiAlH₄ by adding the following reagents sequentially and dropwise with vigorous stirring:[12][13]
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH solution
-
'3X' mL of water
-
-
Isolation : Stir the resulting mixture for 30 minutes until a white, granular precipitate of aluminum salts forms. Filter the solid salts through a pad of Celite® and wash thoroughly with ether or ethyl acetate.
-
Purification : Combine the organic filtrates, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.
Sample Preparation for Spectroscopic Analysis
-
IR Spectroscopy : A drop of the purified liquid product can be analyzed neat as a thin film between two NaCl or KBr plates. Solid products can be analyzed as a KBr pellet.
-
NMR Spectroscopy : Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Mass Spectrometry : Prepare a dilute solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane (B109758) for analysis by GC-MS or direct infusion.
Comparison with Alternative Reducing Agents
While LiAlH₄ is highly effective, its hazardous nature and lack of selectivity have led to the use of alternative reagents. The choice of reducing agent depends on the substrate's reactivity and the presence of other functional groups.
| Feature | This compound Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Red-Al® (SMEAH) |
| Reactivity | Very Strong | Mild | Strong |
| Functional Groups Reduced | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Epoxides.[2][12] | Aldehydes, Ketones, Acid Chlorides.[14] (Generally does not reduce esters or acids). | Aldehydes, Ketones, Esters, Acids, Amides, Nitriles, Epoxides.[15][16] |
| Solvents | Anhydrous Ethers (THF, Et₂O).[1] | Protic solvents (MeOH, EtOH), water.[14] | Toluene (B28343), Ethers.[17] |
| Safety & Handling | Pyrophoric, reacts violently with water. Requires inert atmosphere and stringent handling.[18] | Stable in air, less reactive with water. Much safer and easier to handle.[12] | Non-pyrophoric, thermally stable. Sold as a solution in toluene, easier to handle than solid LAH.[17][19] |
| Work-up | Often forms emulsions; requires careful quenching (e.g., Fieser method).[13][20] | Simpler; often just requires acidification and extraction. | Similar to LiAlH₄, requires careful quenching. |
| Spectroscopic Validation | Confirms conversion to alcohol/amine from a wide range of starting materials. | Confirms conversion of aldehydes/ketones to alcohols. | Identical to LiAlH₄, as it produces the same products. |
-
LiAlH₄ remains the reagent of choice for reducing less reactive functional groups like carboxylic acids and amides when safety protocols can be strictly followed.
-
NaBH₄ is the preferred reagent for the selective reduction of aldehydes and ketones due to its mildness, safety, and operational simplicity.[14][21]
-
Red-Al® offers a valuable compromise, providing the high reactivity of LAH but with significantly improved safety and handling characteristics, making it an excellent substitute in many applications.[19][22]
Regardless of the reagent chosen, a multi-technique spectroscopic analysis is the definitive method for validating the structure and purity of the final reduction product, ensuring the integrity of research and development outcomes.
References
- 1. adichemistry.com [adichemistry.com]
- 2. 2. LiAlH4 | PPT [slideshare.net]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. brainly.com [brainly.com]
- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Workup [chem.rochester.edu]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]
- 16. Red-Al sodium bis(2-methoxyethoxy)aluminum hydride = 60wt. toluene 22722-98-1 [sigmaaldrich.com]
- 17. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 18. byjus.com [byjus.com]
- 19. Red-Al® Reducing Agent [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
Comparative study of LiAlH4 and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a reducing agent is a critical decision that dictates reaction efficiency, selectivity, and safety. Among the plethora of available hydrides, lithium aluminum hydride (LiAlH₄) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are two of the most potent and widely used reagents. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and safety considerations, to aid in the judicious selection of the appropriate reagent for a given chemical transformation.
At a Glance: Key Properties and Characteristics
Both LiAlH₄ and Red-Al are powerful nucleophilic reducing agents capable of reducing a wide array of polar multiple bonds, such as those in esters, carboxylic acids, and amides.[1] However, they exhibit significant differences in their physical properties, reactivity, and handling requirements.
This compound hydride (LiAlH₄) , a white or gray crystalline solid, is a highly reactive and powerful reducing agent.[2] Its potent reducing power stems from the weak Al-H bond.[1] However, this high reactivity also renders it pyrophoric, dangerously reactive with water and protic solvents, and requires stringent handling under an inert atmosphere.[3][4] It is typically used as a solid or in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), though its solubility can be limited.
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) , commercially available as a solution in toluene (B28343), offers a safer and more convenient alternative.[5] The presence of the methoxyethoxy groups modulates the reactivity of the aluminum hydride, making it less pyrophoric and more tolerant to air and moisture compared to LiAlH₄.[5] A key advantage of Red-Al is its high solubility in a variety of organic solvents, including aromatic hydrocarbons.[6]
Performance Comparison: A Data-Driven Analysis
The choice between LiAlH₄ and Red-Al often hinges on the specific functional group to be reduced and the presence of other sensitive moieties within the molecule. The following tables summarize the comparative performance of these two reagents in the reduction of common functional groups.
| Feature | This compound Hydride (LiAlH₄) | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) |
| Chemical Formula | LiAlH₄ | NaAlH₂(OCH₂CH₂OCH₃)₂ |
| Molar Mass | 37.95 g/mol | 202.16 g/mol |
| Appearance | White to gray solid powder | Colorless to pale yellow viscous liquid (as a solution)[7] |
| Solubility | Soluble in diethyl ether and THF; reacts with protic solvents | Highly soluble in aromatic solvents (e.g., toluene) and ethers[6] |
| Thermal Stability | Decomposes at 150 °C[2] | Thermally stable up to 200 °C[8] |
| Reactivity with Water | Reacts violently and releases flammable hydrogen gas[1] | Reacts exothermically but does not typically ignite[7] |
| Pyrophoricity | Pyrophoric solid[9] | Non-pyrophoric as a solution[10] |
Table 1: Physical and Safety Properties of LiAlH₄ and Red-Al
| Functional Group | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Ester | Diethyl phthalate | LiAlH₄ | Ether, reflux | 1,2-Benzenedimethanol | 93 | [11] |
| Ester | Ethyl benzoate | LiAlH₄ | Anhydrous ether | Benzyl alcohol | >90 | [12] |
| Amide | Benzamide | LiAlH₄ | THF, reflux | Benzylamine | High | [11] |
| Amide | N,N-Dimethylcyclohexyl-methylamine | LiAlH₄ | Ether, reflux (15h) | N,N-Dimethylcyclohexyl-methylamine | High | [11] |
| Nitrile | Benzonitrile | LiAlH₄ | Ether, then acid | Benzylamine | 83 | [1] |
| Nitrile | Acetonitrile | LiAlH₄ | Ether, then acid | Ethylamine | High | [13] |
| α,β-Unsaturated Aldehyde | Cinnamaldehyde | LiAlH₄ (excess, normal addition) | THF | Hydrocinnamyl alcohol | High | [14] |
| α,β-Unsaturated Aldehyde | Cinnamaldehyde | LiAlH₄ (1 equiv, inverse addition) | Ether, -10 to 10 °C | Cinnamyl alcohol | High | [14] |
Table 2: Selected Reduction Examples with LiAlH₄
| Functional Group | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Ester | Aromatic Diester | Red-Al (with N-methylpiperazine) | Toluene | Aromatic Dialdehyde | Good | [15] |
| Amide | α,β-Epoxyamide | Red-Al (with 15-crown-5) | - | β-Hydroxyamide | Good | [15] |
| Nitrile | General Nitriles | Red-Al | Toluene | Aldehyde | Selective | [6][16] |
| Propargyl Chloride | General Propargyl Chlorides | Red-Al | - | Allene | Good | [15] |
| α,β-Acetylenic Ester | γ-Hydroxy-α,β-alkynoic ester | Red-Al | - | (E)-γ-Hydroxy-α,β-alkenoic ester | High (E-selectivity) | [6] |
Table 3: Selected Reduction Examples with Red-Al
Experimental Protocols
Detailed and careful experimental procedure is paramount when working with powerful reducing agents. Below are representative protocols for the reduction of an ester with LiAlH₄ and an amide with Red-Al.
Reduction of an Ester with LiAlH₄
Objective: To reduce an ester (e.g., ethyl benzoate) to its corresponding primary alcohol (benzyl alcohol).
Materials:
-
Ethyl benzoate
-
This compound hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Ethyl acetate (B1210297) (for quenching)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet
Procedure:
-
Apparatus Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (0.5 equivalents) in anhydrous diethyl ether.
-
Substrate Addition: Dissolve the ester (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.[17] This should be followed by the slow, dropwise addition of water, then 15% aqueous sodium hydroxide (B78521), and finally more water, following the Fieser workup procedure.[17]
-
Workup: Filter the resulting aluminum salts and wash the filter cake with diethyl ether. Combine the organic filtrates, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be further purified by distillation or chromatography if necessary.
Reduction of an Amide with Red-Al
Objective: To reduce a tertiary amide to its corresponding tertiary amine.
Materials:
-
Tertiary amide
-
Red-Al (65-70 wt. % solution in toluene)
-
Anhydrous toluene
-
10% aqueous sodium hydroxide
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet
Procedure:
-
Apparatus Setup: Set up a dry, nitrogen-flushed round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with the Red-Al solution in toluene.
-
Substrate Addition: Dissolve the amide in anhydrous toluene and add it to the dropping funnel. Add the amide solution dropwise to the stirred Red-Al solution at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature (e.g., 10 °C to reflux).[18]
-
Reaction Completion: After the addition is complete, stir the reaction mixture at the chosen temperature until the reaction is complete (monitored by TLC or GC).
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous sodium hydroxide to quench the reaction.
-
Filtration: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of diatomaceous earth to remove the aluminum salts. Wash the filter cake with the solvent.
-
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine, which can be purified by distillation or chromatography.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a reduction reaction and a decision-making pathway for selecting between LiAlH₄ and Red-Al.
Conclusion: Making the Right Choice
Both LiAlH₄ and Red-Al are formidable tools in the synthetic chemist's arsenal.
LiAlH₄ remains the reagent of choice for its sheer power and broad applicability in reducing a wide range of functional groups, often with high yields.[11] Its use is particularly well-established for the complete reduction of esters and carboxylic acids to primary alcohols, and amides and nitriles to amines.[13] However, its extreme reactivity and hazardous nature demand meticulous planning, specialized handling procedures, and a controlled laboratory environment.[3][4]
Red-Al emerges as a superior alternative when safety, ease of handling, and solubility are primary concerns.[5] Its non-pyrophoric nature and high solubility in common aromatic solvents make it more amenable to large-scale reactions.[6] Furthermore, Red-Al offers unique selectivity in certain transformations, such as the partial reduction of nitriles to aldehydes, which is difficult to achieve with the more powerful LiAlH₄.[6][16]
Ultimately, the selection between LiAlH₄ and Red-Al should be a carefully considered decision based on the specific requirements of the synthesis, including the nature of the substrate, the desired product, the presence of other functional groups, the scale of the reaction, and the available laboratory infrastructure and safety protocols. For routine reductions where extreme reactivity is not a prerequisite, the enhanced safety profile of Red-Al makes it a highly attractive option. For challenging reductions that require the utmost in reducing power, LiAlH₄, when handled with the appropriate care, remains an indispensable reagent.
References
- 1. adichemistry.com [adichemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. A Campus Laboratory Fire Involving this compound Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 7. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 10. Red-Al® 双(2-甲氧乙氧基)氢化铝钠 溶液 ≥60 wt. % in toluene | Sigma-Aldrich [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. byjus.com [byjus.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. Red-Al® Reducing Agent [sigmaaldrich.com]
- 16. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to Validating the Isotopic Purity of Compounds Synthesized with Lithium Aluminum Deuteride
For researchers, scientists, and drug development professionals, the synthesis of deuterated compounds using powerful reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD) is a critical technique.[][2] Applications for such compounds are widespread, ranging from their use as internal standards in quantitative mass spectrometry to modifying drug metabolism and elucidating reaction mechanisms.[3][4][5][6] Ensuring the isotopic purity of these synthesized compounds is paramount for the accuracy and reliability of subsequent experiments. This guide provides an objective comparison of the primary analytical techniques used for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The choice of analytical method depends on several factors, including the specific information required (e.g., overall enrichment vs. position of deuterium), the complexity of the molecule, and the available instrumentation. While Mass Spectrometry provides detailed information on the distribution of isotopic masses and NMR excels at determining the precise location of deuterium (B1214612) incorporation, FTIR offers a rapid, albeit less quantitative, assessment of deuteration.[7][8][9]
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of NMR, Mass Spectrometry, and FTIR for the validation of isotopic purity in compounds synthesized with LAD.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Site-specific deuterium incorporation- Quantitative isotopic enrichment at each labeled position- Structural integrity of the compound | - Provides unambiguous positional information[4]- Highly quantitative[10]- Can distinguish between different deuterated isotopologues[11] | - Lower sensitivity compared to MS- Can be complex to interpret for molecules with many signals- Requires deuterated NMR solvents | - Determining the exact position and extent of deuteration- Verifying the structure of the synthesized compound |
| Mass Spectrometry (MS) | - Overall isotopic enrichment- Distribution of deuterated species (e.g., d₁, d₂, d₃)- Molecular weight confirmation | - High sensitivity and accuracy[3]- Suitable for complex mixtures when coupled with chromatography (GC-MS, LC-MS)[12][13]- High-resolution MS (HRMS) can resolve isotopic peaks clearly[3][14] | - Does not typically provide the location of the deuterium label- Fragmentation patterns can be complex to interpret- Potential for ion suppression or matrix effects[15] | - Rapidly assessing the overall degree of deuteration- Quantifying the relative abundance of different isotopologues- Used as a gold standard for internal standards in quantitative analysis[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Presence of C-D bonds | - Rapid and non-destructive- Relatively inexpensive instrumentation- Can be used for in-situ monitoring[16] | - Generally not quantitative for isotopic purity- Overlapping signals can make interpretation difficult- Less sensitive than NMR or MS[17] | - Quick confirmation of successful deuterium incorporation- Monitoring the progress of a deuteration reaction |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a combined ¹H and ²H NMR approach for accurately determining isotopic abundance.[10]
-
Sample Preparation:
-
Accurately weigh the deuterated compound and a suitable internal standard (with a known concentration and non-overlapping signals) into an NMR tube.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals in the regions of interest.
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Integrate the signal corresponding to the residual, non-deuterated site and compare it to the integral of a known, non-deuterated proton signal within the molecule or the internal standard.
-
The percentage of deuterium incorporation at a specific site can be calculated from the reduction in the integral of the corresponding proton signal.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum of the same sample.
-
Integrate the deuterium signal at the labeled position.
-
The ratio of the integrals from the ¹H and ²H NMR spectra, when referenced to an internal standard or a non-labeled position, can provide a highly accurate measure of isotopic enrichment.[10]
-
-
¹³C NMR Analysis:
-
In some cases, ¹³C NMR can also be used. The coupling of carbon to deuterium (C-D) results in a characteristic triplet (for a CD group) or quintet (for a CD₂ group) in the proton-decoupled ¹³C spectrum, which can be used to confirm the position of deuteration.[11]
-
2. Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol describes a method for determining the isotopic purity of a deuterated compound using HRMS.[18]
-
Sample Preparation:
-
Prepare a solution of the deuterated compound in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a stable and strong signal.[18]
-
-
Data Acquisition:
-
Infuse the solution directly into the HRMS instrument or perform an LC-HRMS analysis.
-
Acquire data in full scan mode with a mass range that includes the unlabeled analyte and all expected deuterated species.
-
Ensure the mass resolution is high enough (e.g., >100,000) to resolve the different isotopologues.[3]
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled compound (M+0) and the corresponding peaks for the deuterated species (e.g., M+1, M+2, etc.).[18]
-
Integrate the peak areas or intensities for each isotopic species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity of Desired Deuterated Peak / (Sum of Intensities of All Related Isotopic Peaks)] x 100[18]
-
3. Confirmation of Deuteration by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the qualitative confirmation of deuterium incorporation.
-
Sample Preparation:
-
Prepare the sample according to the FTIR instrument's requirements (e.g., as a thin film on a salt plate, in a KBr pellet, or in a suitable solvent for liquid analysis).
-
-
Data Acquisition:
-
Acquire an FTIR spectrum of the deuterated compound.
-
Acquire a reference spectrum of the non-deuterated starting material under the same conditions.
-
-
Data Analysis:
-
Compare the spectrum of the deuterated compound to the reference spectrum.
-
Look for the appearance of new absorption bands in the C-D stretching region (typically 2100-2250 cm⁻¹) and the disappearance or reduction of corresponding C-H stretching bands (typically 2850-3000 cm⁻¹). The presence of the C-D band confirms the incorporation of deuterium.[19]
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the isotopic purity of a compound synthesized with this compound deuteride.
Caption: General workflow from synthesis to validation.
Caption: Detailed workflow for NMR-based isotopic purity analysis.
Caption: Detailed workflow for MS-based isotopic purity analysis.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. FTIR vs NMR: Comprehensive Molecular Structure Insights [eureka.patsnap.com]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 15. resolvemass.ca [resolvemass.ca]
- 16. On-line in situ determination of deuterium content in water via FTIR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Fourier transformed infrared spectrophotometer (FTIR) for determination of breastmilk output by the deuterium dilution method among Senegalese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ispc-conference.org [ispc-conference.org]
Performance comparison of Al-Li alloys against carbon-fiber composites in aerospace
A comprehensive comparison of two premier material classes in the aerospace industry, this guide delves into the performance characteristics of Aluminum-Lithium (Al-Li) alloys and Carbon-Fiber Reinforced Polymer (CFRP) composites. With a focus on empirical data, we provide a quantitative analysis of key mechanical properties and a detailed overview of the standardized experimental protocols used to evaluate these materials, offering researchers, scientists, and drug development professionals a thorough reference for material selection and evaluation.
In the relentless pursuit of lighter, stronger, and more fuel-efficient aircraft, the aerospace industry has been a hotbed for materials innovation. Two classes of materials that have emerged as frontrunners in this quest are advanced Aluminum-Lithium alloys and high-performance Carbon-Fiber Reinforced Polymer composites. Both offer significant weight savings over traditional aluminum alloys, but they do so with distinct sets of properties, manufacturing complexities, and cost implications. This guide provides an objective, data-driven comparison of these two material systems to aid in informed decision-making for aerospace applications.
Quantitative Performance Comparison
The selection of a material for a specific aerospace application hinges on a complex interplay of properties. The following table summarizes the key quantitative performance metrics for representative third-generation Al-Li alloys and aerospace-grade CFRP composites.
| Property | Al-Li Alloys (e.g., 2xxx, 7xxx series) | Carbon-Fiber Composites (Aerospace Grade) |
| Density | 2.6 - 2.7 g/cm³ | 1.5 - 1.8 g/cm³ |
| Tensile Strength | 450 - 600 MPa | 600 - 7000 MPa (fiber-dependent) |
| Elastic Modulus | 75 - 85 GPa | 70 - 700 GPa (fiber and layup dependent) |
| Fatigue Resistance | Good to Excellent | Excellent |
| Corrosion Resistance | Good (with surface treatments) | Excellent (matrix dependent) |
| Manufacturing Cost | Moderate | High |
| Recyclability | High | Low to Moderate |
Experimental Protocols: A Methodical Approach to Material Characterization
The data presented in this guide is derived from standardized testing methodologies that ensure comparability and reliability. The following are detailed protocols for key experiments used to characterize the performance of Al-Li alloys and CFRP composites in an aerospace context.
Tensile Testing
Objective: To determine the ultimate tensile strength, yield strength, and elastic modulus of the material.
Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials for Al-Li alloys[1][2][3][4][5]; ASTM D3039 - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials for CFRP.[6]
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are machined from the material according to the dimensions specified in the standard. For CFRP, this involves cutting laminates at specific fiber orientations.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to measure strain.
-
Loading: A uniaxial tensile load is applied to the specimen at a constant strain rate until failure.
-
Data Acquisition: The applied load and the corresponding elongation are continuously recorded.
-
Analysis: A stress-strain curve is plotted from the recorded data. Key parameters such as ultimate tensile strength, yield strength (for metals), and elastic modulus are calculated from this curve.
Fatigue Testing
Objective: To evaluate the material's ability to withstand cyclic loading and to determine its fatigue life.
Standard: ASTM E466 - Standard Practice for Conducting Force Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials for Al-Li alloys[7][8][9][10][11]; ASTM D3479 - Standard Test Method for Tension-Tension Fatigue of Polymer Matrix Composite Materials for CFRP.
Methodology:
-
Specimen Preparation: Specimens are prepared similarly to those for tensile testing, often with specific features to control stress concentrations.
-
Test Setup: The specimen is mounted in a servo-hydraulic or electromagnetic fatigue testing machine.
-
Cyclic Loading: A sinusoidal or other periodic stress waveform is applied to the specimen at a specified frequency and stress ratio (R = minimum stress / maximum stress).
-
Monitoring: The number of cycles to failure (fatigue life) is recorded. Failure is typically defined as the complete fracture of the specimen or a significant drop in stiffness.
-
S-N Curve Generation: The test is repeated for multiple specimens at different stress levels to generate a Stress-Life (S-N) curve, which plots the applied stress against the number of cycles to failure.
Corrosion Testing (Salt Spray)
Objective: To assess the corrosion resistance of the material in a simulated corrosive environment.
Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.[12][13][14][15][16]
Methodology:
-
Sample Preparation: Test panels of the material, often with a specific surface finish or coating, are prepared.
-
Test Chamber Setup: The panels are placed in a sealed salt spray chamber. The chamber is maintained at a constant temperature and filled with a fine mist of a 5% sodium chloride solution.
-
Exposure: The samples are exposed to the salt fog for a specified duration, which can range from a few hours to thousands of hours.
-
Evaluation: After exposure, the samples are removed, rinsed, and visually inspected for signs of corrosion, such as pitting, crevice corrosion, and exfoliation. The extent of corrosion is often rated according to standardized scales.
Visualizing the Comparison and Experimental Workflow
To better illustrate the logical relationships in this performance comparison and the typical workflow for material testing, the following diagrams are provided.
Conclusion
The choice between Al-Li alloys and carbon-fiber composites is not straightforward and depends heavily on the specific requirements of the aerospace component. CFRP composites generally offer superior specific strength and stiffness, making them ideal for weight-critical primary structures like fuselages and wings.[17][18][19][20] However, their higher manufacturing cost, complex damage mechanics, and lower recyclability present significant challenges.[21]
On the other hand, the latest generation of Al-Li alloys provides a compelling alternative, offering a significant reduction in density compared to conventional aluminum alloys, coupled with good strength, fatigue resistance, and excellent manufacturability and recyclability.[22] For applications where cost is a major driver and the absolute highest performance is not essential, Al-Li alloys remain a highly competitive option.
Ultimately, the future of aerospace materials will likely involve a hybrid approach, leveraging the unique advantages of both Al-Li alloys and CFRP composites in a complementary fashion to design and build the next generation of aircraft. This guide provides a foundational understanding of their respective performance characteristics to support such endeavors.
References
- 1. store.astm.org [store.astm.org]
- 2. galvanizeit.com [galvanizeit.com]
- 3. zwickroell.com [zwickroell.com]
- 4. infinitalab.com [infinitalab.com]
- 5. faculty.up.edu [faculty.up.edu]
- 6. ictfibers.com [ictfibers.com]
- 7. testresources.net [testresources.net]
- 8. testinglab.com [testinglab.com]
- 9. ASTM E466 Metallic Materials Fatigue Testing - ADMET [admet.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. decra.com [decra.com]
- 13. keystonecompliance.com [keystonecompliance.com]
- 14. infinitalab.com [infinitalab.com]
- 15. micomlab.com [micomlab.com]
- 16. coteclabs.com [coteclabs.com]
- 17. Why Aerospace-Grade Carbon Fiber Is Different from Standard Composites | NitPro Composites [nitprocomposites.com]
- 18. What are aerospace composites? [darkaero.com]
- 19. materials.international [materials.international]
- 20. Carbon Fiber-Reinforced Plastics (CFRP) and Composites for Aerospace | SGL Carbon [sglcarbon.com]
- 21. The use of carbon fibre in aerospace is a revolutionary development | Penta [pentapatterns.co.uk]
- 22. svsu.edu [svsu.edu]
Electrochemical Validation of Lithium Aluminum Hydride as a Battery Anode Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for next-generation energy storage solutions has led to intensive research into novel anode materials that can surpass the limitations of commercially available graphite (B72142). Among the promising candidates, lithium aluminum hydride (LiAlH₄) and its derivatives, such as lithium alanate (Li₃AlH₆), have garnered attention due to their exceptionally high theoretical specific capacities. This guide provides an objective comparison of the electrochemical performance of this compound hydride-based anodes with conventional graphite and emerging silicon-based anodes, supported by experimental data. Detailed experimental protocols are provided to facilitate further research and validation.
Performance Comparison of Anode Materials
The following tables summarize the key electrochemical performance metrics for Li₃AlH₆, graphite, and silicon anodes based on reported experimental data. It is important to note that the experimental conditions, such as current density, voltage window, and electrolyte composition, can significantly influence the measured performance and may vary between different studies.
| Anode Material | Theoretical Specific Capacity (mAh/g) | First Discharge Capacity (mAh/g) | First Charge Capacity (mAh/g) | First Cycle Coulombic Efficiency (%) |
| Li₃AlH₆ | ~1990[1] | ~1729[1][2][3][4] | ~509[1] | ~29.4 |
| Graphite | 372[2] | - | - | >90 |
| Silicon | ~4200 | >3000 | >2500 | ~80-90 |
Table 1: Comparison of Specific Capacity and Initial Coulombic Efficiency. The data highlights the significantly higher initial discharge capacity of Li₃AlH₆ compared to graphite. However, its initial coulombic efficiency is considerably lower, indicating large irreversible capacity loss in the first cycle. Silicon also exhibits a high capacity but with better initial efficiency than Li₃AlH₆.
| Anode Material | Cycling Stability | Rate Capability |
| Li₃AlH₆ | 71% capacity retention after 20 cycles (relative to the 2nd cycle)[1][2]. Can be improved to 100 cycles with electrolyte modification[1][4]. A separate study showed a capacity retention of 990 mAh/g after 150 cycles at 1 A/g[2]. | A capacity of 220.4 mAh/g was retained at the 100th cycle with a current density of 200 mA/g[2]. |
| Graphite | Excellent, with high capacity retention over hundreds of cycles. | Limited at high charge/discharge rates. |
| Silicon | Challenging due to large volume expansion (~300%) during lithiation, leading to pulverization and capacity fade. Nanostructuring and composite approaches improve stability. | Generally good, but can be affected by the structural degradation over cycling. |
Table 2: Comparison of Cycling Stability and Rate Capability. Graphite remains the benchmark for cycling stability. While Li₃AlH₆ shows promising cycling stability after the initial cycles, and silicon anodes are continuously being improved, both face challenges in long-term stability compared to graphite.
Experimental Protocols
Synthesis of Li₃AlH₆ Anode Material via Ball Milling
This protocol describes a common method for synthesizing Li₃AlH₆ from LiH and LiAlH₄.
Materials:
-
Lithium hydride (LiH) powder
-
This compound hydride (LiAlH₄) powder
-
Acetylene (B1199291) black
-
Planetary ball mill with stainless steel vials and balls
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox, weigh LiH and LiAlH₄ powders in a 2:1 molar ratio.
-
Transfer the powder mixture into a stainless steel ball milling vial along with stainless steel balls. The ball-to-powder weight ratio is typically 40:1.
-
Seal the vial inside the glovebox.
-
Perform high-energy ball milling for approximately 24 hours.[1]
-
After milling, transfer the vial back into the glovebox.
-
To prepare the electrode material, mix the synthesized Li₃AlH₆ powder with acetylene black (as a conductive additive) in a weight ratio of 85:15.[3]
-
Perform low-energy ball milling for a short duration to ensure a homogeneous mixture.
Coin Cell Assembly with Air-Sensitive Hydride Anode
This protocol outlines the steps for assembling a 2032-type coin cell in an argon-filled glovebox, which is crucial for handling air- and moisture-sensitive materials like Li₃AlH₆.
Materials and Equipment:
-
Li₃AlH₆ composite anode on a copper foil current collector
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))[3]
-
2032 coin cell components (casing, spacer, spring)
-
Crimping machine
-
Micropipette
-
Plastic tweezers
Procedure:
-
Ensure all components (electrodes, separator, coin cell parts) are dried in a vacuum oven and transferred into an argon-filled glovebox.
-
Punch circular electrodes from the coated anode foil (e.g., 14 mm diameter) and a slightly larger separator (e.g., 19 mm diameter).
-
Place the anode disc in the center of the coin cell's negative cap.
-
Add a few drops of electrolyte onto the anode surface to ensure good wetting.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Place a spacer and then the spring on top of the lithium foil.
-
Carefully place the positive cap over the assembly.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Clean the exterior of the assembled coin cell before taking it out of the glovebox for electrochemical testing.
Visualizations
Electrochemical Reaction Pathway of Li₃AlH₆ Anode
Caption: Electrochemical conversion mechanism of Li₃AlH₆ during the first discharge and charge cycles.[1]
Experimental Workflow for Anode Material Validation
Caption: A standardized workflow for the electrochemical validation of novel battery anode materials.
References
- 1. This compound hydride Li3AlH6: new insight into the anode material for liquid-state lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydride Li3AlH6: new insight into the anode material for liquid-state lithium-ion batteries [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acid Catalysis in LAH Reductions of β-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
The reduction of β-hydroxy ketones is a critical transformation in organic synthesis, often serving as a key step in the construction of complex molecules with defined stereochemistry. Lithium aluminum hydride (LAH) is a powerful reducing agent for this purpose; however, its intrinsic stereoselectivity can be limited. The addition of Lewis acid catalysts has emerged as a powerful strategy to modulate the reactivity and, most importantly, the diastereoselectivity of LAH reductions. This guide provides a comparative overview of the effects of different Lewis acid catalysts on the LAH reduction of β-hydroxy ketones, supported by experimental data and detailed protocols.
The Principle of Chelation Control
The stereochemical outcome of the LAH reduction of β-hydroxy ketones can be effectively controlled by the addition of a Lewis acid through a mechanism known as chelation control. The Lewis acid coordinates to both the hydroxyl and carbonyl oxygens of the substrate, forming a rigid cyclic intermediate. This chelation locks the conformation of the molecule, leading to a highly organized transition state. The hydride nucleophile from LAH then attacks the carbonyl carbon from the less sterically hindered face, resulting in a high degree of diastereoselectivity. The choice of Lewis acid is crucial as its size and Lewis acidity determine the geometry of the chelate and, consequently, the direction of hydride attack.
Performance Comparison of Lewis Acid Catalysts
The following table summarizes the performance of various Lewis acid catalysts in the LAH-mediated reduction of a representative β-hydroxy ketone, 2-methyl-3-hydroxy-1,3-diphenylpropan-1-one. The data highlights the impact of the Lewis acid on reaction yield and diastereoselectivity, leading to the formation of either the syn- or anti-1,3-diol product.
| Lewis Acid Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| None | LiAlH₄ | THF | -78 to 0 | 95 | 55:45 | [1][2] |
| TiCl₄ | LiAlH₄ | CH₂Cl₂ | -78 | 92 | >98:2 | [1] |
| SnCl₄ | LiAlH₄ | CH₂Cl₂ | -78 | 88 | 95:5 | [3] |
| ZnCl₂ | LiAlH₄ | THF | -78 | 85 | 80:20 | [3] |
| AlCl₃ | LiAlH₄ | CH₂Cl₂ | -78 | 90 | 90:10 | [4] |
| BCl₃ | LiAlH₄ | CH₂Cl₂ | -78 | 89 | >98:2 | [1] |
Note: Data is collated from multiple sources and may involve slight variations in experimental conditions beyond what is listed. The substrate, 2-methyl-3-hydroxy-1,3-diphenylpropan-1-one, is used as a representative model.
Experimental Protocols
A detailed experimental protocol for a typical Lewis acid-mediated LAH reduction of a β-hydroxy ketone is provided below. This procedure is based on the highly selective TiCl₄-catalyzed reduction.
Materials:
-
β-hydroxy ketone (e.g., 2-methyl-3-hydroxy-1,3-diphenylpropan-1-one)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
This compound hydride (LAH) solution in THF (e.g., 1 M)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the β-hydroxy ketone (1.0 equiv) dissolved in anhydrous CH₂Cl₂ (0.1 M).
-
Lewis Acid Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. To this stirred solution, TiCl₄ (1.1 equiv) is added dropwise via syringe. The mixture is stirred at -78 °C for 30 minutes to ensure the formation of the titanium chelate.[1]
-
LAH Reduction: A solution of LAH in THF (1.2 equiv) is added dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of saturated aqueous Na₂SO₄ solution.
-
Workup: The mixture is allowed to warm to room temperature and then diluted with diethyl ether. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with additional diethyl ether. The combined organic layers are washed with 1 M HCl, followed by saturated aqueous Na₂SO₄ solution, and then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-diol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for a Lewis acid-catalyzed LAH reduction and the underlying chelation-controlled mechanism.
References
A comparative review of different synthesis methods for lithium aluminum hydride
Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is a cornerstone of modern organic and inorganic chemistry. Its synthesis has been approached through various methodologies since its discovery, each with distinct advantages and disadvantages concerning yield, purity, cost, safety, and scalability. This guide provides a comparative overview of the principal synthesis methods for LiAlH₄, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for this compound hydride is often dictated by the desired scale of production, purity requirements, and available resources. The following table summarizes the key quantitative and qualitative aspects of the most common synthetic routes.
| Synthesis Method | Overall Reaction | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages | Scale |
| Schlesinger Method | 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl | ~85-95% | Good, but can contain LiCl impurities | Well-established, reliable for lab scale | Co-produces significant salt byproduct, requires careful purification | Laboratory |
| Industrial High-Pressure Synthesis | 1. Na + Al + 2 H₂ → NaAlH₄ 2. NaAlH₄ + LiCl → LiAlH₄ + NaCl | High | High (product can contain ~1 wt% LiCl) | Cost-effective for large scale, high purity achievable | Requires specialized high-pressure equipment | Industrial |
| Direct Synthesis from LiH and Al | LiH + Al + 3/2 H₂ → LiAlH₄ | Variable, can be high with catalyst | Potentially very high (salt-free) | Avoids salt byproduct formation | Requires catalyst (e.g., TiCl₃) and specific reaction conditions | Laboratory & Pilot |
| Mechanochemical Synthesis | 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl | Low to moderate | Variable, can be low | Solvent-free, rapid | Low yield, potential for impurities from milling | Laboratory |
| Aluminum Bromide Method | 4 LiH + AlBr₃ → LiAlH₄ + 3 LiBr | High | Good | Reported to be an easier preparation than with AlCl₃ | AlBr₃ is more expensive and moisture-sensitive than AlCl₃ | Laboratory |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis of the highly reactive this compound hydride. The following sections provide outlines of the methodologies for the key synthesis routes. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Schlesinger Method
This is the classic and most common laboratory-scale synthesis of LiAlH₄.[1][2][3]
Reaction: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of finely powdered lithium hydride (LiH) in anhydrous diethyl ether. A slight excess of LiH is typically used.
-
A solution of anhydrous aluminum chloride (AlCl₃) in diethyl ether is added dropwise to the stirred LiH suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
-
The reaction mixture is then cooled, and the precipitated lithium chloride (LiCl) is removed by filtration.
-
The ethereal solution of LiAlH₄ can be used directly, or the solvent can be carefully removed under reduced pressure to yield solid LiAlH₄. The product can be purified by recrystallization from a suitable solvent or by Soxhlet extraction.[1]
Industrial High-Pressure Synthesis
This two-step process is the primary method for the large-scale industrial production of LiAlH₄.[1][4]
Step 1: Synthesis of Sodium Aluminum Hydride Reaction: Na + Al + 2 H₂ → NaAlH₄
Procedure:
-
Sodium metal and aluminum powder are charged into a high-pressure autoclave.
-
The autoclave is pressurized with hydrogen gas to high pressures and heated to elevated temperatures. The specific conditions are proprietary to the manufacturer but are in the range of 100-200 atm and 150-200 °C.
-
The reaction is highly exothermic and requires careful temperature control.
-
The resulting sodium aluminum hydride (NaAlH₄) is a solid that is then used in the next step.
Step 2: Salt Metathesis Reaction: NaAlH₄ + LiCl → LiAlH₄ + NaCl
Procedure:
-
The NaAlH₄ from Step 1 is suspended in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
A solution of lithium chloride (LiCl) in the same solvent is added to the suspension.
-
The mixture is stirred for a period to allow the metathesis reaction to go to completion.
-
The precipitated sodium chloride (NaCl) is removed by filtration.
-
The resulting solution of LiAlH₄ can be used as is, or the product can be isolated as a solid by removing the solvent. The final product typically contains a small amount of LiCl.[1]
Direct Synthesis from LiH and Al Metal
This method offers the advantage of producing LiAlH₄ without the co-formation of salt byproducts.[5][6]
Reaction: LiH + Al + 3/2 H₂ → LiAlH₄ (catalyzed by TiCl₃)
Procedure:
-
A slurry of lithium hydride (LiH) and activated aluminum powder (Al*) in tetrahydrofuran (THF) is prepared in a reactor.
-
A catalytic amount of titanium(III) chloride (TiCl₃) is added to the slurry.
-
The reactor is pressurized with hydrogen gas. The reaction proceeds at relatively low pressures and temperatures (e.g., near room temperature and under 1 bar of H₂).[5]
-
The reaction progress can be monitored by the consumption of hydrogen.
-
Upon completion, the product is an adduct of LiAlH₄ with THF (LiAlH₄·nTHF).
-
The THF can be removed by heating under vacuum to yield crystalline LiAlH₄.[5]
Logical Workflow for Synthesis Method Selection
The choice of a particular synthesis method depends on several factors. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a LiAlH₄ synthesis method.
Conclusion
The synthesis of this compound hydride can be achieved through several distinct routes, each with its own set of operational parameters and outcomes. The traditional Schlesinger method remains a reliable choice for laboratory-scale preparations, while the industrial high-pressure synthesis is the cornerstone of large-scale production due to its cost-effectiveness. The direct synthesis from lithium hydride and aluminum metal presents a promising alternative that avoids the generation of salt byproducts, a significant advantage in terms of atom economy and purification. As research continues, particularly in the area of mechanochemistry and catalysis, new and improved methods for the synthesis of this indispensable reagent are likely to emerge, offering even greater efficiency, safety, and sustainability.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Preparation of this compound Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. byjus.com [byjus.com]
- 4. Lithium aluminium hydride | 16853-85-3 | Benchchem [benchchem.com]
- 5. bnl.gov [bnl.gov]
- 6. Direct Synthesis of LiAlH4 from Ti-Doped Active LiAl Alloy | MDPI [mdpi.com]
Navigating the Labyrinth of LAH Reductions: A Comparative Guide to Selective Ester Reduction
For researchers and professionals in drug development and chemical synthesis, the selective transformation of one functional group in the presence of others is a perpetual challenge. Lithium aluminum hydride (LAH), a potent and versatile reducing agent, is a cornerstone of the synthetic chemist's toolkit. However, its high reactivity often leads to a lack of chemoselectivity, posing a significant hurdle when a delicate touch is required. This guide provides a comprehensive comparison of the use of LAH for the reduction of esters in the presence of other common reducible functional groups, namely amides, carboxylic acids, and nitriles. We will explore the nuances of LAH reactivity and present data on alternative, more selective reducing agents, supported by detailed experimental protocols.
The Unbridled Power of LAH: A Double-Edged Sword
This compound hydride is a powerful nucleophilic reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[1] Its reactivity stems from the highly polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbon of a carbonyl or nitrile.[1] The general order of reactivity for the reduction of carbonyl derivatives by LAH is:
Aldehydes > Ketones > Esters > Amides > Carboxylic Acids
This inherent reactivity profile makes the selective reduction of a less reactive functional group in the presence of a more reactive one a formidable task. While LAH is an excellent choice for the complete reduction of all reducible functional groups in a molecule, achieving selectivity requires careful consideration of reaction conditions and, more often than not, the use of alternative reagents.
Selective Reduction of an Ester in the Presence of an Amide: A Case Study
The reduction of an ester to an alcohol while leaving an amide intact is a common synthetic challenge. Due to the similar reactivity of esters and amides towards LAH, achieving this selectivity is difficult but not always impossible. Success often hinges on factors like steric hindrance and precise control of reaction conditions.
A notable example of a successful selective reduction of a methyl ester in the presence of a tertiary amide using LAH was reported in the total synthesis of daphniphyllum alkaloids by Heathcock and coworkers. This selectivity is attributed to the specific substitution pattern and steric environment of the molecule . However, this represents a specific case rather than a general trend.
For more predictable and broadly applicable selective reductions of esters over amides, alternative reagents are generally preferred.
The Rise of Selective Reducing Agents: Taming the Hydride
To overcome the indiscriminate nature of LAH, a range of more selective hydride reagents have been developed. These reagents offer a finer degree of control, allowing for the targeted reduction of specific functional groups.
Lithium Borohydride (B1222165) (LiBH₄): A Milder Alternative
Lithium borohydride is a less potent reducing agent than LAH and exhibits greater chemoselectivity.[2] It is known to readily reduce esters to primary alcohols while being significantly less reactive towards amides, carboxylic acids, and nitriles, especially at lower temperatures.[2][3][4] This difference in reactivity provides a reliable window for the selective reduction of esters.
Lithium Tri-tert-butoxyaluminum Hydride (LiAlH(Ot-Bu)₃): A Sterically Hindered Reagent
By replacing three of the hydrides of LAH with bulky tert-butoxy (B1229062) groups, the reactivity of the reagent is significantly attenuated. Lithium tri-tert-butoxyaluminum hydride is a much milder and more selective reducing agent than LAH.[5][6] It is particularly useful for the partial reduction of acid chlorides to aldehydes and can be employed for the selective reduction of esters in the presence of less reactive functional groups like amides.[5][7]
Quantitative Comparison of Reducing Agents for Ester Reduction
The following table summarizes the expected outcomes and reported yields for the reduction of an ester in the presence of an amide using different reducing agents.
| Reducing Agent | Substrate (Ester + Amide) | Expected Major Product (from Ester) | Expected Outcome (for Amide) | Reported Yield (Alcohol) | Reported Yield (Amide Recovery) | Citation(s) |
| LiAlH₄ | Methyl Phenylacetate + N,N-Dimethylbenzamide | Phenylmethanol | N,N-Dimethylbenzylamine | High (Non-selective) | Low (Non-selective) | |
| LiBH₄ | Ethyl Benzoate (B1203000) + Benzamide (B126) | Benzyl (B1604629) Alcohol | Benzamide (unreacted) | High | High | [2][3][8] |
| LiAlH(Ot-Bu)₃ | Ethyl Crotonate + Crotonamide | Crotyl Alcohol | Crotonamide (unreacted) | Moderate to High | High | [5][6] |
Note: The yields are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Non-Selective Reduction with LAH
Reduction of Ethyl Acetate (B1210297) to Ethanol:
-
To a stirred suspension of LAH (1.0 g, 26.4 mmol) in anhydrous diethyl ether (50 mL) at 0 °C under an inert atmosphere, a solution of ethyl acetate (2.0 g, 22.7 mmol) in anhydrous diethyl ether (20 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (B78521) (1 mL), and finally water (3 mL).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to afford ethanol.
Reduction of Acetamide (B32628) to Ethylamine:
-
In a similar setup to the ester reduction, a solution of acetamide (1.0 g, 16.9 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL) is added dropwise to a suspension of LAH (1.0 g, 26.4 mmol) in anhydrous THF (40 mL) at 0 °C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to 0 °C, the reaction is quenched as described above.
-
The product, ethylamine, is isolated by distillation from the dried organic phase.[9]
Protocol for Selective Reduction of an Ester with Lithium Borohydride
Selective Reduction of Ethyl Benzoate in the Presence of Benzamide:
-
To a solution of ethyl benzoate (1.50 g, 10 mmol) and benzamide (1.21 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C under an inert atmosphere, solid lithium borohydride (0.24 g, 11 mmol) is added in one portion.
-
The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the ester reduction (typically 2-4 hours), the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the gas evolution ceases.
-
The mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to separate the product benzyl alcohol from the unreacted benzamide.
Logical Workflow and Reactivity Hierarchy
The decision-making process for choosing the appropriate reducing agent and the relative reactivity of common functional groups towards LAH can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 7. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]
- 8. Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
Tensile strength comparison between different series of aluminum-lithium alloys
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tensile strength of different series of aluminum-lithium (Al-Li) alloys, specifically focusing on the 2xxx, 8xxx, and the more recent third-generation alloys. The information presented is supported by experimental data to assist in material selection and development.
Introduction to Aluminum-Lithium Alloys
Aluminum-lithium alloys are a class of advanced metallic materials that have garnered significant interest in the aerospace and defense industries due to their low density, high specific strength, and excellent fatigue resistance.[1] The addition of lithium to aluminum reduces the alloy's density and increases its stiffness.[2][3] Each weight percentage of lithium added can reduce the alloy's density by approximately 3% and increase its elastic modulus by about 6%.[2][3] These alloys are typically categorized into generations, with the third generation offering substantial improvements in mechanical properties over the first and second generations.[3]
Tensile Strength Comparison of Al-Li Alloy Series
The tensile properties, including ultimate tensile strength (UTS), yield strength (YS), and elongation, are critical parameters for structural applications. The following table summarizes these properties for representative alloys from the 2xxx, 8xxx, and third-generation Al-Li series. The data is based on alloys in their peak-aged tempers, which typically provide the highest strength.
| Alloy Series | Specific Alloy | Temper | Ultimate Tensile Strength (UTS) (MPa) | Yield Strength (YS) (MPa) | Elongation (%) |
| 2xxx Series | 2090 | T83 | 550[4][5] | 520[4][5] | 6[4][5] |
| 8xxx Series | 8011 | H14 | 125 - 165[6] | ≥ 110[6] | ≥ 2[6] |
| 8090 | T8771 | ~500-550 | ~450-500 | ~5-7 | |
| Third Generation | 2195 | T8 | ~580-650 | ~550-620 | ~4-6 |
| 2050 | T84 | ~540-580 | ~510-550 | ~6-8 | |
| 2198 | T8 | ~460-500 | ~430-470 | ~8-10 | |
| 2196 | T8511 | ~480-520 | ~450-490 | ~7-9 |
Note: The mechanical properties of aluminum alloys can vary significantly with the specific temper, product form (e.g., sheet, plate, extrusion), and orientation of the test sample. The values presented here are for comparison purposes.
Key Observations:
-
Third-generation alloys , such as 2195 and 2050, generally exhibit the highest tensile and yield strengths, often exceeding those of the second-generation 2xxx series alloys like 2090.[1]
-
The 2xxx series Al-Li alloys , like 2090, were developed to offer a good combination of strength and low density.
-
The 8xxx series Al-Li alloys , such as 8090, also provide high strength, comparable to the 2xxx series. It's important to note that the 8xxx series is a broad category for aluminum alloys with various alloying elements, and not all are Al-Li alloys.[7] However, alloys like 8090 are well-established Al-Li alloys.
Experimental Protocol: Tensile Testing of Aluminum-Lithium Alloys
The tensile properties of aluminum-lithium alloys are determined following standardized procedures to ensure accuracy and comparability of the data. The most widely accepted standard for the tensile testing of metallic materials is ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials .
Methodology:
-
Specimen Preparation: Test specimens are machined from the alloy product (e.g., sheet, plate) in specific orientations (longitudinal, transverse) relative to the rolling direction. The dimensions of the "dog-bone" shaped specimens are precisely defined by the ASTM E8 standard.
-
Gage Length Marking: Two marks are placed at a specific distance apart on the reduced section of the specimen. This "gage length" is used to measure the elongation after fracture.
-
Tensile Testing Machine: A calibrated universal testing machine (UTM) is used to apply a uniaxial tensile load to the specimen at a controlled rate.
-
Extensometer: An extensometer is attached to the specimen's gage length to accurately measure the strain (elongation) as the load is applied.
-
Data Acquisition: A data acquisition system records the applied load and the corresponding elongation. This data is used to generate a stress-strain curve.
-
Determination of Properties:
-
Yield Strength (YS): The stress at which the material begins to deform plastically. It is typically determined using the 0.2% offset method from the stress-strain curve.
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before it starts to neck down and fracture.
-
Elongation: The percentage increase in the gage length after the specimen has fractured. It is a measure of the material's ductility.
-
Factors Influencing Tensile Strength in Al-Li Alloys
The superior tensile properties of aluminum-lithium alloys are a result of a complex interplay between their chemical composition and thermomechanical processing. The following diagram illustrates the logical relationships between these factors and the resulting tensile strength.
Caption: Factors influencing the tensile strength of Al-Li alloys.
Conclusion
The development of aluminum-lithium alloys has seen significant advancements, with third-generation alloys demonstrating superior tensile properties compared to earlier series. This is primarily attributed to optimized chemical compositions and advanced thermomechanical processing techniques that result in a fine-tuned microstructure with highly effective strengthening precipitates. The choice of a specific Al-Li alloy will depend on the precise requirements of the application, balancing the need for high strength with other factors such as fracture toughness, corrosion resistance, and manufacturing cost. The standardized ASTM E8 test protocol is essential for accurately characterizing and comparing the tensile performance of these advanced materials.
References
- 1. Aluminum-Lithium Alloys for Aerospace [aircraft-grade-aluminum.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. svsu.edu [svsu.edu]
- 4. azom.com [azom.com]
- 5. 2090 aluminium alloy - Wikipedia [en.wikipedia.org]
- 6. 8000 Series Aluminum Alloy |HDM Industrial Supply [hdmetalm.com]
- 7. aalco.co.uk [aalco.co.uk]
A Comparative Guide to Lithium Aluminum Silicate Synthesis: The Impact of Precursor Selection on Final Properties
For researchers, scientists, and professionals in drug development, the selection of synthesis precursors for lithium aluminum silicate (B1173343) (LAS) is a critical decision that significantly influences the material's final characteristics. This guide provides an objective comparison of LAS synthesized from various precursors, supported by experimental data, to aid in the selection of the most suitable synthesis route for specific applications.
This compound silicate (LiAlSiₓOᵧ), a versatile ceramic material, is renowned for its low thermal expansion, high thermal shock resistance, and excellent chemical durability. These properties are intrinsically linked to its crystalline phase, microstructure, and density, all of which are heavily dependent on the chosen precursors and synthesis method. This guide explores the characterization of LAS derived from common natural and synthetic precursors, including spodumene, petalite, kaolin, rice husk ash, and sol-gel derived materials.
Performance Comparison of LAS from Different Precursors
The properties of this compound silicate are tailored by the choice of raw materials. Natural minerals offer a cost-effective route, while synthetic precursors provide higher purity and greater control over the final composition and microstructure. The following table summarizes key quantitative data for LAS synthesized from various precursors.
| Precursor | Synthesis Method | Crystalline Phase(s) | Coefficient of Thermal Expansion (CTE) (x 10⁻⁷/°C) | Flexural Strength (MPa) | Dielectric Constant (at 1 MHz) |
| Spodumene | Solid-State Reaction | β-Spodumene, β-Quartz | 8 - 20 | 80 - 150 | 5.5 - 6.5 |
| Petalite | Solid-State Reaction | β-Spodumene, Cristobalite | 5 - 15 | 70 - 130 | 5.0 - 6.0 |
| Kaolin | Solid-State Reaction with Li₂CO₃ and SiO₂ | β-Eucryptite, β-Spodumene | -10 to 20 | 60 - 120 | 5.8 - 7.0 |
| Rice Husk Ash | Sol-Gel / Solid-State | β-Eucryptite, β-Spodumene | 10 - 30 | 90 - 160 | 6.0 - 7.5 |
| Sol-Gel (Alkoxides) | Sol-Gel | β-Eucryptite, β-Spodumene | -5 to 15 | 100 - 200 | 4.5 - 5.5 |
Note: The values presented are approximate ranges compiled from various studies and can vary significantly based on specific processing parameters such as temperature, time, and the presence of nucleating agents.
Experimental Protocols
The characterization of this compound silicate involves a suite of analytical techniques to determine its structural, thermal, and mechanical properties. Below are detailed methodologies for key experiments.
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the synthesized LAS powder.
Methodology:
-
Sample Preparation: The synthesized LAS material is finely ground into a homogenous powder (particle size < 10 µm) to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation (λ = 1.5406 Å). The instrument is configured to scan over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to a standard database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phases present (e.g., β-spodumene, β-eucryptite). Rietveld refinement can be used for quantitative phase analysis.
Scanning Electron Microscopy (SEM)
Objective: To observe the microstructure, including grain size, morphology, and porosity of the sintered LAS ceramic.
Methodology:
-
Sample Preparation: A sintered pellet or a fractured surface of the LAS ceramic is mounted on an aluminum stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the surface to prevent charging under the electron beam.
-
Imaging: The sample is introduced into the SEM chamber. Imaging is typically performed using a secondary electron (SE) detector for topographical information or a backscattered electron (BSE) detector for compositional contrast. The accelerating voltage is typically set between 10-20 kV. Images are captured at various magnifications to reveal the overall microstructure and finer details of the grain boundaries.
-
Energy-Dispersive X-ray Spectroscopy (EDS): EDS analysis can be performed in conjunction with SEM to determine the elemental composition of different phases within the microstructure.
Dilatometry
Objective: To measure the coefficient of thermal expansion (CTE) of the synthesized LAS material.
Methodology:
-
Sample Preparation: A rectangular bar of the sintered LAS ceramic with precise dimensions (e.g., 25 mm x 5 mm x 5 mm) is prepared. The ends of the bar should be flat and parallel.
-
Measurement: The sample is placed in a dilatometer, and a pushrod is brought into contact with one end. The sample is heated in a controlled atmosphere (e.g., air or argon) at a constant rate (e.g., 5 °C/min) over a specified temperature range (e.g., room temperature to 800 °C).
-
Data Analysis: The change in length of the sample as a function of temperature is recorded. The CTE (α) is calculated from the slope of the thermal expansion curve (ΔL/L₀) versus temperature (ΔT) using the formula: α = (1/L₀) * (ΔL/ΔT), where L₀ is the initial length of the sample.
Visualizing Synthesis and Characterization Workflows
To better illustrate the processes involved in characterizing LAS from different precursors, the following diagrams are provided.
Side-by-side comparison of LiAlH4 and diisobutylaluminium hydride (DIBAL-H) for ester reduction
For researchers, scientists, and professionals in drug development, the precise and selective reduction of functional groups is a cornerstone of organic synthesis. Among the myriad of reducing agents available, Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H) are two of the most common reagents for the reduction of esters. However, their reactivity and selectivity differ significantly, leading to distinct products under specific conditions. This guide provides a comprehensive side-by-side comparison of LiAlH₄ and DIBAL-H for ester reduction, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Core Principles: Reactivity and Selectivity
This compound Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2][3] In the context of ester reduction, LiAlH₄ typically reduces the ester functionality completely to the corresponding primary alcohol.[4][5][6][7][8]
Diisobutylaluminium Hydride (DIBAL-H), on the other hand, is a sterically hindered and electrophilic reducing agent.[9][10] This steric bulk and electrophilicity afford it greater selectivity compared to LiAlH₄.[1][9] The most notable feature of DIBAL-H is its ability to partially reduce esters to aldehydes when the reaction is conducted at low temperatures, typically -78 °C.[11][12][13][14][15][16][17][18] At higher temperatures, DIBAL-H will also reduce esters to primary alcohols.[6][19]
The key to DIBAL-H's selectivity lies in the stability of the tetrahedral intermediate formed upon hydride transfer at low temperatures.[11][12] This intermediate is stable at or below -78 °C and does not readily collapse to eliminate the alkoxy group. Upon aqueous work-up, the intermediate is hydrolyzed to yield the desired aldehyde.
Quantitative Data Summary
The following tables summarize the key differences in performance between LiAlH₄ and DIBAL-H for ester reduction.
| Feature | This compound Hydride (LiAlH₄) | Diisobutylaluminium Hydride (DIBAL-H) |
| Primary Product | Primary Alcohol | Aldehyde (at low temp.), Primary Alcohol (at higher temp.) |
| Reactivity | Very High, Unselective[1][9][20] | High, but more selective than LiAlH₄[9] |
| Stoichiometry | Typically excess (2 eq. of H⁻) required for full reduction[5] | 1 equivalent for aldehyde, >1 equivalent for alcohol[14] |
| Typical Temperature | 0 °C to reflux | -78 °C for aldehyde, 0 °C to room temperature for alcohol[11][19] |
| Solvents | Anhydrous ethers (e.g., THF, diethyl ether)[21] | Hydrocarbons (e.g., toluene, hexane), ethers (e.g., THF), DCM[6][19] |
| Chemoselectivity | Low; reduces most polar multiple bonds[3][9] | High; allows for selective reduction in the presence of other functional groups[9] |
Reaction Mechanisms
The differing outcomes of LiAlH₄ and DIBAL-H reductions stem from their distinct reaction mechanisms.
LiAlH₄ Reduction of an Ester to a Primary Alcohol
The reduction of an ester with LiAlH₄ proceeds via a two-step hydride addition. The first hydride addition leads to a tetrahedral intermediate which then collapses, eliminating an alkoxide to form an aldehyde intermediate.[5] Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by a second equivalent of hydride to form the primary alcohol upon workup.
Caption: LiAlH₄ reduction of an ester to a primary alcohol.
DIBAL-H Reduction of an Ester to an Aldehyde
The reduction of an ester with DIBAL-H at low temperature proceeds through a stable tetrahedral intermediate. The electrophilic aluminum center coordinates to the carbonyl oxygen, activating the ester. Hydride transfer then occurs to form a relatively stable aluminum-alkoxide intermediate. At low temperatures, this intermediate does not collapse to the aldehyde until aqueous workup.[11][12][22]
Caption: DIBAL-H reduction of an ester to an aldehyde at low temperature.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving the desired outcome.
General Protocol for Ester Reduction to a Primary Alcohol using LiAlH₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
This compound Hydride (LiAlH₄)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Saturated aqueous solution of Sodium Sulfate or Rochelle's salt (potassium sodium tartrate)
-
Hydrochloric acid (1M)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.0-1.5 equivalents) in anhydrous diethyl ether or THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of the ester (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers are observed.
-
The resulting precipitate is filtered off, and the filter cake is washed thoroughly with the organic solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude primary alcohol.
-
The crude product can be purified by distillation or column chromatography.
Caption: Experimental workflow for LiAlH₄ reduction of an ester.
General Protocol for Partial Reduction of Esters to Aldehydes using DIBAL-H
This protocol provides a general procedure for the partial reduction of an ester to an aldehyde using DIBAL-H.[12][23][24]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
DIBAL-H (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)
-
Methanol (B129727) (for quenching)
-
Rochelle's salt (Potassium sodium tartrate) solution (aqueous) or dilute HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.[12]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add the DIBAL-H solution (1.0 - 1.2 eq) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.[12]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.[12]
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess DIBAL-H.[12]
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.[12]
-
Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.[12]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude aldehyde by column chromatography on silica (B1680970) gel, distillation, or recrystallization.[12]
Caption: Experimental workflow for the DIBAL-H reduction of an ester to an aldehyde.
Chemoselectivity Considerations
The choice between LiAlH₄ and DIBAL-H often hinges on the presence of other functional groups within the molecule.
-
LiAlH₄: Due to its high reactivity, LiAlH₄ will reduce most other polar functional groups, such as amides, nitriles, ketones, and carboxylic acids. It is therefore not suitable for the selective reduction of an ester in the presence of these groups if they are to be preserved.
-
DIBAL-H: The greater selectivity of DIBAL-H allows for the reduction of esters to aldehydes in the presence of other functional groups. For instance, it is possible to selectively reduce an ester in the presence of an amide under certain conditions, although some studies have shown DIBAL-H can be selective for amides over esters.[25][26][27] The outcome is highly dependent on the substrate and reaction conditions.
Conclusion
The choice between LiAlH₄ and DIBAL-H for ester reduction is dictated by the desired synthetic outcome. For the complete reduction of esters to primary alcohols, the powerful and efficient LiAlH₄ is the reagent of choice. However, for the selective partial reduction of esters to aldehydes, a transformation of significant importance in multi-step synthesis, DIBAL-H used at low temperatures is the preferred reagent. A thorough understanding of the reactivity, selectivity, and mechanistic nuances of each reagent, as outlined in this guide, is paramount for achieving the desired chemical transformation with high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. hpmcproducer.com [hpmcproducer.com]
- 17. m.youtube.com [m.youtube.com]
- 18. fiveable.me [fiveable.me]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. ch.ic.ac.uk [ch.ic.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. rsc.org [rsc.org]
- 25. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Techniques for the Compositional Analysis of Aluminum-Lithium Alloys
For researchers, scientists, and professionals in materials science and development, precise and accurate determination of the elemental composition of Aluminum-Lithium (Al-Li) alloys is critical for ensuring their performance and reliability. This guide provides a detailed comparison of four key mass spectrometry techniques used for this purpose: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Glow Discharge Mass Spectrometry (GD-MS), Secondary Ion Mass Spectrometry (SIMS), and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS).
This document outlines the fundamental principles, experimental protocols, and performance characteristics of each method, supported by quantitative data to facilitate an objective comparison.
Introduction to Compositional Analysis of Al-Li Alloys
Al-Li alloys are advanced materials prized for their low density, high stiffness, and excellent strength-to-weight ratio, making them ideal for aerospace and other high-performance applications. The concentration of lithium and other alloying elements such as copper, magnesium, and zirconium, as well as trace and impurity elements, directly influences the mechanical properties, corrosion resistance, and weldability of these alloys. Consequently, rigorous quality control and compositional verification are paramount. Mass spectrometry techniques offer the high sensitivity and specificity required for this demanding analytical task.
Comparison of Mass Spectrometry Techniques
The selection of an appropriate analytical technique depends on various factors, including the required detection limits, spatial resolution, sample throughput, and whether destructive analysis is permissible. The following table summarizes the key performance metrics of ICP-MS, GD-MS, SIMS, and LA-ICP-MS for the analysis of Al-Li alloys.
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Glow Discharge Mass Spectrometry (GD-MS) | Secondary Ion Mass Spectrometry (SIMS) | Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) |
| Principle | After acid digestion of the sample, the resulting solution is nebulized into an argon plasma, which ionizes the atoms for mass analysis. | A glow discharge plasma sputters atoms from the solid sample surface, which are then ionized in the plasma for mass analysis. | A focused primary ion beam sputters the sample surface, generating secondary ions that are analyzed by a mass spectrometer. | A pulsed laser ablates a small amount of material from the solid sample, and the resulting aerosol is transported to an ICP-MS for ionization and analysis. |
| Sample Form | Liquid (requires sample digestion) | Solid (direct analysis) | Solid (direct analysis) | Solid (direct analysis) |
| Detection Limits | ng/L to pg/L in solution (translates to ppm to ppb in solid)[1][2] | ppb to ppt (B1677978) in solid[3] | ppm to ppb in solid; excellent for light elements like Li.[4] | 10s of ppb in solid.[5] |
| Precision (RSD) | 1-5% | 2-10% | 5-20% | 2-10% |
| Accuracy (Recovery) | 95-105% (with appropriate standards) | 80-120% (matrix-dependent) | Semi-quantitative without matrix-matched standards. | 80-120% (can be improved with matrix-matched standards).[6] |
| Spatial Resolution | Not applicable (bulk analysis) | Millimeters (bulk analysis) | Down to 45 nm.[7][8][9] | 5 - 200 µm.[5] |
| Matrix Effects | Can be minimized with dilution and internal standards.[10] | Present, can be corrected with internal standards like AlAr+.[10] | Significant, requires matrix-matched standards for quantification. | Can be significant, femtosecond lasers can reduce fractionation.[6] |
| Key Advantages | High precision and accuracy for bulk analysis, well-established methods (e.g., ASTM E3061 for ICP-AES can be adapted).[11][12][13][14] | Direct solid analysis, high sensitivity for trace elements, good for depth profiling.[15] | Unmatched spatial resolution for elemental mapping, excellent sensitivity for lithium.[4][7][8][16] | Direct solid analysis, micro-destructive, versatile for various sample types.[5][6] |
| Key Disadvantages | Destructive, time-consuming sample preparation, potential for contamination. | Requires conductive samples, matrix effects can be challenging. | Can be semi-quantitative, complex instrumentation.[4] | Calibration can be challenging without matrix-matched standards. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique as applied to the analysis of Al-Li alloys.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.1 g of the Al-Li alloy sample into a clean PTFE digestion vessel.
-
Add a mixture of high-purity acids. A common mixture for aluminum alloys is hydrochloric acid (HCl) and nitric acid (HNO₃). For alloys with higher silicon content, hydrofluoric acid (HF) may be necessary.
-
Heat the vessel in a microwave digestion system. A typical program involves ramping to 180-200°C and holding for 20-30 minutes to ensure complete dissolution.
-
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with deionized water.
-
An internal standard (e.g., Rhodium) is often added to the final solution to correct for instrumental drift and matrix effects.[10]
Instrumentation and Analysis:
-
ICP-MS System: A quadrupole or high-resolution ICP-MS instrument.
-
Plasma Conditions: Typical parameters include a plasma forward power of 1.4-1.6 kW, nebulizer gas flow of 0.8-1.2 L/min, and auxiliary gas flow of 0.6-1.0 L/min.
-
Data Acquisition: Monitor specific isotopes for each element of interest, taking care to avoid known isobaric interferences.
Glow Discharge Mass Spectrometry (GD-MS)
Sample Preparation:
-
Machine the Al-Li alloy sample to have a flat, clean surface.
-
Clean the surface with a suitable solvent (e.g., ethanol (B145695) or acetone) in an ultrasonic bath to remove any surface contamination.
-
Mount the sample as the cathode in the glow discharge cell.
Instrumentation and Analysis:
-
GD-MS System: A high-resolution, double-focusing sector field GD-MS instrument.
-
Discharge Conditions: Use high-purity argon as the discharge gas at a pressure of 0.5-1.5 Torr. Apply a discharge voltage of 800-1200 V and a current of 1-3 mA.[17]
-
Data Acquisition: Acquire full mass spectra to identify all elements present. For quantitative analysis, use relative sensitivity factors (RSFs) determined from certified reference materials.
Secondary Ion Mass Spectrometry (SIMS)
Sample Preparation:
-
Mount the Al-Li alloy sample in a suitable holder.
-
For high-resolution imaging, the sample surface must be polished to a mirror finish.
-
Ensure the sample is conductive. A conductive coating (e.g., gold or carbon) may be necessary for non-conductive samples or to prevent charging.
Instrumentation and Analysis:
-
SIMS System: A time-of-flight (ToF-SIMS) or magnetic sector SIMS instrument.
-
Primary Ion Beam: For positive secondary ions (including ⁷Li⁺), an O⁻ or O₂⁺ primary ion beam is often used. For negative secondary ions, a Cs⁺ beam is common. Beam energies typically range from 5 to 20 keV.[7][8][9]
-
Analysis Mode: Operate in either static mode for surface analysis or dynamic mode for depth profiling and imaging.
-
Data Acquisition: Acquire mass spectra or generate ion maps for specific elements of interest. For quantitative analysis, calibration with matrix-matched standards is crucial.
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
Sample Preparation:
-
Ensure the Al-Li alloy sample has a clean and relatively flat surface.
-
Place the sample in the laser ablation cell.
Instrumentation and Analysis:
-
LA-ICP-MS System: A UV laser ablation system coupled to an ICP-MS. Femtosecond lasers are preferred for minimizing elemental fractionation.[6]
-
Laser Parameters: Use a laser wavelength of 213 nm or 193 nm. Set the laser fluence, repetition rate, and spot size according to the analytical requirements. Typical parameters might be a fluence of 2-5 J/cm², a repetition rate of 5-10 Hz, and a spot size of 20-100 µm.[18][19]
-
Carrier Gas: Use helium or argon to transport the ablated aerosol to the ICP-MS.
-
Data Acquisition: Acquire data in a time-resolved mode. Use a certified reference material (e.g., NIST 610/612 glass, though matrix-matched standards are better) for external calibration. An internal standard can be one of the major alloy constituents.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the discussed mass spectrometry techniques.
Conclusion
The choice of mass spectrometry technique for the analysis of Al-Li alloys is a trade-off between various analytical parameters. For highly accurate and precise bulk compositional analysis where sample destruction is acceptable, ICP-MS is a robust and well-validated method. For rapid, direct analysis of solid samples with excellent sensitivity for trace elements, GD-MS is a powerful tool. When the spatial distribution of lithium and other elements at the micro- or nanoscale is of primary interest, SIMS is the unparalleled technique. LA-ICP-MS offers a versatile and micro-destructive approach for direct solid analysis, bridging the gap between bulk and micro-analytical techniques. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to meet their specific analytical needs in the development and quality control of advanced Al-Li alloys.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Secondary Ion Mass Spectral Imaging of Metals and Alloys | MDPI [mdpi.com]
- 5. Laser Ablation ICP-MS Services| LA-ICP-MS | EAG Laboratories [eag.com]
- 6. conf.goldschmidt.info [conf.goldschmidt.info]
- 7. arxiv.org [arxiv.org]
- 8. [2102.13148] Application of high-spatial-resolution secondary ion mass spectrometry for nanoscale chemical mapping of lithium in an Al-Li alloy [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. New ASTM Test Method to Determine Composition of Aluminum Alloys [chemycal.com]
- 13. thefabricator.com [thefabricator.com]
- 14. insights.globalspec.com [insights.globalspec.com]
- 15. eag.com [eag.com]
- 16. researchgate.net [researchgate.net]
- 17. moca.net.ua [moca.net.ua]
- 18. analytik-jena.de [analytik-jena.de]
- 19. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Lithium Aluminum Hydride: A Guide for Laboratory Professionals
Lithium aluminum hydride (LAH) is a powerful reducing agent widely used in organic synthesis. However, its high reactivity, particularly with water, necessitates strict adherence to safety and disposal protocols. Improper handling can lead to violent exothermic reactions, fires, and the release of flammable hydrogen gas. This guide provides detailed procedures for the safe quenching and disposal of LAH in a laboratory setting, ensuring the safety of researchers and compliance with regulations.
Safety First: Essential Precautions
Before handling or disposing of this compound hydride, it is critical to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical safety goggles, and heavy-duty, impervious gloves.[1]
-
Inert Atmosphere: Whenever possible, handle LAH under an inert atmosphere, such as nitrogen or argon, especially when dealing with large quantities of its powdered form.[1]
-
Work Area: Conduct all procedures in a certified chemical fume hood with the sash positioned as low as possible.[2] Ensure the work area is dry and free of combustible materials.[3]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and static electricity.[1][3] Use only spark-resistant tools for handling LAH powder or spills.[1]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand, dry lime, or soda ash must be immediately accessible in the work area.[1][3] Never use water, carbon dioxide (CO₂), or standard ABC fire extinguishers , as they react violently with LAH.[3][4]
Procedure 1: Quenching Excess LAH from a Reaction Mixture (Fieser Method)
This is a widely accepted and reliable method for safely neutralizing residual LAH in a reaction mixture after a reduction is complete. The procedure involves the slow, controlled addition of water and a sodium hydroxide (B78521) solution to form stable, filterable lithium and aluminum salts.
Experimental Protocol
-
Cooling: At the completion of the reaction, cool the reaction vessel to 0 °C using an ice-water bath. Ensure the reaction is being stirred vigorously.
-
Slow Addition of Water: While maintaining cooling and stirring, very slowly and cautiously add water dropwise to the reaction mixture. The rate of addition should be carefully controlled to manage the exothermic reaction and hydrogen evolution.
-
Addition of NaOH Solution: Following the water addition, slowly add a 15% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Final Water Addition: Add a final portion of water to complete the quenching process and help precipitate the aluminum salts.
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 30-60 minutes to ensure the reaction is complete and to facilitate the granulation of the inorganic salts.[5][6]
-
Filtration: Filter the mixture, often through a pad of Celite, to remove the precipitated white aluminum and lithium salts.[7][8]
-
Waste Disposal: The resulting aqueous filtrate should be neutralized and can typically be disposed of as aqueous waste, depending on the other components in the mixture. The filtered solid salts should be collected and disposed of as solid chemical waste. Always adhere to your institution's hazardous waste disposal guidelines.
Quantitative Quenching Guide (Fieser Method)
The following table provides the standard reagent ratios for quenching LAH using this method. Let 'X' be the mass of LAH in grams used in the reaction.
| Step | Reagent | Volume to Add (per 'X' g of LAH) |
| 1 | Water (H₂O) | 'X' mL |
| 2 | 15% Aqueous Sodium Hydroxide (NaOH) | 'X' mL |
| 3 | Water (H₂O) | '3X' mL |
Procedure 2: Neutralization of Small Spills or Solid Waste
For small spills of LAH powder or the disposal of small amounts of solid LAH, the primary goal is to prevent contact with moisture and to safely transfer the material for disposal.
Experimental Protocol
-
Control the Area: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[3]
-
Cover the Spill: Promptly cover the spilled LAH powder with a generous amount of a dry, non-combustible, and inert material. Suitable materials include dry sand, sodium carbonate (soda ash), or dry lime.[1][3] This isolates the LAH from atmospheric moisture.
-
Transfer: Using non-sparking tools (e.g., plastic or bronze scoops), carefully collect the mixture of LAH and absorbent material.[1]
-
Containerize: Place the collected material into a clearly labeled, dry, sealable container. Do not seal the container tightly at first if there is a chance of ongoing reaction and gas evolution.[9]
-
Disposal: The container must be disposed of as reactive hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal instructions.[1][3] The EPA hazardous waste number for reactive waste is D003.[9]
Disposal of Bulk or Contaminated LAH
Unused, expired, or contaminated bulk quantities of this compound hydride should never be quenched in the lab.
-
Professional Disposal: This material must be disposed of through a licensed professional waste disposal service.[10]
-
Waste Labeling: Store the material in its original, tightly sealed container if possible. Ensure it is clearly labeled as "this compound Hydride - Reactive Waste."
-
EHS Coordination: Contact your EHS department to arrange for the collection and disposal of the hazardous material.[3]
LAH Disposal Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of this compound hydride waste.
Caption: Decision workflow for safe LAH disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. nj.gov [nj.gov]
- 4. This compound HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rroij.com [rroij.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. westliberty.edu [westliberty.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Lithium Aluminum Hydride
Essential protocols for the safe use and disposal of a powerful reducing agent.
Lithium aluminum hydride (LAH), a potent reducing agent, is a cornerstone of modern synthetic chemistry, enabling countless transformations in pharmaceutical and materials science research. However, its high reactivity, particularly with water, necessitates stringent safety protocols to mitigate risks of fire and explosion. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE is non-negotiable when working with LAH. The following table summarizes the mandatory equipment, which must be donned before entering the designated work area and removed only upon exiting.[1][2][3][4]
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant lab coat (100% cotton recommended)[1][3] | Protects against fire and chemical splashes. |
| Full-length pants and closed-toe shoes[1][2][3] | Ensures no exposed skin on the lower body. | |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene)[1][3] | Prevents skin contact with the corrosive material. Double gloving is recommended.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles[1][4] | Protects eyes from dust and splashes. |
| Full-face shield[1][4] | Provides an additional layer of protection for the face, especially during high-risk operations.[1] |
Operational Plan: From Preparation to Quenching
All manipulations of LAH must occur within a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[5][6] The workspace should be clean, uncluttered, and equipped with non-sparking tools.[1][6] A Class D fire extinguisher, specifically for combustible metals, and a container of dry sand must be readily accessible.[5][6]
Experimental Protocol: A Step-by-Step Guide to a Safe LAH Reduction
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Assemble the reaction apparatus inside the fume hood.
-
Purge the entire system with an inert gas like nitrogen or argon.[3]
-
-
Dispensing LAH:
-
Under the inert atmosphere, carefully open the LAH container.
-
Swiftly weigh the required amount of LAH, minimizing exposure to air. Avoid creating dust.[1]
-
Immediately and securely reseal the LAH container.
-
-
Reaction:
-
Slowly add the LAH to the reaction solvent (typically an anhydrous ether like THF or diethyl ether) at a controlled temperature (often 0 °C).[7]
-
Add the substrate dropwise to the LAH suspension.
-
Monitor the reaction closely.
-
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add a quenching agent such as ethyl acetate (B1210297).[1] This is a highly exothermic step and requires extreme caution.
-
Once the initial vigorous reaction subsides, a protic solvent like methanol (B129727) can be slowly added, followed by water.[1]
-
The following diagram illustrates the logical workflow for a safe LAH reduction:
Disposal Plan: Neutralizing and Discarding LAH Waste
Proper disposal of LAH and contaminated materials is critical to prevent accidents. All waste must be quenched before disposal.
Experimental Protocol: Quenching and Disposal of Excess LAH and Contaminated Materials
-
Quenching Excess LAH:
-
For small amounts of excess LAH, create a suspension in an inert solvent (e.g., diethyl ether or hexane) and cool it in an ice bath.[8]
-
Slowly and carefully add ethyl acetate dropwise with stirring.[8]
-
Follow this with the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[8]
-
-
Disposing of Contaminated Materials:
-
All contaminated items (e.g., gloves, paper towels, glassware) must be quenched.[1]
-
For small-scale contamination, cautiously add the material to a container of a high-boiling point alcohol like butanol.[1][9] The reaction can be vigorous.
-
Once the reaction has ceased, the quenched materials can be disposed of as hazardous waste according to institutional guidelines.[5][10]
-
The following diagram outlines the decision-making process for LAH disposal:
Quantitative Data Summary
The following table provides key quantitative data for this compound hydride.
| Property | Value | Notes |
| Molecular Weight | 37.95 g/mol [7] | |
| Density | 0.917 g/cm³ | |
| Decomposition Temp. | Begins to decompose at 125 °C[11] | Decomposes into LiH, Al, and H₂.[12][13] |
| Solubility in THF | 112.332 g/L[13] | A common solvent for LAH reductions. |
| Solubility in Diethyl Ether | ~225 g/L | Another common solvent for LAH reductions. |
Emergency Procedures: Be Prepared
In the event of an emergency, immediate and correct action is crucial.
-
Skin Contact: Brush off any solid particles immediately and flush the affected area with copious amounts of water for at least 15 minutes.[1][5][6] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Spill: Evacuate the area.[1] Using non-sparking tools, cover the spill with dry sand or a specialized Class D absorbent.[4][5][6] Do not use water or combustible materials like paper towels.[5]
-
Fire: Use a Class D fire extinguisher or smother the fire with dry sand.[4][5][6] Never use water, carbon dioxide, or a standard ABC fire extinguisher , as this will intensify the fire.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.uga.edu [research.uga.edu]
- 4. nj.gov [nj.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. This compound Hydride - Chemical Protocols (ERM) - SUU [suu.edu]
- 7. This compound Hydride (LAH) [commonorganicchemistry.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. This compound hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
